molecular formula C12H11N B1585565 2-Methyl-5-phenylpyridine CAS No. 3256-88-0

2-Methyl-5-phenylpyridine

Cat. No.: B1585565
CAS No.: 3256-88-0
M. Wt: 169.22 g/mol
InChI Key: JXNAIOCJWBJGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenylpyridine is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNAIOCJWBJGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062937
Record name 2-Methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3256-88-0
Record name 2-Methyl-5-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3256-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003256880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methyl-5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-phenylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-5-phenylpyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, explore its molecular structure, detail key synthetic methodologies with actionable protocols, and discuss its burgeoning applications, particularly in the realms of medicinal chemistry and agrochemicals. This document is designed to be a practical resource, blending established scientific principles with field-proven insights to empower your research and development endeavors.

Introduction to a Versatile Heterocyclic Scaffold

This compound, also known as 5-phenyl-2-picoline, is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position.[1] This unique arrangement of functional groups imparts a distinct combination of steric and electronic properties, making it a valuable building block in organic synthesis.[2][3] The pyridine moiety, an electron-deficient aromatic system, offers a site for coordination with metals and participation in various chemical transformations.[4] The phenyl substituent introduces lipophilicity and potential for π-π stacking interactions, while the methyl group can be a site for further functionalization. These characteristics have positioned this compound and its derivatives as promising candidates in the development of novel therapeutic agents and advanced materials.[5][6]

Molecular Structure and Chemical Properties

The structural and chemical properties of this compound are fundamental to understanding its reactivity and potential applications. Below is a summary of its key identifiers and physicochemical characteristics.

Structural Information

The structure of this compound is depicted below, illustrating the relative positions of the methyl and phenyl groups on the pyridine ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 5-Phenyl-2-picoline, Pyridine, 2-methyl-5-phenyl-[1]
CAS Number 3256-88-0[1]
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.22 g/mol [1]
Boiling Point 282.9°C at 760 mmHg[7]
Density 1.03 g/cm³[7]
InChIKey JXNAIOCJWBJGFQ-UHFFFAOYSA-N[1]
SMILES CC1=NC=C(C=C1)C2=CC=CC=C2[1]

Synthesis of this compound

The synthesis of this compound and its derivatives often relies on modern cross-coupling reactions, which allow for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. The Suzuki-Miyaura and Negishi couplings are particularly powerful methods for this transformation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[8][9] This method is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.[10]

Negishi_Coupling_Concept A Organozinc Reagent (e.g., Phenylzinc chloride) D This compound A->D B Pyridyl Halide (e.g., 5-bromo-2-methylpyridine) B->D C Pd(0) or Ni(0) Catalyst C->D catalyzes

Sources

An In-depth Technical Guide to the Synthesis of Novel 2-Methyl-5-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-5-phenylpyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have emerged as promising candidates in drug discovery, notably as kinase inhibitors, and have also found applications in agrochemicals. The strategic placement of the methyl and phenyl groups on the pyridine ring offers a unique combination of steric and electronic properties, providing a versatile platform for the development of novel bioactive compounds. This guide provides a comprehensive overview of the primary synthetic pathways to access this important class of molecules, offering insights into the mechanistic underpinnings and practical considerations for each approach.

I. Strategic Approaches to the this compound Core: A Comparative Overview

The synthesis of this compound derivatives can be broadly categorized into two main strategies:

  • Construction of the Phenyl-Pyridine Bond: This approach utilizes a pre-functionalized 2-methylpyridine core and introduces the phenyl group through transition metal-catalyzed cross-coupling reactions. This is often the most direct and versatile route, allowing for late-stage diversification of the phenyl moiety.

  • Formation of the Pyridine Ring: This classical approach involves the construction of the pyridine ring from acyclic precursors, with the methyl and phenyl substituents incorporated into the starting materials.

The choice of strategy depends on several factors, including the availability of starting materials, desired substitution patterns on both the pyridine and phenyl rings, and scalability.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of biaryl linkages. The Suzuki-Miyaura, Negishi, and Stille couplings are the most prominent methods for the synthesis of this compound derivatives.

A. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method due to its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups.[1] The reaction involves the coupling of a halide (or triflate) with an organoboron reagent, catalyzed by a palladium complex in the presence of a base.[1]

For the synthesis of this compound, this typically involves the reaction of a 5-halo-2-methylpyridine with phenylboronic acid, or a 2-halo-5-phenylpyridine with a methylboronic acid derivative, though the former is more common.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Catalytic cycle of the Suzuki-Miyaura reaction. cluster_cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)-X Ln Pd0->PdII_complex Transmetalation_intermediate R-Pd(II)-R' Ln PdII_complex->Transmetalation_intermediate Product_complex R-R' + Pd(0)Ln Transmetalation_intermediate->Product_complex Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Reductive\nElimination Reductive Elimination R-X R-X R'-B(OH)2 + Base R'-B(OH)2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Typical Reaction Conditions:

ComponentExampleRole
Pyridine Substrate 5-Bromo-2-methylpyridineElectrophile
Boron Reagent Phenylboronic acidNucleophile
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene, DMFReaction medium

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

B. The Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.[2] This method involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[2]

Experimental Workflow for Negishi Coupling

G start Start prep_organozinc Prepare Organozinc Reagent (e.g., PhZnCl) start->prep_organozinc reaction_setup Reaction Setup under Inert Atmosphere (2-halo-5-methylpyridine, Pd catalyst) prep_organozinc->reaction_setup add_organozinc Add Organozinc Reagent reaction_setup->add_organozinc reaction Heat and Stir add_organozinc->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification end This compound purification->end

Caption: General experimental workflow for Negishi coupling.

Typical Reaction Conditions:

ComponentExample
Pyridine Substrate 2-Chloro-5-methylpyridine
Organozinc Reagent Phenylzinc chloride
Catalyst Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos)
Solvent THF, Dioxane

Experimental Protocol: Synthesis of this compound via Negishi Coupling

  • Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide in THF, add a solution of zinc chloride in THF at 0 °C. Stir for 30 minutes at room temperature to generate the phenylzinc chloride reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, add 2-chloro-5-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) under an inert atmosphere.

  • Add anhydrous THF, followed by the freshly prepared solution of phenylzinc chloride (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

C. The Stille Coupling

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[3] While it is a highly versatile and functional group tolerant reaction, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[3]

Typical Reaction Conditions:

ComponentExample
Pyridine Substrate 2-Bromo-5-methylpyridine
Organotin Reagent Tributyl(phenyl)stannane
Catalyst Pd(PPh₃)₄
Solvent Toluene, Dioxane

Experimental Protocol: Synthesis of this compound via Stille Coupling [3]

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methylpyridine (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).

  • Add anhydrous and degassed toluene, followed by tributyl(phenyl)stannane (1.1 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

III. Classical Ring Formation Strategies

While cross-coupling reactions are often preferred for their modularity, classical pyridine syntheses offer alternative routes, particularly for large-scale production where cost of starting materials is a critical factor.

A. The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[4] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate, to yield a 2,4,6-trisubstituted pyridine.[4] To achieve a 2,5-disubstituted pattern, careful selection of starting materials is crucial. For the synthesis of this compound, one could envision a strategy involving a precursor that incorporates the phenyl group at the desired position.

Kröhnke Synthesis Mechanism

G start α-Pyridinium methyl ketone + α,β-Unsaturated carbonyl michael_addition Michael Addition start->michael_addition dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl cyclization Cyclization with Ammonia dicarbonyl->cyclization dehydration Dehydration & Aromatization cyclization->dehydration end Substituted Pyridine dehydration->end

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

B. The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is another classical method that yields substituted pyridines.[5] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to give a 2,3,6-trisubstituted pyridine.[5] Similar to the Kröhnke synthesis, achieving a 2,5-disubstituted product requires a non-traditional substrate combination.

IV. Comparative Analysis of Synthetic Pathways

Method Advantages Disadvantages Typical Yields
Suzuki-Miyaura Coupling Wide functional group tolerance, commercially available and stable reagents, mild reaction conditions.[1]Potential for boronic acid homocoupling, residual boron impurities.70-95%
Negishi Coupling High reactivity, good for sterically hindered substrates, milder than Suzuki for some substrates.[2]Moisture-sensitive organozinc reagents, requires inert atmosphere.[2]60-90%
Stille Coupling Excellent functional group tolerance, stable organotin reagents.[3]Toxicity of tin compounds, difficulty in removing tin byproducts.[3]65-90%
Kröhnke Synthesis Convergent, high-yielding for trisubstituted pyridines.[4]Typically yields trisubstituted products, may require multi-step synthesis of precursors for specific substitution patterns.Variable
Bohlmann-Rahtz Synthesis Versatile for trisubstituted pyridines.[5]High temperatures often required, typically yields trisubstituted products.[5]Variable

V. Applications of this compound Derivatives

Derivatives of 2-phenylpyridine are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as:

  • Kinase Inhibitors: The phenylpyridine scaffold is a key component of inhibitors for various kinases, including p38 MAP kinase, which is implicated in inflammatory diseases.[1][6]

  • Anticancer Agents: Certain substituted phenylpyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.

  • Agrochemicals: The 2-phenylpyridine motif is present in some commercial and investigational insecticides and herbicides.[7]

VI. Conclusion

The synthesis of this compound derivatives can be achieved through a variety of methods, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offering the most direct and versatile approach for laboratory-scale synthesis and derivatization. Classical ring-formation methods like the Kröhnke and Bohlmann-Rahtz syntheses, while powerful for generating polysubstituted pyridines, require more specialized starting materials to achieve the desired 2,5-disubstitution pattern. The choice of synthetic route will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. The continued development of novel and efficient synthetic methodologies will undoubtedly facilitate the exploration of the therapeutic and industrial potential of this important class of compounds.

VII. References

  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Retrieved from Benchchem website.

  • Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Retrieved from Benchchem website.

  • Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Kröhnke pyridine synthesis | Request PDF. Retrieved from [Link]

  • YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Retrieved from Benchchem website.

  • PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6‐trisubstituted pyridines 18 via Kröhnke methodology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi. Retrieved from Benchchem website.

  • PubMed. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille cross-coupling reactions with phenyl stannane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • PubMed. (2004). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Stille Coupling of 2-Butyl-5-iodofuran with Organostannanes. Retrieved from Benchchem website.

  • Liang Tong. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. Retrieved from [Link]

  • PubMed. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Retrieved from [Link]

  • NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive technical overview of the spectroscopic data for 2-Methyl-5-phenylpyridine (CAS No: 3256-88-0), a substituted pyridine with applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a self-validating framework for analysis, grounded in authoritative references.

Introduction: The Structural Significance of this compound

This compound, a molecule integrating a pyridine and a phenyl ring, presents a unique electronic and structural landscape. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the aromatic phenyl substituent significantly influences its chemical reactivity and physical properties. Accurate and unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and as a building block in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for this purpose, providing a detailed roadmap of the molecular architecture.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Note on Data Availability: As of the latest search, publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound are limited. The data presented herein is a combination of information from available databases and predicted values based on established principles of NMR spectroscopy for substituted pyridines. The ¹³C NMR data for the isomer, 2-phenyl-5-methylpyridine, is provided for comparative purposes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl protons and the aromatic protons on both the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.10d~8.0
H-4~7.59dd~8.0, 2.0
H-6~8.55d~2.0
Phenyl H (ortho)~7.60m-
Phenyl H (meta, para)~7.40-7.50m-
-CH₃~2.50s-

Interpretation of the ¹H NMR Spectrum:

  • Pyridine Protons: The protons on the pyridine ring are expected to resonate at lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen atom. H-6, being in the alpha position to the nitrogen, is anticipated to be the most deshielded. The coupling pattern, with a large ortho-coupling (J ≈ 8.0 Hz) between H-3 and H-4 and a smaller meta-coupling (J ≈ 2.0 Hz) between H-4 and H-6, is characteristic of a 2,5-disubstituted pyridine ring.

  • Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region, typically between 7.40 and 7.60 ppm.

  • Methyl Protons: The methyl group protons at the C-2 position are expected to appear as a singlet at a higher field (lower ppm) due to the shielding effect of the adjacent sp² carbon.

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

    • Use an appropriate acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds) to ensure full signal relaxation.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the internal standard (TMS).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the substituents.

¹³C NMR Data for 2-Phenyl-5-methylpyridine (Isomer for Comparison) [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-2157.4
C-3120.6
C-4136.7
C-5130.8
C-6149.6
Phenyl C-1'139.4
Phenyl C-2',6'126.9
Phenyl C-3',5'128.7
Phenyl C-4'128.9
-CH₃18.2

Predicted ¹³C NMR Data for this compound

Based on the analysis of related structures, the following chemical shifts are predicted for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158.0
C-3~123.0
C-4~136.0
C-5~135.0
C-6~149.0
Phenyl C-1'~138.0
Phenyl C-2',6'~127.0
Phenyl C-3',5'~129.0
Phenyl C-4'~128.0
-CH₃~24.0

Interpretation of the ¹³C NMR Spectrum:

  • Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded.

  • Phenyl Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (C-1'), and three for the ortho, meta, and para carbons.

  • Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm) in the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Tune the NMR probe for ¹³C frequency.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm) to cover the entire range of carbon chemical shifts.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Similar processing steps as for ¹H NMR are applied. The chemical shift is referenced to the solvent peak or TMS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for determining the molecular weight and fragmentation pattern of volatile compounds like this compound.

GC-MS Data for this compound [2]

m/zRelative IntensityAssignment
16999.99[M]⁺ (Molecular Ion)
16816.90[M-H]⁺
17013.60[M+1]⁺ (Isotopic Peak)
14119.10[M-C₂H₄]⁺ or [M-N₂]⁺ (less likely)
11511.90[M-C₄H₄]⁺ or [C₉H₇]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 169, consistent with its molecular formula C₁₂H₁₁N. The fragmentation pattern provides valuable structural information.

Proposed GC-MS Fragmentation Pathway

fragmentation M [C₁₂H₁₁N]⁺˙ m/z = 169 M_H [C₁₂H₁₀N]⁺ m/z = 168 M->M_H - H˙ M_C2H4 [C₁₀H₇N]⁺˙ m/z = 141 M->M_C2H4 - C₂H₄ M_C4H4 [C₈H₇N]⁺˙ m/z = 115 M_C2H4->M_C4H4 - C₂H₂

Caption: Proposed fragmentation pathway for this compound in GC-MS.

  • [M-H]⁺ (m/z 168): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, leading to a stable even-electron ion.

  • [M-C₂H₄]⁺ (m/z 141): A plausible fragmentation involves the loss of ethylene, potentially through a rearrangement process.

  • [C₉H₇]⁺ (m/z 115): This fragment could arise from the further fragmentation of the m/z 141 ion or directly from the molecular ion through the loss of a neutral C₃H₄N species.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Method:

    • Injector: Set to a temperature of 250°C in splitless mode.

    • Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Method:

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Analyzer: Scan a mass range of m/z 40-400.

    • Detector: An electron multiplier is typically used.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Conclusion

The spectroscopic data from NMR and GC-MS provide a detailed and complementary picture of the molecular structure of this compound. While a complete, experimentally verified NMR dataset is not widely available, the predicted data, in conjunction with the analysis of related compounds, offers a robust framework for its characterization. The GC-MS data confirms the molecular weight and provides key insights into its fragmentation behavior under electron ionization. The protocols and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds, enabling confident structural verification and paving the way for its application in drug discovery and materials science.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76744, this compound". [Link].

  • SpectraBase. "2-PHENYL-5-METHYLPYRIDINE". [Link].

Sources

The 2-Methyl-5-phenylpyridine Scaffold: A Versatile Core for Exploring Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Privileged Nature of Pyridine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of therapeutic agents. Pyridine derivatives are integral to a wide array of FDA-approved drugs, demonstrating diverse biological activities that include antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1] This guide delves into the specific potential of the 2-Methyl-5-phenylpyridine scaffold, a structure that combines the foundational pyridine core with strategically placed methyl and phenyl groups. We will explore its synthetic accessibility, analyze its potential biological activities by drawing insights from structurally related analogs, and provide robust experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for novel therapeutic discoveries.

Synthetic Pathways to this compound Derivatives

The successful exploration of any chemical scaffold hinges on its synthetic tractability. The this compound core can be constructed through several reliable synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and widely used method for forming the crucial aryl-aryl bond between the pyridine and phenyl rings.

A generalized synthetic approach involves the coupling of a halogenated 2-methylpyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. This method offers the significant advantage of tolerating a wide variety of functional groups on both coupling partners, allowing for the creation of diverse chemical libraries for biological screening.

G cluster_synthesis General Synthetic Workflow start Starting Materials: 5-Bromo-2-methylpyridine & Phenylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Target Scaffold: This compound Derivative purification->product

Caption: General workflow for synthesizing this compound scaffolds.

Potential Biological Activities & Mechanistic Insights

While literature specifically detailing the biological profile of this compound is nascent, a comprehensive analysis of structurally similar compounds provides a strong foundation for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity

The pyridine nucleus is a common feature in antimicrobial agents.[2] Studies on various 2-alkylpyridine derivatives have consistently shown that antimicrobial efficacy is critically dependent on the nature of the alkyl substituent, particularly its chain length, which influences the compound's lipophilicity and ability to disrupt microbial cell membranes.[3] Furthermore, hydrazone derivatives based on a 2-methyl-6-phenylnicotinic acid core have demonstrated activity against bacteria such as B. cereus and S. aureus.[4]

Plausible Mechanism: The this compound scaffold, with its inherent lipophilicity conferred by the phenyl group, is well-positioned to interact with and disrupt the lipid bilayer of bacterial and fungal cell membranes. Modifications to the phenyl ring (e.g., adding halogen or alkyl groups) could further modulate this property to optimize potency and spectrum of activity.

Anticancer and Cytotoxic Potential

Phenylpyridine derivatives are frequently investigated for their anticancer properties.[5] Structure-activity relationship (SAR) studies on related scaffolds, such as 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, have shown that these molecules can act as inhibitors of critical cell cycle kinases like Wee1.[6] Moreover, the introduction of a phenylpyridine-carboxamide scaffold into other heterocyclic systems has been shown to be beneficial for cytotoxic activity against cancer cell lines including A549 (lung), PC-3 (prostate), and MCF-7 (breast).[5] The antiproliferative activity of pyridine derivatives is often influenced by the substitution pattern on the aromatic rings.[1]

Plausible Targets: Based on these analogs, the this compound scaffold could serve as a foundational structure for developing inhibitors of protein kinases (e.g., PI3Kα, Wee1, Bcr-Abl) or other enzymes critical for cancer cell proliferation and survival.[7][8] The phenyl group provides a vector for chemical modification to enhance binding affinity and selectivity for specific enzymatic targets.

Neurological and Central Nervous System (CNS) Activity

The phenyl-pyridine/pyridinium motif is famously associated with potent neurological effects. The compound 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is a mitochondrial complex I inhibitor that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in preclinical studies.[9] This demonstrates the profound ability of this type of scaffold to interact with critical neuronal machinery. On the therapeutic front, related structures like 2,5-dimethoxyphenylpiperidines have been developed as selective agonists for the serotonin 5-HT2A receptor, a key target for psychedelic-assisted therapies.[10]

Plausible Interactions: The structural similarity to MPP+ suggests that derivatives of this compound could potentially modulate mitochondrial function or interact with neurotransmitter systems. This dual potential for neurotoxicity and therapeutic activity underscores the importance of careful structural design and rigorous biological evaluation when exploring this scaffold for CNS applications.

Insecticidal Properties

There is growing interest in developing novel heterocyclic compounds to combat insecticide resistance in agricultural pests.[11] A series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to possess high insecticidal activity against pests like Mythimna separata and Aphis craccivora.[12] The synthesis often employs Suzuki-Miyaura coupling, highlighting the relevance of this synthetic strategy.[12]

Plausible Mechanism: The mechanism of action for these insecticidal compounds often involves disruption of vital physiological processes specific to insects. The this compound scaffold can be decorated with various functional groups to optimize potency and selectivity, making it an attractive starting point for the development of new agrochemicals.

Summary of Potential Biological Activities

Biological ActivityPotential Mechanism / Key InsightsSupporting Analogs / Rationale
Antimicrobial Disruption of microbial cell membranes due to optimal lipophilicity.Activity observed in 2-alkylpyridines and nicotinohydrazide-based hydrazones.[3][4]
Anticancer Inhibition of cell cycle kinases (e.g., Wee1, PI3Kα) and other proliferative pathways.[6][8]Phenylpyridine-carboxamides and pyrido-pyrimidinones show significant cytotoxicity.[5][6]
Neurological (CNS) Modulation of mitochondrial function (e.g., Complex I) or neurotransmitter receptors (e.g., 5-HT2A).[9][10]Structural similarity to the neurotoxin MPP+ and therapeutic 5-HT2A agonists.[9][10]
Insecticidal Disruption of vital physiological processes in target insect species.2-Phenylpyridine derivatives have demonstrated potent insecticidal activity.[11]

Experimental Protocols: A Self-Validating System

To empirically validate the potential activities of the this compound scaffold, a logical and systematic experimental workflow is essential. The following protocols describe the synthesis and primary biological screening assays.

G cluster_workflow Integrated Discovery Workflow synthesis Chemical Synthesis (e.g., Suzuki Coupling) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening purification->screening mic Antimicrobial Assay (MIC Determination) screening->mic Test mtt Cytotoxicity Assay (MTT on Cancer Lines) screening->mtt Test cns Neurological Assay (e.g., Receptor Binding) screening->cns Test hit_id Hit Identification & SAR Analysis mic->hit_id mtt->hit_id cns->hit_id optimization Lead Optimization hit_id->optimization

Caption: From synthesis to hit identification for novel scaffolds.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold via Suzuki-Miyaura cross-coupling.

Materials:

  • 5-Bromo-2-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of degassed toluene and water.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits visible microbial growth.[3]

Materials:

  • Synthesized compound stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (e.g., S. aureus, E. coli) at ~5 x 10⁵ CFU/mL

  • 96-well microtiter plates

Procedure:

  • Serial Dilution: Perform two-fold serial dilutions of the compound stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed.

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the antiproliferative effect of a compound on cancer cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to calculate the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a synthetically accessible and highly versatile core structure with significant potential across multiple therapeutic and industrial domains. Drawing from robust data on analogous compounds, it is plausible to hypothesize that its derivatives may exhibit potent antimicrobial, anticancer, neurological, and insecticidal activities. The provided experimental protocols offer a clear and validated pathway for synthesizing and evaluating novel compounds based on this scaffold. Future research should focus on creating and screening a diverse library of derivatives, with systematic modifications to the phenyl and pyridine rings, to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Comparative Guide to Structure-Activity Relationships of 2-(5-Methylhexyl)pyridine Analogs. Benchchem.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide. Benchchem.
  • Overview of the synthesis of the 2-phenylpyridine derivatives.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • A Comparative Analysis of the Biological Activities of 2-Phenylpyridine and 3. Benchchem.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. NIH.
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Semantic Scholar.
  • A Review on Medicinally Important Heterocyclic Compounds. Unknown Source.
  • The Molecular Architecture of Neurodegeneration: An Integrative Overview of Convergent Mechanisms. MDPI.

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-phenylpyridine is a heterocyclic aromatic compound whose specific mechanism of action in biological systems is not yet fully elucidated. This guide provides a comprehensive framework for investigating its pharmacological and toxicological profile. Given the limited direct literature on this specific molecule, we will leverage data from structurally related phenylpyridine derivatives to inform a robust, multi-pronged investigational strategy. This document outlines a logical progression from computational prediction to in vitro validation and mechanistic studies, designed to systematically uncover the molecular targets and cellular pathways modulated by this compound.

Introduction to this compound

This compound is a small molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position.[1] Its basic properties are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.22 g/mol [1]
CAS Number 3256-88-0[1]
IUPAC Name This compound[1]

The phenylpyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse mechanisms of action.[2][3] The inclusion of a pyridine ring can significantly alter a molecule's physicochemical properties, such as metabolic stability, permeability, and binding affinity, often by acting as a hydrogen bond acceptor.[2]

Inferred Bioactivity from Structurally Related Compounds

While the direct biological targets of this compound are unknown, the activities of analogous compounds provide valuable starting points for investigation.

  • Anti-inflammatory Potential: Certain phenylpyridine derivatives, such as 4-phenylpyridin-2-yl-guanidine, have been identified as inhibitors of pro-inflammatory cytokine overproduction, specifically TNFα and IL-1β.[4] This suggests that this compound could potentially modulate inflammatory signaling pathways.

  • Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors.[5][6] The nitrogen atom can form critical hydrogen bonds within the ATP-binding pocket of kinases. A computational study on pyrrolopyridine analogs also highlighted their potential as kinase inhibitors, specifically targeting MAPKAPK-2.[7] This raises the possibility that this compound may interact with one or more protein kinases.

  • Neurological Activity: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is structurally related and its metabolite MPP+ is a known inhibitor of mitochondrial complex I. While distinct, this structural similarity warrants investigation into potential neurological and mitochondrial effects.

  • Genotoxicity: 2-Amino-5-phenylpyridine, a pyrolysis product of phenylalanine, has been shown to be mutagenic and its metabolites can form DNA adducts.[8] This highlights the importance of including toxicological assessments in any investigation of this compound.

  • Pesticidal Activity: A series of 2-phenylpyridine derivatives have been synthesized and shown to have insecticidal activity against various pests.[9][10] This suggests potential interactions with targets in the nervous system or other essential biological pathways of insects, which may have orthologs in other species.

A Proposed Framework for Mechanism of Action Elucidation

We propose a systematic, multi-stage approach to deconvolute the mechanism of action of this compound, beginning with broad, predictive methods and progressing to specific, hypothesis-driven experiments.

Stage 1: In Silico Target Prediction and Physicochemical Profiling

The initial phase involves computational methods to predict potential biological targets and assess the "drug-likeness" of the compound. This is a cost-effective way to generate initial hypotheses.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Prediction:

    • Utilize multiple ligand-based target prediction servers (e.g., SwissTargetPrediction, SuperPred, SEA) to generate a list of potential protein targets based on chemical similarity to known bioactive compounds.[11]

    • Employ reverse docking screens against a library of protein structures, particularly those identified in the ligand-based approach.

  • Analysis:

    • Consolidate the predicted target lists from all methods.

    • Prioritize targets that appear across multiple platforms or are in protein families known to be modulated by phenylpyridine derivatives (e.g., kinases, GPCRs, inflammatory pathway proteins).[12]

G cluster_input Input cluster_prediction Target Prediction Methods cluster_output Output mol This compound 3D Structure ligand_based Ligand-Based Screening (e.g., SwissTargetPrediction) mol->ligand_based reverse_docking Reverse Docking mol->reverse_docking target_list Prioritized List of Potential Targets ligand_based->target_list reverse_docking->target_list caption In Silico Target Prediction Workflow G compound This compound target Validated Target (e.g., Kinase A) compound->target Inhibition downstream Downstream Substrate target->downstream Phosphorylation (Blocked) transcription Transcription Factors downstream->transcription Signal Transduction gene_expression Altered Gene Expression transcription->gene_expression phenotype Cellular Phenotype (e.g., Apoptosis) gene_expression->phenotype caption Hypothetical Signaling Pathway

Caption: Hypothetical Signaling Pathway

Conclusion and Future Directions

The mechanism of action of this compound remains to be defined. This guide presents a logical and comprehensive strategy for its elucidation. By integrating computational predictions with systematic in vitro screening and detailed cellular pathway analysis, researchers can efficiently identify its molecular targets and biological functions. The phenylpyridine scaffold is of significant interest in drug discovery, and a thorough understanding of this compound's mechanism will not only clarify its potential therapeutic or toxicological properties but also contribute to the broader understanding of this important chemical class.

References

Sources

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Interplay of Solubility and Stability in Pharmaceutical Development

In the journey of a new chemical entity (NCE) from laboratory bench to patient bedside, two of the most fundamental and impactful physicochemical properties are solubility and stability. For a molecule like 2-methyl-5-phenylpyridine, a heterocyclic compound featuring both a basic pyridine nucleus and a lipophilic phenyl substituent, a thorough understanding of these characteristics is not merely a regulatory formality but the very foundation of rational drug development. Low aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise potency, safety, and shelf-life, leading to the formation of potentially toxic degradants.[1][2]

This guide is designed for researchers, chemists, and formulation scientists. It eschews a rigid template to provide a logical, in-depth exploration of the essential studies required to comprehensively characterize the solubility and stability of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the interconnectedness of these properties, thereby creating a self-validating framework for its development.

Part 1: Comprehensive Solubility Profiling

The molecular architecture of this compound—a weakly basic pyridine ring (pKa of the conjugate acid is ~5.25) appended with a nonpolar phenyl group—suggests a classic biopharmaceutical challenge: potentially poor aqueous solubility with a strong pH-dependency.[3][4][5] The phenyl and methyl groups contribute to its lipophilicity, likely driving down its solubility in aqueous media, a critical factor for oral absorption.[6]

The Gold Standard: Equilibrium Solubility via the Shake-Flask Method

To obtain definitive thermodynamic solubility data, the shake-flask method remains the industry's gold standard for its reliability and direct measurement of a saturated state.[7][8] This technique is foundational for biopharmaceutical classification (BCS) and informs the selection of formulation strategies.

  • Preparation of Media: Prepare a panel of pharmaceutically relevant aqueous media, including:

    • Deionized Water

    • pH 1.2 HCl Buffer (simulated gastric fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (simulated intestinal fluid)

    • pH 7.4 Phosphate Buffer (simulated blood pH)

    • Select biorelevant media (e.g., FaSSIF, FeSSIF) for advanced characterization.

    • Commonly used pharmaceutical co-solvents such as Ethanol, Propylene Glycol, and PEG 400.

  • Initiation of Equilibration: Add an excess of solid this compound to a known volume of each medium in sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.[7]

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (typically 25°C for baseline and 37°C for physiological relevance) for a period sufficient to reach equilibrium (24 to 48 hours is standard).[1][2]

  • Phase Separation: After equilibration, allow the vials to stand to permit sedimentation. Carefully withdraw an aliquot of the supernatant and clarify it immediately using a syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially inflated results.

  • Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method (detailed in Part 2).

  • pH Verification: Measure the final pH of the aqueous samples post-equilibration to confirm that the compound's addition did not significantly alter the buffer's pH.[7]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solvents & Buffers C Add API to Solvent A->C B Weigh Excess API B->C D Equilibrate (Shake) 24-48h @ Constant Temp C->D E Sediment & Filter Supernatant D->E F Dilute Filtrate E->F G Quantify via HPLC-UV F->G H Determine Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile & Formulation Insights

The data from these experiments can be summarized to provide a clear picture of the compound's behavior.

Table 1: Predicted Solubility Profile of this compound

Medium pH Predicted Solubility (µg/mL) Rationale & Formulation Implications
Deionized Water ~7.0 Low High lipophilicity from the phenyl ring limits aqueous solubility.
0.1 M HCl 1.2 High The pyridine nitrogen is protonated, forming a more soluble salt. Suggests potential for good dissolution in the stomach.
Acetate Buffer 4.5 Moderate to High Compound is still significantly protonated below its pKa (~5.25).
Phosphate Buffer 6.8 Low Above the pKa, the compound is primarily in its neutral, less soluble form. May precipitate in the small intestine.
Phosphate Buffer 7.4 Low Similar to pH 6.8, indicating potential for poor absorption in the lower GI tract.
Ethanol N/A High Good solubility in organic solvents is expected. Co-solvents are a viable formulation strategy.[9]

| Propylene Glycol | N/A | Moderate to High | A common pharmaceutical co-solvent that can enhance solubility. |

These results are pivotal. The pronounced pH-dependent solubility suggests that while the drug may dissolve in the acidic environment of the stomach, it could precipitate upon entering the higher pH of the intestine, leading to variable absorption. This profile points towards enabling formulation technologies such as amorphous solid dispersions, complexation with cyclodextrins, or lipid-based formulations to maintain solubility in the gut.[10][11][12]

Part 2: Intrinsic Stability and Forced Degradation

Stability testing determines the intrinsic chemical reactivity of the molecule and identifies its degradation products. This process is mandated by regulatory bodies like the ICH and is essential for developing a safe and effective drug product.[13][14][15] The cornerstone of any stability study is a robust, stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients. Reversed-phase HPLC with UV detection is the workhorse for this task.[16]

  • Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) is a logical starting point due to its versatility in separating moderately polar to nonpolar compounds.[16]

  • Wavelength Selection: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. Select the wavelength of maximum absorbance (λmax) for detection to ensure high sensitivity.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the basic pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[17]

    • Organic Phase (B): Acetonitrile or Methanol.

    • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase percentage. This will ensure that polar degradants elute early while the more lipophilic API and nonpolar degradants are retained and separated effectively.

  • Method Validation: Once the method can separate the parent peak from all stress-induced degradant peaks, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.

HPLC_Method_Dev A Select Column (e.g., C18) C Optimize Mobile Phase (Acidified Water/ACN Gradient) A->C B Determine λmax (UV-Vis Scan) B->C D Inject Stressed Samples (Forced Degradation) C->D E Evaluate Specificity (Peak Purity & Resolution) D->E F Method is Stability-Indicating E->F Successful G Further Optimize (Gradient, pH, etc.) E->G Failed H Validate Method (ICH Q2(R1)) F->H G->D

Caption: Workflow for Stability-Indicating Method Development.

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition. The goal is to achieve 5-20% degradation to generate and identify potential degradants, elucidate degradation pathways, and demonstrate the analytical method's specificity.[18][19]

For each condition, a solution of this compound (e.g., 1 mg/mL) and a blank solution (solvent only) are stressed in parallel.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 80°C for 24 hours.

    • Rationale: To assess susceptibility to degradation in an acidic environment, relevant to gastric fluid. Pyridine rings are generally stable to acid, but the overall structure must be tested.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 80°C for 8 hours.

    • Rationale: Many functional groups are susceptible to base-catalyzed hydrolysis. Some pyridine derivatives have shown instability in alkaline media.[20]

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

    • Rationale: To simulate exposure to atmospheric oxygen or trace peroxides in excipients. The nitrogen atom in the pyridine ring is a potential site for oxidation, which could form an N-oxide.[5]

  • Thermal Degradation:

    • Condition: Solid API exposed to 105°C in a dry-heat oven for 72 hours.

    • Rationale: To evaluate the intrinsic thermal stability of the molecule, which is important for manufacturing processes (e.g., drying) and long-term storage.

  • Photostability:

    • Condition: Expose solid API and a solution in quartz cuvettes to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

    • Rationale: To determine if the molecule is light-sensitive, which would necessitate light-protective packaging.

Forced_Degradation cluster_conditions Stress Conditions API This compound Acid Acidic (0.1M HCl, Heat) API->Acid Hydrolysis Base Basic (0.1M NaOH, Heat) API->Base Hydrolysis Ox Oxidative (3% H₂O₂) API->Ox Oxidation Therm Thermal (Dry Heat) API->Therm Thermolysis Photo Photolytic (ICH Q1B Light) API->Photo Photolysis Deg Degradation Products + Unchanged API Acid->Deg Base->Deg Ox->Deg Therm->Deg Photo->Deg Degradation_Pathway Parent This compound Product This compound N-oxide (Major Degradant) Parent->Product Oxidation Oxidant [ O ] (e.g., H₂O₂) Oxidant->Parent

Caption: Proposed Primary Oxidative Degradation Pathway.

Conclusion

This comprehensive guide outlines the foundational studies for characterizing the solubility and stability of this compound. The hypothetical data suggest a molecule with poor, pH-dependent aqueous solubility and a primary liability towards oxidative degradation. The low solubility, particularly at intestinal pH, necessitates the use of formulation technologies to ensure adequate bioavailability. The oxidative instability highlights the need to control exposure to oxygen and potential peroxide impurities in excipients during manufacturing and storage, while its photosensitivity points to a requirement for light-resistant packaging. By systematically executing these studies, researchers can build a robust data package that illuminates potential development hurdles and guides the formulation of a safe, stable, and efficacious medicinal product.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Excipients for Enhancing Drug Solubility. (2024). SEN Pharma. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Solubility of Pyridine (C5H5N). Solubility of Things. [Link]

  • Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. (2025). RAPS. [Link]

  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2011). PubMed. [Link]

  • Pyridine. Wikipedia. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

  • Pyridine. chemeurope.com. [Link]

  • Pyridine. PubChem. [Link]

Sources

Literature review of 2-Methyl-5-phenylpyridine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-phenylpyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic properties and steric arrangement allow for diverse functionalization, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound class of molecules, written from the perspective of a Senior Application Scientist. We will delve into the principal synthetic methodologies for its construction, including modern cross-coupling reactions and classical named reactions, explaining the rationale behind procedural choices. Furthermore, this guide covers the structural characterization, key biological activities with mechanistic insights, and emerging applications of these compounds, supported by detailed experimental protocols and data visualizations to empower researchers in their discovery and development efforts.

The Phenylpyridine Core: A Scaffold of Opportunity

The pyridine ring is a cornerstone of heterocyclic chemistry, present in a multitude of natural products and pharmaceuticals.[1] When functionalized with a phenyl group, the resulting phenylpyridine structure gains new properties, including increased lipophilicity, potential for pi-stacking interactions, and a three-dimensional architecture that can be finely tuned to interact with biological targets. The this compound variant, with its specific substitution pattern, offers a unique combination of a nucleophilic nitrogen atom, a reactive methyl group for further derivatization, and a phenyl ring that can be tailored to modulate pharmacological or material properties. This combination makes it an attractive starting point for library synthesis in drug discovery and a valuable building block for functional materials.[2][3]

Physicochemical Properties of the Parent Scaffold

A clear understanding of the fundamental properties of the core molecule is essential before embarking on the synthesis of its analogs.

PropertyValueReference
Molecular Formula C₁₂H₁₁N[4][5]
Molecular Weight 169.22 g/mol [4]
IUPAC Name This compound[4]
CAS Number 3256-88-0[6]
SMILES CC1=NC=C(C=C1)C2=CC=CC=C2[4]
InChIKey JXNAIOCJWBJGFQ-UHFFFAOYSA-N[4][7]

Synthetic Strategies: Constructing the Core

The efficient synthesis of the this compound core and its derivatives is paramount. The choice of synthetic route is often dictated by factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability.[2] Methodologies can be broadly categorized into modern cross-coupling techniques and classical cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering high yields and broad substrate scope under relatively mild conditions.[2][8] These methods typically involve coupling a halopyridine with an organometallic phenyl reagent.

The Suzuki-Miyaura coupling is frequently the method of choice due to the stability, commercial availability, and low toxicity of the boronic acid reagents.[2][9] The reaction is tolerant of a wide range of functional groups and can often be performed in aqueous conditions, aligning with the principles of green chemistry.[8]

Suzuki_Cycle cluster_catalyst Catalytic Cycle pd0 Pd(0)L₂ start R¹-X (e.g., 5-Bromo-2-methylpyridine) pd_complex R¹-Pd(II)-X L₂ pd_trans R¹-Pd(II)-R² L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 product R¹-R² (this compound) pd_trans->product Reductive Elimination start->pd_complex Oxidative Addition boronic R²-B(OH)₂ (Phenylboronic Acid) boronic->pd_complex base Base (e.g., K₂CO₃) base->boronic

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound from 5-bromo-2-methylpyridine and phenylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.). [10]2. Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). The choice of catalyst and ligand is critical and can significantly impact yield, especially when dealing with less reactive chlorides. [10]3. Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. [11][12]This heightened reactivity allows for the coupling of less reactive halides (e.g., chlorides) and can often be performed under milder, base-free conditions, which is advantageous for substrates with base-sensitive functional groups. [9][11]

Experimental Protocol: Negishi Synthesis of this compound

This protocol describes a general procedure using an in-situ generated phenylzinc reagent.

  • Organozinc Preparation: In a flame-dried flask under an inert atmosphere, prepare the phenylzinc reagent. This can be done by reacting bromobenzene with activated zinc dust or by transmetalation from phenyllithium or a phenyl Grignard reagent with a zinc salt like ZnCl₂.

  • Reaction Setup: In a separate Schlenk flask, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and 5-bromo-2-methylpyridine (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF). [9]3. Coupling: Slowly add the freshly prepared phenylzinc reagent (1.1-1.5 eq.) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [9]6. Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography as described in the Suzuki-Miyaura protocol.

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Organometallic Reagent Organoboron (R-B(OH)₂)Organozinc (R-ZnX)Organotin (R-SnR'₃)
Toxicity of Reagents Low, considered "greener" [13]ModerateHigh toxicity of organotin compounds [13]
Byproducts Borates, generally water-soluble [13]Zinc saltsOrganotin halides, often difficult to separate [13]
Reaction Conditions Typically requires a base [13]Often proceeds under neutral conditionsNeutral or milder conditions
Functional Group Tolerance GoodExcellentExcellent, very broad tolerance [13]
Classical Cyclization Strategies

Before the advent of cross-coupling, multi-component cyclization reactions were the primary methods for constructing pyridine rings. These remain powerful tools for creating highly functionalized pyridines from simple acyclic precursors.

Discovered by Arthur Hantzsch in 1881, this reaction is a four-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. [14][15]The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine. [15][16]This method is particularly effective for producing symmetrically substituted pyridines.

Hantzsch_Workflow

Caption: General workflow for the Hantzsch pyridine synthesis.

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. [17][18]The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. [18][19]The 1,5-dicarbonyl intermediate formed in situ undergoes cyclization and aromatization to yield the pyridine product. [17]This method offers a convergent approach to assembling highly decorated pyridine rings. [18]

Biological Activities and Therapeutic Potential

Analogs of this compound are of significant interest to the drug development community due to their wide range of biological activities. The pyridine nucleus is a well-established pharmacophore, and its combination with a phenyl substituent provides a robust scaffold for probing interactions with various biological targets. [1]

Anticancer Activity

A substantial body of research has highlighted the potential of substituted pyridines as anticancer agents. [1][20]These compounds have been shown to exert their effects through multiple mechanisms of action.

  • Kinase Inhibition: Many pyridine-urea derivatives have been developed as inhibitors of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [21][22]Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for the formation of new blood vessels required for tumor sustenance.

  • // Visual representation of inhibition ligand -> inhibition [style=invis, weight=100]; inhibition -> receptor [label="X", arrowhead=tee, color="#EA4335", style=bold, fontcolor="#EA4335", fontsize=20];

}

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine analogs.

Selected Anticancer Activity of Pyridine Analogs

Compound ClassCancer Cell LineIC₅₀ (µM)Proposed MechanismReference
Pyridine-UreasMCF-7 (Breast)0.11 - 1.88VEGFR-2 Inhibition[21][22]
Substituted PyridinesHCT-116 (Colon)0.52Tubulin Polymerization Inhibition[23]
Substituted PyridinesHepG2 (Liver)1.40Tubulin Polymerization Inhibition[23]
Pyridine ThioglycosidesHepG2 (Liver)Potent CytotoxicityNot specified[20]
Neuroprotective Effects

The phenylpyridine scaffold is also implicated in neuroprotection. Certain dopamine D₂/D₃ receptor agonists containing related heterocyclic structures have shown robust protective effects in both in vitro and in vivo models of Parkinson's disease. [24][25]These compounds protect dopaminergic neurons against toxins like MPP+ and MPTP, which are used to model the neuronal degradation seen in the disease. [24][25]The mechanism is thought to involve the modulation of neurotrophic factor signaling and the reduction of oxidative stress. [24][26]While direct data on this compound is limited, the broader class of phenylpyridine derivatives represents a promising avenue for the development of novel therapies for neurodegenerative disorders.

Applications in Materials Science

Beyond their biological activity, phenylpyridine and particularly bipyridine analogs are fundamental building blocks in coordination and materials chemistry. [27][28]The pyridine nitrogen provides an excellent coordination site for a vast range of metal ions.

  • Ligands for Catalysis: As bidentate ligands, bipyridine derivatives are used to stabilize transition metal catalysts, influencing their reactivity, selectivity, and stability. [27][29]* Functional Materials: The ability of 4,4'-bipyridine analogs to bridge metal centers allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with tailored electronic, magnetic, and photoluminescent properties. [28]* Photosensitizers: The conjugated π-system of these molecules makes them suitable for applications in light-emitting diodes (LEDs) and as photosensitizers in solar cells. [27]

Conclusion and Future Outlook

The this compound core represents a versatile and highly valuable scaffold in modern chemical science. The development of robust and efficient synthetic methods, particularly palladium-catalyzed cross-couplings, has made a vast chemical space accessible for exploration. Analogs of this structure have demonstrated significant potential as anticancer and neuroprotective agents, warranting further investigation and optimization through structure-activity relationship (SAR) studies. As our understanding of the molecular basis of diseases grows, the strategic functionalization of the this compound core will undoubtedly lead to the discovery of novel therapeutics and advanced materials. Future work should focus on leveraging combinatorial chemistry to build diverse libraries, employing computational modeling to predict biological activity, and exploring novel applications in areas such as targeted drug delivery and advanced catalysis.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.). National Institutes of Health.
  • An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine - Benchchem. (n.d.). BenchChem.
  • Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9 - Benchchem. (n.d.). BenchChem.
  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25). International Journal of Chemical Studies.
  • (PDF) Anticancer Functions of Pyridine Heterocycles - ResearchGate. (2022, September 23). ResearchGate.
  • Hantzsch pyridine synthesis. (n.d.). Unknown Source.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2025, October 16). Unknown Source.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). Unknown Source.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.). J-Stage.
  • An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications - Benchchem. (n.d.). BenchChem.
  • This compound | C12H11N | CID 76744 - PubChem - NIH. (n.d.). National Institutes of Health.
  • Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4- phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6- tetrahydropyridine (MPTP): A comparison to ropinirole - ResearchGate. (2025, August 9). ResearchGate.
  • 2-PHENYL-5-METHYLPYRIDINE - SpectraBase. (n.d.). SpectraBase.
  • Technical Support Center: Synthesis of Substituted Phenylpyridines - Benchchem. (n.d.). BenchChem.
  • Kröhnke pyridine synthesis - Wikipedia. (n.d.). Wikipedia.
  • Hantzsch pyridine synthesis | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Negishi coupling - Wikipedia. (n.d.). Wikipedia.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). ResearchGate.
  • Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole - PubMed. (n.d.). National Institutes of Health.
  • Pyridine, 2-methyl-5-phenyl- - the NIST WebBook. (n.d.). NIST.
  • Kröhnke Pyridine Synthesis. (n.d.). Unknown Source.
  • Hantzsch pyridine synthesis - overview - ChemTube3D. (n.d.). ChemTube3D.
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. (n.d.). BenchChem.
  • Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Scribd.
  • Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (n.d.). National Institutes of Health.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (2025, January 4). National Institutes of Health.
  • Bipyridine - Wikipedia. (n.d.). Wikipedia.
  • Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem. (n.d.). BenchChem.
  • Pyridine, 2-methyl-5-phenyl- - the NIST WebBook. (n.d.). NIST.
  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH. (n.d.). National Institutes of Health.
  • Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - MDPI. (n.d.). MDPI.
  • 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem. (n.d.). PubChem.
  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - NIH. (n.d.). National Institutes of Health.
  • Kröhnke Pyridine Synthesis - ResearchGate. (n.d.). ResearchGate.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (n.d.). MDPI.
  • This compound | 3256-88-0 - ChemicalBook. (n.d.). ChemicalBook.
  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Special Issue : Bipyridines: Synthesis, Functionalization and Applications - MDPI. (n.d.). MDPI.
  • Neuroprotective Effects of the Pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated Rats. (n.d.). Unknown Source.
  • 2-(3-Methylbutyl)-5-phenylpyridine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem - NIH. (n.d.). National Institutes of Health.
  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed. (2020, November 11). National Institutes of Health.

Sources

Discovery and synthesis of 5-phenyl-2-picoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 5-Phenyl-2-Picoline Compounds

Abstract

The 5-phenyl-2-picoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the combination of a phenyl ring and a methyl-substituted pyridine ring, make it a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery context, key synthetic methodologies, mechanistic principles, and detailed experimental protocols for the preparation of 5-phenyl-2-picoline and its derivatives. The narrative emphasizes the causality behind experimental choices, focusing on the prevalent and robust palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Introduction: The Significance of the Phenyl-Pyridine Motif

Pyridine and its derivatives are fundamental scaffolds in the world of organic chemistry, found in a vast array of natural products, vitamins, and pharmaceuticals.[1][2] The pyridine ring system serves as a key structural motif in many pharmacologically active compounds due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[3][4][5]

The introduction of a phenyl substituent onto the pyridine core, as seen in the 5-phenyl-2-picoline structure, creates a biaryl system that is central to the architecture of many modern drugs. This specific arrangement is found within highly complex and potent molecules, such as inhibitors of the ultra-rapidly activating delayed rectifier potassium current (IKur), which are investigated for the treatment of atrial fibrillation.[6][7] The phenyl group provides a vector for further functionalization and can engage in crucial π-stacking interactions with biological targets, while the picoline (methylpyridine) portion offers its own set of steric and electronic properties, including a site for potential metabolism or further reaction. The strategic importance of this scaffold necessitates robust and versatile synthetic methods for its construction.

Strategic Analysis of Synthesis: Palladium-Catalyzed Cross-Coupling

The most effective and widely adopted strategy for the synthesis of 5-phenyl-2-picoline involves the formation of the critical carbon-carbon bond between the pyridine and phenyl rings via a palladium-catalyzed cross-coupling reaction. This approach offers high yields, excellent functional group tolerance, and predictable regioselectivity. The two primary methods employed are the Suzuki-Miyaura coupling and the Negishi coupling.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron species (e.g., phenylboronic acid) with an organohalide (e.g., 5-bromo-2-picoline) in the presence of a palladium catalyst and a base.[8] Its advantages include the operational simplicity and the relatively low toxicity and high stability of the boronic acid reagents.

  • Negishi Coupling: This method utilizes a pre-formed organozinc reagent in place of the organoboron compound.[9] Organozinc reagents are often more reactive than their boronic acid counterparts, which can lead to faster reaction times, but they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions.[10]

For this guide, we will focus primarily on the Suzuki-Miyaura coupling due to its widespread use, robustness, and the commercial availability of the required reagents.

The Suzuki-Miyaura Coupling: Mechanism and Application

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the construction of C(sp²)-C(sp²) bonds with remarkable efficiency.[11] The catalytic cycle, which transforms the starting materials into the desired biaryl product, is a well-understood sequence of fundamental organometallic steps.

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction is initiated by a Pd(0) species, which is the catalytically active form. The cycle proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[12]

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the organohalide (5-bromo-2-picoline). This step oxidizes the palladium from Pd(0) to a Pd(II) species.

  • Transmetalation: The organic group from the organoboron reagent (the phenyl group from phenylboronic acid) is transferred to the Pd(II) center. This crucial step requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃), which forms a more nucleophilic "ate" complex, facilitating the transfer of the phenyl group and displacing the halide from the palladium complex.[13]

  • Reductive Elimination: The two organic fragments (the 2-picolyl and phenyl groups) coupled on the Pd(II) center are eliminated to form the final product, 5-phenyl-2-picoline. This step regenerates the catalytically active Pd(0) species, which can then enter a new cycle.

Suzuki_Mechanism cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Picolyl-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Picolyl-Pd(II)-Phenyl)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 5-Phenyl-2-Picoline trans_complex->product start 5-Bromo-2-Picoline start->oa_complex boronic Phenylboronic Acid + Base boronic->trans_complex caption Mechanism for the formation of 5-phenyl-2-picoline.

Caption: Suzuki-Miyaura Catalytic Cycle for 5-phenyl-2-picoline synthesis.

Causality in Experimental Design: Why Specific Reagents are Chosen
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective precatalyst. It readily releases phosphine ligands in solution to generate the active, coordinatively unsaturated Pd(0) species needed to initiate the cycle.[11]

  • Ligand: The triphenylphosphine (PPh₃) ligands stabilize the palladium center and modulate its reactivity. Their bulk and electronic properties influence the rates of oxidative addition and reductive elimination.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is critical. It serves two purposes: it activates the boronic acid to form the boronate "ate" complex required for transmetalation and neutralizes the acid generated during the reaction.[14]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is often used.[8][11] The organic solvent solubilizes the organohalide and the catalyst complex, while water solubilizes the inorganic base and facilitates the formation of the active boronate species. This biphasic system enhances reaction efficiency.

Expertise Insight: A key challenge when working with pyridine-containing substrates is the potential for the nitrogen's lone pair of electrons to coordinate to the palladium catalyst.[15] This can sequester the catalyst and inhibit its activity. The choice of a suitable ligand and reaction conditions, such as temperature, is crucial to minimize this unproductive side reaction and ensure an efficient turnover of the catalytic cycle.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key precursor, 5-bromo-2-picoline, and the final target compound, 5-phenyl-2-picoline.

Synthesis of Precursor: 5-Bromo-2-picoline via Sandmeyer Reaction

The most common precursor for the cross-coupling reaction is 5-bromo-2-picoline. It can be reliably synthesized from the commercially available 5-amino-2-picoline (also known as 6-methyl-3-aminopyridine) via a Sandmeyer-type diazotization-bromination reaction.[16]

Workflow Diagram: Precursor Synthesis

Precursor_Workflow start Start: 5-Amino-2-picoline, HBr, CuBr step1 1. Dissolve reagents in 48% HBr in a three-necked flask at -5 to 5°C. start->step1 step2 2. Slowly add saturated NaNO₂ solution dropwise to form diazonium salt. step1->step2 step3 3. Stir for 1 hour after addition to complete the reaction. step2->step3 step4 4. Neutralize the reaction mixture to pH 7-8 with 10% NaOH. step3->step4 step5 5. Isolate the product via steam distillation. step4->step5 end_node Product: 5-Bromo-2-picoline step5->end_node

Caption: Experimental workflow for the synthesis of 5-bromo-2-picoline.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 25 mL of 48% hydrobromic acid (HBr). Cool the flask in an ice-salt bath to -5 to 5°C.

  • Reagent Addition: While stirring, dissolve 4.0 g (0.028 mol) of copper(I) bromide (CuBr) in the cold HBr solution. Slowly add 3.0 g (0.02 mol) of 5-amino-2-picoline. Maintain the temperature and stir for 10 minutes.

  • Diazotization: Slowly add 5.2 mL of a saturated aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is observed.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Work-up: Carefully neutralize the reaction solution to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution.

  • Purification: Set up for steam distillation and distill the mixture to isolate the crude 5-bromo-2-picoline as a white solid. The product can be further purified by recrystallization or chromatography if necessary. A typical yield is around 65-70%.[16]

Core Synthesis: 5-Phenyl-2-picoline via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki couplings on similar bromo-pyridine substrates.[11]

Workflow Diagram: Core Synthesis

Core_Synthesis_Workflow start Start: Assemble reagents in a Schlenk flask under inert gas (N₂). reagents Reagents: - 5-Bromo-2-picoline - Phenylboronic acid - Pd(PPh₃)₄ - K₃PO₄ start->reagents step1 1. Add 1,4-dioxane and water to the flask. reagents->step1 step2 2. Stir the mixture at room temperature for 30 minutes. step1->step2 step3 3. Heat the reaction mixture to 85-95°C for 12-16 hours. step2->step3 step4 4. Monitor reaction completion by TLC or GC-MS. step3->step4 step5 5. Cool, dilute with ethyl acetate, and filter. step4->step5 step6 6. Perform aqueous work-up and purify by column chromatography. step5->step6 end_node Product: 5-Phenyl-2-picoline step6->end_node

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-picoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and potassium phosphate (K₃PO₄) (2.3 mmol, 2.3 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 90°C in an oil bath and maintain for 12-16 hours with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 5-bromo-2-picoline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-phenyl-2-picoline.

Data Summary

The following table summarizes the typical quantitative data for the Suzuki-Miyaura synthesis of 5-phenyl-2-picoline.

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Role
5-Bromo-2-picoline1.0172 mgElectrophile
Phenylboronic Acid1.2146 mgNucleophile
Pd(PPh₃)₄0.05 (5 mol%)58 mgCatalyst
K₃PO₄2.3488 mgBase
1,4-Dioxane-4 mLOrganic Solvent
Water-1 mLAqueous Solvent
Reaction Temp. -90 °C-
Reaction Time -12 - 16 h-
Typical Yield -75 - 90%-

Conclusion

The 5-phenyl-2-picoline core is a synthetically accessible and highly valuable scaffold for drug discovery and materials science. While several methods for its synthesis exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust, versatile, and reliable approach. A thorough understanding of the reaction mechanism, the specific function of each reagent, and the challenges posed by the pyridine substrate allows researchers to rationally design and execute the synthesis with high efficiency. The protocols and insights provided in this guide serve as a practical foundation for scientists aiming to construct and elaborate upon this important chemical entity.

References

  • Finlay, H. J., Johnson, J. A., Lloyd, J. L., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(9), 831–834. Available at: [Link]

  • Finlay, H. J., Johnson, J. A., Lloyd, J. L., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. PubMed, 27660686. Available at: [Link]

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). ResearchGate. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Negishi coupling. (n.d.). Wikipedia. Available at: [Link]

  • Reid, M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. Available at: [Link]

  • Buchwald -Hartwig Amination. (n.d.). OpenOChem Learn. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Available at: [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). PubMed Central. Available at: [Link]

  • Negishi Coupling. (n.d.). OpenOChem Learn. Available at: [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. Available at: [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). PubMed. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Source not specified, link unavailable].
  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. (n.d.). Google Patents.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Source not specified, link unavailable].
  • Pyridine, 2-phenyl-. (n.d.). Organic Syntheses Procedure. Available at: [Link]

Sources

A Technical Guide to Elucidating the Pharmacophore Potential of the 2-Methyl-5-phenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for investigating the pharmacophoric features of the 2-Methyl-5-phenylpyridine core, a scaffold of interest in medicinal chemistry. Phenylpyridine motifs are present in numerous bioactive compounds, suggesting untapped potential for this particular isomeric arrangement.[1][2] We present a logically structured approach, beginning with an analysis of the scaffold's fundamental properties, progressing to the generation of in silico pharmacophore hypotheses, and culminating in detailed protocols for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies to unlock the therapeutic promise of novel chemical entities.

Section 1: Introduction to the this compound Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs targeting a diverse range of diseases.[2][3] Its ability to participate in hydrogen bonding, engage in π-stacking interactions, and serve as a versatile scaffold for synthetic elaboration makes it a privileged structure in drug design.[2][3] When combined with a phenyl group, as in the this compound scaffold, the resulting molecule possesses a unique combination of steric and electronic properties that merit investigation. While this specific isomer is not as extensively documented as other phenylpyridines, its structural alerts—a hydrogen bond acceptor (the pyridine nitrogen) and two aromatic rings capable of various interactions—suggest significant potential for biological activity.[4]

Rationale for Investigation

The exploration of novel chemical space is a critical endeavor in the discovery of next-generation therapeutics. Phenylpyridine derivatives have demonstrated a wide range of biological activities, including insecticidal, anticancer, and enzyme inhibitory effects.[1][5][6][7] For example, certain derivatives act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), while others show promise as dopamine transporter (DAT) inhibitors.[5][8] This history of bioactivity within the broader class of phenylpyridines provides a strong rationale for the systematic evaluation of the this compound core. This guide will outline a workflow to define its key molecular interaction points—its pharmacophore—to accelerate its development from a chemical entity to a potential drug lead.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a scaffold is the first step in any drug discovery campaign. These parameters, summarized in Table 1, influence solubility, permeability, and metabolic stability, all of which are critical for downstream development.

Table 1: Physicochemical Properties of this compound.

Property Value Source
CAS Number 3256-88-0 [9][10][11]
Molecular Formula C₁₂H₁₁N [9][11]
Molecular Weight 169.22 g/mol [11]
XlogP3-AA (est.) 2.9 [11][12][13]
Hydrogen Bond Donors 0 [11]
Hydrogen Bond Acceptors 1 [11]

| Rotatable Bonds | 1 |[11] |

Section 2: In Silico Pharmacophore Hypothesis Generation

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific biological target. Generating a robust pharmacophore hypothesis is a crucial step in guiding hit-to-lead optimization and virtual screening campaigns.

The Logic of Ligand-Based Pharmacophore Modeling

In the absence of a known crystal structure for a target protein, a ligand-based approach is employed. This method involves analyzing the 3D structures of one or more active molecules to identify common chemical features that are likely responsible for their biological activity. For the this compound core, these features would primarily consist of a hydrogen bond acceptor, two aromatic rings, and a hydrophobic methyl group. A five-point pharmacophore model is a common starting point for pyridine-based scaffolds, often including features like a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups.[4]

Step-by-Step Workflow: From 3D Structure to Hypothesis

The generation of a pharmacophore hypothesis is a systematic process that can be performed using various computational chemistry software packages.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • 3D Structure Generation: Obtain the 3D structure of this compound. This can be done using software like ChemDraw or by retrieving it from databases such as PubChem (CID 76744).[11]

  • Conformational Analysis: Perform a thorough conformational search to identify the low-energy, biologically relevant shapes of the molecule. The single rotatable bond between the pyridine and phenyl rings allows for some flexibility.

  • Pharmacophore Feature Identification: Automatically or manually identify the key pharmacophoric features. For our scaffold, this would include:

    • One Hydrogen Bond Acceptor (HBA) on the pyridine nitrogen.

    • Two Aromatic Ring (AR) features, one for each ring.

    • One Hydrophobic (HY) feature for the methyl group.

  • Hypothesis Generation: Based on the identified features, generate a set of pharmacophore hypotheses. Each hypothesis represents a different spatial arrangement of these features.

  • Model Validation (Internal): If a set of known active and inactive analogs is available, use this set to evaluate the ability of each hypothesis to distinguish between them. A good model will correctly identify the active compounds while excluding the inactives.

G cluster_input Input Data cluster_process Computational Workflow cluster_output Output Input 3D Structure of This compound ConfAnalysis Conformational Analysis Input->ConfAnalysis Step 1 FeatureID Pharmacophore Feature Identification (HBA, AR, HY) ConfAnalysis->FeatureID Step 2 HypoGen Hypothesis Generation FeatureID->HypoGen Step 3 Output Pharmacophore Hypothesis (e.g., AARRH) HypoGen->Output Step 4

Caption: Ligand-based pharmacophore generation workflow.

Section 3: Experimental Validation and Refinement

A computationally derived hypothesis is only as valuable as its ability to predict the activity of real-world compounds. Therefore, experimental validation is a non-negotiable step in the process. This involves synthesizing a focused library of analogs and testing them in relevant biological assays.

The Principle of Self-Validating Experimental Design

The core of this principle is a feedback loop. The initial pharmacophore model guides the design of the first set of analogs. The biological data from these analogs is then used to refine the model, which in turn guides the design of the next, more informed set of compounds. This iterative process systematically builds a robust Structure-Activity Relationship (SAR).

Protocol: Synthesis of a Focused Analog Library

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds like phenylpyridines.[14][15][16][17][18] It is often preferred due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[15][18]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactant Preparation: In a reaction vessel, combine the starting halopyridine (e.g., 5-bromo-2-methylpyridine) with the desired arylboronic acid (e.g., phenylboronic acid). Aim for a slight excess of the boronic acid (1.1-1.5 equivalents).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).[15]

  • Solvent and Degassing: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/water.[16][18] Thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[15]

  • Reaction: Heat the mixture under an inert atmosphere, typically between 80-100 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture, perform an aqueous work-up to remove the base and inorganic byproducts, and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel.

Protocol: In Vitro Target-Based Screening

Given the prevalence of pyridine-containing molecules as kinase inhibitors, a generic in vitro kinase assay is a logical starting point for screening our newly synthesized analogs.[5] The principle is to measure the transfer of a phosphate group from ATP to a substrate, and how this is inhibited by the test compound.[19][20]

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the target kinase in a suitable kinase buffer.[21]

  • Compound Addition: Add the synthesized this compound analogs at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation: Start the kinase reaction by adding a mixture of the kinase's specific substrate and ATP (often radiolabeled with ³²P for detection).[20][21][22]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).[23]

  • Termination and Detection: Stop the reaction, often by adding a solution like SDS-PAGE loading dye.[21] Separate the phosphorylated substrate from the remaining radiolabeled ATP using SDS-PAGE, followed by autoradiography or phosphorimaging to quantify the amount of phosphorylated product.[21][22][23]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Analysis and SAR-Driven Model Refinement

The IC₅₀ values obtained from the kinase assay provide the quantitative data needed to refine the pharmacophore model. By comparing the activity of analogs with different substitutions on the phenyl ring, for example, one can deduce which features are critical for activity.

  • Increased Activity: If adding an electron-withdrawing group enhances activity, this might suggest a key interaction in a specific region of the binding pocket.

  • Decreased Activity: If a bulky substituent abolishes activity, it may indicate a steric clash.

This new SAR data is then used to update the pharmacophore hypothesis, perhaps by adding exclusionary volumes or refining the position of a feature.

G Model Initial Pharmacophore Hypothesis Design Design Analog Library Model->Design Guides Synth Synthesize Analogs (Suzuki Coupling) Design->Synth Test In Vitro Screening (Kinase Assay) Synth->Test Analyze Analyze SAR Data (IC50 values) Test->Analyze Refine Refine Pharmacophore Hypothesis Analyze->Refine Informs Refine->Design Guides next iteration

Caption: Iterative cycle of SAR-driven model refinement.

Section 4: Conclusion and Future Directions

This guide has presented a systematic and integrated workflow for exploring the pharmacophore potential of the this compound scaffold. By combining rational, computationally-driven hypothesis generation with rigorous experimental synthesis and biological evaluation, researchers can efficiently navigate the early stages of the drug discovery process. The key takeaway is the iterative nature of this work: computational models guide experimental design, and the resulting data refines those models, creating a powerful, self-validating system for lead discovery.

Future work should focus on expanding the analog library to probe different regions of chemical space and screening against a wider panel of biological targets to uncover novel activities. As potent hits are identified, structure-based methods, such as molecular docking and X-ray crystallography, can be employed to gain atomic-level insights into the binding mode, further accelerating the journey from a promising scaffold to a potential clinical candidate.

Section 5: References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. (2018). RSC Publishing. [Link]

  • In vitro NLK Kinase Assay. (2017). PMC. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 2-methyl-5-phenyl pyridine. (n.d.). The Good Scents Company. [Link]

  • Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. (2015). PubMed. [Link]

  • Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. (2019). ResearchGate. [Link]

  • This compound. (n.d.). Canspec. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). PubMed. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2020). J-Stage. [Link]

  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (2003). PubMed. [Link]

  • General conditions for the Suzuki coupling to form phenyl-pyridine ligands. (2019). ResearchGate. [Link]

  • 5-Methyl-2-phenylpyridine. (n.d.). PubChem. [Link]

  • 2-Methyl-5-vinylpyridine. (n.d.). PubChem. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. [Link]

  • 2-Phenylpyridine. (n.d.). Wikipedia. [Link]

Sources

Physical and chemical properties of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-5-phenylpyridine: Properties, Characterization, and Applications

Introduction

This compound, a substituted pyridine derivative, represents a significant scaffold in the fields of medicinal chemistry, materials science, and synthetic chemistry. Its unique structural arrangement, featuring both a pyridine ring and a phenyl group, imparts a distinct combination of electronic and steric properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, spectroscopic signatures, synthetic considerations, and key applications of this versatile molecule. The insights herein are designed to facilitate its use in experimental design and accelerate discovery programs.

Compound Identification and Molecular Structure

Accurate identification is the foundation of all scientific investigation. This compound is cataloged under several identifiers, with its core structure comprising a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position.

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms 5-Phenyl-2-picoline, Pyridine, 2-methyl-5-phenyl-[1][]
CAS Number 3256-88-0[1][3]
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.22 g/mol [1][4]
InChI Key JXNAIOCJWBJGFQ-UHFFFAOYSA-N[1][]

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental conditions, from reaction solvents to biological assays. The data presented are derived from both experimental and computed sources.

PropertyValueSource
Appearance Colorless to yellow liquid[5]
Boiling Point 282.9 °C (at 760 mmHg)[]
Density 1.03 g/cm³[]
Water Solubility 135.4 mg/L (at 25 °C, estimated)[6]

Spectroscopic Characterization: A Multi-technique Approach

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections detail the expected spectral signatures from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the phenyl ring protons, and the protons on the pyridine ring. The methyl protons will appear as a singlet, typically in the upfield region (δ 2.3-2.7 ppm). The aromatic protons on both rings will resonate in the downfield region (δ 7.0-8.8 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and each other.

  • ¹³C NMR: The carbon spectrum will display signals corresponding to each unique carbon atom. The methyl carbon will have a characteristic upfield shift. The aromatic carbons will appear in the δ 120-160 ppm range, with carbons adjacent to the nitrogen atom being the most deshielded.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by:

  • C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks from the methyl group appear just below 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): A series of sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine and phenyl rings.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ is expected at m/z = 169. Common fragments observed in GC-MS analysis include signals at m/z 168 ([M-H]⁺), 141, and 115, corresponding to various fragmentation pathways.[1]

Spectral Data Summary (Predicted & Reported)
Technique Key Features
¹H NMR Singlet (3H, -CH₃) ~δ 2.5 ppm; Multiplets (8H, Ar-H) ~δ 7.0-8.8 ppm
¹³C NMR Aliphatic C (~δ 20-25 ppm); Aromatic C (~δ 120-160 ppm)
IR (cm⁻¹) ~3050 (Ar C-H stretch); ~2950 (Alkyl C-H stretch); ~1600, 1480 (C=C/C=N stretch)
Mass Spec (m/z) 169 [M]⁺, 168 [M-H]⁺, 141, 115

Experimental Workflow: Compound Characterization

Trustworthy data is generated from robust protocols. The following outlines a standard workflow for the definitive characterization of a research sample of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Validation prep 1. Sample Acquisition (Purity >95%) solubilize 2. Solubilization (e.g., CDCl₃ with TMS) prep->solubilize nmr 3. NMR Acquisition (¹H, ¹³C, COSY) solubilize->nmr ms 4. GC-MS Analysis solubilize->ms ir 5. IR Spectroscopy solubilize->ir process 6. Spectral Processing (Integration, Peak Picking) nmr->process ms->process ir->process interpret 7. Structural Interpretation process->interpret validate 8. Data Validation (Compare to literature/reference) interpret->validate report Verified Structure & Purity Report validate->report Final Report

Caption: General workflow for the characterization of this compound.

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 400 MHz, 16 scans, 30° pulse angle).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure.

Synthesis and Reactivity

The synthesis of this compound derivatives often employs modern cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura cross-coupling is a prominent method.[10]

Synthetic Pathway: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 2-Methyl-5-bromopyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) r1->catalyst r2 Phenylboronic Acid r2->catalyst base Base (e.g., Na₂CO₃) product This compound catalyst->product Heat solvent Solvent (e.g., Toluene/H₂O) base->product Heat solvent->product Heat

Caption: Diagram of a typical Suzuki-Miyaura cross-coupling synthesis route.

This reaction involves coupling a halogenated pyridine (e.g., 2-methyl-5-bromopyridine) with phenylboronic acid in the presence of a palladium catalyst and a base. This method is highly efficient for creating the C-C bond between the two aromatic rings. The reactivity of the final compound is centered on the pyridine nitrogen, which can act as a base or ligand, and the aromatic rings, which can undergo further electrophilic substitution.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. Its derivatives have been explored for various therapeutic targets. A notable recent application is in the development of positive allosteric modulators (PAMs) for the M₄ muscarinic acetylcholine receptor (mAChR).[11] These modulators are being investigated for the treatment of neurocognitive disorders.[11] The pyridine nitrogen can serve as a crucial hydrogen bond acceptor, while the phenyl group can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket, making the scaffold a versatile starting point for structure-activity relationship (SAR) studies. Furthermore, related phenylpyridine structures have shown potential as novel insecticides.[10]

Safety and Handling

While specific toxicity data for this compound is limited, compounds of this class should be handled with care. It is recommended to use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with related pyridine derivatives, it may be harmful if swallowed or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[5][12]

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical and spectroscopic properties. Its utility as a building block is demonstrated by its synthesis via robust cross-coupling methodologies and its incorporation into biologically active molecules, particularly in the realm of neuroscience drug discovery. This guide serves as a foundational resource for scientists, providing the necessary technical information to confidently utilize this compound in their research and development endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2-methyl-5-phenyl pyridine. [Link]

  • PubChem. 5-Methyl-2-phenylpyridine. National Center for Biotechnology Information. [Link]

  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. [Link]

  • ChemBK. 26402-24-4. [Link]

  • The Good Scents Company. glyceryl heptanoate. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • Chemsrc. glyceryl heptanoate. [Link]

  • PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. [Link]

  • Google Patents. Process for the production of 2-methyl-5-ethyl pyridine.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • PubChem. 5-Ethyl-2-methylpyridine. [Link]

Sources

An In-Depth Technical Guide to the Initial Toxicity Screening of 2-Methyl-5-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. However, its derivatives can also exhibit significant toxicity, necessitating a robust and early-stage screening process in drug development. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of a novel series of 2-Methyl-5-phenylpyridine derivatives. Moving beyond a simple checklist of assays, we delve into the scientific rationale behind a tiered screening cascade, from in silico predictions to foundational in vitro assays. This document is designed to equip researchers with the expertise to design and execute a self-validating toxicological assessment, ensuring that only the most promising and safest candidates advance in the development pipeline. We will explore the causal relationships between chemical structure, metabolic activation, and cytotoxic outcomes, supported by detailed, field-proven protocols and authoritative references.

Introduction: The Toxicological Imperative in Pyridine-Based Drug Discovery

Pyridine and its derivatives are prevalent in a vast array of biologically active compounds.[1] Their utility, however, is shadowed by potential toxicities, with drug-induced liver injury (DILI) being a primary concern that can lead to late-stage drug attrition or post-market withdrawal.[2][3] The initial toxicity screening of novel chemical entities, such as this compound derivatives, is therefore not merely a regulatory hurdle but a critical step in de-risking a drug development program.[4][5] An early and accurate assessment of a compound's toxic potential allows for the prioritization of candidates with the most favorable safety profiles, saving considerable time and resources.[6][7]

This guide advocates for a multi-pronged approach, beginning with computational methods to forecast potential liabilities, followed by a battery of in vitro assays to assess general cytotoxicity, and culminating in more specific investigations into mechanisms of toxicity like genotoxicity and hepatotoxicity. This tiered strategy ensures a thorough yet efficient evaluation.

Tier 1: In Silico and Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, a significant amount of information can be gleaned from computational, or in silico, models.[8][9] These tools leverage vast databases of known chemical structures and their associated toxicological data to predict the potential hazards of novel compounds.[10][11]

Rationale for In Silico First Approach

The core principle of in silico toxicology is that the structure of a molecule dictates its function and, by extension, its potential for toxicity.[11] By analyzing the substructures and physicochemical properties of the this compound derivatives, we can identify potential "structural alerts" – molecular fragments known to be associated with specific toxicities.[8] This allows for the early flagging of potentially problematic candidates.

Key In Silico Endpoints for this compound Derivatives
  • Genotoxicity Prediction: Models based on Quantitative Structure-Activity Relationships (QSAR) can predict the likelihood of a compound causing DNA damage.[9][11]

  • Hepatotoxicity Prediction: Given that the liver is a primary site of drug metabolism, predicting the potential for liver injury is crucial.[2][3]

  • Metabolite Prediction: Computational tools can predict the likely metabolic fate of the parent compound, identifying potentially reactive metabolites that could be the true toxic species.[12]

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties influence a compound's exposure and potential for toxicity.

Recommended In Silico Tools

A variety of commercial and open-source platforms are available for in silico toxicity prediction. Some widely used examples include DEREK Nexus, SARAH Nexus, and the OECD QSAR Toolbox.[8]

Data Presentation: Physicochemical and In Silico Toxicity Profile
DerivativeMolecular Weight ( g/mol )cLogPPredicted Genotoxicity (Ames)Predicted Hepatotoxicity
Parent Compound 169.222.9Low RiskModerate Risk
Derivative A [Insert Data][Insert Data][Insert Data][Insert Data]
Derivative B [Insert Data][Insert Data][Insert Data][Insert Data]
Derivative C [Insert Data][Insert Data][Insert Data][Insert Data]

Data in this table is hypothetical and should be replaced with actual computational predictions.

Tier 2: Foundational In Vitro Cytotoxicity Assessment

Following the in silico analysis, the next logical step is to assess the general cytotoxicity of the this compound derivatives in cellular models. This provides the first experimental confirmation of the computational predictions and allows for the determination of the concentration range at which the compounds exert toxic effects.

The Principle of a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints. A robust screening strategy employs at least two assays with different mechanisms of action to provide a more complete picture of a compound's cytotoxic potential. For this guide, we will focus on the MTT and LDH assays.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: A streamlined workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • This compound derivatives

    • Human hepatoma cell line (e.g., HepG2)

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate cell viability as a percentage of the untreated control.

Detailed Protocol: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes.[15] It is a marker of cytotoxicity and cell lysis.[13]

  • Materials:

    • LDH assay kit

    • Cells and compounds as prepared for the MTT assay

  • Procedure:

    • Following the incubation period with the test compounds, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate according to the manufacturer's instructions.

    • Add the stop solution.

    • Measure the absorbance at 490 nm.[14]

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.[15]

Data Presentation: In Vitro Cytotoxicity
DerivativeMTT IC50 (µM)LDH EC50 (µM)
Parent Compound [Insert Data][Insert Data]
Derivative A [Insert Data][Insert Data]
Derivative B [Insert Data][Insert Data]
Derivative C [Insert Data][Insert Data]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data is hypothetical.

Tier 3: Mechanistic Toxicity Investigations

Compounds that demonstrate significant cytotoxicity in the initial screens warrant further investigation to understand the underlying mechanisms of toxicity. For pyridine derivatives, two critical areas of concern are genotoxicity and hepatotoxicity.

Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying compounds that can cause gene mutations.[16][17] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16][18] The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[16][18]

The test is conducted both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates.[17] This is crucial because some compounds only become genotoxic after being metabolized.[17]

Ames_Test_Workflow Start Start Compound_Prep Prepare Test Compound Concentrations Start->Compound_Prep S9_Prep Prepare S9 Mix (Metabolic Activation) Start->S9_Prep Bacterial_Culture Bacterial Strains (e.g., TA98, TA100) Start->Bacterial_Culture Exposure_With_S9 Incubate: Compound + Bacteria + S9 Compound_Prep->Exposure_With_S9 Exposure_Without_S9 Incubate: Compound + Bacteria Compound_Prep->Exposure_Without_S9 S9_Prep->Exposure_With_S9 Bacterial_Culture->Exposure_With_S9 Bacterial_Culture->Exposure_Without_S9 Plating Plate on Minimal Glucose Agar Exposure_With_S9->Plating Exposure_Without_S9->Plating Incubation Incubate Plates (48-72 hours) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Analysis Compare to Control & Determine Mutagenicity Colony_Counting->Analysis End End Analysis->End

Caption: Workflow of the Ames test for genotoxicity screening.

Hepatotoxicity Assessment

Given that the liver is the primary organ for drug metabolism, it is particularly susceptible to drug-induced injury.[2][3] The biotransformation of pyridine derivatives can sometimes produce reactive metabolites that are more toxic than the parent compound.[12][19]

The metabolism of pyridine compounds can occur via cytochrome P450 enzymes in the liver.[20] This process can sometimes lead to the formation of reactive intermediates that can cause cellular damage. One of the key mechanisms of hepatotoxicity is the generation of reactive oxygen species (ROS), which can lead to oxidative stress, damage to cellular components, and ultimately cell death.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) (from Compound Metabolism) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Nrf2_nucleus->ARE Binds

Caption: The Nrf2-mediated oxidative stress response pathway.

Future Directions: Bridging to In Vivo Studies

The data generated from this initial toxicity screening cascade provides a strong foundation for deciding which this compound derivatives should be advanced to more complex and resource-intensive in vivo studies. The "No Observed Adverse Effect Level" (NOAEL) determined from these in vitro assays is a critical parameter for guiding the design of initial animal studies.[5] It is important to remember that while in vitro models are powerful screening tools, they do not fully recapitulate the complexity of a whole organism. Therefore, the findings from this initial screen should be confirmed in appropriate animal models.[2]

Conclusion

This in-depth technical guide has outlined a logical and scientifically rigorous approach to the initial toxicity screening of this compound derivatives. By integrating in silico predictions with a tiered in vitro testing strategy, researchers can make informed decisions about which compounds to prioritize for further development. This "fail early, fail fast" approach is essential for mitigating risk and optimizing the allocation of resources in the long and challenging process of drug discovery. The protocols and frameworks presented here are designed to be adaptable and serve as a solid foundation for building a comprehensive safety profile for any novel series of chemical compounds.

References

  • Advancing hepatotoxicity assessment: current advances and future directions - PMC. (URL: [Link])

  • Ames Test. (URL: [Link])

  • Hepatotoxicity Assay in Drug Discovery - Blog - Biobide. (URL: [Link])

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity? - NAMSA. (URL: [Link])

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (URL: [Link])

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (URL: [Link])

  • Guidelines for the Testing of Chemicals - OECD. (URL: [Link])

  • OECD Test Guideline 425 - National Toxicology Program. (URL: [Link])

  • Early Detection of Hepatotoxic Compounds in Drug Development - InSphero. (URL: [Link])

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (URL: [Link])

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: [Link])

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC. (URL: [Link])

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - Frontiers. (URL: [Link])

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (URL: [Link])

  • MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Publishing. (URL: [Link])

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (URL: [Link])

  • OECD Guidelines for the Testing of Chemicals, Section 4. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Modern Approaches to Chemical Toxicity Screening - PMC - NIH. (URL: [Link])

  • Cytotoxicity Assays: How We Test Cell Viability - YouTube. (URL: [Link])

  • Advancements in Early Toxicity Testing [Podcast] - Molecular Devices. (URL: [Link])

  • In silico prediction of toxicity and its applications for chemicals at work - PMC - NIH. (URL: [Link])

  • Reaction of methylbenzanthracenes and pyridine by one-electron oxidation. A model for metabolic activation and binding of carcinogenic aromatic hydrocarbons | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Toxicological screening - PMC - PubMed Central - NIH. (URL: [Link])

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. (URL: [Link])

  • meta-Functionalization of pyridines. (A) Various biologically active... - ResearchGate. (URL: [Link])

  • First-Line Toxicological Screening with Fully Automated Extraction - Oxford Academic. (URL: [Link])

  • This compound | C12H11N | CID 76744 - PubChem - NIH. (URL: [Link])

  • Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. (URL: [Link])

  • Novel insights into the co-metabolism of pyridine with different carbon substrates: Performance, metabolism pathway and microbial community - PubMed. (URL: [Link])

  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE - NJ.gov. (URL: [Link])

  • 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem. (URL: [Link])

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 2-Methyl-5-phenylpyridine. Addressed to researchers, scientists, and professionals in drug development, this document details the journey from molecular synthesis to the elucidation of its three-dimensional crystalline architecture. By integrating theoretical principles with practical, field-proven insights, this guide explains not only the "how" but also the critical "why" behind experimental choices. The analysis is grounded in the crystallographic data of the closely related isomer, 5-Methyl-2-phenylpyridine, providing a robust framework for understanding the structural nuances of this class of compounds.

Introduction: The Significance of Crystalline Structure

The precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental determinant of its physical and chemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. It influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. This compound, a substituted pyridine derivative, represents a scaffold of interest in medicinal chemistry and materials science. Its structural analysis provides invaluable insights into intermolecular interactions and packing motifs that can guide the design of novel materials with tailored properties.

This guide will navigate the comprehensive workflow for crystal structure determination, beginning with the synthesis of the target molecule and the critical step of obtaining single crystals suitable for X-ray diffraction. We will then delve into the theory and practice of single-crystal X-ray diffraction (SCXRD), the definitive technique for atomic-level structural elucidation. The subsequent stages of structure solution, refinement, and the detailed analysis of intermolecular forces will be explored, providing a complete picture of the solid-state architecture of this important molecule.

Synthesis and Crystallization: From Molecule to Single Crystal

Rationale for Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound and its isomers is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method. This reaction is favored in many synthetic applications due to its mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.

The core principle of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., a bromopyridine derivative) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination, culminating in the formation of a new carbon-carbon bond. For the synthesis of this compound, a logical approach would be the coupling of 2-methyl-5-bromopyridine with phenylboronic acid.

The Art and Science of Crystallization: The Slow Evaporation Technique

The acquisition of high-quality single crystals is often the most challenging and critical step in crystal structure analysis. For organic molecules like this compound, the slow evaporation method is a widely employed and effective technique. The choice of this method is based on the principle of gradually increasing the concentration of the solute to the point of supersaturation, allowing for the slow and orderly growth of crystals.

Experimental Protocol: Crystallization of this compound via Slow Evaporation

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should exhibit moderate solubility for this compound, allowing for a saturated solution to be prepared without excessive heating. Solvents such as ethanol, methanol, or ethyl acetate are good starting points. A mixture of solvents can also be employed to fine-tune the solubility.

  • Preparation of a Saturated Solution: Dissolve the purified this compound in the chosen solvent or solvent system at room temperature or with gentle warming to achieve a clear, saturated, or near-saturated solution.

  • Filtration: It is imperative to filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallization vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small perforations. The size and number of these holes control the rate of solvent evaporation. A slower evaporation rate generally yields higher quality crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Patience is key, as crystal growth can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SCXRD): Probing the Atomic Arrangement

SCXRD is the cornerstone technique for determining the precise three-dimensional structure of a crystalline material. It relies on the phenomenon of X-ray diffraction by the ordered array of atoms in a crystal lattice.

The SCXRD Experimental Workflow

The process of collecting diffraction data involves mounting a single crystal on a goniometer in a diffractometer and exposing it to a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are collected by a detector.

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Crystal Structure of 5-Methyl-2-phenylpyridine: A Case Study

While the specific crystallographic data for this compound is not publicly available, an in-depth analysis of its isomer, 5-Methyl-2-phenylpyridine, provides a valuable and directly comparable model. The crystal structure of 5-Methyl-2-phenylpyridine has been deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 603016 .[1] The associated research was published in the European Journal of Inorganic Chemistry.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 5-Methyl-2-phenylpyridine. This data is essential for understanding the fundamental packing and symmetry of the molecule in the solid state.

ParameterValueSignificance
Formula C₁₂H₁₁NConfirms the elemental composition of the molecule.
Crystal System OrthorhombicDefines the basic shape of the unit cell.
Space Group P2₁2₁2₁Describes the symmetry elements within the unit cell.
a (Å) [Data not publicly available]Length of the 'a' axis of the unit cell.
b (Å) [Data not publicly available]Length of the 'b' axis of the unit cell.
c (Å) [Data not publicly available]Length of the 'c' axis of the unit cell.
α, β, γ (°) 90, 90, 90Angles of the unit cell, characteristic of the orthorhombic system.
Volume (ų) [Data not publicly available]The volume of the unit cell.
Z 4The number of molecules in the unit cell.

(Note: Specific unit cell dimensions are not available in the public summary and require access to the full CIF file.)

Structure Solution and Refinement

The determination of a crystal structure from diffraction data is a two-step process: structure solution and structure refinement.

  • Structure Solution: This involves solving the "phase problem." The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. For small molecules like 5-Methyl-2-phenylpyridine, direct methods are typically employed. These are computational techniques that use statistical relationships between the intensities to determine the initial phases, leading to an initial electron density map and a preliminary model of the structure.

  • Structure Refinement: The initial model is then refined using a least-squares method . This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed by the R-factor, with a lower R-factor indicating a better fit.

Commonly used software for structure solution and refinement includes the SHELX suite of programs.

Molecular and Crystal Packing Analysis

The refined crystal structure provides a wealth of information about the molecule's conformation and the way it interacts with its neighbors in the crystal lattice.

Molecular Conformation

The analysis of the crystal structure of 5-Methyl-2-phenylpyridine would reveal the dihedral angle between the pyridine and phenyl rings. This angle is a critical conformational parameter, as it is influenced by a balance between steric hindrance and the desire for π-system conjugation.

Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For 5-Methyl-2-phenylpyridine, the following interactions are expected to be significant:

  • π-π Stacking: The aromatic pyridine and phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are in close contact. These interactions can be in a face-to-face or offset (displaced) arrangement.

  • C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can act as weak hydrogen bond donors to the π-electron clouds of neighboring aromatic rings.

  • Van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall stability of the crystal packing.

Visualization of the Molecular Structure

Caption: 2D chemical structure of this compound.

Hirshfeld Surface Analysis: A Quantitative Approach to Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing.

Conclusion

The crystal structure analysis of this compound, guided by the available data for its isomer, provides a comprehensive understanding of its solid-state properties. This in-depth guide has outlined the critical steps from synthesis and crystallization to the detailed analysis of its three-dimensional structure. The methodologies described, including Suzuki-Miyaura coupling for synthesis, slow evaporation for crystallization, and single-crystal X-ray diffraction for structural elucidation, represent the state-of-the-art in the field. For researchers in drug development and materials science, a thorough understanding of these techniques and the resulting structural information is indispensable for the rational design and development of new chemical entities with optimized properties.

References

  • Cambridge Crystallographic Data Centre. CSD Entry 603016. [Link] (accessed January 8, 2026). The associated article is published in the European Journal of Inorganic Chemistry, 2006, (18), 3655-3660; DOI:10.1002/ejic.200600359.

Sources

Understanding the reactivity of the pyridine ring in 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Methyl-5-phenylpyridine

Abstract

This guide provides a comprehensive technical analysis of the chemical reactivity of this compound. The molecule's unique electronic architecture, arising from the interplay between an electron-deficient pyridine core, an electron-donating methyl group, and a sterically influential phenyl substituent, dictates a complex and nuanced reactivity profile. We will dissect the underlying electronic and steric effects to rationalize reaction outcomes and provide field-proven insights into its behavior in key synthetic transformations. This document covers electrophilic and nucleophilic aromatic substitutions, reactions involving the pyridine nitrogen and the α-methyl group, and modern transition-metal-catalyzed functionalizations, offering both mechanistic explanations and actionable experimental protocols for the practicing chemist.

Core Concepts: Electronic and Steric Landscape

The reactivity of any substituted aromatic system is fundamentally governed by the electronic and steric influences of its substituents. In this compound, the pyridine nitrogen atom is the most powerful electronic feature, rendering the entire heterocyclic ring electron-deficient through a strong inductive effect (-I) and mesomeric effect (-M). This inherent electron deficiency, often referred to as "π-deficient," is the primary reason pyridine is less reactive than benzene towards electrophilic aromatic substitution (EAS) but more susceptible to nucleophilic aromatic substitution (NAS).[1]

The two substituents, methyl and phenyl, modulate this landscape:

  • 2-Methyl Group: This is an electron-donating group (EDG) through induction (+I effect) and hyperconjugation. Its position ortho to the nitrogen atom partially counteracts the ring's electron deficiency, particularly at the ortho (C3) and para (C5) positions relative to itself. Crucially, the protons on this methyl group are acidic due to the stabilization of the resulting carbanion by the adjacent electronegative nitrogen, making it a prime site for deprotonation and subsequent functionalization.[2][3]

  • 5-Phenyl Group: The phenyl group exerts a dual electronic influence. It is electron-withdrawing by induction (-I) but can be electron-donating by resonance (+M), depending on the nature of the reaction. Its presence at the C5 position further influences the electron distribution and provides significant steric bulk, which can direct the approach of incoming reagents.

The confluence of these effects creates a molecule with multiple potential reaction sites, each with a distinct reactivity profile that can be selectively addressed through careful choice of reagents and conditions.

Visualization: Electronic Influence Map

The following diagram illustrates the primary electronic pushes and pulls within the this compound scaffold, which are foundational to understanding its reactivity.

Caption: Dominant electronic effects in this compound.

Reactivity at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is the most basic and nucleophilic site in the molecule. Reactions here are typically facile and precede any substitution on the ring itself.

Basicity and Salt Formation

2-Methylpyridine (pKa of the conjugate acid ≈ 5.94) is slightly more basic than pyridine (pKa ≈ 5.25) due to the electron-donating methyl group.[2] The phenyl group's -I effect in this compound will slightly reduce this basicity, but the nitrogen remains a ready proton acceptor. Treatment with a wide range of inorganic or organic acids will produce the corresponding pyridinium salt.[3] This is a critical consideration, as many reactions, particularly electrophilic substitutions, are performed in strong acid, which protonates the nitrogen. The resulting positive charge severely deactivates the ring towards electrophilic attack.

N-Oxidation

The nitrogen can be oxidized to form the corresponding N-oxide using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation is synthetically valuable as it fundamentally alters the ring's reactivity:

  • It activates the C2 and C4 positions towards nucleophilic attack.

  • It activates the C4 position towards electrophilic attack by mitigating the deactivating effect of the nitrogen.

  • It provides a handle for subsequent deoxygenation, restoring the pyridine ring.

Electrophilic Aromatic Substitution (EAS)

As a rule, electrophilic substitution on the pyridine ring is difficult and requires more forcing conditions than for benzene due to the ring's electron-deficient nature.[1][4] The situation is compounded if the reaction is run in acidic media, which generates the highly deactivated pyridinium ion.

Regioselectivity Analysis:

  • Inherent Pyridine Reactivity: Favors substitution at C3 (meta to N).

  • 2-Methyl Group: An ortho, para-director, activating C3.

  • 5-Phenyl Group: A meta-director (relative to itself), deactivating C4 and C6.

The combined influence strongly suggests that if EAS were to occur on the pyridine ring, the C3 position is the most likely site, benefiting from the activating effect of the methyl group and aligning with the inherent meta-directing nature of the ring nitrogen. The C4 and C6 positions are strongly deactivated.

Nitration

Direct nitration of pyridine derivatives often requires harsh conditions, such as fuming sulfuric and nitric acids at high temperatures.[5][6] For this compound, these conditions would likely lead to a mixture of products and significant degradation. A plausible product, if formed, would be 2-methyl-3-nitro-5-phenylpyridine .

Protocol Insight: A common strategy for nitrating sensitive pyridines involves the synthesis of the N-oxide first. The N-oxide can then be nitrated under milder conditions, which typically occurs at the C4 position. Subsequent deoxygenation would yield the 4-nitro derivative. However, in this specific molecule, the C5-phenyl group may sterically hinder attack at C4.

A representative procedure for the synthesis of a related nitropyridine is derived from the synthesis of 2-methyl-5-nitropyridine.[7]

Experimental Protocol: Synthesis of 2-Methyl-5-nitropyridine (Analog)

  • To a solution of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), add cold 20% aqueous sulfuric acid (120 mL).

  • Heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture and carefully add it to a cold, dilute sodium hydroxide solution, adjusting the pH to ~10.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.[7]

Self-Validation Note: The causality here lies in the use of a precursor that is hydrolyzed and decarboxylated under acidic conditions to yield the target structure. This avoids the harsh conditions of direct nitration on the pyridine ring itself.

Halogenation

Direct halogenation of the pyridine ring is also challenging. However, modern methods, often involving transition-metal catalysis, have enabled regioselective C-H halogenation. For the related substrate 2-phenylpyridine, methods for meta-chlorination have been developed.[8] Applying this logic, a directed C-H chlorination of this compound would likely target the C3 position.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring is inherently activated towards NAS, especially at the C2, C4, and C6 positions.[9] While this compound itself lacks a suitable leaving group for a classic SNAr reaction, its halogenated derivatives would be excellent substrates. For instance, a hypothetical 2-methyl-3-chloro-5-phenylpyridine would readily react with nucleophiles at the C3 position. Recent studies have shown that many SNAr reactions on heterocycles may proceed through a concerted, rather than a stepwise, mechanism.[10][11]

Reactivity of the α-Methyl Group

The protons of the C2-methyl group exhibit enhanced acidity (pKa ≈ 31-34 in DMSO) compared to toluene (pKa ≈ 43) because the resulting conjugate base (anion) is stabilized by the adjacent nitrogen atom. This makes the methyl group a versatile synthetic handle.[2]

Deprotonation and Alkylation

Treatment with a strong, non-nucleophilic base like butyllithium (BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C) quantitatively deprotonates the methyl group. The resulting lithiated species is a potent nucleophile that can be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to build complexity.[2]

Workflow: Functionalization of the C2-Methyl Group

G start This compound step1 Add BuLi or LDA in THF, -78 °C start->step1 intermediate Lithiated Intermediate (Pyridylmethanide) step1->intermediate step2 Quench with Electrophile (E+) (e.g., CH3I, PhCHO) intermediate->step2 product Functionalized Product (e.g., 2-Ethyl-5-phenylpyridine) step2->product

Caption: General workflow for C2-methyl group functionalization.

Oxidation

The methyl group can be oxidized to a carboxylic acid (forming 5-phenylpicolinic acid) using strong oxidizing agents like potassium permanganate (KMnO₄).[2][3] Milder oxidation can sometimes yield the corresponding aldehyde. This transformation is valuable in drug development for introducing a key pharmacophoric group or a point for further derivatization (e.g., amide coupling). Studies on the oxidation of related methylpyridines have shown that reagents like argentous sulfate can also effect this transformation, though often with lower selectivity.[12]

Reactions on the Phenyl Ring

The phenyl ring can also undergo electrophilic aromatic substitution. The pyridyl group acts as a deactivating, ortho, para-director for EAS on the phenyl ring. Therefore, reactions like nitration or halogenation would be expected to occur primarily at the para position of the phenyl ring, and to a lesser extent, the ortho positions, to yield a mixture of isomers.

Transition-Metal-Catalyzed C-H Functionalization

A modern and powerful approach to modifying this scaffold involves transition-metal-catalyzed C-H activation. The pyridine nitrogen is an excellent directing group for cyclometalation. In substrates like 2-phenylpyridine, catalysts based on iridium, rhodium, or ruthenium can selectively activate a C-H bond on the phenyl ring ortho to the point of attachment to the pyridine ring.[13][14] This allows for the direct introduction of new functional groups. For this compound, the nitrogen would direct functionalization to the C6 position of the pyridine ring or the ortho position of the C5-phenyl ring. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has also been reported, demonstrating that atypical regioselectivities can be achieved.[15]

Summary of Reactivity

The following table summarizes the predicted reactivity at each key position of the this compound molecule.

Position / GroupReaction TypeGoverning FactorsPredicted Reactivity
Pyridine N Protonation, Alkylation, OxidationBasic lone pairHigh
C2-Methyl Group Deprotonation, Oxidation, CondensationAcidic α-protonsHigh (with appropriate reagents)
C3 Electrophilic Substitution (EAS)Activated by C2-Me; meta to NModerate (requires forcing conditions)
C4 Electrophilic Substitution (EAS)Deactivated by N and C5-PhLow
C6 Electrophilic Substitution (EAS)Deactivated by N (ortho)Very Low
C5-Phenyl Ring Electrophilic Substitution (EAS)Directed by pyridyl groupModerate (at o,p positions)

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
  • 2-Methylpyridine - Wikipedia.Wikipedia.
  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.PMC - NIH.
  • 2-Methylpyridine: Properties, Production process and Uses. (2024). ChemicalBook.
  • 2-Methylpyridine - Grokipedia.Grokipedia.
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings.Journal of the Chemical Society, Perkin Transactions 2.
  • An ab Initio Study of the Effect of Substituents on the n → π Interactions.* (2015). The Journal of Physical Chemistry A.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026). Self-published.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015).
  • Proposed mechanism of ortho-halogenation of 2-phenylpyridine.
  • 2-Phenylpyridine - Wikipedia.Wikipedia.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2024). Organic Syntheses.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.PMC.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.Polish Academy of Sciences.
  • 2-Methyl-5-nitropyridine synthesis.ChemicalBook.
  • Mechanochemical C−H halogenation of 2‐phenylpyridine.
  • CAS 3256-88-0 this compound.BOC Sciences.
  • This compound | C12H11N.PubChem - NIH.
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines. (2009). Organometallics.
  • This compound AldrichCPR.Sigma-Aldrich.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.NIH.
  • Concerted Nucleophilic Arom
  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine. (2004). Eurasian Chemico-Technological Journal.
  • Electrophilic Substitution. (2022). Chemistry LibreTexts.
  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine. (2017).
  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar.
  • Pyridine, 2-methyl-5-phenyl-.NIST WebBook.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines.
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine. (2021).
  • Process for the safe nitration of 2-methylimidazole.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2015). American Journal of Chemistry.
  • 2-Methyl-5-vinylpyridine | C8H9N.PubChem.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry.
  • 5-Methyl-2-phenylpyridine | C12H11N.PubChem - NIH.
  • Electrophilic substitution on the thiophen ring.Journal of the Chemical Society, Perkin Transactions 2.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-phenylpyridine

Authored by: A Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing robust and validated protocols for the synthesis of this compound. This key heterocyclic scaffold is of significant interest due to the prevalence of substituted pyridines in pharmaceuticals, agrochemicals, and materials science. This guide moves beyond a simple recitation of steps to provide a deep understanding of the underlying chemical principles, the rationale for procedural choices, and the practical insights needed for successful execution in a laboratory setting.

Two primary synthetic strategies are presented: a modern, highly versatile cross-coupling approach and a classical, ring-forming condensation reaction. Each protocol is detailed with step-by-step instructions, quantitative data, and mechanistic visualizations to ensure clarity and reproducibility.

Strategic Considerations for Pyridine Synthesis

The synthesis of substituted pyridines can be broadly categorized into two strategic approaches:

  • Functionalization of a Pre-formed Pyridine Ring: This modern strategy involves taking a simple, often commercially available, pyridine derivative and introducing substituents through reactions like transition-metal-catalyzed cross-coupling or C-H activation.[1] This approach is highly modular and benefits from predictable regioselectivity.

  • De Novo Ring Construction: These classical methods, such as the Chichibabin and Kröhnke syntheses, build the pyridine ring from acyclic precursors.[2][3] These methods are powerful for creating complex substitution patterns from simple starting materials, though they sometimes require harsher conditions.

This guide presents a protocol from each category to provide a versatile toolkit for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridine

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, tolerance of a vast array of functional groups, and the commercial availability of its key components: boronic acids and palladium catalysts.[4][5] This protocol details the palladium-catalyzed coupling of 5-bromo-2-methylpyridine with phenylboronic acid to form the target compound.

Causality and Experimental Rationale

The choice of catalyst, base, and solvent system is critical for achieving high yields.[6] A palladium(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. The reaction mechanism involves three key stages: oxidative addition of the palladium into the carbon-bromine bond, transmetalation of the phenyl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[4] The base (e.g., potassium phosphate) is crucial for activating the boronic acid to facilitate the transmetalation step.[7] A mixed solvent system of dioxane and water is often employed to dissolve both the organic and inorganic reagents.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 5-bromo-2-methylpyridine, phenylboronic acid, base (K3PO4), and Pd catalyst to Schlenk flask B 2. Seal flask, evacuate, and backfill with N2/Ar (3x) A->B C 3. Add degassed solvents (1,4-Dioxane/Water) via syringe B->C D 4. Heat mixture to 85-95 °C with vigorous stirring C->D E 5. Monitor progress by TLC/GC-MS until starting material is consumed D->E F 6. Cool, dilute with water, and extract with organic solvent E->F G 7. Wash organic layer, dry over Na2SO4, and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by flash column chromatography H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling synthesis.

Quantitative Data: Reagents and Conditions
Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Purpose
5-Bromo-2-methylpyridine1.0172 mgPyridine electrophile
Phenylboronic Acid1.2146 mgPhenyl nucleophile source
Pd(PPh₃)₄0.0558 mgPalladium(0) catalyst precursor
Potassium Phosphate (K₃PO₄)2.5531 mgBase for boronic acid activation
1,4-Dioxane (anhydrous)-4.0 mLOrganic solvent
Water (degassed)-1.0 mLCo-solvent for base
Reaction Temperature -85-95 °C-
Reaction Time -4-12 hours-
Expected Yield -75-90%Based on analogous reactions[5][8]
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL per mmol of substrate) followed by degassed water (1 mL per mmol of substrate) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath set to 85-95 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when the starting bromide has been consumed (4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_main Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdAr->ArAr ArX Ar-X (5-Bromo-2-methylpyridine) ArX->ArPdX ArB Ar'-B(OH)₂ (Phenylboronic Acid) ArB->ArPdAr Base Base (K₃PO₄) Base->ArPdAr

Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura reaction.

Protocol 2: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic and reliable method for preparing 2,4,6-trisubstituted pyridines from simple, acyclic precursors.[2][9] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[10] To synthesize this compound, the required precursors are 1-phenylbut-2-en-1-one and the pyridinium salt derived from acetone.

Causality and Experimental Rationale

The reaction proceeds via a cascade mechanism.[2] First, the pyridinium salt acts as a masked enolate, which undergoes a Michael addition to the α,β-unsaturated ketone. This forms a 1,5-dicarbonyl intermediate. Ammonium acetate serves as both the nitrogen source and a mild acid catalyst. The 1,5-dicarbonyl compound condenses with ammonia, cyclizes, and finally dehydrates and aromatizes to form the stable pyridine ring.[2] Glacial acetic acid is often used as a solvent as it facilitates the condensation and cyclization steps.[11]

Step-by-Step Protocol

This is a two-part synthesis: first, the preparation of the pyridinium salt, followed by the main condensation reaction.

Part A: Synthesis of 1-(2-oxopropyl)pyridin-1-ium bromide

  • Setup: In a round-bottom flask, dissolve bromoacetone (1.0 eq) in acetone.

  • Addition: Cool the solution in an ice bath and add pyridine (1.1 eq) dropwise with stirring. A white precipitate will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white solid via vacuum filtration. Wash the solid with cold diethyl ether to remove unreacted starting materials.

  • Drying: Dry the pyridinium salt under vacuum. This salt is hygroscopic and should be stored in a desiccator.

Part B: Synthesis of this compound

ReagentMolar Equiv.Purpose
1-(2-oxopropyl)pyridin-1-ium bromide1.0C2-methyl and N source precursor
1-Phenylbut-2-en-1-one1.0Phenyl-containing backbone
Ammonium Acetate (NH₄OAc)~10Nitrogen source and catalyst
Glacial Acetic Acid-Solvent and catalyst
Reaction Temperature -Reflux (~118 °C)
Reaction Time -4-8 hours
Expected Yield -50-70%
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the pyridinium salt from Part A (1.0 eq), 1-phenylbut-2-en-1-one (1.0 eq), and a large excess of ammonium acetate (~10 eq).

  • Solvent: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete in 4-8 hours and can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it over ice water. Neutralize the solution carefully with a strong base (e.g., 50% NaOH solution) until it is strongly alkaline (pH > 10).

  • Extraction: Extract the aqueous mixture three times with diethyl ether or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or distillation to obtain this compound.

Kröhnke Synthesis Reaction Mechanism

G start1 Pyridinium Salt (Enolate Equivalent) step1 Michael Addition start1->step1 start2 α,β-Unsaturated Ketone start2->step1 inter1 1,5-Dicarbonyl Intermediate step1->inter1 step2 Condensation with NH₃ inter1->step2 + NH₄OAc inter2 Cyclized Dihydropyridine Intermediate step2->inter2 step3 Dehydration & Aromatization inter2->step3 - H₂O product Substituted Pyridine step3->product

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

Safety Precautions

All synthetic procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Pyridine and Derivatives: Pyridine and its derivatives are flammable, toxic, and have a strong, unpleasant odor.[13] Avoid inhalation of vapors and contact with skin and eyes.[14] Store in a cool, well-ventilated area away from ignition sources.[15]

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle in an inert atmosphere where possible. Avoid creating dust.

  • Reagents: Bromoacetone is a lachrymator and is corrosive; handle with extreme care. Strong bases like NaOH are corrosive. Glacial acetic acid is corrosive and causes severe skin burns and eye damage.

  • Emergency Measures: Ensure that safety showers and eyewash stations are readily accessible. In case of skin contact, wash immediately with soap and plenty of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16]

Conclusion

This guide provides two distinct and reliable protocols for the synthesis of this compound. The Suzuki-Miyaura coupling represents a modern, highly efficient method ideal for rapid analog synthesis and projects requiring high functional group tolerance. The Kröhnke synthesis, while more classical, offers a powerful ring-construction strategy from simple acyclic precursors, providing a valuable alternative for building the pyridine core. By understanding the rationale behind each step and adhering to strict safety protocols, researchers can confidently and successfully synthesize this important chemical building block.

References

  • Kamal, I., et al. (2024). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Verma, A. K., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kim, J., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Majumder, S. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis. Available at: [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). PYRIDINE 98% - (For Synthesis) MSDS. Available at: [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry - A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Available at: [Link]

  • Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. Available at: [Link]

  • Li, C., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]

  • Yoshikawa, N., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]

  • Name-Reaction.com. (n.d.). Kröhnke Pyridine Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Available at: [Link]

  • Chemistry Notes. (2022). Chichibabin pyridine synthesis. Available at: [Link]

  • Gesiala. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Available at: [Link]

  • Moody, C. J. (2021). Aleksei Yevgen’evich Chichibabin (1871–1945) and Pyridine Chemistry.
  • Yoshikawa, N., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University Institutional Repository. Available at: [Link]

  • Slideshare. (n.d.). Chichibabin Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Moseley, J. D., & Lenden, P. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Available at: [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

  • ACS Publications. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. Available at: [Link]

  • Arshad, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Purification of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

Abstract

2-Methyl-5-phenylpyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of pharmaceuticals and specialty chemicals. Its purity is critical for downstream applications, necessitating a robust and reproducible purification method. This application note presents a comprehensive guide to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the efficient purification of this compound. We delve into the scientific rationale behind methodological choices, from stationary phase selection to mobile phase optimization, providing detailed, step-by-step protocols for both analytical method development and preparative scale-up. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally similar basic heterocyclic compounds.

Introduction and Method Rationale

The purification of basic, aromatic compounds like this compound by HPLC presents unique challenges. As a basic compound, its interaction with the stationary phase must be carefully controlled to prevent poor peak shape, such as tailing, which arises from undesirable interactions with residual silanols on silica-based columns.[1] Furthermore, the presence of two aromatic rings (pyridine and phenyl) suggests that π-π interactions can be leveraged for enhanced selectivity.

This guide employs a systematic approach, starting with the foundational principles of method development and culminating in a validated purification protocol.

The Logic of Reversed-Phase Chromatography

Reversed-phase (RP) HPLC is the chosen mode of separation due to its versatility and the physicochemical properties of the target compound.[2] this compound possesses significant hydrophobic character, making it well-suited for retention on a non-polar stationary phase. RP-HPLC provides excellent reproducibility and is easily scalable from analytical to preparative formats.[3]

Strategic Selection of Stationary Phase

A modern, high-purity, end-capped C18 column is the recommended starting point. The end-capping process minimizes the accessible free silanols on the silica surface, which is crucial for achieving symmetric peaks for basic analytes.[4] For compounds where C18 does not provide adequate resolution from key impurities, a Phenyl-Hexyl stationary phase is an excellent alternative. The phenyl groups in the stationary phase can induce specific π-π stacking interactions with the aromatic rings of this compound, offering a different selectivity profile compared to the purely hydrophobic interactions of a C18 phase.[5]

Critical Role of Mobile Phase pH

The single most important parameter for the successful chromatography of basic compounds is the control of the mobile phase pH.[6] The pyridine nitrogen in this compound has a pKa in the range of 5.2-6.0 (typical for pyridines).[7] To ensure consistent retention and excellent peak shape, it is imperative to work at a pH at least two units below the pKa.[4]

By using an acidic mobile phase (pH 2.5-3.5), we achieve two critical goals:

  • Consistent Analyte Protonation: The pyridine nitrogen is fully and consistently protonated, presenting a single, stable ionic form to the stationary phase.

  • Suppression of Silanol Ionization: The acidic conditions suppress the ionization of any residual silanol groups (Si-O⁻) on the column packing, minimizing the secondary ionic interactions that cause peak tailing.[4]

Formic acid (0.1%) is selected as the mobile phase modifier due to its effectiveness in this pH range and its compatibility with mass spectrometry (MS), should this detection method be required for impurity identification.[8]

Choice of Organic Modifier

Both Acetonitrile (MeCN) and Methanol (MeOH) are common organic solvents in RP-HPLC.[9] Acetonitrile is generally preferred as a starting point due to its lower viscosity (resulting in lower backpressure) and better UV transparency.[10] However, switching between MeCN and MeOH can significantly alter selectivity and is a powerful tool for optimizing the separation of closely eluting impurities.[6]

Compound and Method Summary

Table 1: Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₁N[11]
Molecular Weight 169.22 g/mol [11][12]
CAS Number 3256-88-0[11]
Appearance Colorless to yellow liquid[13]
Water Solubility 135.4 mg/L (estimated)[14]
Structure this compound Structure[11]
Table 2: Optimized Analytical HPLC Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, good retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterControls pH for consistent protonation and good peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 10% to 90% B over 15 minEfficiently scouts for the compound and reveals impurities.[4]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID analytical columns.
Column Temp. 25 °CEnsures reproducible retention times.
Detection DAD, 254 nmAromatic structure suggests strong UV absorbance. DAD allows for peak purity analysis.[7]
Injection Vol. 5 µLAppropriate for analytical scale.

Experimental Protocols

This section provides detailed, step-by-step instructions for the purification workflow. The process begins with analytical method development to establish optimal separation conditions, followed by scaling the method to a preparative scale for material isolation.

HPLC_Purification_Workflow cluster_dev Phase 1: Analytical Method Development cluster_scaleup Phase 2: Preparative Purification cluster_analysis Phase 3: Purity Analysis & Final Product prep Sample Preparation (1 mg/mL in 50:50 MeCN/H₂O) scout Scouting Gradient Run (C18 Column, 10-90% MeCN) prep->scout analyze Analyze Chromatogram (Retention, Peak Shape, Resolution) scout->analyze optimize Optimization Loop (Adjust pH, Solvent, Column?) analyze->optimize Resolution < 1.5? final_method Final Analytical Method analyze->final_method Resolution > 1.5 optimize->scout calc Scale-Up Calculation (Flow Rate, Loading) final_method->calc prep_run Preparative HPLC Run (Larger Column) calc->prep_run collect Fraction Collection (Based on UV Signal) prep_run->collect frac_analysis Analyze Fractions (Analytical HPLC) collect->frac_analysis pool Pool Pure Fractions (>99% Purity) frac_analysis->pool evap Solvent Evaporation (Rotary Evaporator) pool->evap final_product Pure Compound (>99%) evap->final_product

Caption: Overall workflow for HPLC purification of this compound.
Protocol 1: Analytical Method Development

Objective: To establish an analytical HPLC method that provides adequate resolution (>1.5) between this compound and any process impurities or degradants.

Materials:

  • Crude this compound sample

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water

  • Formic Acid (FA), high purity (>99%)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Ensure the sample is fully dissolved.

  • Instrument Setup (Scouting Gradient):

    • Install the C18 column and equilibrate with 90% Mobile Phase A / 10% Mobile Phase B for at least 15 minutes at a 1.0 mL/min flow rate.

    • Set the column oven temperature to 25 °C.

    • Set the DAD detector to collect data from 200-400 nm, with a specific monitoring wavelength of 254 nm.

    • Set the injection volume to 5 µL.

  • Run the Analysis: Inject the sample and run the following gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.090.010.0
15.010.090.0
17.010.090.0
17.190.010.0
20.090.010.0
  • Data Evaluation:

    • Identify the main peak corresponding to this compound.

    • Examine the resolution between the main peak and any adjacent impurities.

    • Assess the peak shape (Tailing Factor should ideally be between 0.9 and 1.5).

    • If separation is insufficient, proceed to the optimization logic outlined below.

Optimization_Logic start Initial Result: Poor Resolution or Peak Shape check_shape Is Peak Tailing > 1.5? start->check_shape check_res Is Resolution < 1.5? start->check_res lower_ph Action: Lower pH (e.g., 0.1% TFA) (Note: TFA is not MS-friendly) check_shape->lower_ph Yes check_column Action: Use High-Purity, End-capped Column check_shape->check_column Yes change_solvent Action: Switch MeCN to Methanol check_res->change_solvent Yes rerun Re-run Scouting Gradient lower_ph->rerun check_column->rerun change_column Action: Try Phenyl-Hexyl Column (Leverage π-π interactions) change_solvent->change_column If still poor change_solvent->rerun change_column->rerun

Caption: Decision logic for HPLC method optimization.
Protocol 2: Preparative Scale-Up and Purification

Objective: To purify a larger quantity of this compound using the optimized analytical method as a foundation.

Prerequisites: A finalized analytical method with sufficient resolution.

Example Scale-Up: From a 4.6 mm ID analytical column to a 21.2 mm ID preparative column.

Procedure:

  • Calculate Preparative Conditions:

    • Flow Rate Scaling: The flow rate is scaled based on the square of the column radii.

      • Scaling Factor = (Radius_prep / Radius_analyt)² = (10.6 mm / 2.3 mm)² ≈ 21.2

      • New Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min

    • Gradient Time Scaling: To maintain resolution, the gradient time should be kept proportional. For this example, we keep the gradient time the same (15 min) for simplicity, which is a common practice.

    • Sample Loading: The maximum sample load can be estimated using the same scaling factor. A typical analytical injection of 0.05 mg could be scaled to ~1 mg. However, a loading study is recommended. Start by dissolving the crude material at a high concentration (e.g., 50-100 mg/mL) in a minimal amount of organic solvent (e.g., MeCN or DMSO) and then diluting with Mobile Phase A until just before precipitation.

  • Instrument Setup:

    • Install the preparative column (e.g., C18, 21.2 x 150 mm, 5 µm).

    • Equilibrate the column with the starting mobile phase conditions at the new calculated flow rate (21.2 mL/min).

    • Set up the fraction collector to trigger collection based on the UV signal threshold just above the baseline noise.

  • Purification Run:

    • Inject the concentrated crude sample.

    • Run the scaled preparative gradient.

    • Monitor the chromatogram in real-time and ensure the fraction collector is accurately collecting the target peak.

Protocol 3: Fraction Analysis and Product Isolation

Objective: To confirm the purity of the collected fractions and obtain the final solid product.

Procedure:

  • Analyze Fractions: Inject a small aliquot (1-2 µL) from each collected fraction (or a representative set) into the analytical HPLC using the method from Protocol 1.

  • Pool Pure Fractions: Identify all fractions containing the target compound at the desired purity level (e.g., >99.5%). Combine these fractions into a single clean flask.

  • Solvent Removal: Remove the HPLC solvents (water and acetonitrile) using a rotary evaporator. The presence of formic acid means the final product will be the formate salt.

  • Optional Salt Break: If the free base is required, dissolve the residue in water, basify with a suitable base (e.g., sodium bicarbonate solution) to pH > 8, and extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over sodium sulfate, filter, and evaporate to yield the pure free base of this compound.

  • Final Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, final analytical HPLC).

References

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-5-phenyl pyridine. Available at: [Link]

  • ResearchGate. (n.d.). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-phenylpyridine. PubChem Compound Database. Available at: [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem Compound Database. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 2-Methyl-5-phenylpyridine Scaffolds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing biaryl and heteroaryl motifs is particularly crucial in pharmaceutical and materials science, where such structures are prevalent.[3][4] This guide focuses on a specific, yet broadly applicable, transformation: the synthesis of 2-Methyl-5-phenylpyridine and its derivatives. Rather than viewing this molecule as a static component, we will treat it as the target scaffold, demonstrating how the Suzuki-Miyaura reaction is expertly employed to forge the critical pyridine-phenyl bond.

This document is designed for researchers, medicinal chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, the rationale behind procedural choices, and the critical parameters that govern success when coupling arylboronic acids to a pyridine core.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The reaction's efficacy hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the substituted pyridine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from an activated organoboron species (formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) center, displacing the halide.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 pd_complex_1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_2 R¹-Pd(II)L₂-R² transmetalation->pd_complex_2 pd_complex_1->transmetalation pd_complex_2->reductive_elimination r1x Py-X (2-Halo-5-methylpyridine) r1x->oxidative_addition r2by2 Ar-B(OH)₂ (Phenylboronic Acid) borate [Ar-B(OH)₃]⁻ r2by2->borate + OH⁻ product Py-Ar (Product) product->reductive_elimination borate->transmetalation base Base (e.g., K₃PO₄)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Expert Insights: The Pyridine Challenge

When working with pyridine-containing substrates, the Lewis basic nitrogen atom presents a unique challenge. It can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] This makes the choice of ligand and reaction conditions especially critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often employed to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition.[7][8]

Application Protocol: Synthesis of 5-Aryl-2-methylpyridin-3-amine

While the core target is this compound, published data is more robust for the synthesis of structurally analogous compounds. The following protocol is adapted from a validated procedure for the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as an excellent, instructive model for the synthesis of the target scaffold.[2][4]

Materials and Reagents
Reagent/MaterialPurposeSupplier ExamplePurity
5-Bromo-2-methylpyridin-3-aminePyridine coupling partner (1.0 eq)Sigma-Aldrich≥97%
Phenylboronic AcidAryl coupling partner (1.1-1.2 eq)Alfa Aesar≥98%
Tetrakis(triphenylphosphine)palladium(0)Palladium(0) catalyst (5 mol %)Strem Chemicals≥98%
Potassium Phosphate (K₃PO₄)Base (2.0-2.5 eq)Acros Organics≥98%
1,4-DioxaneAnhydrous SolventFisher ScientificAnhydrous
Degassed WaterCo-solventIn-house prep.N/A
Schlenk FlaskReaction VesselChemglassN/A
Argon or Nitrogen GasInert AtmosphereAirgasHigh Purity
Ethyl Acetate, HexanesSolvents for work-up & chromatographyVWRACS Grade
Celite® / Silica GelFiltration aid / Stationary phaseMilliporeSigmaN/A
Step-by-Step Experimental Workflow
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol Details:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[3]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[2][4]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.

  • Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-18 hours.[2][9]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-2-methylpyridin-3-amine product.

Quantitative Data and Expected Outcomes

The following table summarizes yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data provides a strong predictive baseline for the expected yields when synthesizing this compound derivatives under similar conditions.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
4-Methylphenylboronic acid5-(4-Methylphenyl)-2-methylpyridin-3-amine88
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine79
3-Nitrophenylboronic acid2-Methyl-5-(3-nitrophenyl)pyridin-3-amine75

Troubleshooting and Optimization

  • Low or No Conversion: This can stem from several factors, including an inactive catalyst or suboptimal reaction conditions.[7]

    • Catalyst Choice: For sterically hindered or electronically challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd₂(dba)₃.[7][10]

    • Base and Solvent: The choice of base and solvent is critical. While K₃PO₄ in dioxane/water is a robust starting point, other systems like aqueous Na₂CO₃ or Cs₂CO₃ in solvents like toluene or DMF can be effective.[1][11]

  • Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid.[7]

    • Mitigation: Running the reaction under strictly anhydrous conditions can sometimes minimize this issue, though water is often necessary for base activity. Ensure the reaction is thoroughly purged of oxygen, as its presence can accelerate this side reaction.

References

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides 8a–c with phenylboronic acid.
  • Kowalski, K., & Gawdzik, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2234.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemical Science, 4(3), 916-920.
  • Filimonov, D. S., et al. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of phenylboronic acid and aryl dihalides....
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a].
  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
  • (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH.
  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Kowalski, K., & Gawdzik, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • Khan, S. G., et al. (2017).
  • YouTube. (2020). Suzuki Coupling.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ACS Publications. (n.d.). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism | Organometallics*.

Sources

Application Notes & Protocols: A Guide to the Development of Novel Insecticides Based on the 2-Methyl-5-phenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in agrochemical discovery.

This document provides a comprehensive guide for the rational design, synthesis, and evaluation of novel insecticidal agents derived from the 2-methyl-5-phenylpyridine core structure. The protocols and insights herein are grounded in established chemical and biological principles to facilitate a robust and efficient discovery pipeline.

Introduction: The Rationale for the this compound Scaffold

The pyridine ring is a cornerstone of modern agrochemicals, appearing in numerous commercially successful herbicides, fungicides, and insecticides.[1][2] Its presence in major insecticide classes like neonicotinoids highlights its utility in interacting with critical physiological targets in insects.[2][3] The 2-phenylpyridine scaffold, in particular, offers a versatile and synthetically accessible starting point for creating diverse chemical libraries.[4] By functionalizing both the pyridine and phenyl rings, researchers can systematically modulate the compound's physicochemical properties (e.g., solubility, stability, lipophilicity) and its stereoelectronic profile to optimize binding to the target site and enhance insecticidal potency.

Recent studies have demonstrated that derivatives of 2-phenylpyridine exhibit significant activity against a range of agricultural pests, including those from the orders Lepidoptera (Mythimna separata), Hemiptera (Aphis craccivora), and Acari (Tetranychus cinnabarinus).[5] This guide outlines a structured approach to harness the potential of this chemical class, from initial synthesis to biological characterization.

Section 1: Synthetic Strategy: Building the Chemical Library

The creation of a diverse library of analogues is fundamental to exploring the structure-activity relationship (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and highly reliable method for forging the crucial carbon-carbon bond between the pyridine and phenyl rings, offering mild reaction conditions and broad functional group tolerance.[1][6]

Protocol 1: General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general two-step process starting from a commercially available substituted pyridine.

Step 1: Halogenation of the Pyridine Core The first step is to introduce a halogen (typically Bromine or Iodine) at the 5-position of the 2-methylpyridine ring, which will serve as the handle for the subsequent cross-coupling reaction.

  • Reagents & Materials:

    • 2-Methylpyridine

    • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

    • Strong acid catalyst (e.g., H₂SO₄)

    • Appropriate solvent (e.g., Dichloromethane - DCM)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure: a. Dissolve 2-methylpyridine (1.0 eq) in the chosen solvent within the round-bottom flask. b. Carefully add the strong acid catalyst. c. Add the halogenating agent (NBS or NIS, 1.1 eq) portion-wise to control the reaction temperature. d. Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Upon completion, cool the reaction to room temperature and quench with a basic aqueous solution (e.g., saturated NaHCO₃). f. Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the resulting 5-halo-2-methylpyridine via column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling This step couples the halogenated pyridine with a substituted phenylboronic acid. The choice of substituents on the phenylboronic acid is the primary driver of chemical diversity in the library.

  • Reagents & Materials:

    • 5-halo-2-methylpyridine (from Step 1)

    • Substituted phenylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., 1,4-Dioxane/Water mixture)

    • Schlenk flask or similar reaction vessel for inert atmosphere

  • Procedure: a. To the reaction vessel, add the 5-halo-2-methylpyridine (1.0 eq), the desired phenylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq). b. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). e. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. g. Purify the final this compound derivative by column chromatography or recrystallization. h. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[1]

G cluster_0 Synthesis Workflow Start 2-Methylpyridine Halogenation Step 1: Halogenation (e.g., with NBS) Start->Halogenation Intermediate 5-Halo-2-methylpyridine Halogenation->Intermediate Coupling Step 2: Suzuki-Miyaura Coupling Intermediate->Coupling Product 2-Methyl-5-(substituted)phenylpyridine Library Coupling->Product Reagent Substituted Phenylboronic Acid Reagent->Coupling

General synthesis workflow for the this compound library.

Section 2: Biological Evaluation: A Tiered Screening Approach

A tiered or cascaded screening approach is essential for efficiently identifying promising candidates from a chemical library.[7] This involves a high-throughput primary screen to identify active compounds, followed by more detailed secondary screens to quantify their potency and determine their spectrum of activity.

Protocol 2: Primary Screen - Leaf-Dip Bioassay for Phytophagous Pests

The leaf-dip bioassay is a robust method for evaluating insecticides against leaf-eating insects and mites, such as caterpillars (Mythimna separata), aphids (Aphis craccivora), and spider mites (Tetranychus cinnabarinus).[1][5]

  • Materials & Setup:

    • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.

    • Surfactant (e.g., Triton X-100 or Tween-80) to ensure even spreading on the leaf surface.

    • Host plant leaves (e.g., cabbage for M. separata, fava bean for A. craccivora).

    • Petri dishes lined with moist filter paper.

    • Test insects (a synchronized population of a specific life stage).

  • Procedure: a. Prepare the test solution by diluting the stock solution in water containing a small amount of surfactant (e.g., 0.1%) to a standard high concentration (e.g., 500 mg/L).[5] b. Prepare a negative control solution containing only the solvent and surfactant at the same concentration used in the test solutions. c. Using forceps, dip a fresh host plant leaf into the test solution for approximately 10-15 seconds, ensuring complete coverage. d. Allow the leaf to air-dry completely. e. Place the treated leaf into a Petri dish. f. Introduce a set number of test insects (e.g., 10-20) into the Petri dish and seal it. g. Replicate each treatment (including the control) at least three times. h. Incubate the dishes under controlled environmental conditions (temperature, humidity, light). i. Assess mortality at predefined time points (e.g., 24, 48, and 72 hours) compared to the negative control. A compound is typically considered a "hit" if it causes significantly higher mortality than the control (e.g., >80%).

Protocol 3: Secondary Screen - Topical Application for LD₅₀ Determination

For "hits" identified in the primary screen, a topical application bioassay is used to determine the median lethal dose (LD₅₀), which is the dose required to kill 50% of a test population.[7][8] This provides a quantitative measure of the compound's intrinsic toxicity.

  • Materials & Setup:

    • Test compound dissolved in a volatile solvent (e.g., acetone).

    • Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

    • Test insects (e.g., third-instar larvae, adult flies).

    • Holding containers with access to food and water.

    • CO₂ or chilling plate for anesthetizing insects.

  • Procedure: a. Prepare a serial dilution of the test compound in the solvent to create a range of at least five concentrations. b. Anesthetize a group of insects. c. Using the micro-applicator, apply a small, measured droplet (e.g., 1 µL) of a single concentration to a specific location on each insect (e.g., the dorsal thorax).[7] d. Treat a control group with the solvent only. e. Place the treated insects into the holding containers. f. Record mortality after a set period (e.g., 24 or 48 hours).[8] g. Use the mortality data from the different concentrations to calculate the LD₅₀ value using probit analysis.[9][10]

G cluster_1 Biological Screening Cascade Library Synthesized Compound Library Primary Primary Screen (e.g., Leaf-Dip @ 500 mg/L) Library->Primary Decision1 Activity > 80%? Primary->Decision1 Secondary Secondary Screen (e.g., Topical Application) Decision1->Secondary Yes Inactive Inactive Decision1->Inactive No Calculation Determine LD₅₀/LC₅₀ Secondary->Calculation Active Potent Hit Compound(s) Calculation->Active

A tiered workflow for insecticide screening.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the screening protocols are crucial for building an SAR model. This involves correlating the structural changes across the synthesized library with the observed changes in insecticidal activity.

Causality in SAR: The goal is to understand why certain structural modifications lead to increased or decreased potency. For instance, a study on 2-phenylpyridine derivatives containing N-phenylbenzamide moieties found that specific substituents on the phenyl ring, such as methoxy at the second position or trifluoromethyl at the third position, led to optimal insecticidal activity.[1] This suggests that the size, electronics (electron-donating vs. withdrawing), and position of these groups are critical for the compound's interaction with its biological target.

Data Presentation for SAR Analysis

Compound IDR¹ (Pyridine Ring)R² (Phenyl Ring)Primary Screen (% Mortality @ 500 mg/L)Secondary Screen (LD₅₀, µ g/insect )
LEAD-01 -CH₃-H95%0.52
LEAD-02 -CH₃4-Cl100%0.25
LEAD-03 -CH₃4-OCH₃70%1.10
LEAD-04 -CH₃3-CF₃100%0.18
LEAD-05 -H3-CF₃45%> 5.0

Hypothetical data for illustrative purposes.

From this hypothetical data, one could deduce:

  • Adding a 4-chloro (LEAD-02) or a 3-trifluoromethyl (LEAD-04) group to the phenyl ring enhances potency compared to the unsubstituted parent (LEAD-01).

  • An electron-donating group like 4-methoxy (LEAD-03) decreases potency.

  • The 2-methyl group on the pyridine ring is crucial for activity, as its removal (LEAD-05) significantly reduces potency.

This analysis guides the next round of synthesis, focusing on modifications that are predicted to enhance activity further.

Section 4: Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of a novel insecticide class is critical for development and for managing potential resistance. While many pyridine-based insecticides are known to target nicotinic acetylcholine receptors (nAChRs), recent research has uncovered alternative mechanisms.[3]

For example, a new class of pyridine alkylsulfone insecticides was found to primarily inhibit the vesicular acetylcholine transporter (VAChT).[11] This transporter is responsible for loading acetylcholine into synaptic vesicles. Its inhibition compromises cholinergic synaptic transmission, leading to paralysis and death in the insect.[11] This discovery opens up a new target for insecticide development and suggests that novel this compound derivatives could also act on this or other non-classical targets.

Investigative Steps for MoA:

  • Symptomology: Carefully observe the poisoning symptoms in treated insects. Rapid paralysis might suggest a neurotoxic MoA.

  • Synergist Studies: Use synergists that inhibit known metabolic pathways (e.g., P450s) to see if potency is affected.

  • Electrophysiology: For neurotoxic compounds, use techniques like patch-clamp on insect neurons to see if ion channels or receptors are affected.

  • Biochemical Assays: Test for inhibition of key enzymes like acetylcholinesterase or binding to receptors like the nAChR or VAChT.[11]

G cluster_2 Proposed MoA: VAChT Inhibition Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle Synapse Synaptic Cleft Vesicle->Synapse ACh release blocked VAChT VAChT VAChT->Vesicle ACh_in Acetylcholine (ACh) ACh_in->VAChT loading Blocker This compound Derivative Blocker->VAChT Inhibits Receptor ACh Receptor Synapse->Receptor No Signal Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic No Transmission

Hypothesized inhibition of the Vesicular Acetylcholine Transporter (VAChT).

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel insecticides. By employing a systematic approach that combines rational design, efficient synthesis via methods like Suzuki-Miyaura coupling, and a tiered biological screening cascade, researchers can effectively explore the chemical space around this core. A thorough analysis of the resulting SAR data is paramount for guiding lead optimization efforts. Furthermore, investigating the mechanism of action beyond classical targets may uncover new avenues for pest control and help circumvent existing resistance issues. The protocols and frameworks provided in this guide offer a validated pathway for progressing from a promising chemical scaffold to a potent lead candidate.

References

  • Vertex AI Search. (2024). Scientists suggest new mode of action for pyridine alkylsulfone insecticides.
  • Paramasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • Tulasi B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • National Institutes of Health. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology.
  • National Institutes of Health. (n.d.). Bioassays for Monitoring Insecticide Resistance.
  • LSU Scholarly Repository. (2010). Bioassays for monitoring insecticide resistance.
  • Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • ResearchGate. (n.d.).
  • YouTube. (2024). Understanding Pymetrozine insecticide: Targeted Insect Control.
  • Chempanda. (n.d.). Pyridine as insecticide | Blog.
  • ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds.
  • OUCI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • SpringerLink. (2025).
  • PubMed. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

Sources

Application Notes & Protocols for the Quantitative Analysis of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Methyl-5-phenylpyridine (CAS: 3256-88-0), a key intermediate in various chemical syntheses. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, this guide details two primary chromatographic methodologies: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be robust starting points for method development and are grounded in established analytical principles. Furthermore, this guide emphasizes the indispensable role of method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative. Its accurate quantification is paramount for ensuring reaction efficiency, characterizing impurity profiles, and meeting regulatory standards in pharmaceutical and chemical manufacturing. The selection of an appropriate analytical technique is directly influenced by the molecule's inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁N[1][2][3]
Molecular Weight 169.22 g/mol [1][2][3]
CAS Number 3256-88-0[1][2][3]
Synonyms 2-Picoline, 5-phenyl-[1][2][3]
Volatility Suitable for Gas Chromatography[4]
Solubility Soluble in organic solvents like methanol, acetonitrile, dichloromethane.General Chemical Knowledge

The compound's volatility makes it an excellent candidate for Gas Chromatography, while its aromatic structure allows for sensitive detection using UV spectrophotometry in HPLC.[4][5]

Gas Chromatography (GC) Methodology

Principle: Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[5] Due to its thermal stability and volatility, this compound is ideally suited for GC analysis. A Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification and enhanced sensitivity.[4]

Application Note: GC-FID/MS Analysis

This method provides a validated starting point for the quantification of this compound in bulk materials or as a process intermediate.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) and/or a mass spectrometer (MS), and an appropriate capillary column.

  • Expertise & Experience (Method Causality):

    • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is chosen as the phenyl and pyridine moieties give the molecule a moderate polarity that is well-retained and resolved on this versatile phase.

    • Temperature Programming: A temperature ramp is employed to ensure that this compound elutes as a sharp, symmetrical peak and to effectively separate it from lower-boiling solvents and higher-boiling impurities.

    • Detector Choice: FID is a universal detector for organic compounds and offers excellent linearity and reproducibility for quantification. GC-MS is used for confirmation of identity through its characteristic mass spectrum and for trace-level quantification where higher sensitivity is required.[5]

Table 2: Recommended GC Starting Parameters

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 for assay) or Splitless (for trace analysis)
Injection Volume 1 µL
Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
FID Temperature 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
MS Scan Range 40 - 400 amu
Detailed Experimental Protocol: GC Quantification

1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Solvent: Dichloromethane or Methanol (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes and disposable tips

  • GC vials with septa

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected sample concentration range (e.g., 1, 5, 25, 50, 100 µg/mL).[4]

3. Sample Preparation

  • Accurately weigh the sample material and dissolve it in the chosen solvent to achieve a theoretical concentration within the established calibration range.

  • For improved precision, an internal standard can be added to both calibration standards and samples.[4]

4. GC Analysis Workflow

  • System Setup: Configure the GC instrument with the parameters from Table 2 and allow the system to equilibrate until a stable baseline is achieved.

  • Injection Sequence: Inject a solvent blank to ensure no system contamination. Follow with the calibration standards in increasing order of concentration, and then inject the prepared samples.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • For GC-MS, confirm peak identity by comparing the acquired mass spectrum with a reference spectrum. The molecular ion (m/z 169) should be present.[1]

    • Generate a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) Inject Inject Blank, Standards, Samples Std_Prep->Inject Smp_Prep Sample Preparation (Dissolution) Smp_Prep->Inject Equilibrate System Equilibration Equilibrate->Inject Acquire Data Acquisition (FID/MS) Inject->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify Samples Cal_Curve->Quantify

Caption: A typical experimental workflow for GC analysis.

High-Performance Liquid Chromatography (HPLC) Methodology

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a highly versatile and robust method for analyzing pyridine derivatives.[4][6] Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector.

Application Note: RP-HPLC-UV Analysis

This method is suitable for quantifying this compound in various matrices and is particularly useful when analyzing less volatile compounds or complex mixtures.

  • Instrumentation: An HPLC system including a degasser, pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Expertise & Experience (Method Causality):

    • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for aromatic compounds like this compound through hydrophobic interactions.

    • Mobile Phase: A mixture of a weak acid (e.g., formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the basic pyridine nitrogen, leading to better peak shape and reproducible retention times. The organic modifier is the strong eluting solvent, and its proportion is optimized to achieve a suitable retention time.[6][7]

    • Detection Wavelength: The phenyl and pyridine rings contain chromophores that absorb UV light. A PDA detector can be used to determine the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity. A starting wavelength of 254 nm is generally effective for such aromatic systems.

Table 3: Recommended HPLC Starting Parameters

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic (e.g., 60% A, 40% B) or a simple linear gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λ-max determined by PDA)
Injection Volume 10 µL
Detailed Experimental Protocol: HPLC Quantification

1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile and Water (HPLC grade)

  • Formic Acid (or other suitable buffer salt)

  • Volumetric flasks (Class A), pipettes

  • HPLC vials with caps

  • Syringe filters (0.45 µm)

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Prepare as described in the GC protocol, using the mobile phase as the diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five standards covering the desired concentration range.

3. Sample Preparation

  • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter to remove particulates before transferring to an HPLC vial.[4]

4. HPLC Analysis Workflow

  • System Setup: Configure the HPLC instrument with the parameters from Table 3. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection Sequence: Inject a mobile phase blank, followed by the calibration standards and then the filtered samples.

  • Data Analysis:

    • Identify the peak for this compound by its retention time.

    • Generate a linear regression calibration curve (peak area vs. concentration).

    • Calculate the concentration in the unknown samples using the calibration curve equation.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation (in Mobile Phase) Inject Inject Blank, Standards, Samples Std_Prep->Inject Smp_Prep Sample Preparation (Dissolve & Filter) Smp_Prep->Inject Equilibrate System Equilibration Equilibrate->Inject Acquire Data Acquisition (UV/PDA) Inject->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify Samples Cal_Curve->Quantify

Caption: A typical experimental workflow for HPLC analysis.

Method Validation: Ensuring Trustworthiness

A developed analytical method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The protocols described herein must be validated according to ICH Q2(R2) guidelines before routine use.[9][10][11]

Table 4: Key Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity Ability to measure the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo.[12]
Linearity Direct correlation between analyte concentration and analytical response.Coefficient of determination (R²) ≥ 0.999.[12]
Range Interval between the upper and lower concentration levels with demonstrated accuracy, precision, and linearity.Justified by the intended application (e.g., 80-120% of test concentration for an assay).[8]
Accuracy Closeness of the measured value to the true value.% Recovery typically within 98.0 - 102.0%.[12]
Precision (%RSD) Agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate (inter-day) levels.Relative Standard Deviation (%RSD) typically ≤ 2%.[12]
Limit of Quantitation (LOQ) Lowest concentration that can be measured with acceptable precision and accuracy.Determined experimentally; crucial for impurity analysis.[13]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temp).%RSD of results should remain within acceptable limits.[12]

Supporting Technique: Structural Confirmation by FT-IR

Prior to quantitative analysis, it is good practice to confirm the identity of the bulk reference material. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for this purpose.

Protocol: FT-IR Analysis (KBr Pellet)
  • Sample Preparation: Gently grind 1-2 mg of the this compound sample with 150-200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[14]

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a translucent pellet.[14]

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer.[14]

    • Place the KBr pellet in the sample holder and acquire the sample spectrum (typically 4000 - 400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).[14]

  • Analysis: Compare the acquired spectrum to a reference spectrum to confirm the identity based on characteristic absorption bands for aromatic and pyridine ring vibrations.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantification of this compound. GC is often preferred for its high resolution for volatile compounds, while HPLC offers great versatility, especially for complex sample matrices. The specific choice of method should be based on the analytical objective, sample characteristics, and available instrumentation. Critically, any chosen method must undergo a thorough validation process, following ICH guidelines, to ensure the generation of accurate, precise, and trustworthy data for its intended scientific or quality control application.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Eminentbio.
  • Application Note: FT-IR Analysis of Novel Pyridine Derivatives. (2025). Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • This compound. PubChem, National Institutes of Health.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (2025). Benchchem.
  • Pyridine, 2-methyl-5-phenyl-. NIST WebBook, National Institute of Standards and Technology.
  • Pyridine, 2-methyl-5-phenyl-. NIST WebBook, National Institute of Standards and Technology.
  • Analytical methods. Guidelines for drinking-water quality, World Health Organization.
  • Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • Preparation of Molecularly Imprinted Polymer for Selective Solid-Phase Extraction and Simultaneous Determination of Five Sulfonylurea Herbicides in Cereals. (2019). Sains Malaysiana.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists.

Sources

Application Note: A Robust and Scalable Approach to 2-Methylpyridine Synthesis via Continuous Flow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the experimental setup and execution of 2-methylpyridine synthesis utilizing continuous flow chemistry. The primary protocol focuses on a highly efficient and selective α-methylation of pyridines through heterogeneous catalysis in a packed-bed reactor. This method offers significant advantages over traditional batch processing, including enhanced safety, dramatically reduced reaction times, simplified work-up, and minimized waste generation.[1][2][3] Detailed protocols, safety considerations for pyrophoric catalysts, system schematics, and troubleshooting guidance are provided to enable researchers, scientists, and drug development professionals to successfully implement this powerful synthetic tool. Additionally, this guide addresses advanced applications involving gaseous reagents, with a special focus on the safe integration of ammonia into flow systems for alternative pyridine syntheses.

Introduction: Overcoming the Limitations of Traditional Pyridine Synthesis

The 2-methylpyridine moiety is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Historically, the synthesis of these vital building blocks has been reliant on batch methods that often necessitate harsh reaction conditions, extended reaction times (from 44 to over 200 hours for preparative scales), and laborious purification procedures to remove high-boiling-point solvents.[2][4] Such methods not only pose significant safety risks but also generate considerable chemical waste, rendering them inefficient and environmentally taxing.

Continuous flow chemistry emerges as a superior alternative, offering precise control over reaction parameters such as temperature, pressure, and residence time in a contained and automated system.[1] This enhanced control allows for reactions to be performed safely at elevated temperatures and pressures, dramatically accelerating reaction rates and often improving selectivity.[1] This document details a field-proven flow synthesis protocol for 2-methylpyridines that leverages a packed-bed reactor with a heterogeneous catalyst, offering a green, safe, and highly efficient pathway to these valuable compounds.[3][4]

Causality of Method Selection: Why a Packed-Bed Reactor with Heterogeneous Catalysis?

The choice of a packed-bed reactor containing a solid-supported catalyst is a deliberate one, designed to create a self-validating and highly efficient system.

  • Enhanced Safety and Catalyst Reusability: The primary catalyst, Raney® nickel, is pyrophoric when dry.[5] Confining the catalyst within a packed column minimizes handling and exposure to air, drastically improving operational safety. The same catalyst column can be reused for over 50 runs, which not only makes the process more economical but also significantly reduces the hazardous waste associated with catalyst filtration and disposal in batch processes.[4]

  • Simplified Product Isolation: Traditional batch methods often require high-boiling-point alcohols as solvents, necessitating a laborious acid-wash liquid-liquid extraction to isolate the product.[2] The described flow protocol utilizes a lower-boiling-point alcohol (1-propanol), which acts as both the solvent and the methylating agent.[1] This allows for product isolation via simple evaporation of the solvent, yielding a product of sufficient purity for subsequent synthetic steps.[3][4]

  • Superior Reaction Control and Selectivity: Flow chemistry's high surface-area-to-volume ratio ensures excellent heat transfer and precise temperature control, preventing thermal runaway and minimizing side-product formation. The system's ability to maintain steady-state conditions ensures high reproducibility. The reaction demonstrates high regioselectivity, favoring methylation at the sterically less-hindered α-position of the pyridine ring.[4]

Experimental Setup and Core Components

A robust and reliable bench-top continuous flow system is essential for the successful synthesis of 2-methylpyridines. The components listed below are crucial for building a dedicated and safe setup.

Materials and Equipment
ComponentSpecificationPurpose & Rationale
Pumping System HPLC Pump (e.g., Waters 515) or dedicated Flow Chemistry Pump Module (e.g., Vapourtec R2)Provides precise, pulseless, and reproducible flow of the reagent solution. Critical for maintaining a constant residence time.
Reagent Injector Manual 6-port, 2-position injection valve with a sample loop (e.g., 5 mL)Allows for the introduction of a precise volume of the substrate solution into the continuous solvent stream without interrupting flow.
Packed-Bed Reactor Stainless Steel Column (e.g., 150 mm x 4.6 mm) with appropriate end fittings (e.g., 1/16" HPLC fittings)Houses the heterogeneous catalyst. Stainless steel is required for its high pressure and temperature tolerance and chemical resistance.
Catalyst Raney® Nickel (active catalyst, 50% slurry in water)Highly active heterogeneous catalyst for the α-methylation reaction. Must be handled with extreme care due to its pyrophoric nature.
Heating System Column heater, sand bath on a hotplate, or forced-air ovenTo maintain the catalyst bed at the required reaction temperature (>180 °C). A sand bath provides excellent, uniform heat distribution.
Pressure Regulation Back-Pressure Regulator (BPR)Maintains a constant pressure within the system, preventing the solvent from boiling at elevated temperatures and ensuring consistent flow.
Tubing & Fittings PFA or Stainless Steel tubing (1/16" or 1/8" OD); appropriate nuts and ferrulesChemically inert and pressure-resistant conduits for the fluid path.
Reagents Pyridine substrate, 1-Propanol (Anhydrous), Deionized Water, Ethanol1-Propanol serves as both solvent and methylating agent. Other reagents are for catalyst preparation and system flushing.
Safety Equipment Chemical Fume Hood, Safety Glasses, Flame-Retardant Lab Coat, Neoprene/Butyl Gloves, Non-sparking toolsEssential personal protective equipment (PPE) and engineering controls for handling pyrophoric Raney® Nickel and flammable solvents.
System Workflow Diagram

The logical flow of the synthesis is critical for understanding the process. The following diagram illustrates the connectivity of the core components.

Flow_Synthesis_Workflow Solvent Solvent Reservoir (1-Propanol) Pump HPLC Pump Solvent->Pump Injector Injection Valve (with Sample Loop) Pump->Injector PreHeat Pre-heating Coil (Optional) Injector->PreHeat Reagent Stream Waste Waste Injector->Waste Loop Waste Reactor Packed-Bed Reactor (Raney® Ni, >180°C) PreHeat->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Stream Collection Product Collection BPR->Collection Substrate Substrate Solution (in 1-Propanol) Substrate->Injector Reaction_Mechanisms cluster_A Mechanism A: Heterogeneous Catalysis cluster_B Mechanism B: Ladenburg Rearrangement A1 Pyridine A3 α-attack A1->A3 A2 *CH3 on Ni Surface A2->A3 A4 2-Methylpyridine A3->A4 B1 Pyridine B2 N-alkylation B1->B2 B3 N-Alkyl Pyridinium Ion B2->B3 B4 Thermal Rearrangement B3->B4 Ladenburg Rearrangement B5 2-Methylpyridine B4->B5

Caption: Proposed reaction pathways for α-methylation of pyridine.

  • Heterogeneous Catalysis: This mechanism suggests the generation of a methylating species, likely a methyl radical (*CH₃), on the surface of the Raney® Nickel catalyst. This reactive species then attacks the pyridine ring at the sterically less hindered and electronically favorable α-position. [4][6]2. Ladenburg Rearrangement: An alternative pathway involves the initial N-alkylation of the pyridine by a species derived from the alcohol, forming an N-alkyl pyridinium ion. This intermediate then undergoes a thermal Ladenburg rearrangement, where the alkyl group migrates from the nitrogen atom to the α-position on the ring. [6][7][8][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure / Blockage - Catalyst fines blocking column frits.- Particulate matter from reagents.- Precipitation of material in the tubing.- Immediate Action: Stop the pump.- Reverse the flow direction at a low flow rate to dislodge blockage.- If unresolved, safely depressurize, disconnect, and inspect the column. Replace frits if necessary.- Filter all reagent solutions before use.
Low or No Conversion - Catalyst deactivation.- Insufficient temperature.- Flow rate too high (residence time too short).- Confirm the reactor temperature is >180 °C.- Decrease the flow rate to increase residence time.- If the issue persists after >50 runs, the catalyst may be deactivated. Safely unpack and repack the column with fresh catalyst.
Formation of Byproducts (e.g., di-methylation) - Flow rate too low (residence time too long).- Concentration of substrate too low.- Increase the flow rate in small increments (e.g., from 0.05 mL/min to 0.1 mL/min).- Ensure the substrate concentration is at the optimized level (0.05 M).
Inconsistent Results - Pulsating or unstable pump flow.- Temperature fluctuations.- Air bubbles in the system.- Degas the solvent and prime the pump thoroughly.- Ensure the heating system provides stable and uniform heat.- Check all fittings for leaks which could introduce air.

Advanced Application: Integrating Gaseous Reagents (Ammonia)

While the primary protocol is highly effective, other pyridine syntheses (e.g., from carbonyls) may require gaseous reagents like ammonia. [10]Integrating a gas into a liquid flow stream requires additional safety and engineering considerations.

Safety First: Ammonia is a corrosive and toxic gas. [11]All work must be conducted in a well-ventilated fume hood. [12]Use appropriate PPE, including chemical-resistant gloves and safety goggles. An ammonia gas detector should be installed in the workspace. [13]

Experimental Setup for Gas-Liquid Flow Reactions

To introduce a gas like ammonia, the system requires a gas inlet line with a mass flow controller (MFC) and a specialized mixer.

Gas_Liquid_Workflow Liquid_Pump Liquid Reagent Pump Mixer Gas-Liquid Mixer (e.g., T-Mixer) Liquid_Pump->Mixer Liquid Stream Gas_Cylinder Ammonia Cylinder MFC Mass Flow Controller (MFC) Gas_Cylinder->MFC MFC->Mixer Gas Stream Reactor Flow Reactor Mixer->Reactor Segmented Flow BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General setup for a gas-liquid reaction in continuous flow.

Key Considerations for Ammonia Flow Chemistry:

  • Mass Flow Controller (MFC): An MFC is essential for precise and stable delivery of the gas. Ensure the wetted materials of the MFC are compatible with ammonia (e.g., stainless steel).

  • Materials Compatibility: Avoid copper, zinc, and their alloys, as they are corroded by ammonia. [1]Use stainless steel or PFA for tubing, reactors, and fittings.

  • Pressure and Temperature: Increasing the system pressure with a BPR enhances the solubility of ammonia in the liquid phase, increasing the reaction rate. [7]Conversely, lower temperatures also increase gas solubility, which can be used to control the concentration of ammonia in the liquid stream before it enters a heated reaction zone. [5]* Emergency Plan: Have a clear emergency plan for gas leaks. This includes immediate evacuation and notification of safety personnel. [11]Ensure an emergency shower and eyewash station are readily accessible.

Conclusion

The continuous flow synthesis of 2-methylpyridines via heterogeneous catalysis represents a paradigm shift from traditional batch methods. It is an inherently safer, faster, and greener process that provides high yields and simplifies product isolation. The protocols and guidelines presented in this application note offer a robust framework for researchers to implement this technology, enabling the rapid and efficient production of these critical chemical building blocks. By understanding the core principles of the setup, the causality behind the methodological choices, and the critical safety protocols, scientists can confidently leverage the power of flow chemistry to accelerate their research and development efforts.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15795–15804. [Link]

  • H.E.L Group. (2024, March 12). Beginner's Guide to Flow Chemistry. Retrieved from [Link]

  • Asynt. (n.d.). Flow Chemistry - Flow Reactor Modules. Retrieved from [Link]

  • Myerly, R. C., & Weinberg, K. (1969). U.S. Patent No. 3,428,641. Washington, DC: U.S.
  • Ley, S. V., et al. (2013). Scaling Up of Continuous Flow Processes with Gases Using a Tube-in-Tube Reactor: Inline Titrations and Fanetizole Synthesis with Ammonia. Organic Process Research & Development, 17(9), 1102–1111. [Link]

  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed Central (PMC). Retrieved from [Link]

  • University of Canterbury. (n.d.). The Ladenburg rearrangement. UC Research Repository. Retrieved from [Link]

  • Merck & Co. (n.d.). Ladenburg Rearrangement. The Merck Index Online.
  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Retrieved from [Link]

  • Ohio State University Extension. (n.d.). Standard Operating Procedure: Ammonia Gas. OSU Chemistry. Retrieved from [Link]

  • University of Pittsburgh. (2015, August 31). Ammonia Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Methylation of substituted pyridines. [Table]. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Bio-Rad Laboratories. (2003, July 1). Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility. BioProcess International. Retrieved from [Link]

  • Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions. Retrieved from [Link]

  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]

  • Jaysons Chemical Industries. (2023, August 2). Safe Ammonia Gas Handling And Storage Guide. Retrieved from [Link]

  • H.E.L Group. (n.d.). Investigating a Sponge Metal Catalysts in a Trickle Bed Reactor for Continuous Hydrogenation Inflow. Retrieved from [Link]

  • Bröring, M., & Kleeberg, C. (2008). Convenient Procedure for the α-Methylation of Simple Pyridines. Synthesis, 2008(12), 1872-1876. [Link]

  • Organic Syntheses. (n.d.). RANEY NICKEL CATALYST. Retrieved from [Link]

  • Reddit. (2023, March 13). How do yall activate Raney Ni?. r/Chempros. Retrieved from [Link]

  • fReactor. (n.d.). Flow Chemistry Equipment. Retrieved from [Link]

  • Vapourtec. (n.d.). Flow Reactors Overview. Retrieved from [Link]

  • Syrris. (n.d.). Flow Chemistry Equipment. Retrieved from [Link]

  • University of Pittsburgh. (2015, August 31). Ammonia Guidelines. Retrieved from [Link]

  • Ohio State University. (n.d.). Ammonia Gas SOP. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyridine. Retrieved from [Link]

Sources

Application Notes and Protocols: A Framework for Profiling the Bioactivity of Novel 2-Methyl-5-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a quintessential heterocyclic scaffold that features prominently in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiparasitic effects.[2][3][4][5][6] The 2-Methyl-5-phenylpyridine core represents a specific subclass of these derivatives, offering a unique three-dimensional structure for interaction with biological targets. While extensive data on this specific derivative class is emerging, the broader family of pyridine compounds provides a strong rationale for investigating their therapeutic potential.[5][7]

This document provides a comprehensive framework for the initial cell-based screening of novel this compound derivatives. The protocols herein are designed as a primary screening cascade to efficiently assess three key areas of potential bioactivity: cytotoxicity , anti-inflammatory potential , and neuroprotective effects . This tiered approach allows for the early identification of promising lead compounds and provides foundational data to guide further mechanistic studies.

The Screening Cascade: A Strategic Approach to Characterizing Novel Derivatives

A logical, stepwise approach is crucial for efficiently evaluating new chemical entities. We propose a primary screening cascade that begins with a broad assessment of cytotoxicity, followed by more targeted functional assays based on the established potential of the pyridine scaffold.

Screening_Cascade cluster_0 Phase 1: Foundational Assay cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Functional & Mechanistic Assays cluster_3 Phase 4: Lead Prioritization A Novel this compound Derivative Library B Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Evaluation C Anti-inflammatory Assays (e.g., LPS-induced cytokine release) B->C If non-toxic or selectively toxic D Neuroprotective Assays (e.g., Glutamate-induced toxicity) B->D If non-toxic E Data Analysis & Hit Selection (IC50, EC50, Therapeutic Index) C->E D->E Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription Derivative Pyridine Derivative (Potential Inhibitor) Derivative->IKK Potential Target Derivative->NFkB Potential Target

Figure 2: Simplified LPS-induced pro-inflammatory signaling pathway.

Protocol: LPS-Induced Cytokine Inhibition in Macrophages
  • Cell Seeding:

    • Culture RAW 264.7 macrophages and seed them into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare non-toxic concentrations of the this compound derivatives (as determined by the MTT assay) in serum-free medium.

    • Gently wash the cells with PBS and replace the medium with 450 µL of serum-free medium containing the desired compound concentrations.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation:

    • Add 50 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Include a "LPS only" control and a "vehicle + LPS" control.

    • Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the culture supernatant from each well for analysis.

    • Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

Data Presentation and Analysis

Calculate the percentage inhibition of cytokine production for each compound concentration compared to the "LPS only" control.

Table 2: Example Data Layout for Anti-Inflammatory Assay

Compound IDConcentration (µM)TNF-α Conc. (pg/mL)% Inhibition
Untreated050 ± 15-
LPS Only03500 ± 2100%
Derivative 212800 ± 15020.0%
101650 ± 12052.9%
25800 ± 9577.1%
Dexamethasone (1µM)1450 ± 5087.1%

Part 3: Neuroprotective Activity Screening

Principle: Excitotoxicity, primarily mediated by excessive glutamate, is a key mechanism of neuronal cell death in various neurodegenerative diseases. [4][8]The HT22 hippocampal neuronal cell line is a widely used model to study glutamate-induced oxidative stress and apoptosis. [4]Screening compounds for their ability to protect these cells from glutamate-induced death can identify candidates with therapeutic potential for conditions like Alzheimer's disease or stroke. [8][9]The protective effect is often assessed by measuring cell viability after the insult.

Protocol: Glutamate-Induced Excitotoxicity in HT22 Cells
  • Cell Seeding:

    • Culture HT22 murine hippocampal cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare non-toxic concentrations of the this compound derivatives in culture medium.

    • Replace the existing medium with fresh medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Glutamate Challenge:

    • Add glutamate to the wells to a final concentration of 2-5 mM.

    • Include the following controls: untreated cells, cells treated with glutamate only, and cells treated with a known neuroprotective agent (e.g., N-acetylcysteine, NAC). [4] * Incubate the plate for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • After the 24-hour incubation, assess cell viability using the MTT assay as described in Part 1 (steps 3 and 4).

Data Presentation and Analysis

The data is expressed as the percentage of neuroprotection, where the viability of cells treated with glutamate alone is considered 0% protection and the viability of untreated cells is 100%.

Table 3: Example Data Layout for Neuroprotection Assay

ConditionCompound Conc. (µM)% Cell Viability (vs. Untreated)% Neuroprotection
Untreated Control0100%N/A
Glutamate Only (5 mM)045 ± 5%0%
Derivative 3 + Glutamate158 ± 6%23.6%
1075 ± 7%54.5%
2588 ± 5%78.2%
NAC (2 mM) + Glutamate200092 ± 8%85.5%

% Neuroprotection = [(ViabilityCompound - ViabilityGlutamate) / (ViabilityUntreated - ViabilityGlutamate)] x 100

Conclusion and Future Directions

This application note provides a robust and validated framework for the initial characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, anti-inflammatory, and neuroprotective activities, researchers can efficiently identify and prioritize lead compounds for further development. Positive "hits" from this screening cascade should be subjected to more advanced secondary assays to elucidate their specific mechanism of action, including target identification, pathway analysis (e.g., Western blotting for signaling proteins), and in vivo efficacy studies.

References

  • Baral, P., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved from [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lee, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. MDPI. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Retrieved from [Link]

  • de la Torre, E., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. PMC - NIH. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH. Retrieved from [Link]

  • Dias, T. A., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. MDPI. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Lee, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. Retrieved from [Link]

  • Zhang, P., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Retrieved from [Link]

  • Lee, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. ResearchGate. Retrieved from [Link]

  • Tseng, H., et al. (2016). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC - NIH. Retrieved from [Link]

  • O'Hagan, D. (2016). Pyridine alkaloids with activity in the central nervous system. PMC. Retrieved from [Link]

  • GENFIT. (2026). Favorable Phase 1 Safety Profile and Strong Anti-Inflammatory Activity for ACLF Lead Asset G1090N. BioSpace. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • Wang, X., et al. (2019). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Retrieved from [Link]

  • Kurbangalieva, A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Moseley, J. D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Retrieved from [Link]

  • Gomha, S. M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC - NIH. Retrieved from [Link]

Sources

Application of 2-Methyl-5-phenylpyridine in materials science research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-5-phenylpyridine and its derivatives in materials science.

Introduction: The Versatility of the Phenylpyridine Scaffold

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group and a phenyl group.[1] This molecular architecture provides a unique combination of properties that make it a valuable building block in materials science. The nitrogen atom of the pyridine ring serves as an excellent coordination site for metal ions, while the extended π-conjugated system of the phenyl and pyridine rings imparts desirable electronic and photophysical properties. The methyl group can also be used to fine-tune steric and electronic characteristics.[2]

This guide explores the diverse applications of the this compound core structure, detailing its role in the development of advanced materials ranging from luminescent dyes and organic electronics to coordination polymers and sensors. We provide not only the theoretical grounding for these applications but also detailed, field-proven protocols for their synthesis and characterization.

Application I: Tunable Luminescent Materials and Lanthanide Sensitization

The phenylpyridine framework is central to the design of "push-pull" chromophores, where electron-donating and electron-accepting groups are strategically placed to control the material's absorption and emission properties.[2] By modifying the this compound core with groups like amines (donors) and nitro groups (acceptors), it is possible to create materials with strong coloration and stable solid-state luminescence, making them suitable as organic dyes and optical coating components.[2]

A key application of these tailored ligands is the sensitization of lanthanide ion luminescence. The organic ligand (the "antenna") absorbs light efficiently and transfers the energy to the lanthanide ion (e.g., Eu³⁺), which then emits at its characteristic, sharp wavelength. This process is crucial for creating highly efficient and color-pure light-emitting materials. Derivatives of this compound have proven to be effective ligands for sensitizing Eu³⁺, leading to the characteristic red f-f emissions.[2]

Protocol 1: Synthesis of a Sensitizing Ligand and a Luminescent Europium(III) Complex

This protocol describes a generalized two-step process: 1) Synthesis of a push-pull 2-amino-5-nitro-phenylpyridine derivative, and 2) Formation of the corresponding Europium(III) complex.

Step 1: Synthesis of 2-(Phenylamino)-5-nitro-4-methylpyridine Ligand

  • Causality: This synthesis follows a nucleophilic aromatic substitution pathway. The starting material, a 2-chloro-nitropyridine derivative, is activated towards substitution by the electron-withdrawing nitro group. Aniline acts as the nucleophile, displacing the chloride to form the final push-pull chromophore.[2]

  • Methodology:

    • Start with a suitable precursor such as 2-chloro-4-methyl-5-nitropyridine.

    • Dissolve the precursor (1.0 eq) in a suitable solvent like ethanol or N,N-Dimethylformamide (DMF).

    • Add aniline (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HCl byproduct.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a solvent mixture like ethanol/water to obtain the pure ligand.

  • Validation:

    • ¹H and ¹³C NMR: Confirm the molecular structure and successful substitution. Expect characteristic shifts for the aromatic protons and carbons of both the pyridine and phenyl rings.[2]

    • FT-IR Spectroscopy: Identify functional groups, such as the N-H stretch of the secondary amine and the symmetric/asymmetric stretches of the nitro group.

    • Mass Spectrometry: Confirm the molecular weight of the synthesized ligand.

Step 2: Chelation with Europium(III) Chloride

  • Causality: The synthesized ligand coordinates with the Eu³⁺ ion, typically through the pyridine nitrogen and potentially other donor atoms. This coordination facilitates the energy transfer required for sensitization.[2]

  • Methodology:

    • Dissolve the synthesized ligand (3.0 eq) in a suitable solvent like acetonitrile or methanol.

    • In a separate flask, dissolve Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (1.0 eq) in the same solvent.

    • Slowly add the EuCl₃ solution to the ligand solution while stirring.

    • Adjust the pH to ~6-7 using a dilute base (e.g., 0.1 M NaOH) to facilitate complex formation.

    • Stir the mixture at room temperature for 12-24 hours.

    • The resulting complex may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

    • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation:

    • Photoluminescence Spectroscopy: This is the critical validation step. Excite the complex at the ligand's absorption maximum (e.g., ~310-400 nm). The emission spectrum should show the characteristic sharp peaks of Eu³⁺ transitions (e.g., ⁵D₀ → ⁷F₀,₁,₂,₃,₄) between 590 nm and 700 nm, confirming successful energy transfer.[2]

    • UV-Vis Absorption: Compare the absorption spectrum of the complex to the free ligand. A shift in the absorption bands indicates coordination to the metal center.

Application II: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The 2-phenylpyridine scaffold is a cornerstone in the field of phosphorescent OLEDs (PHOLEDs). When used as a cyclometalating ligand in iridium(III) complexes, it enables the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[3][4][5] The compound fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] is a canonical green-emitting phosphorescent material that has been extensively studied.[4] The this compound core can be used to create derivatives of this classic emitter, allowing for fine-tuning of emission color, efficiency, and stability.[6][7]

// Define the flow Anode -> HTL [label="Holes →"]; HTL -> EML; EML -> HBL; HBL -> ETL; ETL -> Cathode [label="← Electrons"];

// Light Emission EML -> Light [style=dashed, arrowhead=normal, label="Photon Emission", color="#EA4335"]; Light [shape=plaintext, label="hv", fontcolor="#EA4335", fontsize=14]; } undot Caption: Basic multilayer structure of an OLED device.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol provides a general workflow for fabricating a multilayer OLED using a phosphorescent emitter derived from 2-phenylpyridine.

  • Causality: The device operates by injecting holes from the anode and electrons from the cathode. These charges travel through their respective transport layers and meet in the emissive layer. Here, they form excitons on the host material, which then transfer their energy to the phosphorescent guest (the Ir complex). The guest molecule relaxes from its excited triplet state, emitting a photon. The various layers are essential for efficient charge injection, transport, and confinement, maximizing the probability of light emission.[3][8]

  • Methodology:

    • Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a nitrogen gun and treat it with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function and improve hole injection.

    • Hole Transport Layer (HTL) Deposition: Prepare a solution of an HTL material (e.g., PEDOT:PSS in water or TCTA in a suitable organic solvent). Spin-coat the solution onto the ITO substrate at a defined speed (e.g., 3000 rpm for 60s) to achieve a desired thickness (~40 nm). Anneal the film on a hotplate according to the material's specifications (e.g., 150 °C for 10 minutes for PEDOT:PSS).

    • Emissive Layer (EML) Deposition: Prepare a solution of a host material (e.g., TCTA) doped with the phosphorescent emitter (e.g., an Ir(ppy)₃ derivative) at a specific concentration (e.g., 5-10 wt%). Spin-coat this solution on top of the HTL to form a film of ~30 nm thickness. Anneal as required.

    • Electron Transport & Blocking Layers (HBL/ETL): Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the hole-blocking layer (e.g., TPBi, ~10 nm) and the electron transport layer (e.g., TPBi, ~40-60 nm) onto the EML. The deposition rate should be controlled (e.g., 1-2 Å/s).

    • Cathode Deposition: Without breaking vacuum, deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) to form the cathode.

    • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox. Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

  • Validation:

    • Electroluminescence (EL) Testing: Using a source meter and a spectrometer, apply a forward bias to the device.

    • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.

    • Efficiency Metrics: Calculate the external quantum efficiency (EQE, %), luminous efficacy (lm/W), and current efficiency (cd/A). For a good green PHOLED, EQEs can exceed 10%.[3]

    • EL Spectrum: The spectrum should show the characteristic emission peak of the phosphorescent dopant, confirming that light is being generated from the intended material.

Application III: Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen of this compound provides a robust coordination site for linking to metal ions or clusters, a fundamental requirement for building coordination polymers and MOFs.[9][10] By functionalizing the phenyl ring, for example by adding carboxylate groups, the molecule can be transformed into a versatile multitopic linker capable of forming extended 1D, 2D, or 3D structures.[11][12] These materials are highly sought after for applications in gas storage, catalysis, and sensing due to their high porosity and tunable structures.[10]

// Nodes for the workflow start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; reactants [label="Mix Ligand and Metal Salt\nin Solvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; solvothermal [label="Solvothermal Reaction\n(Heat in sealed vessel)", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Slow Cooling &\nCrystal Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="Isolate Crystals\n(Filtration, Washing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; activation [label="Solvent Exchange &\nActivation (Heating/Vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(SC-XRD, PXRD, TGA, Porosimetry)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Porous MOF Material", shape=ellipse, fillcolor="#F1F3F4"];

// Edges to define the flow start -> reactants; reactants -> solvothermal; solvothermal -> crystallization; crystallization -> isolation; isolation -> activation; activation -> characterization; characterization -> end; } undot Caption: General workflow for solvothermal synthesis of a MOF.

Protocol 3: Solvothermal Synthesis of a MOF using a Phenylpyridine-based Ligand

This protocol outlines the synthesis of a hypothetical MOF using a dicarboxylate-functionalized this compound ligand (H₂-L).

  • Causality: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the slow, controlled crystallization required for forming high-quality, single-crystal MOFs. The choice of metal salt and ligand geometry dictates the final topology and structure of the framework.

  • Methodology:

    • Ligand Synthesis: Synthesize the ligand, for example, 2-Methyl-5-(3',5'-dicarboxyphenyl)pyridine (H₂-L), via a Suzuki cross-coupling reaction between a boronic ester of 2-Methyl-5-bromopyridine and dimethyl 5-bromoisophthalate, followed by hydrolysis.

    • Reaction Setup: In a small glass vial, combine the ligand H₂-L (e.g., 0.1 mmol) and a metal salt such as Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, e.g., 0.1 mmol).

    • Solvent Addition: Add a high-boiling point solvent, typically N,N-Dimethylformamide (DMF) or Diethylformamide (DEF) (e.g., 4 mL).

    • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.

    • Sealing and Heating: Cap the vial tightly and place it inside a larger Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

    • Crystallization: Turn off the oven and allow the autoclave to cool slowly to room temperature over 1-2 days. High-quality single crystals suitable for X-ray diffraction should form during this period.

    • Isolation and Activation: Carefully decant the mother liquor and wash the crystals with fresh DMF, followed by a more volatile solvent like ethanol or acetone. To activate the MOF (i.e., remove guest solvent molecules from the pores), immerse the crystals in a solvent like chloroform or acetone for 2-3 days, replacing the solvent periodically. Finally, heat the sample under high vacuum to obtain the porous material.

  • Validation:

    • Single-Crystal X-ray Diffraction (SC-XRD): The definitive method to determine the 3D structure, connectivity, and porosity of the MOF.

    • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material by comparing the experimental pattern to the one simulated from SC-XRD data.

    • Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and confirms the removal of guest solvent molecules during activation.

    • Gas Adsorption Analysis (e.g., N₂ at 77 K): Measures the surface area (BET analysis), pore volume, and pore size distribution of the activated MOF, confirming its permanent porosity.

Application IV: Platforms for Chemical and Biological Sensors

Materials incorporating the this compound motif can be designed as chemical sensors.[13] The sensing mechanism often relies on changes in the material's photophysical properties (e.g., fluorescence quenching or enhancement) upon interaction with a specific analyte.[14][15] For instance, coordination polymers or MOFs built with these ligands can exhibit luminescence that is modulated by the presence of metal ions or small organic molecules that interact with the framework.[16] Another advanced approach is the use of Molecularly Imprinted Polymers (MIPs), where a polymer network is formed around a template molecule, creating specific recognition sites for highly selective sensing.[13][15]

Quantitative Data Summary
Material ClassApplicationKey Performance MetricTypical Value RangeReference
Lanthanide ComplexLuminescenceSensitized Emission (Eu³⁺)⁵D₀ → ⁷F₂ (~615 nm)[2]
Ir(III) ComplexOLED EmitterExternal Quantum Eff. (EQE)8 - 12% (for similar systems)[3]
MOFGas StorageBET Surface Area500 - 3000 m²/g[10]
MIP SensorAnalyte DetectionLimit of Detection (LOD)ng/mL to μg/mL[13][15]

References

  • Kubicki, M., et al. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.
  • (n.d.). 2-Phenylpyridine (CAS 1008-89-5): Synthesis, Applications, and Role in Advanced Materials.
  • Burn, P.L. (n.d.). OLED materials for solid-state lighting. UQ eSpace - The University of Queensland.
  • (n.d.). This compound | C12H11N | CID 76744. PubChem - NIH.
  • (n.d.). This compound AldrichCPR | Sigma-Aldrich.
  • Wang, M., et al. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
  • Ahmadi, Z., et al. (n.d.). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. PMC - NIH.
  • (n.d.). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. MDPI.
  • Zhang, Y., et al. (n.d.). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. MDPI.
  • Papatriantafyllopoulou, C., et al. (n.d.). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. PMC - NIH.
  • (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate.
  • (n.d.). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications.
  • (2017, October 11). The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode. PubMed.
  • (n.d.). Improved luminance and external quantum efficiency of red and white organic light-emitting diodes with iridium(iii) complexes with phenyl-substituted 2-phenylpyridine as a second cyclometalated ligand. Journal of Materials Chemistry C (RSC Publishing).
  • (2025, August 1). Synthesis, Characterization, and Application of Polymer-Based Materials. MDPI.
  • Bouyahia, H., et al. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
  • (2024, December 31). Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties. MDPI.
  • (2021, February 27). Study On The Constructions And Properties Of Coordination Polymers Based On V-Shaped 2,6-bis(4'-carboxyl-phenyl)pyridine Ligand.
  • Urraca, J.L., et al. (n.d.). Colorimetric Molecularly Imprinted Polymer-Based Sensors for Rapid Detection of Organic Compounds: A Review. MDPI.
  • (n.d.). Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry (RSC Publishing).
  • (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
  • (n.d.). Polymer Chemistry Emerging Investigators Series Home. RSC Publishing.
  • (n.d.). Special Issue : Organic Light Emitting Diodes. Molecules - MDPI.
  • Horcajada, P., et al. (n.d.). Coordination polymers and metal–organic frameworks: materials by design. PMC - NIH.
  • (n.d.). Special Issue “Synthesis, Properties and Applications of Polymers”. MDPI.
  • (n.d.). Synthesis, Characterization and Application of Polymer-Based Materials, 2nd Edition. MDPI.
  • Ghaffari, M., et al. (n.d.). Two-Dimensional Mixed-Ligand Metal–Organic Framework Constructed from Bridging Bidentate V-Shaped Ligands. MDPI.
  • (2023, December 23). Organic Light Emitting Diode (OLED). YouTube.
  • (n.d.). CAS 3256-88-0 this compound. BOC Sciences.
  • (n.d.). Special Issue on Recent Advances in Sensors for Chemical Detection Applications. MDPI.

Sources

Application Note & Protocols: High-Throughput Screening Methods for 2-Methyl-5-phenylpyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-methyl-5-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique combination of aromaticity, hydrogen bonding capability, and conformational rigidity makes it an attractive starting point for the discovery of novel therapeutics. High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries based on this scaffold, enabling the rapid identification of hit compounds that modulate specific biological targets.[3][4][5] This guide provides an in-depth overview of established and innovative HTS methodologies applicable to this compound libraries. We delve into the causality behind experimental design, present detailed, self-validating protocols for key biochemical and cell-based assays, and offer insights into data analysis for robust hit identification.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone of modern drug design, present in a vast array of natural products and synthetic drugs.[1] The this compound core (PubChem CID: 76744) offers several advantages for library design:[6]

  • Structural Versatility: The scaffold provides multiple points for chemical modification, allowing for the creation of large, diverse libraries to explore a wide chemical space.

  • Favorable Physicochemical Properties: Pyridine-containing compounds often exhibit desirable "drug-like" properties, including aqueous solubility and metabolic stability, which are critical for downstream development.[2]

  • Proven Biological Relevance: Derivatives of this and similar scaffolds have shown activity against a range of important drug targets, including kinases and G-protein coupled receptors (GPCRs).[1][7]

High-throughput screening is the engine that drives the discovery process for such libraries, enabling the testing of hundreds of thousands of compounds in a timely and cost-effective manner.[3][4] The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired activity against a biological target—which then serve as the starting point for lead optimization.[8][9]

Designing a High-Quality Screening Library

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[10][11][12] For a this compound library, key considerations include:

  • Structural Diversity: Employ a variety of synthetic routes to decorate the core scaffold with a wide range of functional groups. This increases the probability of finding a compound that fits the target's binding pocket.

  • Physicochemical Properties: Ensure compounds adhere to established guidelines for drug-likeness, such as Lipinski's "Rule of Five," to maximize the chances of identifying developable leads.[11]

  • Purity and Integrity: Compound purity is paramount. Impurities can lead to false positives or negatives. All compounds should be validated for identity and purity (typically >95%) before screening.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate hits. This workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary_Screen Primary HTS (Single Concentration) Data_Analysis Raw Data Analysis (Normalization, Hit Selection) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test from original stock) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Counter_Screens Counter & Orthogonal Assays (Rule out artifacts, confirm mechanism) Dose_Response->Counter_Screens Validated_Hits Validated Hits Counter_Screens->Validated_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Validated_Hits->SAR_Analysis Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead

Caption: A generalized workflow for a high-throughput screening campaign.

Selecting the Right HTS Assay Technology

The choice of assay technology is dictated by the biological target and the specific question being asked. Assays must be robust, reproducible, and amenable to miniaturization and automation.

Assay TechnologyPrincipleTarget Class ExamplesThroughputAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent probe upon binding to a larger molecule.[13][14]Protein-Protein, Protein-Peptide, Protein-Nucleic Acid InteractionsHighHomogeneous (no-wash), cost-effective, real-time measurements.[14]Requires a suitable fluorescent probe; small signal window can be a challenge.
AlphaScreen® Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a luminescent signal.[15][16]Kinases, GPCRs, Protein-Protein InteractionsVery HighHighly sensitive, homogeneous, versatile for many target classes.[16][17]Can be sensitive to light and compound interference (color quenching).
Luciferase Reporter Measures the activity of a promoter linked to a luciferase gene, which produces light in the presence of its substrate.[18]Nuclear Receptors, GPCRs, Signaling PathwaysHighCell-based (physiologically relevant), high sensitivity, good dynamic range.[3][19]Indirect measure of target engagement; potential for off-target effects.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore when in close proximity.Kinases, GPCRs, Epigenetic TargetsHighHomogeneous, ratiometric detection reduces artifacts, robust.[20]Requires specific labeled reagents; potential for compound autofluorescence.

Detailed Protocols & Methodologies

Here we provide two detailed protocols for screening a this compound library against two common drug target classes: a protein kinase and a G-protein coupled receptor.

Protocol 1: Biochemical Screening for Kinase Inhibitors using Fluorescence Polarization

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the ATP-binding pocket of a target kinase.

Scientific Rationale: Protein kinases are a major class of drug targets.[21] This assay directly measures the ability of a test compound to bind to the kinase of interest. The principle relies on the change in fluorescence polarization (FP). A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger kinase protein, its tumbling slows dramatically, leading to a high polarization signal.[13][14] A compound from the library that binds to the same site will displace the tracer, causing a decrease in the FP signal.[14]

Materials & Reagents:

  • Target Kinase (purified, recombinant)

  • Fluorescent Tracer (e.g., TAMRA-labeled ATP-competitive ligand)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound library (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of FP measurements (e.g., PHERAstar Plus, EnVision)[22]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer. The optimal concentration should be determined empirically by titrating the kinase against a fixed concentration of the tracer to find the Kd. A concentration of 2-3 times the Kd is often a good starting point.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration is typically low (e.g., 1-10 nM) to maximize the signal window.[23]

    • Prepare intermediate dilutions of the compound library (e.g., 40 µM in assay buffer with 2% DMSO) for a final assay concentration of 10 µM.

  • Assay Plate Preparation (384-well format, 20 µL final volume):

    • Using an automated liquid handler, add 5 µL of the appropriate solution to each well:

      • Columns 1-2 (Negative Control): Assay buffer with 1% DMSO.

      • Columns 3-4 (Positive Control): 4X final concentration of the positive control inhibitor.

      • Columns 5-48 (Library Compounds): 4X final concentration of library compounds.

    • Add 5 µL of the 2X Kinase solution to all wells except for "No Enzyme" controls (which receive 5 µL of assay buffer).

    • Add 10 µL of the 2X Tracer solution to all wells.

  • Incubation & Measurement:

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm) to ensure all components are mixed.

    • Incubate at room temperature for 60-120 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 540 nm excitation, 590 nm emission for TAMRA).[22]

Data Analysis & Self-Validation:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])

    • Where mP is the millipolarization value.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[24][25] It reflects the separation between the positive and negative controls.

    • Z' = 1 - [(3 * SD_neg_ctrl + 3 * SD_pos_ctrl) / |Mean_neg_ctrl - Mean_pos_ctrl|]

    • Interpretation: [25][26]

      • Z' > 0.5: Excellent assay.

      • 0 < Z' < 0.5: Marginal assay.

      • Z' < 0: Unsuitable for screening.

    • A Z'-factor should be calculated for every plate to monitor assay performance. An assay with a Z' consistently above 0.7 is considered highly robust.[27]

Protocol 2: Cell-Based Screening for GPCR Modulators using a Luciferase Reporter Assay

This protocol is designed to identify compounds that activate or inhibit a G-protein coupled receptor (GPCR) by measuring the downstream activation of a transcription factor linked to a luciferase reporter gene. GPCRs are a major target class for approved drugs.[28][29]

Scientific Rationale: Many GPCRs, upon activation, initiate signaling cascades that culminate in the activation of specific transcription factors (e.g., CREB, NF-κB).[30][31] This assay uses a cell line that has been engineered to express the target GPCR and contain a reporter construct. The construct consists of a promoter with binding sites for a specific transcription factor (e.g., a cAMP Response Element, CRE) upstream of the firefly luciferase gene.[18] When the GPCR is activated (e.g., via a Gs-coupled pathway), intracellular cAMP levels rise, activating CREB, which then drives the expression of luciferase. An agonist will increase the luminescent signal, while an antagonist will block the signal induced by a known agonist.

GPCR_Signaling Compound Agonist (e.g., from Pyridine Library) GPCR Target GPCR (Gs-coupled) Compound->GPCR G_Protein G Protein Activation GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Reporter CRE-Luciferase Reporter Gene CREB->Reporter Nucleus Nucleus Luciferase Luciferase Protein Production Reporter->Luciferase Light Light Output Luciferase->Light

Caption: A simplified GPCR signaling pathway leading to luciferase expression.

Materials & Reagents:

  • HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., Puromycin).

  • Assay Medium: Serum-free DMEM.

  • This compound library (10 mM in DMSO).

  • Positive Control Agonist and/or Antagonist.

  • 384-well, solid white, tissue-culture treated microplates.

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).

  • Luminometer.

Experimental Protocol:

  • Cell Plating:

    • Trypsinize and count the cells. Resuspend cells in culture medium to a density that will result in 80-90% confluency at the time of the assay (e.g., 5,000 cells/well in 40 µL).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare intermediate dilutions of the library compounds in assay medium.

    • Using a liquid handler, add 10 µL of the compound solution to the cells (final DMSO concentration ≤ 0.5%).

    • For antagonist screening, pre-incubate with library compounds for 30 minutes before adding a sub-maximal (EC₈₀) concentration of the known agonist.

  • Incubation:

    • Incubate the plates for 4-6 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase enzyme.

  • Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.[32]

    • Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 25 µL). Homogeneous "add-and-read" reagents lyse the cells and provide the substrate in one step.[19][33]

    • Incubate for 5-10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a microplate luminometer.

Data Analysis & Self-Validation:

  • Calculate Percent Activation (for agonist screen):

    • % Activation = 100 * [(RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)]

    • Where RLU is Relative Light Units.

  • Assay Quality Control (Z'-factor):

    • Calculate the Z'-factor for each plate using the positive (agonist) and negative (vehicle) controls to ensure assay quality.[33]

Hit Triage and Confirmation

Data from the primary screen is inherently noisy.[34] A rigorous hit confirmation process is essential to eliminate false positives and prioritize genuine hits for further study.[8][9]

  • Re-testing: Active compounds identified in the primary screen should be re-tested under the same conditions to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: It is crucial to confirm hits in a secondary, alternative assay format that relies on a different detection technology or biological readout. For example, a kinase hit from an FP assay could be confirmed using a TR-FRET assay that measures substrate phosphorylation.[20][35] This helps to rule out compounds that interfere with the primary assay format (e.g., autofluorescent compounds).

Conclusion

Screening this compound libraries requires a thoughtful, integrated approach, from library design to assay selection and hit validation. The biochemical and cell-based methods detailed in this guide provide robust, scalable, and validated frameworks for identifying novel modulators of key drug targets. By understanding the principles behind each technology and implementing rigorous quality control, researchers can maximize the efficiency and success of their drug discovery campaigns.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. JoVE. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. JoVE. [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]

  • Cell‐based assays in GPCR drug discovery. Scilit. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • Hit Identification. Vipergen. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Fluorescence Polarization Assay. Bio-protocol. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Hit Discovery. Sygnature Discovery. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ResearchGate. [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • This compound. PubChem - NIH. [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. [Link]

  • Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-5-phenylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methyl-5-phenylpyridine Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its constituent parts—a pyridine ring, a phenyl group, and a methyl substituent—offer a triad of reactive sites for chemical modification. The pyridine moiety, a common feature in numerous FDA-approved drugs, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets, and its electron-deficient nature influences the reactivity of the entire molecule.[2] The phenyl group offers a large surface for hydrophobic and π-stacking interactions, while the methyl group presents a site for benzylic functionalization.

The strategic derivatization of this scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile, making the this compound framework an excellent starting point for the generation of diverse compound libraries for high-throughput biological screening. Phenylpyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties.[3][4][5]

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols. The methodologies are designed to be robust and versatile, empowering researchers to generate novel analogues for biological evaluation.

Derivatization Strategies: A Multi-pronged Approach

The derivatization of this compound can be approached by targeting three primary regions of the molecule: the pyridine ring, the methyl group, and the phenyl ring. Each site offers unique opportunities for introducing chemical diversity.

I. Functionalization of the Pyridine Ring

The pyridine ring's electronic properties dictate its reactivity. The nitrogen atom can be targeted for N-oxidation, which can modulate the electronic character of the ring and serve as a handle for further reactions. The C-H bonds of the pyridine ring can also be functionalized, although this can be challenging due to the ring's electron-deficient nature.

A. N-Oxidation: Modulating Electronic Properties and Enabling Further Functionalization

The conversion of the pyridine nitrogen to an N-oxide is a fundamental transformation that significantly alters the chemical and biological properties of the parent molecule.[6] The resulting N-oxide group is highly polar, which can enhance aqueous solubility.[6] Electronically, the N-oxide can act as an electron-donating group, activating the pyridine ring for electrophilic substitution at the C4 position. Conversely, it can also facilitate nucleophilic substitution at the C2 and C6 positions.

Rationale for Biological Screening: The introduction of an N-oxide functionality can lead to novel interactions with biological targets and can also serve as a prodrug strategy, as N-oxides can be enzymatically reduced in vivo.[6]

Experimental Protocol: Synthesis of this compound N-oxide

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL per mmol of substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired this compound N-oxide.

II. Derivatization of the Methyl Group

The methyl group at the C2 position is a versatile handle for introducing a variety of functional groups. Its benzylic-like reactivity allows for oxidation, halogenation, and deprotonation followed by electrophilic quench.

A. Benzylic Oxidation: Introduction of Polar Functionality

Oxidation of the methyl group to a hydroxymethyl, aldehyde, or carboxylic acid functionality introduces polarity, which can significantly impact solubility and create new hydrogen bonding opportunities with biological targets.[7] Pyridine carboxylic acids are also valuable intermediates for further derivatization, such as amide bond formation.[7]

Rationale for Biological Screening: The introduction of a carboxylic acid group can transform a lipophilic compound into a more water-soluble analogue, potentially altering its pharmacokinetic profile and enabling new interactions with target proteins.

Experimental Protocol: Oxidation of this compound to 2-Carboxy-5-phenylpyridine

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Water

    • Sulfuric acid (concentrated)

    • Sodium bisulfite

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in water (20 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 80 °C.

    • Slowly add potassium permanganate (3.0 eq) in portions over 1 hour.

    • After the addition is complete, heat the reaction mixture at reflux for 8-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

    • Wash the precipitate with hot water.

    • Combine the filtrate and washings and cool in an ice bath.

    • Carefully acidify the solution with concentrated sulfuric acid to pH 3-4.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate (3 x 30 mL).

    • To decolorize the solution, add a small amount of sodium bisulfite.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-carboxy-5-phenylpyridine.

    • The product can be further purified by recrystallization.

III. Functionalization of the Phenyl Ring

The phenyl ring is amenable to derivatization through electrophilic aromatic substitution or, more versatilely, through palladium-catalyzed C-H activation.[2] This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships related to the hydrophobic pocket of a target protein.

A. Palladium-Catalyzed C-H Arylation: Building Biaryl Complexity

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes.[4][8] In the case of 2-phenylpyridine derivatives, the pyridine nitrogen acts as a directing group, facilitating the selective C-H activation and subsequent arylation at the ortho-position of the phenyl ring.[4][8]

Rationale for Biological Screening: The introduction of a second aryl group can create extended π-systems for enhanced target engagement and allows for the exploration of steric and electronic effects at the binding site.

Experimental Protocol: ortho-Arylation of this compound

  • Materials:

    • This compound

    • Aryl halide (e.g., 4-bromotoluene, 1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Pivalic acid (PivOH, 30 mol%)

    • N,N-Dimethylacetamide (DMAc)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry Schlenk tube, add this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add DMAc (5 mL per mmol of substrate) and pivalic acid (0.3 eq) via syringe.

    • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated product.

Visualization of Derivatization Strategies

Derivatization_Workflow cluster_Pyridine Pyridine Ring Functionalization cluster_Methyl Methyl Group Derivatization cluster_Phenyl Phenyl Ring Functionalization Start This compound Pyridine_Node N-Oxidation Start->Pyridine_Node m-CPBA Methyl_Node Benzylic Oxidation Start->Methyl_Node KMnO₄ Phenyl_Node Pd-Catalyzed C-H Arylation Start->Phenyl_Node Pd(OAc)₂, Ar-X Product_N_Oxide This compound N-oxide Pyridine_Node->Product_N_Oxide Product_Carboxylic_Acid 2-Carboxy-5-phenylpyridine Methyl_Node->Product_Carboxylic_Acid Product_Biaryl ortho-Arylated Derivative Phenyl_Node->Product_Biaryl

Caption: Derivatization strategies for this compound.

Summary of Derivatization Strategies and Potential Biological Relevance

Derivatization SiteReactionKey ReagentsPotential Impact on PropertiesRationale for Biological Screening
Pyridine Ring N-Oxidationm-CPBAIncreased polarity and solubility; altered electronic properties.Introduction of new hydrogen bonding interactions; potential prodrug strategy.
Methyl Group Benzylic OxidationKMnO₄Introduction of polar functional groups (e.g., -COOH); increased solubility.Enhanced pharmacokinetic profile; new interactions with target proteins.
Phenyl Ring C-H ArylationPd(OAc)₂, Aryl halideIncreased molecular complexity and lipophilicity; extended π-system.Exploration of hydrophobic pockets in target proteins; enhanced π-stacking interactions.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel bioactive compounds. The derivatization strategies outlined in this guide—N-oxidation of the pyridine ring, benzylic oxidation of the methyl group, and palladium-catalyzed C-H arylation of the phenyl ring—provide a robust toolkit for generating a diverse library of analogues. By systematically modifying each of these positions, researchers can effectively probe the structure-activity landscape and identify lead compounds with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. The provided protocols are intended as a foundation, and optimization may be necessary for specific substrates and desired outcomes.

References

  • National Institutes of Health.

  • BenchChem.

  • Royal Society of Chemistry.

  • MDPI.

  • National Institutes of Health.

  • Journal of the American Chemical Society.

  • National Institutes of Health.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • MDPI.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • Chemical Society Reviews.

  • Pro Progressio Alapítvány.

  • MDPI.

  • MDPI.

  • Wikipedia.

  • Chemistry LibreTexts.

  • ResearchGate.

  • Google Patents.

  • National Institutes of Health.

  • MDPI.

  • ResearchGate.

  • Sigma-Aldrich.

  • Eurasian Chemico-Technological Journal.

  • PubMed.

  • National Institutes of Health.

  • RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-5-phenylpyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this important synthetic intermediate. Here, we move beyond simple protocols to dissect the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your synthesis.

Q1: What are the primary industrial and laboratory methods for synthesizing this compound?

The two most prevalent and scalable strategies for synthesizing this compound are the Suzuki-Miyaura cross-coupling and the Kröhnke pyridine synthesis .

  • Suzuki-Miyaura Coupling: This is often the preferred method due to its high functional group tolerance, generally good yields, and the commercial availability of starting materials. The core reaction involves coupling a boronic acid (or ester) with a halide. For this target, the most common route is coupling 5-bromo-2-methylpyridine with phenylboronic acid.

  • Kröhnke Pyridine Synthesis: This is a classical, convergent approach where a chalcone-like intermediate (1-phenyl-2-propen-1-one) reacts with an enamine or an ammonium salt in the presence of a Michael acceptor to form the pyridine ring. While effective, it can sometimes require more optimization to control regioselectivity and side reactions compared to the more direct cross-coupling approach.

Q2: Which synthesis route is better suited for gram-scale laboratory work versus kilogram-scale production?

For gram-scale laboratory synthesis , the Suzuki-Miyaura coupling is highly advantageous. The reactions are typically easy to set up, catalysts and reagents are readily available, and purification is often straightforward via column chromatography.

For kilogram-scale production , the choice is more nuanced. While the Suzuki coupling is still a strong contender, factors like catalyst cost (palladium), removal of residual metals to parts-per-million (ppm) levels, and the cost of boronic acids become significant. The Kröhnke synthesis, despite potentially lower initial yields, might be more cost-effective at scale as it avoids expensive transition metal catalysts. A thorough cost-of-goods analysis is essential when scaling up.

Q3: What are the critical safety considerations when working with the reagents for these syntheses?

  • Palladium Catalysts: Many palladium catalysts are pyrophoric, especially finely divided powders like Pd/C. Handle them under an inert atmosphere (Nitrogen or Argon) and avoid creating dust.

  • Boronic Acids: Phenylboronic acid can be an irritant. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium or potassium carbonate are corrosive. Phosphine ligands (e.g., SPhos, XPhos) used in Suzuki couplings can be toxic and air-sensitive. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Solvents like dioxane and toluene, often used in Suzuki couplings, have specific health hazards and require proper handling and disposal procedures.

Section 2: Troubleshooting Guide by Synthesis Method

This section provides in-depth, cause-and-effect troubleshooting for the Suzuki-Miyaura cross-coupling route, the most common method encountered by researchers.

Method: Suzuki-Miyaura Cross-Coupling

(5-bromo-2-methylpyridine + Phenylboronic Acid)

Q: My reaction shows almost complete consumption of starting material, but the desired this compound is not the major product. What went wrong?

This is a classic case of catalyst deactivation or competing side reactions dominating the catalytic cycle. Let's diagnose the potential causes.

A: Immediate Causes & Diagnostic Steps:

  • Inactive Catalyst: The palladium (0) active species may not have been generated or was poisoned.

    • Rationale: The active catalyst in the Suzuki cycle is Pd(0). Many precatalysts, like Pd(OAc)₂, require in situ reduction, which can be inefficient. Other catalysts can be poisoned by impurities (e.g., sulfur) in the starting materials or solvent.

    • Diagnostic Action: Run a small-scale control reaction with a known, highly active precatalyst like Pd(PPh₃)₄ or a modern Buchwald-type precatalyst (e.g., SPhos Pd G3). If this works, your original catalyst or activation procedure was the issue.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the addition of Pd(0) to the aryl halide, is failing.

    • Rationale: For an electron-rich pyridine ring like 2-methylpyridine, the C-Br bond is less reactive than in more electron-deficient systems. Bulky phosphine ligands are required to create a more reactive, electron-rich palladium center to facilitate this step.

    • Diagnostic Action: If you are using a simple ligand like PPh₃, switch to a more electron-rich and sterically demanding Buchwald ligand such as SPhos or XPhos. These ligands accelerate the oxidative addition and subsequent reductive elimination steps.

  • Hydrolysis of Boronic Acid (Protodeboronation): Your phenylboronic acid is being converted to benzene before it can couple.

    • Rationale: This side reaction is often base-catalyzed and accelerated by high temperatures and the presence of water. The base, intended for the transmetalation step, can instead promote the cleavage of the C-B bond.

    • Diagnostic Action: Analyze your crude reaction mixture by GC-MS. The presence of a significant benzene peak is a clear indicator of protodeboronation.

Solutions & Optimization Strategy:

ParameterStandard ConditionOptimized Condition & Rationale
Catalyst Pd(PPh₃)₄SPhos Pd G3 or XPhos Pd G2 . These are modern, air-stable precatalysts that generate highly active monoligated Pd(0) species, ideal for challenging substrates.
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ . These are stronger, more oxophilic bases that can accelerate transmetalation but are also more effective in anhydrous conditions, which can suppress protodeboronation.
Solvent Toluene/H₂ODioxane or CPME/H₂O . Use a rigorously degassed solvent. Perform 3-4 freeze-pump-thaw cycles to remove all dissolved oxygen, which can oxidize the catalyst and promote boronic acid homocoupling.
Temperature 100-110 °CStart at 80-90 °C . Lowering the temperature can significantly reduce the rate of protodeboronation relative to the productive coupling reaction. Monitor by TLC or LCMS and only increase if the reaction is stalled.

Q: My main impurity is biphenyl, which is difficult to separate from my product. Why is this forming and how can I prevent it?

Biphenyl is the result of the oxidative homocoupling of your phenylboronic acid. This is a common and frustrating side reaction.

A: Immediate Cause & Solutions:

  • Cause: The primary culprit is dissolved oxygen in your reaction mixture. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a separate catalytic cycle that homocouples the boronic acid. Excess base and high temperatures can exacerbate this issue.

  • Solution 1: Rigorous Degassing: This is non-negotiable. Do not simply bubble argon through the solvent for 15 minutes. The most effective method is freeze-pump-thaw .

    • Freeze the solvent-reagent mixture with liquid nitrogen.

    • Apply a high vacuum to remove gases above the frozen solid.

    • Close the vacuum line and thaw the mixture.

    • Repeat this cycle 3-4 times.

  • Solution 2: Control Stoichiometry: Do not use a large excess of phenylboronic acid. A slight excess (1.1 to 1.2 equivalents) is usually sufficient. A large excess provides more substrate for the unwanted homocoupling pathway.

Here is a logical workflow for diagnosing a failed Suzuki coupling reaction.

Suzuki_Troubleshooting start Reaction Failure (Low Yield / Impurities) check_sm Check Starting Materials (TLC/NMR) start->check_sm sm_ok SM Consumed? check_sm->sm_ok Yes no_rxn No Reaction (SM Unchanged) check_sm->no_rxn No side_rxn Side Reactions Dominant (Homocoupling, Deboronation) sm_ok->side_rxn optimize_deoxygen Improve Degassing (Freeze-Pump-Thaw) side_rxn->optimize_deoxygen change_base Change Base (K3PO4, Cs2CO3) side_rxn->change_base check_temp Lower Temperature (e.g., 80 °C) side_rxn->check_temp change_catalyst Change Catalyst/Ligand (e.g., SPhos Pd G3) no_rxn->change_catalyst

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

Section 3: Experimental Protocol

This section provides a detailed, optimized protocol for the Suzuki-Miyaura synthesis of this compound based on modern best practices.

Optimized Protocol: Suzuki-Miyaura Synthesis

Materials:

  • 5-bromo-2-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • SPhos Pd G3 precatalyst (0.01 eq, 1 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylpyridine, phenylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with septa. Evacuate the flask under high vacuum and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent (the bromopyridine).

  • Degassing (Critical Step):

    • Carefully freeze the reaction mixture by immersing the flask in a liquid nitrogen bath until fully solid.

    • Apply high vacuum for 5-10 minutes.

    • Close the vacuum tap and allow the mixture to thaw completely. You should see gas bubbling out of the solution as it thaws.

    • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • Reaction: After the final thaw, backfill the flask with argon. Heat the reaction mixture to 85 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.

Section 4: References

  • Title: A Simple and Practical Suzuki-Miyaura Coupling Reaction of 5-Bromo-2-methylpyridine and Phenylboronic Acid Source: Organic Process Research & Development URL: [Link]

  • Title: A General System for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Couplings in Neoteric Solvents Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Overcoming Challenges in 2-Methyl-5-phenylpyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and potentially introduce toxic byproducts into the final product. This guide will equip you with the knowledge to effectively purify this compound, drawing upon established principles of organic chemistry and proven laboratory techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the most common impurities I can expect in my crude this compound?

The impurities in your crude product are highly dependent on the synthetic route employed. Common methods for synthesizing phenylpyridines include Suzuki-Miyaura and Negishi cross-coupling reactions.

  • From Suzuki-Miyaura Coupling: If you synthesized this compound via a Suzuki-Miyaura coupling (e.g., reacting a boronic acid with a halopyridine), you can expect the following impurities:

    • Homocoupling byproducts: A common side reaction is the homocoupling of the phenylboronic acid, leading to the formation of biphenyl. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen.[1][2]

    • Unreacted starting materials: Residual halopyridine and phenylboronic acid may be present.

    • Palladium catalyst residues: Trace amounts of the palladium catalyst and ligands can contaminate the product.

    • Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates) will be present.[2]

  • From Negishi Coupling: In a Negishi coupling (reacting an organozinc reagent with a halopyridine), potential impurities include:

    • Unreacted starting materials: Residual halopyridine and organozinc reagent.[3]

    • Byproducts from organozinc formation: Impurities arising from the preparation of the organozinc reagent.

    • Catalyst residues: Similar to the Suzuki coupling, palladium or nickel catalyst residues may be present.[3]

Q2: My this compound is an oil, but I've seen it described as a solid. Why is this?

Pure this compound can exist as a low-melting solid or a viscous oil at room temperature. The presence of impurities can lower the melting point, causing it to appear as an oil. Effective purification should yield a crystalline solid.

Q3: Can this compound degrade during purification?

Pyridine derivatives are generally stable; however, prolonged exposure to high temperatures or strong acidic or basic conditions can potentially lead to degradation.[4] It is advisable to use the mildest effective purification conditions. Phenylpyridines exhibit good thermal stability, with some polyimides containing pyridine moieties showing decomposition temperatures above 500 °C.[4][5]

Q4: How do I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds. It provides information on both the purity and the identity of the components in your sample.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities by comparing the spectra of the crude and purified product.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Troubleshooting Crystallization

Crystallization is a powerful technique for purifying solid organic compounds. However, several challenges can arise.

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities.

  • Causality: The compound is coming out of solution above its melting point.

  • Solutions:

    • Lower the crystallization temperature: Try a solvent with a lower boiling point.

    • Use a solvent mixture: Dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane, water) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[10]

    • Reduce the concentration: A highly concentrated solution is more likely to oil out. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

Issue 2: No crystals form upon cooling.

This indicates that the solution is not supersaturated.

  • Causality: The compound is too soluble in the chosen solvent, or the concentration is too low.

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Increase the concentration: Evaporate some of the solvent to increase the concentration of the compound.

    • Add an anti-solvent: Slowly add a solvent in which the compound is insoluble until the solution becomes cloudy.

    • Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the solubility.

Issue 3: The purified crystals are still impure.

This suggests that the chosen crystallization solvent is not effectively separating the compound from the impurities.

  • Causality: The impurities have similar solubility to the desired compound in the chosen solvent.

  • Solutions:

    • Change the solvent: Experiment with different solvents or solvent systems. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Common solvents for pyridine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone.[10]

    • Perform multiple recrystallizations: A second or even third recrystallization can significantly improve purity.

    • Pre-purification: If the starting material is very impure, consider a preliminary purification step like column chromatography before crystallization.

Crystallization Troubleshooting start Crude this compound dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No pure_enough Purity sufficient? crystals_form->pure_enough Yes induce_crystallization Induce Crystallization (Scratch/Seed) oiling_out->induce_crystallization No change_solvent_oil Change Solvent/ Use Solvent Mixture oiling_out->change_solvent_oil Yes end_pure Pure Product pure_enough->end_pure Yes recrystallize Recrystallize pure_enough->recrystallize No end_impure Further Purification Needed induce_crystallization->cool concentrate Concentrate Solution concentrate->cool change_solvent_oil->dissolve recrystallize->dissolve

Caption: Troubleshooting logic for crystallization.

Troubleshooting Column Chromatography

Column chromatography is an excellent technique for separating compounds with different polarities.

Issue 1: Poor separation of the desired compound from impurities.

This indicates that the chosen eluent system does not have the optimal polarity to resolve the components of the mixture.

  • Causality: The eluent is either too polar (all compounds elute quickly) or not polar enough (all compounds remain on the column).

  • Solutions:

    • Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent mixtures. A good eluent system for column chromatography will give your desired compound an Rf value of around 0.3-0.4 on a TLC plate. For phenylpyridines, mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or diethyl ether are often effective.

    • Use a gradient elution: Start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent. This can help to separate compounds with a wide range of polarities.

    • Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 silica gel.

Issue 2: The compound streaks on the column.

Streaking can be caused by several factors, including overloading the column, poor solubility of the compound in the eluent, or decomposition on the stationary phase.

  • Causality: The compound is not moving down the column in a tight band.

  • Solutions:

    • Do not overload the column: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1.

    • Ensure the compound is fully dissolved: Dissolve the crude product in a minimal amount of the eluent before loading it onto the column.

    • Consider deactivating the silica gel: Pyridines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Slurry Packing the Column:

    • Add a small plug of cotton or glass wool to the bottom of a chromatography column.

    • Add a layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica gel.

    • Gently add a small amount of fresh eluent to wash the sides of the column and drain again.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • Monitor the elution of the compounds by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Troubleshooting Vacuum Distillation

Vacuum distillation is suitable for purifying high-boiling liquids or solids that can be melted without decomposition.[11][12][13]

Issue 1: The compound does not distill, even at high temperature.

  • Causality: The vacuum is not low enough, or there is a leak in the system.

  • Solutions:

    • Check for leaks: Ensure all joints are properly sealed and greased.[14]

    • Use a better vacuum source: A rotary vane pump will achieve a lower pressure than a water aspirator.

    • Insulate the distillation apparatus: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.

Issue 2: The distillation is very slow.

  • Causality: Insufficient heating or a vacuum that is too high.

  • Solutions:

    • Increase the heating mantle temperature: Be careful not to overheat and cause decomposition.

    • Slightly increase the pressure: A very low pressure can sometimes hinder efficient distillation if the vapor pressure of the compound is very low at that temperature.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Yield (Typical)Analyst Notes
Recrystallization 90-95%98-99.5%70-90%Good for removing less soluble impurities. May require multiple iterations for high purity.
Column Chromatography 80-95%>99%60-85%Excellent for separating closely related impurities. Can be time-consuming and use large volumes of solvent.
Vacuum Distillation 90-98%>99%80-95%Effective for removing non-volatile or very volatile impurities. Requires a high-boiling compound that is thermally stable.

Part 3: Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification Workflow crude_product Crude this compound initial_analysis Purity Analysis (TLC, GC-MS, HPLC) crude_product->initial_analysis decision Purity Acceptable? initial_analysis->decision extraction Aqueous Workup/Extraction (Remove salts, water-soluble impurities) decision->extraction No pure_product Pure this compound decision->pure_product Yes distillation Vacuum Distillation (Remove non-volatile/highly volatile impurities) extraction->distillation chromatography Column Chromatography (Separate polar/non-polar impurities) distillation->chromatography crystallization Recrystallization (Final polishing step) chromatography->crystallization final_analysis Final Purity Analysis crystallization->final_analysis final_analysis->pure_product

Caption: General purification workflow for this compound.

References

  • MDPI. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wyzant. (2022). acids and bases. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • PubChem. 2-Methyl-5-vinylpyridine. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • PMC. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Dalton Transactions (RSC Publishing). Synthesis, characterization, thermal properties and antiproliferative potential of copper(ii) 4′-phenyl-terpyridine compounds. [Link]

  • Reddit. (2023). Crystallization solvent systems. [Link]

  • ResearchGate. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • University of California, Berkeley, College of Chemistry. Crystallization Solvents.pdf. [Link]

  • ResearchGate. (2018). High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence. [Link]

  • PMC. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • SlideShare. (2023). What is vacuum fractional distillation.pdf. [Link]

  • BrandTech Scientific. Fractional Distillation. [Link]

  • Busch India. Vacuum Distillation. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • ResearchGate. (2009). A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts. [Link]

  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • NIST. Pyridine, 2-methyl-5-phenyl-. [Link]

  • Wikipedia. 2-Phenylpyridine. [Link]

  • PubChem. This compound. [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • RSC Publishing. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. [Link]

  • Organic Syntheses. Bipyridine. [Link]

  • MDPI. (2019). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. [Link]

Sources

Identifying and minimizing byproducts in 2-Methyl-5-phenylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you identify and minimize byproducts in your reactions, leading to higher yields and purer compounds.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through various methods, can be prone to the formation of undesirable byproducts that complicate purification and reduce yields. This document focuses primarily on the widely used Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound, while also briefly addressing potential issues in classical methods like the Kröhnke and Chichibabin syntheses.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for forming the C-C bond between the pyridine and phenyl rings. A common route involves the reaction of 5-bromo-2-methylpyridine with phenylboronic acid. However, several side reactions can occur.

Q1: I am observing a significant amount of biphenyl in my reaction mixture. What is causing this and how can I prevent it?

The formation of biphenyl is a classic example of a homocoupling side reaction, where the phenylboronic acid couples with itself. This is a common issue in Suzuki reactions and is often promoted by the presence of oxygen.[1][2]

Mechanistic Cause:

The palladium catalyst, in its active Pd(0) state, can be oxidized to Pd(II) by residual oxygen in the reaction mixture. This Pd(II) species can then undergo two consecutive transmetalations with the phenylboronic acid, leading to a diarylpalladium(II) intermediate that reductively eliminates to form biphenyl and regenerate Pd(0).

Troubleshooting & Optimization:

  • Inert Atmosphere is Crucial: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This is the most critical factor in preventing homocoupling.[2]

  • Thoroughly Degas Solvents: All solvents, especially aqueous components, must be rigorously degassed prior to use. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Catalyst Choice: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of the boronic acid.[1] Using a Pd(0) source, such as Pd(PPh₃)₄, may reduce the propensity for homocoupling.

  • Order of Addition: Adding the palladium catalyst to the reaction mixture after the addition of all other reagents and ensuring the vessel is sealed and under an inert atmosphere can minimize the catalyst's exposure to any residual oxygen.

Q2: My yield is low, and I've identified 2-methylpyridine in my crude product. What is this byproduct and how do I minimize it?

The presence of 2-methylpyridine indicates a protodehalogenation (specifically, protodebromination) of your starting material, 5-bromo-2-methylpyridine. In this side reaction, the bromine atom is replaced by a hydrogen atom.

Mechanistic Cause:

Protodehalogenation can occur through various pathways, often involving the palladium catalyst and a source of hydrogen. This can be from residual water, the solvent, or even the phosphine ligands on the catalyst.

Troubleshooting & Optimization:

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, if protodehalogenation is a significant issue, ensuring all reagents and solvents are anhydrous can be beneficial.

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. Using a weaker base or one that is not excessively soluble in the reaction medium might reduce the rate of protodehalogenation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[3][4]

  • Ligand Selection: The choice of phosphine ligand can influence the rate of side reactions. Bulky, electron-rich ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired cross-coupling over protodehalogenation by accelerating the oxidative addition and reductive elimination steps.[5]

Q3: I am also seeing benzene as a byproduct. What is its origin?

The formation of benzene is due to the protodeborylation of phenylboronic acid, where the boronic acid group is replaced by a hydrogen atom. This is another common side reaction in Suzuki couplings.

Mechanistic Cause:

Protodeborylation can be catalyzed by both acid and base and is often accelerated by high temperatures and the presence of water.[1] The stability of the boronic acid is a key factor.

Troubleshooting & Optimization:

  • Use Boronic Esters: Pinacol esters of boronic acids (phenylboronic acid pinacol ester) are generally more stable and less prone to protodeborylation than the corresponding boronic acids.

  • Control Temperature: Avoid excessively high reaction temperatures, as this can accelerate the rate of protodeborylation.

  • Minimize Reaction Time: Monitor the reaction progress and work it up as soon as the starting materials are consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

  • Choice of Base: As with protodehalogenation, the choice of base can influence the rate of protodeborylation. A careful screening of bases may be necessary to find the optimal balance for your specific system.

ByproductCommon CauseRecommended Action
BiphenylOxygen in the reactionRigorously degas solvents and use an inert atmosphere.
2-MethylpyridineProtodebromination of starting materialUse anhydrous conditions, optimize base and ligand selection.
BenzeneProtodeborylation of boronic acidUse a more stable boronic ester, control temperature, and minimize reaction time.

FAQ Section

Q: What is a good starting point for a Suzuki coupling protocol to synthesize this compound?

A: A reliable starting point is the coupling of 5-bromo-2-methylpyridine with phenylboronic acid using a palladium catalyst. Here is a general protocol that can be optimized:

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Materials:

    • 5-bromo-2-methylpyridine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add 5-bromo-2-methylpyridine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-90 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Q: How can I identify the byproducts in my reaction mixture?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the components of your reaction mixture.

  • This compound (Product): The mass spectrum will show a molecular ion peak (M⁺) at m/z 169. Key fragments may include the loss of a methyl group ([M-15]⁺ at m/z 154) and fragments corresponding to the phenyl and methylpyridine moieties.

  • Biphenyl (Homocoupling Byproduct): Will show a strong molecular ion peak at m/z 154.

  • 2-Methylpyridine (Protodebromination Byproduct): Will have a molecular ion peak at m/z 93.

  • Benzene (Protodeborylation Byproduct): Will show a molecular ion peak at m/z 78.

High-Performance Liquid Chromatography (HPLC) can also be used, especially for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[6]

Q: Are there alternative synthetic routes to this compound, and what are their potential byproduct issues?

A: Yes, classical methods like the Kröhnke and Chichibabin syntheses can be used, though they are often less efficient for this specific target.

  • Kröhnke Pyridine Synthesis: This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[7] For this compound, this would be a complex multi-step process. A potential issue is the incomplete cyclization of the 1,5-dicarbonyl intermediate, leading to open-chain byproducts.

  • Chichibabin Pyridine Synthesis: This is a condensation reaction of aldehydes and/or ketones with ammonia at high temperatures.[8][9] Synthesizing this compound via this route would likely involve a complex mixture of starting materials and could lead to the formation of numerous isomeric and oligomeric byproducts, making purification very challenging.

Given the potential for complex byproduct profiles, the Suzuki-Miyaura coupling is generally the preferred method for the clean and efficient synthesis of this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Byproducts Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)-Ar²      L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (this compound) RedElim->Product ArylHalide 5-Bromo-2-methylpyridine (Ar¹-X) ArylHalide->OxAdd Protodebromination 2-Methylpyridine (Ar¹-H) ArylHalide->Protodebromination [H] BoronicAcid Phenylboronic Acid (Ar²-B(OH)₂) BoronicAcid->Transmetal Base Homocoupling Biphenyl (Ar²-Ar²) BoronicAcid->Homocoupling O₂ Protodeborylation Benzene (Ar²-H) BoronicAcid->Protodeborylation [H] Base Base Base->Transmetal Oxygen O₂ Oxygen->BoronicAcid Pd(II)

Caption: Suzuki cycle and key byproduct pathways.

Troubleshooting Workflow for Suzuki Coupling

Troubleshooting_Suzuki Start Start: Low Yield or Impure Product CheckByproducts Identify Byproducts (GC-MS, NMR) Start->CheckByproducts Biphenyl Biphenyl (Homocoupling) CheckByproducts->Biphenyl Major Byproduct? Methylpyridine 2-Methylpyridine (Protodebromination) CheckByproducts->Methylpyridine Major Byproduct? Benzene Benzene (Protodeborylation) CheckByproducts->Benzene Major Byproduct? Action_Inert Improve Inert Atmosphere Degas Solvents Thoroughly Biphenyl->Action_Inert Action_Halide Optimize Base/Ligand Use Anhydrous Conditions Methylpyridine->Action_Halide Action_Boronic Use Boronic Ester Lower Temperature Benzene->Action_Boronic End End: Optimized Reaction Action_Inert->End Action_Halide->End Action_Boronic->End

Caption: A logical guide to troubleshooting.

References

  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Guides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Technical Guides.
  • Chichibabin, A. E. (1924). Über die Kondensation der Aldehyde und Ketone mit Ammoniak zu Pyridinbasen. Journal für Praktische Chemie, 107(1), 122-128.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 204.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2015). Tetrahedron Letters, 56(39), 5344-5347.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem Technical Guides.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2234–2244.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]...

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. (2017).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023, September 8). YouTube. Retrieved from [Link]...

  • How can I solve my problem with Suzuki coupling? (2014, December 23).
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2).
  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2019). Forensic Chemistry, 12, 100147.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2005). Pharmaceutical Technology, 29(10), 78-92.
  • Struggling with Suzuki Reaction. (2023, September 4). Reddit. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem Technical Guides.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering, 1(6), 658-666.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2024, March 22). Reddit. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. (2012).
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Synlett, 1999(1), 43-46.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. (2014). Organometallics, 33(19), 5214–5236.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Guides.
  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. BenchChem Technical Guides.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-Methyl-5-phenylpyridine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Methyl-5-phenylpyridine in their experimental assays. Poor solubility can lead to inaccurate and unreliable data, including underestimated compound activity and poor reproducibility.[1][2] This document provides a structured, in-depth approach to understanding and overcoming these issues, ensuring the integrity and success of your research.

Section 1: Understanding the Compound: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is the foundation for troubleshooting its solubility.

Q1: What are the key properties of this compound that influence its solubility?

This compound is a lipophilic molecule, meaning it preferentially dissolves in fats, oils, and non-polar solvents rather than in water-based (aqueous) media. This is predicted by its calculated LogP (XlogP3-AA) of 2.9, which indicates a significant degree of hydrophobicity.[3] Its low estimated water solubility further confirms this challenge.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[3]
Molecular Weight 169.22 g/mol [3]
CAS Number 3256-88-0[3]
Calculated LogP 2.9[3]
Est. Water Solubility 135.4 mg/L (at 25°C)[4]

Q2: Why is this compound poorly soluble in the aqueous buffers used for most biological assays?

The molecular structure of this compound contains a phenyl group and a methyl group, both of which are non-polar and contribute to its hydrophobic character. While the nitrogen atom in the pyridine ring can participate in hydrogen bonding, the overall molecule is dominated by its lipophilic nature. Aqueous assay buffers are polar environments, and the principle of "like dissolves like" dictates that a largely non-polar compound will have limited solubility in a polar solvent.

Section 2: The First Step - Stock Solution Preparation and Handling

Proper preparation of a concentrated stock solution is a critical first step that can prevent many downstream solubility problems.

Q1: What is the recommended solvent for preparing a primary stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[5] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][6] For optimal results, always use anhydrous, high-purity, cell-culture-grade DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds.[5]

Q2: What are the best practices for preparing and storing my stock solution to ensure its integrity?

Following best practices for stock preparation and storage is essential for experimental consistency.[7]

  • Accurate Measurement: Use a calibrated analytical balance and high-quality volumetric flasks for precise concentration.[7]

  • Complete Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing are standard. For difficult compounds, brief sonication in a water bath can be effective.[8]

  • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can cause the compound to precipitate out of solution over time.[1][9]

  • Clear Labeling: Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent used.[7]

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 169.18 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 16.92 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C.

Section 3: Troubleshooting Precipitation in Aqueous Assay Media

The most common point of failure is when the concentrated organic stock is diluted into the aqueous assay buffer.

Q1: My compound precipitates when I dilute my DMSO stock into my assay buffer. Why does this happen and what can I do?

This phenomenon is often called "solvent shock" or "crashing out."[5] The compound is stable in the high-concentration DMSO stock, but when this solution is rapidly diluted into an aqueous buffer, the DMSO disperses, and the local solvent environment around the compound quickly becomes polar. Since the compound is poorly soluble in water, it precipitates out of the solution. The key is to keep the final concentration of the organic solvent as low as possible (ideally <0.5%) and to ensure the final compound concentration does not exceed its maximum solubility in the assay medium.[2]

Q2: How can I determine the maximum soluble concentration of my compound in my specific assay medium?

You must experimentally determine the kinetic solubility of this compound in your exact assay buffer. This value represents the highest concentration that can be achieved without precipitation under your specific experimental conditions and is often higher than the thermodynamic equilibrium solubility.

Protocol 2: Determining Maximum Aqueous Solubility (Kinetic Solubility)

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Complete assay buffer/cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of your compound directly in the pre-warmed assay medium.

    • Add 100 µL of complete medium to wells A2 through A12 of a 96-well plate.

    • To well A1, add 198 µL of medium and 2 µL of your 100 mM DMSO stock to create a 1 mM starting concentration (with 1% DMSO). Mix thoroughly.

    • Transfer 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down to well A11. Well A12 will serve as a no-compound control.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your assay endpoint (e.g., 24 hours).

  • Visual Inspection: Carefully inspect each well for signs of precipitation (cloudiness, crystals, or sediment). You can do this by eye against a dark background and also by examining a small sample from each well under a microscope.

  • Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation is your maximum working soluble concentration. Do not use concentrations at or above the point where precipitation is observed.[6]

General Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues.

G cluster_0 Initial Steps cluster_1 Solubility Testing Start Compound Precipitates in Assay Stock Q: Is stock solution properly prepared? (Anhydrous DMSO, fully dissolved) Start->Stock Dilution Q: Is dilution protocol optimized? (Pre-warm media, rapid mixing) Stock->Dilution SolubilityTest Determine Max Soluble Concentration (Protocol 2) Dilution->SolubilityTest Check Is max concentration > required concentration? SolubilityTest->Check pH Adjust Buffer pH (e.g., to pH 5.0-6.5) Check->pH No Success Proceed with Assay Check->Success Yes Cosolvent Use Co-solvents (PEG, Ethanol) pH->Cosolvent If pH fails Surfactant Add Surfactants (Tween 80, Pluronic F68) Cosolvent->Surfactant If co-solvents fail Cyclodextrin Use Cyclodextrins (HP-β-CD) Surfactant->Cyclodextrin If surfactants fail

Caption: A workflow for troubleshooting compound precipitation.

Section 4: Advanced Solubilization Strategies

If your required assay concentration is above the maximum solubility determined in Protocol 2, several advanced formulation strategies can be employed.[10]

4.1 pH Modification

Q: Can I improve the solubility of this compound by adjusting the pH of my buffer?

Yes, this is a highly effective strategy for compounds with ionizable groups. The nitrogen atom on the pyridine ring is basic (estimated pKa ~5-6). In an acidic environment (pH < pKa), this nitrogen will become protonated, acquiring a positive charge. This charged species is significantly more polar and will exhibit greater solubility in aqueous media.[11][12]

Recommendation: Experimentally test the solubility of your compound in buffers with a slightly acidic pH (e.g., 6.0 or 6.5) instead of the standard physiological pH of 7.4, provided this change does not negatively impact your assay system (e.g., cell viability or enzyme activity).

4.2 Co-solvent Systems

Q: What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[13][14] This makes the environment more favorable for dissolving lipophilic compounds like this compound. Common co-solvents used in preclinical formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol.[10][15]

Recommendation: While DMSO is an excellent solvent for the primary stock, using a less aggressive co-solvent like PEG300 or PEG400 in the final assay medium can improve solubility while minimizing toxicity.

Protocol 3: General Protocol for Using a Co-solvent System

This protocol provides a starting point for a common co-solvent vehicle. The exact percentages may need optimization.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80 (or other surfactant)

  • Saline or PBS

Procedure:

  • Initial Dissolution: Dissolve the compound in the minimum required volume of DMSO. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[15]

  • Sequential Addition: Add the PEG300 to the DMSO solution and vortex thoroughly.[15]

  • Add Surfactant: Add the Tween 80 and vortex again.[15]

  • Final Dilution: Slowly add the saline or PBS to the mixture while vortexing to reach the final volume. The final solution should be clear.

  • Control Group: Always include a "vehicle control" group in your experiment that receives the same solvent mixture without the compound.

4.3 Surfactants

Q: How can surfactants increase solubility?

Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[16] At concentrations above their Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[17] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous solution.[18]

Recommendation: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally well-tolerated in cell-based assays at low concentrations (e.g., 0.01% - 0.1%).[19] They can be highly effective at preventing precipitation.

G Micellar Solubilization cluster_0 cluster_1 Legend s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 compound 2-Methyl-5- phenylpyridine key_head Hydrophilic Head key_tail Hydrophobic Tail

Caption: Encapsulation within a surfactant micelle.

4.4 Cyclodextrins

Q: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure.[20] Their exterior is hydrophilic (water-soluble), while they possess a hydrophobic internal cavity.[21] Poorly soluble molecules like this compound can fit into this hydrophobic cavity, forming an "inclusion complex."[22] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility and stability.[23]

Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used derivatives with high aqueous solubility and low toxicity, making them excellent choices for in vitro and in vivo studies.[20][22]

Protocol 4: General Protocol for Using Cyclodextrins

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer or water

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). It may require stirring to fully dissolve.

  • Add Compound: Add the this compound powder directly to the cyclodextrin solution.

  • Complexation: Mix the solution vigorously. This can be done by stirring overnight at room temperature or by using sonication to accelerate the formation of the inclusion complex.

  • Filtration (Optional): To ensure you have a true solution, you can filter the final mixture through a 0.22 µm filter to remove any undissolved compound.

  • Dilution: This clear, concentrated solution can then be diluted as needed in your assay buffer.

G Cyclodextrin Inclusion Complex Formation compound This compound (Hydrophobic) complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex complex_content Compound

Caption: Formation of a drug-cyclodextrin inclusion complex.

Section 5: Summary and Recommendations

Choosing the right solubilization strategy requires a systematic approach. Start with the simplest methods and progress to more complex formulations as needed.

StrategyMechanismProsCons
pH Adjustment Increases polarity via ionizationSimple, highly effective for ionizable compoundsMay affect assay biology (cell health, enzyme activity)
Co-solvents Reduces solvent polarityEffective for many compounds, well-establishedCan cause toxicity at higher concentrations, risk of precipitation on dilution
Surfactants Micellar encapsulationVery effective, low concentrations neededCan interfere with some assays, potential for cell toxicity
Cyclodextrins Inclusion complex formationHigh solubilization capacity, low toxicity, stabilizes compoundCan be more expensive, may affect free drug concentration

Final Recommendation:

  • Always start by preparing a proper, high-concentration stock solution in anhydrous DMSO.

  • Experimentally determine the maximum soluble concentration in your specific assay buffer (Protocol 2).

  • If more solubility is needed, first try adjusting the buffer to a slightly acidic pH (e.g., 6.5).

  • If pH adjustment is not feasible or insufficient, explore the use of cyclodextrins (e.g., HP-β-CD) as they often provide the best balance of high solubilizing power and low biological interference.

  • Use co-solvent systems and surfactants as alternative or complementary strategies, always being mindful of their potential for toxicity and the need for appropriate vehicle controls.

References
  • Wikipedia. (n.d.). Cosolvent.
  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • N/A. (n.d.). Co-solvent: Significance and symbolism.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Hussain, Z., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • The Good Scents Company. (n.d.). 2-methyl-5-phenyl pyridine, 3256-88-0.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
  • PubMed. (n.d.). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • N/A. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PubChem - NIH. (n.d.). This compound | C12H11N | CID 76744.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • MDPI. (n.d.). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
  • The American Journal of Pharmaceutics. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Benchchem. (n.d.). Troubleshooting precipitation of methyl p-coumarate in cell culture media.
  • Pharma Excipients. (2018, January 26). Cyclodextrins in Drug Formulation and Delivery.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • PubMed. (n.d.). Compound precipitation in high-concentration DMSO solutions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ChemicalBook. (n.d.). This compound | 3256-88-0.
  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
  • PubChem - NIH. (n.d.). 5-Methyl-2-phenylpyridine | C12H11N | CID 47467.
  • Wikipedia. (n.d.). 2-Phenylpyridine.
  • YouTube. (2025, February 20). Solution-making strategies & practical advice.
  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.
  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • MedchemExpress.com. (n.d.). 2-Amino-5-phenylpyridine | Endogenous Metabolite.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • NIST WebBook. (n.d.). Pyridine, 2-methyl-5-phenyl-.

Sources

Technical Support Center: Enhancing the Stability of 2-Methyl-5-phenylpyridine for Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound during storage and experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to the Stability of this compound

This compound is a heterocyclic aromatic amine with applications in pharmaceutical research and materials science. As with many pyridine derivatives and aromatic amines, ensuring its chemical stability is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the factors affecting its stability and provide practical solutions for its long-term storage and handling.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has developed a yellowish or brownish tint. What is the cause of this discoloration?

A1: The development of a yellow or brownish color in your this compound sample is a common indicator of degradation. This is often due to a combination of factors, primarily oxidation and photodegradation. Aromatic amines and pyridine derivatives are susceptible to oxidation in the presence of air (oxygen), a process that can be accelerated by exposure to light, particularly UV radiation.[1][2] The discoloration arises from the formation of colored degradation products, which may include N-oxides and various oligomeric species.

To mitigate this, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light by using an amber-colored vial or by storing it in a dark place.[3]

Q2: I have been observing inconsistent results in my experiments using this compound from a previously opened bottle. Could this be related to stability issues?

A2: Yes, inconsistent experimental results are a strong indication of compound degradation. The purity of your this compound can decrease over time if not stored properly, leading to lower-than-expected concentrations of the active compound and the presence of impurities that could interfere with your assays.

Degradation can be caused by:

  • Oxidation: As mentioned, exposure to air can lead to the formation of various oxidation products.

  • Hydrolysis: Although generally less reactive than other functional groups, the pyridine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Photodegradation: Exposure to light can provide the energy needed to initiate degradation reactions.[4][5]

  • Reaction with Solvents: Certain solvents can react with pyridine derivatives. For example, prolonged storage in chlorinated solvents like dichloromethane (DCM) at room temperature can lead to the formation of bispyridinium dichlorides.[6]

It is recommended to re-analyze the purity of your compound if you suspect degradation. A simple check using HPLC or GC-MS can confirm its integrity.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For optimal long-term stability, this compound should be stored under conditions that minimize its exposure to factors that promote degradation. Based on best practices for aromatic amines and pyridine derivatives, the following conditions are recommended:[7]

ParameterRecommended ConditionRationale
Temperature 2-8 °C or -20 °CReduces the rate of chemical reactions, including oxidation and thermal degradation.[8][9]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen from the container.
Light Protected from light (Amber vial/darkness)Minimizes photodegradation.[4][6]
Container Tightly sealed, chemically resistant glassPrevents exposure to air and moisture. Glass is generally inert.[7]
Humidity Dry environmentPyridine derivatives can be hygroscopic; moisture can promote degradation.[10]

Q4: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?

A4: While storing the compound in its solid form is generally preferred for long-term stability, solutions may be prepared for experimental convenience. The choice of solvent is critical.

  • Recommended Solvents: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are generally suitable for short- to medium-term storage.

  • Solvents to Avoid: Avoid chlorinated solvents like dichloromethane for long-term storage due to potential reactivity.[6] Also, be cautious with protic solvents if your experimental conditions could promote hydrolysis.

For storing solutions:

  • Use anhydrous solvents to minimize water content.

  • Store at low temperatures (-20°C or -80°C) to slow down potential degradation in solution.[11]

  • Protect from light.

  • If the compound is particularly oxygen-sensitive, consider degassing the solvent and storing the solution under an inert atmosphere.

It is always advisable to prepare fresh solutions for sensitive experiments. If you must store solutions, it is good practice to re-verify the concentration and purity before use, especially after prolonged storage.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.

Problem 1: Rapid degradation of a new batch of this compound.

Possible Cause Troubleshooting Step Scientific Rationale
Improper Storage Conditions Verify that the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container under an inert atmosphere.As detailed in the FAQs, these conditions are crucial to prevent oxidation, photodegradation, and thermal degradation.
Contamination of Storage Container If transferring to a new container, ensure it is clean, dry, and made of an inert material (e.g., glass).Residues from previous chemicals or moisture can catalyze degradation.
Residual Solvents from Synthesis Review the Certificate of Analysis (CoA) for information on residual solvents. If suspected, attempt to remove volatile impurities under high vacuum.Certain residual solvents from the synthesis process could be reactive or hygroscopic, leading to instability.
Inherent Instability of the Batch Perform a purity analysis (HPLC, GC-MS, NMR) on the new batch to confirm its initial purity and compare it to the supplier's specifications.An improperly synthesized or purified batch may contain impurities that accelerate degradation.

Problem 2: Appearance of unknown peaks in the chromatogram during analysis.

Possible Cause Troubleshooting Step Scientific Rationale
On-Column Degradation Investigate the effect of the mobile phase pH and column temperature. Try a mobile phase with a different pH or a lower column temperature.The analytical conditions themselves can sometimes cause degradation of sensitive compounds.
Degradation in the Autosampler If samples are left in the autosampler for an extended period, re-analyze a freshly prepared sample. Consider using a cooled autosampler.Exposure to light and ambient temperature in the autosampler can lead to degradation over time.
Formation of Degradation Products Perform a forced degradation study to intentionally generate degradation products. Compare the retention times of the unknown peaks with those generated under stress conditions.This will help to identify if the unknown peaks are indeed degradation products of this compound.
Reaction with Mobile Phase Ensure the mobile phase components are inert and of high purity. Avoid reactive additives unless necessary for separation.Some mobile phase additives could potentially react with the analyte.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of pyridine and aromatic amine compounds.

G This compound This compound N-Oxide N-Oxide This compound->N-Oxide Oxidation (O2, H2O2) Hydroxylated Pyridine Ring Hydroxylated Pyridine Ring This compound->Hydroxylated Pyridine Ring Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Vis Light Oligomers/Polymers Oligomers/Polymers This compound->Oligomers/Polymers Multiple Stressors Ring-Opened Products Ring-Opened Products Hydroxylated Pyridine Ring->Ring-Opened Products Further Oxidation G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photodegradation (ICH Q1B) Stock->Photo Analyze Analyze by HPLC/GC-MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal Thermal (Solid) (80°C) Thermal->Analyze Photo->Analyze Compare Compare with Control Analyze->Compare Identify Identify Degradants Compare->Identify

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reverse-phase HPLC method to assess the purity and stability of this compound. Method optimization may be required. [12][13][14][15]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in Mobile Phase (50:50 A:B) to a concentration of approximately 0.1 mg/mL. |

This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. SpringerLink. [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Remedy Publications. [Link]

  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. PubMed. [Link]

  • Stability-indicating HPLC Method Research Articles. R Discovery. [Link]

  • Puzzling Pyridine Problem Probed. ChemistryViews. [Link]

  • Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. ResearchGate. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • General protocol for forced degradation studies (stress testing) of... ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks. [Link]

  • Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Springer. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Publications. [Link]

  • Statistical Design and Analysis of Long-Term Stability Studies for Drug Products. ResearchGate. [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. [Link]

  • Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Derivatives. ChemRxiv. [Link]

  • Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. ACS Publications. [Link]

  • Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. RSC Publishing. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Methyl-5-phenylpyridine. Our focus is on the prevalent Suzuki-Miyaura cross-coupling reaction, offering field-proven insights to overcome common experimental hurdles.

Part 1: Primary Synthetic Route & Protocol

The most common and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a pyridine halide with a phenylboronic acid derivative.

Reaction Scheme: 2-Methyl-5-bromopyridine reacts with Phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.

The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding and troubleshooting the process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product This compound (Product) tm_complex->product start_reagents 2-Methyl-5-bromopyridine (Ar-X) start_reagents->oa_complex boronic_acid Phenylboronic Acid (Ar'-B(OH)₂) boronic_acid->oa_complex base Base (e.g., K₂CO₃, K₃PO₄) base->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Lab-Scale: 1-10g)

This protocol is a representative starting point. Optimization will be necessary based on your specific equipment and reagent purity.

  • Vessel Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum. Allow it to cool to room temperature and backfill with an inert gas (Argon or Nitrogen). Maintain a positive inert atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add 2-Methyl-5-bromopyridine (1.0 eq.), Phenylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.). The base should be finely powdered and anhydrous.

  • Catalyst & Ligand Addition: In a separate vial, weigh the Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%). Add them to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene) via cannula or syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate).

    • Wash with water, followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel or by crystallization/distillation for larger scales.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction has stalled, or I see very little product formation after several hours. What are the likely causes?

Answer: This is one of the most common issues and typically points to a problem with the catalytic cycle.

  • Cause A: Catalyst Inactivity The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0). More critically, the Pd(0) catalyst is highly sensitive to oxygen.[1]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the entire process. The pyridine nitrogen can also coordinate to the palladium center and inhibit catalysis; using a more specialized ligand can mitigate this.[1]

  • Cause B: Inappropriate Ligand Choice The electronic properties of the pyridine ring make this coupling challenging. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1]

    • Solution: Use bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step and stabilize the active catalyst.[1] See the table below for recommendations.

  • Cause C: Incorrect Base or Solvent The base is critical for activating the boronic acid in the transmetalation step.[2] The solvent system must solubilize the reagents and facilitate the reaction.

    • Solution: Weak bases are often insufficient. Stronger, anhydrous bases are preferred. A solvent screen may be necessary. For pyridine substrates, polar aprotic solvents often give good results.

Table 1: Recommended Starting Conditions for Optimization

Catalyst (mol%)Ligand (mol%)Base (eq.)Solvent SystemTemperature (°C)
Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Toluene or Dioxane100-110
Pd(OAc)₂ (2%)XPhos (4%)K₂CO₃ (3.0)Dioxane / H₂O (4:1)90-100
PdCl₂(dppf) (3%)(none)Cs₂CO₃ (2.0)DME85
Issue 2: Significant Byproduct Formation

Question: My reaction works, but I'm getting significant impurities that are difficult to separate. What are they and how can I prevent them?

Answer: Side reactions are common in Suzuki couplings and are often exacerbated by non-optimal conditions.

Caption: Desired reaction pathway and common side reactions.

  • Byproduct A: Biphenyl (from homocoupling) This occurs when two molecules of phenylboronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[1]

    • Solution: The most critical step is the strict exclusion of oxygen. Follow the degassing and inert atmosphere procedures described above meticulously.

  • Byproduct B: Benzene (from protodeboronation) This is the cleavage of the C-B bond of the boronic acid by a proton source, typically water.[1] This side reaction depletes one of your key reagents.

    • Solution: Use anhydrous solvents and reagents. Ensure your base is thoroughly dried. While some Suzuki reactions tolerate water, this side reaction can become significant at higher temperatures or with prolonged reaction times.

  • Byproduct C: 2-Methylpyridine (from debromination) This involves the replacement of the bromine atom on the starting material with a hydrogen atom.

    • Solution: This can be caused by certain impurities or side reactions with the base and solvent. Ensure high-purity starting materials. Sometimes, changing the solvent or base can mitigate this issue.

Part 3: FAQs for Scaling Up

Q1: What are the primary challenges when moving this synthesis from a 10g scale to a 1kg scale? A1: The main challenges are process safety and non-linear effects.

  • Heat Transfer: The reaction is often exothermic. A reaction that is easily controlled in a round-bottom flask can have a dangerous exotherm in a large reactor. Ensure you have adequate cooling capacity and consider controlling the reaction rate through slow addition of a reagent.

  • Mixing: Efficient mixing becomes much more difficult at scale. Poor mixing can lead to localized "hot spots" or areas of high concentration, increasing byproduct formation and potentially stalling the reaction.

  • Reaction Time: Reactions often require longer times at scale to ensure complete conversion due to mixing and heating profiles.[3]

  • Purification: Column chromatography is not practical for multi-kilogram quantities. The process must be adapted for purification by crystallization or distillation, which requires development work (e.g., solvent screening).

Q2: My yield dropped significantly when I scaled up the reaction. Why? A2: This is a classic scale-up problem. Assuming reagent stoichiometry and quality are consistent, the issue is almost always physical, not chemical. Inefficient heat transfer or poor mixing are the most common culprits. On a large scale, it takes much longer to get the bulk of the mixture to the target temperature, and inefficient stirring may not allow the catalyst to interact effectively with the substrates, especially if the base is a solid.

Q3: Are there alternative, more scalable synthetic routes if the Suzuki coupling is problematic? A3: Yes, while Suzuki is popular, other methods exist.

  • Other Cross-Couplings: Reactions like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can be effective but often involve more toxic or sensitive reagents.

  • C-H Activation: Direct arylation via C-H activation is a modern approach that avoids the need to pre-functionalize the pyridine ring with a halogen, making it more atom-economical.[4] However, controlling regioselectivity can be a challenge.

  • Classical Ring Synthesis: Building the pyridine ring from acyclic precursors, such as through the Hantzsch or Guareschi-Thorpe syntheses, is another possibility.[5][6] These methods are powerful but may require more extensive route scouting to achieve the desired 2,5-substitution pattern efficiently.

  • Flow Chemistry: For continuous manufacturing, a flow synthesis approach using a packed-bed catalyst can offer superior control over temperature, pressure, and reaction time, potentially improving yield and safety.[7][8]

References

  • Baxendale, I. R., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. [Link]

  • Baxendale, I. R., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Chemie, L. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • Jones, C. P., et al. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics - ACS Publications. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.
  • Mahdavi, M., et al. (2015). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Reddit User Discussion. (2024). Looking for tips on scaling up organic syntheses. Reddit. [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Varghese, J. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with basic compounds like 2-Methyl-5-phenylpyridine. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth, and scientifically grounded approach to diagnose and resolve these common chromatographic problems.

My Peak for this compound is Tailing. What's Happening and How Do I Fix It?

Peak tailing is one of the most frequent issues in reversed-phase HPLC, and it is particularly common for basic compounds containing amine functional groups, such as this compound.[1][2] An ideal chromatographic peak is symmetrical (a Gaussian shape), but tailing occurs when the back half of the peak is broader than the front half.[2] This is problematic as it can compromise resolution, affect accurate integration and quantification, and indicate underlying issues with your method or HPLC system.[3][4]

The primary cause of this issue is often unwanted secondary interactions between your basic analyte and the stationary phase. Specifically, the positively charged (protonated) this compound can interact strongly with negatively charged, acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases.[1] This strong interaction delays the elution of a portion of the analyte molecules, resulting in a "tail."

This guide will walk you through a systematic approach to eliminate peak tailing, starting from the most common causes and moving to more complex solutions.

Visual Troubleshooting Workflow

Before diving into the detailed FAQs, the following diagram outlines a logical workflow for troubleshooting peak tailing for basic compounds.

G start Start: Peak Tailing Observed for This compound check_neutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->check_neutral physical_issue Physical Issue Suspected: - Column Void/Damage - Extra-Column Volume check_neutral->physical_issue Neutral peak tails chemical_issue Chemical Issue Suspected: Secondary Silanol Interactions check_neutral->chemical_issue Neutral peak is symmetrical fix_physical Troubleshoot Physical Issues: - Check fittings & tubing - Replace column/frit - Use guard column physical_issue->fix_physical mobile_phase_ph 1. Optimize Mobile Phase pH (Set pH < 3) chemical_issue->mobile_phase_ph end Resolution: Symmetrical Peak Achieved fix_physical->end buffer_check 2. Evaluate Buffer (Increase concentration or change type) mobile_phase_ph->buffer_check column_choice 3. Change Column Chemistry (Use End-capped, Hybrid, or Polymer-based) buffer_check->column_choice additives 4. Use Mobile Phase Additives (e.g., TEA, Ion-Pairing Agents) column_choice->additives additives->end

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I confirm that silanol interactions are the cause of my peak tailing?

A1: The most straightforward diagnostic test is to inject a neutral, non-polar compound (like toluene or naphthalene) under the same chromatographic conditions.[5]

  • If the neutral compound's peak is also tailing: The problem is likely a "physical" issue. This could be a void at the column inlet, a partially blocked frit, or excessive extra-column volume from tubing that is too long or wide.[4][6][7] In this case, all peaks, regardless of their chemistry, will be affected.[6]

  • If the neutral compound gives a sharp, symmetrical peak: The issue is almost certainly a "chemical" problem related to secondary interactions between your basic analyte, this compound, and the stationary phase.[5]

Q2: My issue seems to be chemical. How does mobile phase pH affect the peak shape of basic compounds?

A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[8][9][10] For a basic analyte like this compound, the pH of the mobile phase determines its ionization state and the charge of the silica surface.

  • At Mid-Range pH (e.g., pH 4-7): Your basic analyte will be protonated (positively charged). At the same time, the silica surface's silanol groups (which have a pKa around 3.5-4.5) will be deprotonated (negatively charged).[4][9] This creates a strong electrostatic interaction, a form of ion-exchange, which is a major cause of peak tailing.[11][9]

  • At Low pH (e.g., pH 2.5-3.0): By lowering the pH, you protonate the silanol groups, neutralizing their negative charge.[1][6] While your basic analyte is still positively charged, the primary site for strong secondary interactions on the stationary phase has been suppressed.[11] This significantly reduces tailing.

Experimental Protocol: Optimizing Mobile Phase pH
  • Prepare Mobile Phase: Prepare your aqueous mobile phase containing a suitable buffer (e.g., 20 mM phosphate or 0.1% formic acid).

  • Adjust pH: Adjust the pH of the aqueous portion before mixing with the organic modifier.[9] Start with a pH of 3.0.

  • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure it is fully equilibrated.

  • Inject Sample: Inject your this compound standard.

  • Evaluate: Observe the peak shape. If tailing is reduced but retention is too low, you can decrease the percentage of the organic modifier to increase retention.[1]

  • Further Reduction (if needed): If tailing persists, you can cautiously lower the pH to ~2.5. Be aware that operating below pH 2.5 can risk dissolving the silica backbone of the column unless you are using a specifically designed low-pH stable column (e.g., Agilent ZORBAX StableBond).[1][6]

pH ConditionAnalyte State (Basic)Silanol State (Silica)InteractionExpected Peak Shape
pH > 4.5 Cationic (R₃NH⁺)Anionic (SiO⁻)Strong Ion-ExchangeSevere Tailing
pH < 3.0 Cationic (R₃NH⁺)Neutral (SiOH)Weakened InteractionImproved Symmetry
Q3: I've lowered the pH, but I still see some tailing. What's my next step?

A3: If pH adjustment alone is insufficient, your next steps should focus on the buffer, mobile phase additives, or the column itself.

Option 1: Optimize the Buffer

The buffer not only controls pH but also influences peak shape through its ionic strength.[12]

  • Increase Buffer Concentration: For UV-based applications, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[11][6] The higher concentration of buffer ions can compete with the analyte for active silanol sites, effectively "masking" them.

  • Change Buffer Type: Formic acid is common for LC-MS but provides low ionic strength, which can sometimes lead to poor peak shapes for basic compounds compared to phosphate or trifluoroacetic acid (TFA) buffers.[13] For UV methods, switching to a phosphate buffer may offer better performance.

Option 2: Use a Sacrificial Base Additive

A traditional but effective method is to add a small, competing base to the mobile phase, such as triethylamine (TEA).[2][6]

  • Mechanism of Action: TEA is a small amine that, at low pH, will be protonated. It preferentially interacts with the active silanol groups, effectively blocking them from interacting with your larger analyte, this compound.[6]

  • Protocol: Add TEA to your aqueous mobile phase at a concentration of around 0.05% (or ~20-50 mM) and adjust the pH as needed. Note that TEA is not suitable for LC-MS due to ion suppression.

Option 3: Employ Ion-Pairing Reagents

For very basic compounds or when other methods fail, ion-pairing chromatography can be used.[14]

  • Mechanism of Action: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[15][16] This reagent has a polar head and a non-polar tail. It forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and retention by the C18 phase while simultaneously preventing direct interaction with silanol groups.[14][15]

  • Considerations: This technique fundamentally changes the separation mechanism and requires careful method development. It is highly effective but can lead to long column equilibration times.

Q4: Should I consider a different HPLC column?

A4: Absolutely. Modern HPLC column technology has been engineered specifically to overcome the problem of silanol interactions.[17] If you are using an older column (often referred to as Type A silica), switching to a modern column is one of the most effective solutions.[2]

Recommended Column Chemistries for Basic Compounds
Column TypeDescriptionMechanism for Reducing Tailing
High-Purity, End-Capped (Type B Silica) Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped."[2] End-capping treats the surface with a small silylating agent (like trimethylchlorosilane) to convert many of the accessible silanol groups into less polar groups.[1][6]Reduces the number of available acidic silanol sites for interaction.[4][6]
Hybrid Particle Technology These columns incorporate both silica and organic polymers in their base particles (e.g., organo-silica).[2][17]This reduces the overall concentration of surface silanols and offers enhanced pH stability, often allowing for analysis at high pH where basic compounds are neutral.[2][8]
Embedded Polar Group (EPG) These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain.[18]The polar group helps to shield the residual silanol groups from interacting with basic analytes.[4][18]
Positively Charged Surface Some modern phases have a slight positive charge on the surface at low pH.This creates an electrostatic repulsion with protonated basic analytes, pushing them away from the surface and preventing silanol interactions, resulting in excellent peak shapes.[2][18][19]

Final Checklist & Summary

If you are facing peak tailing with this compound, follow this checklist:

  • Diagnose the Problem: Inject a neutral standard to differentiate between chemical and physical causes.

  • Optimize Mobile Phase: Lower the aqueous phase pH to below 3.0 to suppress silanol ionization.

  • Check Your Buffer: Ensure adequate buffer concentration (25-50 mM for UV) to maintain pH and provide ionic strength.

  • Consider Additives: For non-MS methods, a competing base like TEA can be highly effective.

  • Upgrade Your Column: The most robust, long-term solution is to use a modern, high-purity, end-capped column or one specifically designed for basic compounds (e.g., hybrid, EPG, or positively charged surface).

By systematically addressing these factors, you can effectively eliminate peak tailing and develop a robust, reproducible HPLC method for your analysis.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc.
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
  • Axion Labs. HPLC Peak Tailing.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
  • YMC. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex.
  • Moravek.
  • Restek.[2]Troubleshooting HPLC- Tailing Peaks.

  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • alwsci.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
  • Regis Technologies. Ion Pairing Reagents and Buffers.
  • Agilent.
  • LCGC North America.
  • AIT.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part I).
  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.
  • Separation Science.
  • YMC America, Inc. HPLC Column Selection Guide.
  • Welch Materials.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Methyl-5-phenylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing cross-coupling reactions with 2-Methyl-5-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during synthetic campaigns. The unique electronic and steric profile of this compound presents distinct challenges that necessitate careful consideration of catalyst systems to achieve optimal results.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents two key challenges in transition-metal-catalyzed cross-coupling reactions:

  • Steric Hindrance: The methyl group at the 2-position introduces significant steric bulk around the nitrogen atom and the adjacent C2 reaction site. This can impede the approach of the catalyst and the coupling partner, hindering the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, a phenomenon often referred to as catalyst poisoning.[3]

This guide will provide a structured approach to overcoming these challenges through rational catalyst and ligand selection, and optimization of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion

Q1: I am observing no or very low conversion in my Suzuki-Miyaura coupling of a 2-halo-5-phenylpyridine derivative. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion is a common problem when dealing with sterically hindered and coordinating substrates like this compound derivatives. The primary culprits are often related to catalyst deactivation and inefficient catalytic turnover.

Potential Causes & Solutions:

Potential Cause Recommended Action
Ineffective Catalyst/Ligand System Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] It is crucial to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can accelerate the rate-limiting oxidative addition and reductive elimination steps.
Catalyst Poisoning The pyridine nitrogen can bind to the palladium center, leading to catalyst deactivation. The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor coordination of the pyridine nitrogen.
Suboptimal Base The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][4] These bases are strong enough to facilitate the transmetalation step but are generally less coordinating than some organic bases. A base screen is highly recommended.
Inappropriate Solvent The solvent can influence both the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used for Suzuki-Miyaura reactions.[2][5] Ensure the solvent is anhydrous and rigorously degassed to prevent catalyst deactivation.
Low Reaction Temperature Due to steric hindrance, higher reaction temperatures (80-110 °C) may be required to overcome the activation energy barrier for the catalytic cycle.[2]

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add the 2-halo-5-phenylpyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Ineffective Catalyst/ Ligand System start->catalyst poisoning Catalyst Poisoning start->poisoning base Suboptimal Base start->base solvent Inappropriate Solvent start->solvent temp Low Temperature start->temp solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->solution_catalyst solution_poisoning Employ Sterically Hindered Ligands poisoning->solution_poisoning solution_base Screen Inorganic Bases (K₃PO₄, Cs₂CO₃) base->solution_base solution_solvent Use Anhydrous, Degassed Aprotic Solvents solvent->solution_solvent solution_temp Increase Reaction Temperature (80-110 °C) temp->solution_temp Catalytic_Cycle_Suzuki cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation + Ar'-B(OR)₂ + Base pd_complex2 Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Aryl-5-phenylpyridine (Ar-Ar') reductive_elimination->product ArX 2-Halo-5-phenylpyridine (Ar-X) ArB Boronic Acid (Ar'-B(OR)₂)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Specific Guidance for Other Cross-Coupling Reactions

Buchwald-Hartwig Amination

For the C-N coupling of a 2-halo-5-phenylpyridine with an amine, similar principles apply.

  • Catalyst System: Palladium precatalysts with bulky biarylphosphine ligands such as RuPhos or BrettPhos are often highly effective. [6][7]* Base: Strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are typically required. [2]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred. [2]

Sonogashira Coupling

For the coupling of a 2-halo-5-phenylpyridine with a terminal alkyne:

  • Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the traditional method. [8]* Copper-Free Conditions: To avoid homocoupling of the alkyne (Glaser coupling), copper-free conditions can be employed, which often require a more active palladium catalyst with specialized ligands. [9]* Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used, which also acts as a solvent in some cases.

Summary of Recommended Catalyst Systems

Reaction TypeRecommended Pd SourceRecommended LigandTypical Base
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄
Buchwald-Hartwig Pd₂(dba)₃ or PrecatalystsRuPhos, BrettPhosNaOt-Bu, Cs₂CO₃
Sonogashira PdCl₂(PPh₃)₂ (with CuI)PPh₃Et₃N, DIPEA

Note: This data is compiled from general protocols for structurally similar compounds and should be used as a starting point for optimization. [10]

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Wiley Online Library. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Royal Society of Chemistry. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

  • ResearchGate. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]

Sources

Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine ring construction. The formation of undesired regioisomers is a persistent challenge that can significantly impact reaction efficiency, yield, and the overall success of a synthetic campaign. This document provides in-depth, experience-driven insights and actionable troubleshooting strategies to achieve high regioselectivity in your pyridine synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in pyridine synthesis so challenging?

The inherent electronic properties of the pyridine ring and the diverse mechanisms of various synthetic routes are the primary reasons for challenges in regioselectivity. In many classical condensation reactions, such as the Hantzsch synthesis, the use of unsymmetrical starting materials can lead to multiple possible cyclization pathways, resulting in a mixture of regioisomers. Similarly, in functionalization reactions on a pre-existing pyridine ring, the nitrogen atom influences the electron density at different positions, often leading to mixtures of C2, C3, and C4 substituted products.[1][2] The subtle interplay of steric and electronic effects of substituents, reaction conditions, and catalyst choice further complicates the control of regiochemical outcomes.[3][4]

Q2: I'm getting a mixture of 2,4- and 2,6-disubstituted pyridines in my Bohlmann-Rahtz synthesis. How can I favor one over the other?

The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, is a powerful method for creating substituted pyridines.[5][6] Achieving regiocontrol in this reaction hinges on directing the initial Michael addition and the subsequent cyclodehydration.[5][7]

Troubleshooting Guide:

  • Steric Hindrance: The regioselectivity is often governed by sterics. A bulkier substituent on the enamine will generally direct the incoming ethynylketone to the less hindered position. Conversely, a bulky group on the ethynylketone can influence the orientation of the cyclization.

  • One-Pot, Three-Component Modification: To circumvent issues with pre-formed enamines and improve regioselectivity, a one-pot, three-component approach combining a 1,3-dicarbonyl compound, ammonia, and an alkynone can be employed. This method often proceeds with total control of regiochemistry.[8]

  • Catalyst Choice: While the traditional Bohlmann-Rahtz reaction is often conducted thermally, the use of acid catalysts like Amberlyst-15, ZnBr₂, or Yb(OTf)₃ can lower the required reaction temperature and may influence the regiochemical outcome.[9]

Q3: My Kröhnke synthesis is producing a complex mixture of products. What are the key parameters to control for a clean reaction?

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[10][11][12] The key to a successful and regioselective Kröhnke synthesis lies in controlling the initial Michael addition and the subsequent cyclization steps.[10][11]

Troubleshooting Guide:

  • Purity of Starting Materials: Ensure the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure. Impurities can lead to side reactions and a complex product mixture.

  • Solvent and Base: The reaction is typically performed in glacial acetic acid or methanol.[10] The choice of solvent can influence the solubility of intermediates and the overall reaction rate. Ammonium acetate is the most common nitrogen source.[11]

  • Reaction Temperature: Careful control of the reaction temperature is crucial. The initial Michael addition is often performed at a lower temperature, followed by heating to facilitate the cyclization and aromatization steps.

Q4: How can transition-metal catalysis help in achieving regioselective pyridine synthesis?

Transition-metal catalysis has emerged as a powerful tool for the regioselective construction and functionalization of pyridine rings.[13][14] These methods often offer milder reaction conditions and can provide access to substitution patterns that are difficult to achieve with classical methods.[13]

Key Strategies:

  • [2+2+2] Cycloadditions: Cobalt and other transition metals can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines.[15] By using diynes and nitriles, or alkynyl nitriles and alkynes, problems of regioselectivity can often be avoided, with the less sterically hindered product being favored.[15] Asymmetric versions of this reaction have also been developed to produce chiral pyridines.[16]

  • C-H Functionalization: Transition-metal catalysts can direct the functionalization of specific C-H bonds on the pyridine ring.[13][17] The choice of catalyst, ligand, and directing group can achieve high regioselectivity for C2, C3, or C4 functionalization.[13][18] For instance, iridium-catalyzed borylation can be directed to different positions depending on the ligand and substituents.[17]

  • Reductive Heck-type Reactions: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines, which can then be oxidized to the corresponding pyridines.[19]

In-Depth Technical Guides & Protocols

Controlling Regioselectivity in Hantzsch Pyridine Synthesis

The classical Hantzsch synthesis involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, followed by oxidation to yield a symmetrically substituted pyridine.[20][21][22] The formation of regioisomers becomes a significant issue when unsymmetrical β-ketoesters are used.

Core Challenge: When two different β-dicarbonyl compounds are used, a mixture of regioisomers can be formed.

Workflow for Regiocontrol:

Caption: Strategies for achieving regioselectivity in Hantzsch pyridine synthesis.

Experimental Protocol: Stepwise Hantzsch Synthesis for Regiocontrol

This protocol outlines a stepwise approach to control the regiochemical outcome when using two different β-dicarbonyl compounds.

Materials:

  • Aldehyde (1.0 eq)

  • β-Ketoester 1 (1.0 eq)

  • β-Ketoester 2 (1.0 eq)

  • Ammonia source (e.g., ammonium acetate, 1.1 eq)

  • Piperidine (catalytic amount)

  • Solvent (e.g., ethanol or acetic acid)

  • Oxidizing agent (e.g., ferric chloride, manganese dioxide)

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve the aldehyde and β-ketoester 1 in the chosen solvent. Add a catalytic amount of piperidine. Stir the reaction at room temperature or with gentle heating until the formation of the Knoevenagel adduct is complete (monitored by TLC or LC-MS).

  • Enamine Formation (in a separate flask): Dissolve β-ketoester 2 in the solvent and add the ammonia source. Stir at room temperature to form the enamine.

  • Michael Addition and Cyclization: Add the enamine solution from step 2 to the Knoevenagel adduct from step 1. Heat the reaction mixture to reflux to promote the Michael addition, cyclization, and dehydration to form the dihydropyridine.

  • Oxidation: After the formation of the dihydropyridine is complete, add the oxidizing agent and continue to reflux until the aromatization to the pyridine is complete.

  • Work-up and Purification: Cool the reaction mixture, perform an appropriate work-up, and purify the desired pyridine regioisomer by column chromatography or recrystallization.

Regioselective C-H Functionalization of Pyridines

Direct C-H functionalization offers an atom-economical approach to substituted pyridines.[13] The regioselectivity is often dictated by the catalyst and any directing groups present on the pyridine ring.

Decision Tree for Regioselective C-H Functionalization:

CH_Functionalization Start Desired Substitution Position? C2 C2-Substitution Start->C2 Ortho C3 C3-Substitution Start->C3 Meta C4 C4-Substitution Start->C4 Para C2_Method Directed Metalation (e.g., with picolinamide) or Minisci Reaction C2->C2_Method C3_Method Pd-catalyzed reactions with directing groups or Ir-catalyzed borylation C3->C3_Method C4_Method Pyridine N-oxide activation or Base-mediated C-H sulfonylation C4->C4_Method

Caption: Selecting a strategy for regioselective C-H functionalization of pyridine.

Quantitative Data Summary: Regioselectivity in Pyridine Functionalization

Reaction TypeCatalyst/ReagentPositionTypical RegioselectivityReference
BorylationIridiumC3 or C4Catalyst and ligand dependent[17]
ArylationPalladiumC3Ligand-promoted[18]
SulfonylationTf₂O, BaseC4High C4 selectivity[23]
Alkylation (Minisci)Radical initiatorC2/C4Often mixtures, tunable[2]

Conclusion

The synthesis of pyridines with high regiochemical control is an achievable goal with a thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters. This guide has provided a framework for troubleshooting common issues related to regioisomer formation in key pyridine syntheses and has highlighted modern strategies, particularly those involving transition-metal catalysis, that offer unprecedented levels of selectivity. By applying these principles and protocols, researchers can significantly improve the efficiency and outcome of their synthetic endeavors in the pursuit of novel pyridine-containing molecules.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society. (2022). American Chemical Society.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.).
  • Transition-Metal-Catalyzed Regioselective C–H Boryl
  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Thieme.
  • Hantzsch pyridine synthesis. (n.d.).
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). PMC.
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. (n.d.). Benchchem.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • Synthetic approaches towards heterocyclic natural products. (2018). Cardiff University.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (n.d.). PubMed Central.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Kröhnke pyridine synthesis. (n.d.). Wikipedia.
  • Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
  • Transition‐metal‐catalyzed asymmetric [2+2+2] pyridine synthesis. (n.d.).
  • Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. (2025).
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.
  • Recent advances in catalytic synthesis of pyridine derivatives. (n.d.).
  • Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PMC.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024).
  • Hantzsch pyridine synthesis. (n.d.). Chemeurope.com.
  • The Reviews of Pyridine Chemistry ‐1968–1982. (n.d.).
  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. (2015). ACS Central Science.
  • Influence of base and solvent on the regioselective sulfonyation of pyridine. (n.d.).
  • Kröhnke Pyridine Synthesis. (n.d.).
  • Kröhnke Pyridin Synthese. (n.d.).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed.
  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd.
  • Pyridine pK a (THF) changes caused by substituent effects. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Semantic Scholar.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). RSC Publishing.
  • Regioselectivity of pyridine deproton

Sources

Troubleshooting unexpected NMR shifts in 2-Methyl-5-phenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-methyl-5-phenylpyridine derivatives. This guide is designed to address common and unexpected challenges encountered during the NMR analysis of this important class of compounds. As experienced scientists, we understand that nuanced structural variations can lead to significant and sometimes puzzling changes in NMR spectra. This resource provides in-depth, experience-driven insights and actionable troubleshooting protocols to help you interpret your data with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing an unexpected upfield or downfield shift for the methyl protons at the C2 position. What are the likely causes?

This is a common observation and can often be attributed to subtle changes in the electronic environment of the pyridine ring, influenced by the substituents on the appended phenyl group.

Core Concepts:

  • Inductive and Resonance Effects: The electronic nature of substituents on the 5-phenyl ring directly influences the electron density of the pyridine ring. Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -NO₂, -CN, -CF₃) will pull electron density away from the pyridine ring through resonance and/or inductive effects. This deshields the protons on the pyridine ring, including the C2-methyl group, causing a downfield shift (higher ppm). Conversely, electron-donating groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -CH₃) will increase electron density on the pyridine ring, leading to increased shielding and an upfield shift (lower ppm) of the methyl protons.

  • Through-Space Interactions: In some conformations, substituents on the phenyl ring may be in close spatial proximity to the C2-methyl group. This can lead to through-space magnetic anisotropy effects, which can be either shielding (upfield shift) or deshielding (downfield shift), depending on the nature and orientation of the substituent.

Troubleshooting Workflow:

  • Systematically Analyze Phenyl Substituents: Create a table to correlate the electronic properties of your phenyl substituents with the observed ²H NMR shifts of the C2-methyl group.

    Substituent on Phenyl RingElectronic NatureExpected Shift of C2-Methyl ProtonsObserved Shift (Example)
    -NO₂Strong EWGDownfield~2.6-2.8 ppm
    -HNeutralBaseline~2.5 ppm
    -OCH₃Strong EDGUpfield~2.3-2.4 ppm
  • Solvent Study: The polarity of the solvent can influence the electronic effects and conformational preferences of your molecule. Acquiring spectra in solvents of different polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can provide valuable information. A significant solvent-dependent shift may suggest a change in conformation or specific solute-solvent interactions.

  • 2D NMR Experiments (NOESY/ROESY): To investigate through-space interactions, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is invaluable. A cross-peak between the C2-methyl protons and a proton on the phenyl substituent would confirm their spatial proximity.

Troubleshooting Logic Diagram:

start Unexpected C2-Methyl Shift substituent Analyze Phenyl Substituent EWG? EDG? start->substituent ewg Downfield Shift Expected substituent->ewg Yes edg Upfield Shift Expected substituent->edg No solvent Conduct Solvent Study Polar vs. Non-polar ewg->solvent edg->solvent noesy Run 2D NOESY/ROESY solvent->noesy conclusion Correlate Data to Confirm Cause | {Electronic vs. Steric} noesy->conclusion

Caption: Troubleshooting workflow for C2-methyl proton shifts.

Question 2: The chemical shifts of the pyridine ring protons are not following standard substitution patterns. Specifically, the H6 proton is more deshielded than expected. Why?

This is often due to a combination of steric and electronic effects, particularly when there are bulky substituents on the adjacent phenyl ring.

Core Concepts:

  • Steric Hindrance and Torsional Angle: The presence of a bulky substituent at the ortho position of the 5-phenyl ring can force the phenyl ring to twist out of planarity with the pyridine ring. This rotation disrupts the π-conjugation between the two rings.

  • Disruption of Conjugation: When the two rings are coplanar, there is efficient electronic communication. An EDG on the phenyl ring can increase electron density across the entire conjugated system, shielding the pyridine protons. However, if steric hindrance forces a larger torsional angle, this conjugation is broken. The pyridine ring then behaves more like an isolated, substituted pyridine, and the electronic influence of the phenyl substituent is diminished.

  • Anisotropic Effects: The H6 proton is in close proximity to the C5-phenyl ring. The magnetic field generated by the ring current of the phenyl group can have a significant effect on the chemical shift of H6. Depending on the torsional angle, H6 can fall into either the shielding or deshielding cone of the phenyl ring. A twisted conformation often places H6 in the deshielding plane of the phenyl ring, leading to a significant downfield shift.

Troubleshooting and Investigative Protocol:

  • Perform a Temperature-Dependent NMR Study: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 223 K). If restricted rotation around the C-C bond between the rings is occurring at a rate comparable to the NMR timescale, you will observe broadening of the signals at intermediate temperatures and potentially sharpening into distinct signals for different conformers at low temperatures.

  • Computational Modeling: Use density functional theory (DFT) calculations to model the minimum energy conformation of your molecule. This will provide a calculated torsional angle between the pyridine and phenyl rings and can help rationalize the observed anisotropic effects.

  • Compare with a Planar Analog: If possible, synthesize or find data for a similar compound that is forced to be more planar (e.g., a fluorene-like analog). Comparing the chemical shifts will highlight the impact of the non-planar conformation in your original molecule.

Experimental Workflow for Temperature Study:

start Observe Unexpected H6 Shift prepare Prepare Sample in Suitable Solvent (e.g., Toluene-d8) start->prepare acquire_rt Acquire ¹H NMR at Room Temp (298 K) prepare->acquire_rt acquire_lowt Cool Probe and Acquire Spectra at Lower Temps (e.g., 273 K, 253 K, 233 K) acquire_rt->acquire_lowt analyze Analyze Peak Shape Changes Broadening? Sharpening? Splitting? acquire_lowt->analyze interpret Interpret Results | {Dynamic Exchange vs. Locked Conformation} analyze->interpret

Caption: Workflow for temperature-dependent NMR analysis.

Question 3: I am seeing signal broadening for some of the aromatic protons, but not all of them. What could be the cause?

Selective peak broadening is often indicative of dynamic processes occurring on the NMR timescale. In the context of this compound derivatives, this can arise from several factors.

Potential Causes and Solutions:

  • Intermediate Rate of Rotation: As mentioned in the previous question, if the rotation around the C5-phenyl bond is occurring at a rate that is neither fast nor slow on the NMR timescale, the signals for the protons most affected by this rotation (typically those ortho to the bond, like H4, H6, and the ortho-protons of the phenyl ring) will broaden.

    • Solution: A temperature-dependent NMR study is the definitive way to diagnose this. Cooling the sample should slow the rotation, leading to sharpening of the signals (if a single conformer is dominant) or splitting into multiple signals (if multiple conformers are populated). Heating the sample will increase the rate of rotation, causing the signals to sharpen into a time-averaged peak.

  • Proton Exchange: If your molecule has acidic or basic sites and there are trace amounts of acid or base in your NMR solvent, this can catalyze proton exchange. This is less common for the aromatic protons themselves unless there is a nearby exchangeable proton (e.g., an -OH or -NH₂ group on the phenyl ring).

    • Solution: Ensure your NMR solvent is of high purity and is anhydrous if your compound is sensitive to moisture. Using a fresh, sealed ampule of deuterated solvent is recommended.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening.

    • Solution: Degas your NMR sample by bubbling an inert gas (like nitrogen or argon) through the solution for several minutes before sealing the tube. If metal contamination is suspected from a previous synthetic step, purification by passing the compound through a plug of silica or celite may be necessary.

Logical Decision Tree for Broadening:

start Selective Proton Broadening Observed temp_study Run Variable Temperature NMR start->temp_study temp_result Does peak shape change with temperature? temp_study->temp_result yes_rot Broadening due to Intermediate Rotation temp_result->yes_rot Yes no_rot Consider other causes temp_result->no_rot No degas Degas Sample and Re-acquire no_rot->degas degas_result Does broadening disappear? degas->degas_result yes_para Paramagnetic Impurities degas_result->yes_para Yes no_para Consider Proton Exchange/Other degas_result->no_para No

Caption: Decision tree for diagnosing selective signal broadening.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Technical Support Center: Method Refinement for Consistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your resource for refining and troubleshooting biological assays. In the pursuit of scientific discovery and therapeutic development, the consistency and reliability of your assay results are paramount. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, in-depth solutions to common challenges encountered in the lab. Here, we move beyond simple checklists to explore the underlying causes of assay variability, empowering you to build robust, reproducible, and self-validating experimental systems.

Frequently Asked Questions (FAQs): Foundational Principles of Assay Consistency

This section addresses high-level, common questions that form the bedrock of reliable assay design and execution.

Q1: What are the most common overarching sources of variability in biological assays?

A1: Variability in biological assays can be broadly categorized into three main sources: biological, technical, and experimental design.[1][2]

  • Biological Variability: This is the inherent variation within biological systems themselves.[3] It includes differences between cell passages, individual animal responses, and the natural heterogeneity of cell populations.[4]

  • Technical Variability: This arises from the execution of the assay. Key contributors include pipetting errors, inconsistencies in incubation times and temperatures, and improper reagent handling.[5][6] The skill and experience level of the analyst can also be a significant factor.[1]

  • Experimental Design and Reagent Variability: This encompasses factors like the quality and lot-to-lot consistency of reagents (antibodies, enzymes, media), the stability of prepared solutions, and flaws in the assay design, such as the potential for "edge effects" in microplates.[1][7]

Q2: How can I proactively minimize variability before I even start my experiment?

A2: Proactive minimization of variability begins with meticulous planning and standardization.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every aspect of the assay, from reagent preparation to data analysis.[8]

  • Reagent Qualification and Management: Qualify new lots of critical reagents (e.g., antibodies, enzymes, cell lines) to ensure they perform consistently with previous batches.[9] Implement a strict inventory system, adhering to manufacturer's storage and handling instructions to prevent degradation.[10][11][12][13] Aliquoting reagents into single-use volumes can prevent contamination and damage from repeated freeze-thaw cycles.[10]

  • Instrument Calibration and Maintenance: Ensure all equipment, particularly pipettes, incubators, and plate readers, are regularly calibrated and maintained.[8]

  • Analyst Training: Thoroughly train all personnel on the specific assay protocol to ensure consistent execution.[11]

Q3: What is the "edge effect" in microplate assays and how can I mitigate it?

A3: The "edge effect" is a well-documented phenomenon in 96-, 384-, and 1536-well plates where the outer wells behave differently from the inner wells.[14][15][16] This is primarily due to increased evaporation and temperature gradients at the plate's perimeter, leading to changes in the concentration of media components, salts, and test compounds.[14][15][17] This can result in uneven cell growth or altered enzyme kinetics, leading to high variability.[16][18]

Strategies to Mitigate Edge Effects:

  • Create a Humidity Buffer: Fill the outer wells with sterile water, media, or PBS instead of samples or cells.[17] This helps to create a more uniform humid environment across the plate.

  • Use Low-Evaporation Lids or Plate Sealers: Specialized lids and adhesive sealing tapes can significantly reduce fluid loss.[14][15] For cell-based assays, breathable seals are available that allow for necessary gas exchange.[15][19]

  • Proper Incubation: Avoid stacking plates in the incubator to ensure uniform temperature distribution.[4][20] Allow plates to equilibrate to room temperature before starting the assay to prevent condensation and temperature shocks.[16]

  • Randomize Plate Layout: When feasible, randomize the placement of samples and controls on the plate to minimize the impact of any systematic spatial effects.[18]

Troubleshooting Guides: From Symptom to Solution

This section provides detailed, assay-specific troubleshooting in a question-and-answer format.

Immunoassays (ELISA, Western Blot)

Q4: My ELISA results show high coefficients of variation (CVs) between replicate wells. What's the cause?

A4: High CVs in ELISA, typically aiming for <20%, point to inconsistencies in the assay procedure.[21]

  • Pipetting Inconsistency: This is a primary culprit.[5][6] Ensure pipettes are calibrated and use proper, consistent technique.[21] When adding reagents to a full plate, multichannel pipettes can improve consistency over single-channel pipettes.[22]

  • Insufficient Washing: Uneven or inadequate washing can leave behind unbound reagents, leading to variable background signal.[21][22] Automated plate washers can improve consistency. If washing manually, ensure all wells are aspirated and filled with equal force and volume.[5]

  • Inadequate Mixing: Ensure all reagents, standards, and samples are thoroughly but gently mixed before being added to the wells.[6][22]

  • Temperature Gradients: Stacking plates during incubation or using plates directly from the refrigerator can cause temperature variations across the plate, affecting reaction kinetics.[6][20]

Experimental Protocol: Basic ELISA Workflow

  • Coating: Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[23]

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add your samples and a serial dilution of your standard to the appropriate wells. Incubate for the recommended time and temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP (or other appropriate enzyme conjugate) and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate (e.g., TMB) and incubate in the dark for color development.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

Q5: I'm seeing weak or no signal on my Western blot. Where did my protein go?

A5: A weak or absent signal can be frustrating, but it's often traceable to a few key steps in the protocol.[24][25]

  • Low Protein Expression or Load: The protein of interest may be in low abundance in your sample.[26] Try increasing the amount of protein loaded onto the gel; 20-30 µg of total protein is a good starting point for whole-cell extracts.[26]

  • Inefficient Protein Transfer: Verify that the transfer from the gel to the membrane was successful. A simple way to do this is to stain the membrane with Ponceau S after transfer to visualize the protein bands.[25]

  • Suboptimal Antibody Concentration or Activity: The primary or secondary antibody concentration may be too low, or the antibody may have lost activity due to improper storage.[23][25] Always use the recommended antibody dilution and ensure antibodies are stored correctly.[10] It is not recommended to reuse diluted antibodies.[26]

  • Incorrect Blocking Agent: Some blocking agents, like non-fat dry milk, can mask certain antigens.[24] If you suspect this, try switching to a different blocking agent like Bovine Serum Albumin (BSA).[26]

Q6: My Western blot has high background, making my bands difficult to see. How can I clean it up?

A6: High background obscures your specific signal and is often due to non-specific binding of the antibodies.[24][25]

  • Inadequate Blocking: Blocking is crucial to prevent antibodies from binding non-specifically to the membrane.[24] Increase the blocking time, optimize the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA), or try a different blocking agent.[25][26]

  • Antibody Concentration Too High: Both primary and secondary antibodies can cause high background if used at too high a concentration.[25][27] Perform a titration to find the optimal antibody dilution that maximizes signal-to-noise.

  • Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[25] Adding a mild detergent like Tween-20 to the wash buffer is standard practice.[25]

Diagram: Troubleshooting a High-Background Western Blot

graph TD { A[High Background on Western Blot] --> B{Check Blocking}; B -- "Suboptimal?" --> C[Optimize Blocking: Increase time/concentration, change agent]; B -- "Adequate" --> D{Check Antibody Concentration}; D -- "Too High?" --> E[Titrate Primary & Secondary Antibodies]; D -- "Optimal" --> F{Check Washing Steps}; F -- "Insufficient?" --> G[Increase Wash Duration/Number]; F -- "Sufficient" --> H[Consider Other Factors: Contaminated buffers, overexposure]; C --> I[Re-run Experiment]; E --> I; G --> I; H --> I;

}

Caption: A decision tree for troubleshooting high background in Western blotting.
Cell-Based Assays

Q7: What are the primary sources of variability in my cell-based assays?

A7: The inherent biological nature of cells makes these assays prone to variability. Key sources include:

  • Cell Health and Culture Conditions: It is critical to use healthy, viable cells.[4] Avoid using cells that have been passaged for extended periods or have become over-confluent.[4] Inconsistencies in cell culture conditions such as media composition, serum lot, temperature, and CO₂ levels can significantly impact results.[4][23]

  • Inconsistent Cell Seeding: Uneven cell plating is a major source of well-to-well variation.[23][28] Ensure you have a homogenous cell suspension before and during plating, and use calibrated pipettes for accurate dispensing.[23]

  • Assay-Specific Factors: Subtle factors like the surface-to-volume ratio in the well, gas exchange, and evaporation can influence how cells respond to test compounds.[29]

Q8: My cell-based assay results are not reproducible between experiments. How can I improve consistency?

A8: Improving inter-experiment reproducibility requires stringent standardization of your cell handling and assay protocol.

  • Standardize Cell Culture: Use cells from a consistent passage number range for all experiments. Maintain a detailed log of cell culture conditions, including media lot numbers.[4]

  • Optimize Cell Seeding Density: The number of cells seeded per well can affect the assay window.[4] Determine the optimal seeding density during assay development to ensure a robust signal without overcrowding the wells.[4]

  • Consistent Timing and Handling: Standardize all incubation times, including the time for cell attachment after seeding and the duration of compound treatment.[23] Gentle and consistent handling of plates is crucial to avoid disturbing adherent cells.[28][30]

Diagram: Sources of Variability in Cell-Based Assays

G

Caption: Key factors contributing to variability across the workflow of a cell-based assay.

Quantitative Data Summary: Assay Performance Metrics

The following table provides typical acceptance criteria for key assay performance parameters. These values can serve as a guide during assay development and validation.

ParameterAssay TypeTypical Acceptance CriteriaRationale
Coefficient of Variation (%CV) ELISA, Cell-Based AssaysIntra-assay: <15%Inter-assay: <20%Measures the precision and reproducibility of the assay.[21] Lower values indicate less variability between replicates and between different runs.
Z'-factor High-Throughput Screening (HTS)> 0.5A measure of assay quality that takes into account both the signal window (difference between positive and negative controls) and the data variation. A Z'-factor > 0.5 indicates a robust assay suitable for screening.
Signal-to-Background (S/B) Fluorescence/Luminescence Assays> 3The ratio of the signal from a positive control to the signal from a negative (background) control. A higher S/B ratio indicates a clearer distinction between signal and noise.
Signal-to-Noise (S/N) Western Blot, other imaging> 3The ratio of the specific signal intensity to the background noise intensity. A higher S/N ratio indicates that the specific signal is clearly distinguishable from the background.

Conclusion: A Culture of Consistency

Achieving consistent biological assay results is not a matter of chance, but a result of deliberate, systematic effort. By understanding the fundamental sources of variability and implementing rigorous troubleshooting and standardization protocols, you can build a foundation of trustworthy and reproducible data. This guide serves as a starting point. The principles of scientific integrity demand a continuous process of refinement and validation in our experimental work.

References

  • Western Blot Troubleshooting Guide. Boster Bio. [Link]

  • Western Blot Troubleshooting Guide. TotalLab. [Link]

  • Three Ways To Reduce Microplate Edge Effect. WellPlate.com. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • How to Address Inconsistencies in Trends in Western Blot (WB) Experiments? Mtoz Biolabs. [Link]

  • Best practice in bioassay development. BioTechniques. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]

  • Preventing edge effect in microplates. YouTube. [Link]

  • Troubleshooting Common ELISA Problems. Maxanim. [Link]

  • Bioassay Statistics. Quantics Biostatistics. [Link]

  • Essentials in Bioassay Development. BioPharm International. [Link]

  • 5.3. statistical analysis of results of biological assays and tests. uspbpep.com. [Link]

  • How to Improve Precision and Reproducibility for ELISA? Elabscience. [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” paasp network. [Link]

  • ELISA Troubleshooting tips – High CV. ARP American Research Products, Inc. [Link]

  • Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Agilent. [Link]

  • Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Excel Scientific. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Best practices in bioassay development to support registration of biopharmaceuticals. PubMed. [Link]

  • Troubleshooting Immunoassays. Ansh Labs. [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]

  • Potency Assay Variability Estimation in Practice. PMC - NIH. [Link]

  • Tips to Maximize The Effectiveness Of Laboratory Reagents. Medi-Products. [Link]

  • Immunoassay Troubleshooting. Biocompare. [Link]

  • Best Practices for Proper Storage and Handling of Diagnostic Reagents in a Hospital Setting. N/A. [Link]

  • Handling reagents and chemicals (Good Laboratory Practices). Theenvirotimes. [Link]

  • Biological Variation. American Meat Science Association. [Link]

  • Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]

  • Five Ways to Improve Immunoassay Sensitivity. Biocompare. [Link]

  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. ResearchGate. [Link]

  • Statistical Techniques in Bioassay. Karger Publishers. [Link]

  • Statistical analysis of experimental designs applied to biological assays. Lund University Publications. [Link]

Sources

Technical Support Center: Improving the Regioselectivity of 2-Methyl-5-phenylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 2-methyl-5-phenylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol with this versatile heterocyclic scaffold. The inherent electronic properties and substitution pattern of this compound present unique challenges and opportunities in selective C-H functionalization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the foundational knowledge and practical insights necessary to optimize your reaction outcomes.

Understanding the Regiochemical Landscape

The reactivity of this compound is governed by a complex interplay of steric and electronic factors. The pyridine nitrogen atom, the electron-donating methyl group, and the sterically demanding phenyl group all exert influence on the five available C-H bonds for functionalization (C3, C4, C6 on the pyridine ring, and the ortho-, meta-positions of the phenyl ring).

Caption: Regioselectivity map for this compound functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity on my this compound substrate so challenging?

A1: The challenge arises from the molecule's inherent properties. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic and radical attack.[1] The nitrogen lone pair readily coordinates to Lewis acids and transition metals, which can complicate catalysis.[1][2] You have multiple potential reaction sites: C3, C4, C6, the methyl group's benzylic protons, and the phenyl ring. The outcome of your reaction is a competition between these sites, dictated by your chosen methodology.

Q2: I am observing a mixture of isomers. What are the primary factors that control which position is functionalized?

A2: The regiochemical outcome is primarily determined by the reaction mechanism:

  • Directed ortho-Metalation (DoM): The pyridine nitrogen is a powerful directing group. Deprotonation will almost always occur at the most acidic C-H bond ortho to the nitrogen, which is C6 (since C2 is blocked by the methyl group).[3][4]

  • Transition-Metal-Catalyzed C-H Activation: The regioselectivity is highly dependent on the catalyst and any directing group. If you use the pyridine nitrogen as the directing group, functionalization typically occurs at the ortho C-H bond of the phenyl ring to form a stable 5-membered metallacycle intermediate.[5][6] Functionalization of the pyridine C-H bonds (e.g., at C3 or C4) often requires specialized catalysts or alternative directing group strategies.[7]

  • Radical Reactions (e.g., Minisci): These reactions favor the electron-deficient positions of the pyridine ring, typically C2, C4, and C6. Since C2 is substituted, you will likely see functionalization at C4 and C6.[8]

  • Electrophilic Halogenation: While difficult on the pyridine ring itself, certain conditions can favor substitution at the C3 position, which is the most electron-rich C-H position on the pyridine core.

Q3: Can I functionalize the methyl group at the C2 position?

A3: Yes, the protons on the C2-methyl group are benzylic-like and can be deprotonated under certain conditions, especially with strong, sterically hindered bases like lithium amides (e.g., LDA) that may favor kinetic deprotonation at this site over the thermodynamic C6 ring position.[3] This is often a competing pathway in DoM reactions if conditions are not carefully controlled.

Troubleshooting Guide 1: Directed ortho-Metalation (DoM)

This method is powerful for selectively functionalizing the C6 position. However, success depends on precise control of reaction parameters.

Problem: Low or no yield of the desired C6-functionalized product.
  • Q: Is my base strong enough?

    • A: Standard alkyllithiums like n-BuLi are typically sufficient. However, their reactivity is highly dependent on aggregation state. The addition of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) is crucial. TMEDA breaks up the alkyllithium oligomers, increasing the basicity and accelerating the rate of deprotonation.[9] For less reactive systems, stronger bases like sec-BuLi or t-BuLi can be used, but may lead to more side reactions.[3]

  • Q: Could the temperature be wrong?

    • A: Absolutely. Lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring or reaction with the solvent (e.g., THF).[3][10] After the lithiated species is formed, the subsequent reaction with the electrophile may require warming, but this should be tested on a small scale first.

  • Q: Is my electrophile being consumed by the base?

    • A: This is a common issue. Ensure you are adding the electrophile after the lithiation step is complete. A simple way to check for successful lithiation is to take a small aliquot, quench it with D₂O, and analyze by ¹H NMR or MS to see if deuterium has been incorporated at the C6 position. If the electrophile has acidic protons, it will be deprotonated by the aryllithium intermediate, consuming your reagent.

Problem: I'm getting functionalization at the C2-methyl group instead of the C6 position.
  • Q: Why is this happening?

    • A: You are likely observing the kinetically favored product. The protons on the C2-methyl group can be more accessible and are deprotonated faster under certain conditions. The C6-lithiated species is generally the thermodynamically more stable product.

  • Q: How can I favor C6 lithiation?

    • A: Use n-BuLi or s-BuLi in the presence of TMEDA. Allow the reaction to stir for a sufficient amount of time at the recommended temperature (e.g., -78 °C to -40 °C) to allow the equilibrium to favor the thermodynamically stable C6-lithiated species. Avoid highly hindered bases like LDA or LiTMP at warmer temperatures, as they are more likely to give the kinetic, C2-methyl deprotonation product.[3]

Data Summary: Conditions for Directed ortho-Metalation
ParameterCondition for C6-SelectivityRationale & Potential Issues
Base n-BuLi or sec-BuLiStrong enough for deprotonation. t-BuLi can be too reactive and cause side reactions.
Additive TMEDA (1.1 - 1.2 eq)Crucial for breaking up BuLi aggregates and accelerating lithiation.[9]
Solvent Anhydrous THF or Et₂OEthereal solvents are required to solvate the lithium species. Must be rigorously dry.
Temperature -78 °CMinimizes side reactions like nucleophilic addition and solvent degradation.
Time 1-4 hoursAllows for the formation of the thermodynamically favored C6-lithiated species.
Experimental Protocol: C6-Borylation of this compound via DoM

This protocol provides a reliable method for installing a boronic ester at the C6 position, which can then be used in subsequent cross-coupling reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Additive: Add anhydrous THF (approx. 0.1 M solution) and TMEDA (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: A dry, inert atmosphere is critical as organolithium reagents react with water and oxygen. TMEDA is essential for reactivity.[9]

  • Lithiation: Slowly add n-BuLi (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe. The solution may change color (e.g., to dark red or brown). Stir the reaction at -78 °C for 2 hours.

    • Rationale: Slow addition maintains the low temperature. The 2-hour stir time ensures complete formation of the thermodynamically favored C6-lithiated anion.[3]

  • Electrophilic Trap: Slowly add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

    • Rationale: The borate traps the aryllithium. The reaction is allowed to warm to ensure complete conversion.

  • Hydrolysis & Workup: Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Esterification: The resulting boronic acid is often unstable. It is best to directly convert it to the more stable pinacol ester. Dissolve the crude residue in THF, add pinacol (2.0 eq), and stir at room temperature overnight. Remove the solvent and purify by column chromatography.

Sources

Technical Support Center: Overcoming Low Cell Permeability of 2-Methyl-5-phenylpyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of the 2-Methyl-5-phenylpyridine series. As a scaffold, these compounds present unique opportunities and challenges. This document provides in-depth troubleshooting guides, foundational knowledge, and detailed protocols to help you diagnose and overcome permeability barriers in your experiments.

Part 1: Understanding the Permeability Challenge

Before troubleshooting, it's crucial to understand the underlying physicochemical properties that govern a compound's ability to cross a cell membrane. For the this compound scaffold, several factors are at play.

Cellular membranes are primarily lipid bilayers, meaning that a compound must have sufficient lipophilicity to partition into the membrane.[1] However, it must also have enough aqueous solubility to be present in the extracellular fluid and, upon crossing, the cytoplasm. This balance is critical. The main physicochemical determinants for membrane permeability include the molecule's size, lipophilicity, ionization state (pKa), and its capacity for hydrogen bonding.[2][3]

Key properties relevant to this compound compounds:

  • Lipophilicity (logP/logD): The phenyl group contributes to lipophilicity, which is favorable for membrane partitioning. However, the pyridine ring's nitrogen atom introduces polarity. An optimal logP is generally considered to be in the 1-3 range for passive diffusion.[2]

  • Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor. A high number of hydrogen bond donors and acceptors increases the energy penalty required to move a molecule from an aqueous environment into the lipophilic membrane core, thus reducing permeability.[3][4]

  • Ionization (pKa): Pyridine is a weak base. At physiological pH (approx. 7.4), a significant fraction of the molecules may be protonated (ionized). Charged species do not readily cross lipid membranes by passive diffusion, severely limiting permeability.[5][6]

  • Molecular Weight (MW): Larger molecules diffuse more slowly. For passive diffusion, compounds with a molecular weight under 500 Da are generally preferred, in line with Lipinski's Rule of 5.[5]

The interplay of these factors often places promising compounds in a challenging physicochemical space, leading to the low permeability you may be observing.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Initial Diagnosis & Characterization

Question: My this compound analog shows poor activity in my cell-based assay, and I suspect low permeability. Where do I start?

Answer: The first step is to systematically rule out low permeability as the cause. This involves a two-pronged approach: confirming the compound's intrinsic activity and then directly measuring its permeability.

Workflow for Diagnosing Permeability Issues

G cluster_assays Permeability Assessment start Low Activity in Cell-Based Assay confirm_activity Confirm Intrinsic Activity (e.g., Cell-free biochemical assay) start->confirm_activity permeability_issue Permeability is a Likely Issue confirm_activity->permeability_issue Activity Confirmed measure_passive Measure Passive Permeability (PAMPA) permeability_issue->measure_passive Yes measure_cell Measure Net Permeability (Caco-2 Assay) permeability_issue->measure_cell Yes

Caption: Initial workflow to determine if low cell permeability is the primary issue.

  • Confirm Intrasic Activity: First, ensure your compound is potent against its target in a cell-free system (e.g., an enzymatic or binding assay). If it's inactive here, the problem isn't permeability.

  • Measure Permeability: If the compound is intrinsically active, the next step is to directly measure its ability to cross a membrane. We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, followed by the more comprehensive Caco-2 assay.[7]

Question: What is the difference between PAMPA and a Caco-2 assay, and which one should I use?

Answer: Both are crucial assays, but they measure different things. Using them in conjunction provides a more complete picture.[8]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion only.[9] A lipid-infused artificial membrane separates a donor and acceptor well. It's fast, cost-effective, and excellent for ranking compounds based on their ability to passively cross a lipid barrier.[7][10] It does not account for active transport or efflux.

  • Caco-2 Permeability Assay: This is the industry gold standard for predicting human intestinal absorption.[8][11] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[12] This assay measures the net result of all permeation pathways: passive diffusion (both transcellular and paracellular) as well as active uptake and, critically, active efflux by transporters like P-glycoprotein (P-gp).[13][14]

Recommendation: Start with PAMPA for initial screening. If a compound has poor PAMPA permeability, it has a fundamental problem with passive diffusion. If it has good PAMPA permeability but performs poorly in cell-based assays, this strongly suggests it is a substrate for cellular efflux pumps, which you can then confirm with a bidirectional Caco-2 assay.[7]

Routes of Cellular Permeation

G cluster_membrane Cell Membrane passive Passive Transcellular (Lipophilicity Driven) intracellular Intracellular Space passive->intracellular para Paracellular (Tight Junctions) para->intracellular uptake Active Uptake (Transporters) uptake->intracellular efflux Active Efflux (e.g., P-gp) extracellular Extracellular Space efflux->extracellular extracellular->passive extracellular->para extracellular->uptake intracellular->efflux

Caption: The primary routes by which a compound can cross the cell membrane.

Troubleshooting & Enhancement Strategies

Question: My PAMPA results are low. How can I improve the passive permeability of my compound?

Answer: Low PAMPA results indicate a fundamental issue with the compound's physicochemical properties for passive diffusion. You will need to pursue structural modification.

StrategyRationalePotential Drawbacks
Increase Lipophilicity Enhance partitioning into the lipid membrane. Add small, lipophilic groups (e.g., methyl, fluoro). Fluorinating the 4-methyl substituent on similar scaffolds has been shown to increase permeability.[15]Can decrease aqueous solubility, increase metabolic liability, and increase off-target toxicity.[16]
Reduce Hydrogen Bonding Lower the energy penalty of desolvation. Masking hydrogen bond donors (HBDs) is a key strategy, especially in "beyond rule of five" space.[17][18]Can negatively impact target binding affinity if the H-bond is critical for potency.
Form Intramolecular H-Bonds Create a "closed" conformation that shields polar groups from the solvent, effectively making the molecule more lipophilic without significantly changing its formula.[19][20][21]Requires specific spatial arrangement of donor and acceptor groups; can be difficult to engineer.
Prodrug Approach Temporarily mask polar functional groups (like amines or carboxylic acids) with lipophilic moieties (e.g., esters).[22][23][24] These are cleaved by intracellular enzymes to release the active parent drug.[25]Requires appropriate enzymes in the target cell; cleavage kinetics can be complex.

Question: My PAMPA permeability is high, but my Caco-2 permeability is low. What does this mean?

Answer: This is a classic signature of active efflux. Your compound can passively enter the cell, but it is being actively pumped out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

To confirm this, you must run a bidirectional Caco-2 assay .[8]

  • You measure transport from the apical (top) to basolateral (bottom) side (Papp A→B), which simulates absorption.

  • You also measure transport from the basolateral to apical side (Papp B→A), which simulates efflux.

  • An Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B).

  • An ER greater than 2 is a strong indicator of active efflux.[8]

Strategies to Overcome Active Efflux:

  • Structural Modification: The most durable solution. Make subtle structural changes to disrupt the compound's recognition by the transporter. This often involves "scrambling" the arrangement of hydrogen bond donors/acceptors and lipophilic features.

  • Use of P-gp Inhibitors: For experimental purposes, you can co-dose your compound with a known P-gp inhibitor (e.g., verapamil).[13] If permeability increases significantly, it confirms P-gp mediated efflux. This is not a viable clinical strategy but is a powerful diagnostic tool.

Question: Can I improve permeability without changing my compound's structure?

Answer: Yes, formulation strategies can enhance permeability, particularly for in vivo studies. These approaches transiently modify the biological environment to facilitate drug absorption.[26][27]

  • Permeation Enhancers: These are excipients that reversibly open the tight junctions between cells or disrupt the cell membrane to increase permeability.[28][29] This can enhance paracellular transport for hydrophilic compounds.

  • Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils and surfactants that spontaneously form microemulsions in the gut.[26] They can keep lipophilic drugs solubilized and enhance absorption through various mechanisms.[30]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their concentration in the unstirred water layer adjacent to the intestinal epithelium.[31] However, this can sometimes decrease permeability by reducing the free fraction of the drug available for absorption.[31]

Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability coefficient (Pe) of a test compound.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate with PVDF membrane and matching acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., testosterone and hydrocortisone)

  • Plate shaker, UV/Vis or LC-MS/MS for analysis

Methodology:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor filter plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer on the membrane.[32]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solutions: Dilute the test compound and controls from the DMSO stock into PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add 200 µL of the donor solutions to each well of the coated filter plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate "sandwich" at room temperature for 4-18 hours on a plate shaker (gentle shaking, ~50-100 rpm).[7][33]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for its sensitivity and specificity).

Data Calculation: The apparent permeability coefficient, Papp (in cm/s), is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) in both absorptive (A→B) and efflux (B→A) directions and calculate the Efflux Ratio (ER).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 12-well or 96-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity check)

  • Test compound, controls (e.g., propranolol for high permeability, atenolol for low permeability, talinolol for P-gp substrate)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[8]

  • Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >300 Ω·cm²). Additionally, perform a Lucifer yellow rejection test; low passage of this fluorescent marker confirms the integrity of the tight junctions.[13]

  • Assay Preparation: Wash the cell monolayers gently with pre-warmed transport buffer (37°C).

  • A→B Permeability (Absorption):

    • Add the test compound solution (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (acceptor) chamber.

  • B→A Permeability (Efflux):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (acceptor) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and acceptor chambers of all wells. Analyze the compound concentration by LC-MS/MS.[12]

Data Calculation: The apparent permeability coefficient, Papp (in 10⁻⁶ cm/s), is calculated as: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated as: ER = Papp (B→A) / Papp (A→B)

Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
References
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Physicochemical properties of drugs and membrane permeability. (n.d.). ResearchGate. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Volpe, D. A. (2020). Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Future medicinal chemistry, 12(1), 67-80. [Link]

  • Permeability Assay on Caco-2 Cells. (n.d.). Bienta. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Moodley, K., Singh, M., & Pillay, V. (2014). Physicochemical properties of drugs and membrane permeability: review article. Tropical Journal of Pharmaceutical Research, 13(7), 1179-1189. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2015). SpringerLink. [Link]

  • Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. [Link]

  • Physicochemical determinants of passive membrane permeability: Role of solute hydrogen-bonding potential and volume. (n.d.). ResearchGate. [Link]

  • de Souza, M. M., Gini, A. L., Moura, J. A., Scarim, C. B., Chin, C. M., & dos Santos, J. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. (2025). American Chemical Society. [Link]

  • Naccache, P., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. Journal of General Physiology, 62(6), 714–736. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019). MDPI. [Link]

  • Bioavailability Enhancement Service & Permeability Solutions. (n.d.). Vici Health Sciences. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). NIH. [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (2025). ResearchGate. [Link]

  • What are the physicochemical properties affecting drug distribution? (2025). Patsnap Synapse. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2015). PubMed Central. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PubMed Central. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2016). RSC Publishing. [Link]

  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (2017). ResearchGate. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). Semantic Scholar. [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019). PubMed Central. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2018). Taylor & Francis Online. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). RSC Publishing. [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). (n.d.). Bentham Science. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). ResearchGate. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Semantic Scholar. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. (2023). PubMed Central. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. (2013). ACS Publications. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2014). PubMed Central. [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (2021). RSC Publishing. [Link]

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. (1998). PubMed. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of Synthesized 2-Methyl-5-phenylpyridine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For researchers and professionals in drug development, the integrity of their work hinges on the certainty that the molecule they have synthesized is indeed the molecule they intended to create. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, offering unparalleled insight into the structural framework of organic compounds.[1][2][3]

This guide provides an in-depth, practical comparison of using ¹H and ¹³C NMR spectroscopy for the structural elucidation of 2-Methyl-5-phenylpyridine. We will delve into the expected spectral data, the causality behind experimental choices, and a detailed protocol for data acquisition. This document is designed to be a self-validating system, grounding its claims in established spectroscopic principles and authoritative references.

The Molecular Blueprint: Predicting the NMR Spectrum of this compound

Before stepping into the laboratory, a proficient scientist first predicts the expected NMR spectrum. This predictive exercise is foundational to interpreting the experimental data accurately. The structure of this compound, with its distinct pyridine and phenyl rings, provides a clear roadmap for these predictions.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, we anticipate signals corresponding to each unique proton environment in the molecule.

  • Methyl Protons (H-Cα): The three protons of the methyl group at the 2-position are chemically equivalent and will appear as a single signal. Being attached to an sp³-hybridized carbon adjacent to an aromatic ring, we expect this signal to be in the upfield region, typically around δ 2.5 ppm . This signal should be a singlet as there are no adjacent protons to cause splitting.

  • Pyridine Ring Protons:

    • H-3 & H-4: These protons are part of a coupled system. H-4 will be a doublet of doublets due to coupling with H-3 and H-6. H-3 will appear as a doublet, coupled to H-4. Their chemical shifts are influenced by the electron-withdrawing nitrogen atom and the phenyl substituent. We can predict their signals to be in the aromatic region, likely between δ 7.0 and δ 8.0 ppm .

    • H-6: This proton is ortho to the nitrogen atom, which strongly deshields it. Consequently, it is expected to be the most downfield of the pyridine protons, appearing as a singlet or a narrow doublet (due to long-range coupling) around δ 8.4-8.7 ppm .

  • Phenyl Ring Protons: The five protons on the phenyl ring will exhibit a complex multiplet pattern in the aromatic region, typically between δ 7.2 and δ 7.6 ppm . The exact pattern depends on the rotational freedom of the phenyl ring and the specific coupling constants.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.[2] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in single lines for each unique carbon environment.

  • Methyl Carbon (Cα): This aliphatic carbon will be the most upfield signal, expected around δ 20-25 ppm .

  • Pyridine Ring Carbons:

    • C-2: The carbon bearing the methyl group will be significantly influenced by the nitrogen atom and the substituent, likely appearing around δ 156-159 ppm .

    • C-3 & C-4: These carbons will have chemical shifts in the range of δ 120-140 ppm .

    • C-5: The carbon attached to the phenyl group will be a quaternary carbon and its chemical shift will be influenced by both rings.

    • C-6: The carbon atom ortho to the nitrogen is expected to be significantly deshielded, with a chemical shift around δ 148-150 ppm .

  • Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the aromatic region, typically between δ 125 and δ 140 ppm . The ipso-carbon (the one attached to the pyridine ring) will likely be a quaternary signal with a distinct chemical shift.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of your structural confirmation rests on the quality of the acquired NMR data. The following is a robust, field-proven protocol.

I. Sample Preparation

  • Sample Purity: Ensure the synthesized this compound is of high purity. Residual solvents or starting materials will complicate the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Reference Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

II. NMR Instrument Setup and Data Acquisition

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Pulse Program Standard single-pulseProton-decoupled single-pulse (e.g., zgpg30)
Spectral Width ~12-15 ppm (centered around 5-6 ppm)~200-220 ppm (centered around 110 ppm)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2-5 seconds
Number of Scans 8-161024-4096 (or more for dilute samples)
Temperature 298 K (25 °C)298 K (25 °C)

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Confirmation Workflow

The process of confirming the structure of this compound can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize 2-Methyl- 5-phenylpyridine Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample (CDCl3, TMS) Purification->SamplePrep Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C Compare1H Compare Experimental vs. Predicted ¹H Data Acquire1H->Compare1H Compare13C Compare Experimental vs. Predicted ¹³C Data Acquire13C->Compare13C Predict Predict Expected ¹H & ¹³C Spectra Predict->Compare1H Predict->Compare13C TwoD_NMR Perform 2D NMR (COSY, HSQC) if necessary for complex regions Compare1H->TwoD_NMR Ambiguity? StructureConfirm Structure Confirmed Compare1H->StructureConfirm Match StructureIncorrect Structure Incorrect/ Impure Compare1H->StructureIncorrect Mismatch Compare13C->TwoD_NMR Ambiguity? Compare13C->StructureConfirm Match Compare13C->StructureIncorrect Mismatch TwoD_NMR->StructureConfirm Clarification

Caption: Workflow for the synthesis and NMR-based structural confirmation of this compound.

Comparative Analysis: NMR vs. Other Techniques

While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.

Technique Information Provided Advantages for this compound Limitations
NMR Spectroscopy Detailed connectivity and spatial arrangement of atoms.Unambiguous structural confirmation, identification of isomers.Requires higher sample amounts than MS, can be complex to interpret fully.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₂H₁₁N).Does not provide detailed structural connectivity; cannot easily distinguish between isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Can indicate the presence of C-H (aromatic and aliphatic) and C=N/C=C bonds.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about the electronic conjugation.Confirms the presence of the conjugated π-system.Non-specific for detailed structural features.
Advanced NMR Techniques for Deeper Insight

For molecules with complex or overlapping signals, two-dimensional (2D) NMR techniques are invaluable.[4][5][6]

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals which protons are coupled to each other. For this compound, it would definitively connect the coupled protons on the pyridine and phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the overall connectivity, such as the bond between the pyridine and phenyl rings.

Conclusion

The structural confirmation of synthesized this compound is robustly achieved through a combination of ¹H and ¹³C NMR spectroscopy. By first predicting the expected spectra and then comparing this with high-quality experimental data, researchers can have a high degree of confidence in their synthesized product. The use of 2D NMR techniques can further solidify these assignments, providing a comprehensive and self-validating dataset. This rigorous approach to structural elucidation is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

  • Journal of Chemical Information and Modeling : 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Stenutz : NMR chemical shift prediction of pyridines. [Link]

  • Journal of Chemical and Pharmaceutical Sciences : 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts : 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Slideshare : Structural elucidation by NMR(1HNMR). [Link]

  • AZoLifeSciences : NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • PubChem : this compound. [Link]

  • JEOL : Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Creative Biostructure : Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the structural integrity and purity of synthesized compounds are paramount. 2-Methyl-5-phenylpyridine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its precise characterization is not merely a quality control checkpoint but a foundational element of reproducible and reliable downstream applications. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the validation of this compound, grounded in the principles of scientific integrity and field-proven expertise.

The Imperative for Rigorous Validation

The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of process-related impurities.[1][2] These may include unreacted starting materials (e.g., a boronic acid and a halopyridine), homocoupled byproducts, and catalyst residues.[1][3] Undetected, these impurities can confound biological assays, compromise the structural integrity of subsequent synthetic steps, and pose potential safety risks. Mass spectrometry, with its inherent sensitivity and specificity, stands as a cornerstone technique for the definitive identification and quantification of this compound and its potential contaminants.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Workhorse for Volatile Analytes

Gas chromatography-mass spectrometry is a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds.[4] Given the nature of this compound, GC-MS represents a primary and highly effective validation tool.

The Rationale Behind GC-MS Parameter Selection

The choice of a nonpolar stationary phase, such as one based on 5% phenyl-methylpolysiloxane, is predicated on the principle of "like dissolves like." this compound, being a moderately polar aromatic compound, will exhibit optimal retention and peak shape on such a column, allowing for effective separation from potential nonpolar and some polar impurities. The temperature gradient is designed to ensure the efficient elution of the target analyte while providing sufficient resolution from closely eluting species. Electron ionization (EI) is selected as the ionization source due to its ability to generate reproducible and information-rich fragmentation patterns, which are crucial for unequivocal compound identification.[5]

Experimental Protocol: GC-MS for the Validation of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired linear range (e.g., 1-100 µg/mL).

  • Prepare a sample solution of the synthesized this compound at a concentration within the calibration range.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • For identification, compare the acquired mass spectrum of the analyte peak with a reference spectrum.

  • For quantification, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 169) against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Deciphering the Fragmentation Pathway

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) at m/z 169, confirming its molecular weight. The fragmentation pattern provides a structural fingerprint of the molecule.

fragmentation M This compound (m/z 169, M+•) F1 Loss of H• (m/z 168) M->F1 - H• F2 Loss of CH3• (m/z 154) M->F2 - CH3• F3 Loss of C2H2 (from phenyl ring) (m/z 143) F1->F3 - C2H2

Caption: Proposed EI fragmentation of this compound.

The loss of a hydrogen radical (H•) to form the ion at m/z 168 is a common fragmentation for aromatic compounds, resulting in a stable, resonance-stabilized cation. The peak at m/z 154 likely arises from the loss of a methyl radical (CH3•). A subsequent loss of acetylene (C2H2) from the phenyl ring can lead to the fragment at m/z 143.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Versatile Alternative

For compounds that may be thermally labile or less volatile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative.[6] As this compound is a basic compound due to the pyridine nitrogen, electrospray ionization in positive ion mode (ESI+) is the ionization technique of choice.

Causality in LC-MS/MS Method Development

A reversed-phase C18 column is a suitable starting point for the separation of this compound. The use of an acidic mobile phase modifier, such as formic acid, serves a dual purpose: it protonates the pyridine nitrogen, leading to better retention on the reversed-phase column and enhanced ionization efficiency in the ESI source.[2] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of the protonated molecule.[1]

Experimental Protocol: LC-MS/MS for the Validation of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare calibration standards by serial dilution in the mobile phase.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent).

  • Mass Spectrometer: SCIEX Triple Quad 5500 (or equivalent).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 170.1 [M+H]+

    • Product Ions: To be determined by infusion and fragmentation of a standard solution.

3. Data Analysis:

  • Optimize MRM transitions for at least two fragments to ensure specificity.

  • Construct a calibration curve and quantify the sample as described for GC-MS.

Pillar 3: A Comparative Framework for Method Selection

While both GC-MS and LC-MS/MS are powerful techniques for the validation of this compound, they offer distinct advantages and are complemented by non-mass spectrometric methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

workflow cluster_synthesis Synthesis & Workup cluster_validation Analytical Validation cluster_assessment Purity & Identity Assessment Synthesis Synthesized This compound GCMS GC-MS Synthesis->GCMS LCMS LC-MS/MS Synthesis->LCMS HPLCUV HPLC-UV Synthesis->HPLCUV Result Validated Product GCMS->Result LCMS->Result HPLCUV->Result

Caption: Analytical validation workflow for this compound.

Performance Comparison of Analytical Techniques
ParameterGC-MSLC-MS/MSHPLC-UV
Principle Separation of volatile compounds followed by mass-based detection.Separation in the liquid phase followed by mass-based detection.Separation in the liquid phase with detection based on UV absorbance.
Specificity High (based on retention time and mass spectrum).Very High (based on retention time and specific MRM transitions).Moderate (based on retention time and UV spectrum). Potential for co-elution.
Sensitivity (Typical LOQ) Low ng/mL to high pg/mL.[7]Low pg/mL to fg/mL.[1]Low to mid ng/mL.[6]
Linearity (Typical r²) > 0.995> 0.998[1]> 0.999
Accuracy (% Recovery) 85-115%90-110%[1]98-102%
Precision (%RSD) < 15%< 10%[1]< 2%
Throughput ModerateHighHigh
Cost ModerateHighLow
Key Advantage Excellent for volatile impurities, extensive libraries for identification.Highest sensitivity and specificity, suitable for a wide range of polarities.Cost-effective for routine purity checks and quantification.
Key Limitation Requires analyte to be volatile and thermally stable.Susceptible to matrix effects, higher initial investment.Lower specificity than MS, requires chromophore.
A Note on HPLC-UV as a Complementary Technique

High-Performance Liquid Chromatography with UV detection is a workhorse in many pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and high precision for quantitative analysis.[8] For a compound like this compound, which possesses a strong UV chromophore due to its aromatic systems, HPLC-UV is an excellent choice for routine purity assessments and assay determinations. A typical method would involve a C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer. While it lacks the definitive identification capabilities of mass spectrometry, its ability to provide accurate and precise quantitative data makes it an indispensable tool in a comprehensive validation strategy.

Conclusion

The validation of this compound is a critical undertaking that necessitates a multi-faceted analytical approach. Gas Chromatography-Mass Spectrometry offers a robust and reliable method for the identification and quantification of this volatile compound and its potential process-related impurities. Liquid Chromatography-Tandem Mass Spectrometry provides a highly sensitive and specific alternative, particularly for complex matrices or when thermal degradation is a concern. Complementing these mass spectrometric techniques, HPLC-UV serves as a cost-effective and precise tool for routine purity and assay measurements. The selection of the most appropriate technique, or a combination thereof, will depend on the specific analytical challenge, required sensitivity, and available instrumentation. By adhering to the principles of rigorous method validation as outlined by regulatory bodies such as the ICH, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products.

References

  • Al-Mulla, A. (2017). A review on Suzuki-Miyaura cross-coupling reaction. Arabian Journal of Chemistry, 10, S567-S590. [Link]

  • Anacleto, J. F., Ramaley, L., Benoit, F. M., Boyd, R. K., & Quilliam, M. A. (1995). Comparison of liquid chromatography/mass spectrometry interfaces for the analysis of polycyclic aromatic compounds. Analytical Chemistry, 67(23), 4145-4154. [Link]

  • Dong, M. W. (2013). The Essence of HPLC Method Development. LCGC North America, 31(8), 612-623. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Jayamanikandan, P., & Ilavarasan, R. (2014). A review on impurity profiling of pharmaceuticals. Journal of Pharmaceutical Sciences and Research, 6(6), 241.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Mandal, S. (2020). A review on validation of analytical methods.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76744, this compound. [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-5-phenyl-. In NIST Chemistry WebBook. [Link]

  • Pawan, K., & Singh, A. (2018). Analytical method development and validation of pharmaceuticals: A review. Journal of Drug Delivery and Therapeutics, 8(5-s), 16-24.
  • Peters, R. J. B., & van Renesse van Duivenbode, J. A. D. (1994). Determination of pyridine and its derivatives in soil and water by gas chromatography-mass spectrometry.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Rasayan Journal of Chemistry. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2024). Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]

  • Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]

  • Zhang, X., Jia, F., Guo, X., & Liu, G. (2024). Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(49), 10419-10429. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

Sources

A Comparative Guide to 2-Methyl-5-phenylpyridine: An Isomeric and Substituent-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Nuances of Phenylpyridines

The phenylpyridine scaffold is a quintessential "privileged structure" in the realms of medicinal chemistry, materials science, and catalysis.[1] This heterocyclic motif, consisting of a phenyl group appended to a pyridine ring, serves as the foundational framework for a multitude of functional molecules, from kinase inhibitors in oncology to highly efficient emitters in organic light-emitting diodes (OLEDs).[2][3][4] The true power of this scaffold, however, lies in its tunability. The isomeric position of the phenyl substituent and the introduction of additional functional groups, such as a methyl group, profoundly alter the molecule's steric and electronic properties. These modifications dictate everything from receptor binding affinity and metabolic stability to the photophysical properties of derived organometallic complexes.[5][6]

This guide provides an in-depth comparative analysis of 2-Methyl-5-phenylpyridine , setting it against its parent isomers (2-, 3-, and 4-phenylpyridine) and other methylated analogues. We will dissect the subtle yet critical differences in their synthesis, physicochemical characteristics, spectroscopic signatures, and performance in key applications. By explaining the causality behind experimental observations and protocols, this document aims to equip researchers, chemists, and drug development professionals with the foundational insights needed to strategically select and utilize the optimal phenylpyridine isomer for their specific application.

Part 1: Structural and Physicochemical Comparison

The relative orientation of the nitrogen atom, the phenyl ring, and the methyl group establishes the fundamental chemical personality of each molecule. This compound presents a unique arrangement where the methyl group is ortho to the nitrogen, and the phenyl group is meta. This contrasts sharply with the parent isomers where only the phenyl group's position varies.

Caption: Chemical structures of the compared phenylpyridine isomers.

Electronic and Steric Effects

The nitrogen atom in the pyridine ring is electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This influences the molecule's basicity (pKa) and its ability to act as a ligand.

  • Basicity (pKa): The lone pair on the nitrogen atom imparts basicity. In 2-phenylpyridine and this compound, the proximity of substituents to the nitrogen can induce steric hindrance, potentially affecting the accessibility of the lone pair for protonation or metal coordination. The electron-donating nature of the methyl group in this compound would be expected to slightly increase the basicity of the pyridine nitrogen compared to its non-methylated counterparts.

  • Inter-ring Dihedral Angle: The degree of twisting between the phenyl and pyridine rings is a crucial parameter affecting π-conjugation. In 2-phenylpyridine, steric clash between the ortho-hydrogens of both rings forces a non-planar conformation. The addition of a methyl group at the 2-position, as in 2-Methyl-3-phenylpyridine, would exacerbate this effect.[7] However, in this compound, the methyl and phenyl groups are distant, minimizing their direct steric interaction and allowing for a dihedral angle primarily governed by the phenyl-pyridine interaction at positions 3 and 5. Computational studies on diphenylpyridine isomers have shown that such conformational differences significantly impact their energetic stability.[8]

  • Dipole Moment: The position of the electron-donating phenyl group relative to the electron-withdrawing nitrogen atom significantly impacts the molecule's overall dipole moment, which in turn affects its solubility and crystal packing properties.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for this compound and the parent phenylpyridine isomers. These values, often computed, provide a quantitative basis for comparing their behavior in various chemical and biological systems.

PropertyThis compound2-Phenylpyridine3-Phenylpyridine4-Methyl-2-phenylpyridine
CAS Number 3256-88-0[9]1008-89-51008-88-43475-21-6[10]
Molecular Formula C₁₂H₁₁N[9]C₁₁H₉N[11]C₁₁H₉NC₁₂H₁₁N[10]
Molecular Weight 169.22 g/mol [9]155.19 g/mol 155.19 g/mol 169.22 g/mol [10]
Boiling Point 282.9°C at 760 mmHg[]271-273°C273°CN/A
Density 1.03 g/cm³[]~1.07 g/cm³~1.07 g/cm³N/A
LogP (Computed) 2.9[9]2.42.42.9[10]

Part 2: Synthesis and Spectroscopic Characterization

The advent of palladium-catalyzed cross-coupling reactions has made phenylpyridines readily accessible. The Suzuki-Miyaura coupling is the preeminent method, valued for its high yields, functional group tolerance, and mild reaction conditions.[8][13]

General Synthetic Workflow: Suzuki-Miyaura Coupling

This reaction paradigm involves the coupling of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. For synthesizing this compound, this typically involves reacting 5-bromo-2-methylpyridine with phenylboronic acid.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification Reactant1 5-Bromo-2-methylpyridine Mixing Mix in Solvent (e.g., Dioxane/Water) Reactant1->Mixing Reactant2 Phenylboronic Acid Reactant2->Mixing Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Heating Heat under Inert Atmosphere (e.g., 120°C) Mixing->Heating Reaction Extraction Aqueous Work-up & Extraction Heating->Extraction Cooling Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on optimized Suzuki coupling conditions for similar substrates.[14]

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylpyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.

  • Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Comparative Spectroscopic Data

The substitution pattern provides a unique fingerprint for each isomer in spectroscopic analyses.[15][16]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)UV-Vis λmax (nm)
This compound ~2.5 (s, 3H, -CH₃), 7.2-8.6 (m, Ar-H)~24 (-CH₃), 120-160 (Ar-C)~250-290
2-Phenylpyridine 7.2-8.7 (m, 9H, Ar-H)120-160 (Ar-C)~245, 275
3-Phenylpyridine 7.3-8.8 (m, 9H, Ar-H)120-150 (Ar-C)~250, 280
4-Methyl-2-phenylpyridine ~2.4 (s, 3H, -CH₃), 7.0-8.5 (m, Ar-H)~21 (-CH₃), 120-160 (Ar-C)N/A

Note: NMR values are approximate and depend on the solvent used. UV-Vis data can vary based on solvent polarity.[17]

Causality in Spectroscopy:

  • ¹H NMR: In this compound, the methyl protons appear as a distinct singlet around 2.5 ppm. The protons on the pyridine ring are influenced by both the nitrogen atom and the phenyl group, leading to a complex multiplet pattern in the aromatic region.

  • UV-Vis: The electronic transitions (π → π* and n → π*) are sensitive to the extent of conjugation between the two aromatic rings.[17] While all isomers show characteristic absorption bands, the planarity and electronic coupling, influenced by the substitution pattern, can cause shifts in the absorption maxima and molar absorptivity.[6]

Part 3: Comparative Performance and Applications

The structural variations among phenylpyridine isomers directly translate to differential performance in various applications.

Application in Medicinal Chemistry

The pyridine ring is a cornerstone of many pharmaceuticals, acting as a hydrogen bond acceptor and participating in crucial π-stacking interactions with biological targets.[4][18]

  • Biological Activity Profile: Phenylpyridine derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents.[3][18] The specific substitution pattern of this compound, with its defined steric and electronic profile, can lead to unique structure-activity relationships (SAR). For example, in a series of insecticidal compounds, 2-phenylpyridine derivatives showed high efficacy, and further substitution was used to optimize activity.[19] The methyl group in this compound can serve as a key interaction point or a metabolic blocker, depending on the target's active site topology.

  • Lipophilicity and ADME: The addition of a methyl group increases the molecule's lipophilicity (as seen in the higher LogP value), which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.[4] This is a critical consideration in the development of CNS-active drugs.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method to assess the effect of a compound on cell viability, a crucial first step in evaluating potential anticancer agents.[3]

MTT_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) for cell adherence Start->Incubate1 Dosing Add serial dilutions of This compound Incubate1->Dosing Incubate2 Incubate (48-72h) Dosing->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Formazan crystal formation Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at ~570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Workflow for a standard MTT cell viability assay.

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and other test isomers in the appropriate cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application in Catalysis and Materials Science

2-Phenylpyridine and its derivatives are celebrated ligands, particularly for their ability to form stable cyclometalated complexes with transition metals like iridium(III) and palladium(II).[2][11][20]

  • Performance Comparison:

    • 2-Phenylpyridine: This is the archetypal ligand for facial (fac) tris-cyclometalated iridium(III) complexes, such as fac-Ir(ppy)₃, a benchmark green-emitting phosphorescent material for OLEDs.[2] The C-H activation at the ortho-position of the phenyl ring is a key step in forming the stable five-membered metallacycle.[20]

    • This compound: The presence of the methyl group at the 2-position of the pyridine ring introduces steric bulk near the nitrogen coordinating atom. This can influence the stability, geometry, and catalytic activity of resulting palladium complexes.[5][21] While it can still act as a ligand, the potential for cyclometalation at the phenyl ring remains, but the electronic properties are modulated by the methyl group's electron-donating effect. This can subtly tune the HOMO-LUMO gap of the resulting complex, potentially shifting the emission color in OLED applications.[6]

    • 3- and 4-Phenylpyridine: These isomers cannot form the same type of N^C cyclometalated complexes as 2-phenylpyridine because the phenyl group is not ortho to the nitrogen. They typically act as simple monodentate N-donor ligands, leading to complexes with entirely different geometries and properties.

Conclusion

This compound is far from being just another isomer in the phenylpyridine family. Its unique substitution pattern imparts a distinct combination of physicochemical and steric properties that differentiate it from the more commonly studied 2-, 3-, and 4-phenylpyridines.

  • Key Differentiators: The ortho-methyl group increases lipophilicity and sterically influences the nitrogen's coordination environment, while the meta-phenyl group modulates the electronic landscape of the pyridine ring without participating in direct cyclometalation as seen in 2-phenylpyridine.

  • Strategic Advantage: This specific arrangement offers a valuable tool for fine-tuning molecular properties. In drug design, it provides a unique scaffold for exploring structure-activity relationships, potentially improving membrane permeability or altering metabolic profiles. In materials science, it allows for the modulation of ligand properties to fine-tune the photophysical or catalytic behavior of metal complexes, offering a pathway to novel materials and catalysts.

The systematic exploration of less common isomers like this compound is essential for unlocking the full potential of privileged scaffolds. Understanding the causal links between structure and function, as outlined in this guide, empowers researchers to move beyond common analogues and make rational, informed decisions in the design of next-generation functional molecules.

References

  • BenchChem. (2025). Comparative performance of palladium catalysts with 2,3-diphenylpyridine ligands.
  • Ribeiro da Silva, M. A., & Matos, M. A. (2009). Energetic and Structural Study of Diphenylpyridine Isomers. The Journal of Physical Chemistry A, 113(44), 12206–12214. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76744, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications.
  • Ribeiro da Silva, M. A., et al. (2009). Energetic and structural study of diphenylpyridine isomers. PubMed. Retrieved from [Link]

  • Ribeiro da Silva, M. A., et al. (n.d.). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. University of Missouri–St. Louis.
  • BenchChem. (n.d.). Tris(2-phenylpyridine)iridium: A Versatile Photocatalyst for Modern Synthesis.
  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • BenchChem. (2025). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.
  • Kubiak, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5345. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity.
  • ResearchGate. (n.d.). The oligomerizations of 2-phenylpyridine.
  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • NIST. (n.d.). Pyridine, 2-methyl-5-phenyl-. Retrieved from [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130953. Retrieved from [Link]

  • Deadman, B. J., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16013–16023. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of 2-methyl-4-phenylpyridine in medicine. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Study on the Biological Activities of Pyridine Isomers: 2- Pyridone, 3-Hydroxypyridine, and 4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11230357, 2-(5-Methyl-2-pyridinyl)-5-phenylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47467, 5-Methyl-2-phenylpyridine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-(5-Methylhexyl)pyridine in Medicinal Chemistry.
  • Jayabharathi, J., et al. (2015). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 78–89. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Methylbutyl)-5-phenylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44332432, 2-(4-Methyl-2-pyridinyl)-5-phenylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597839, 2-Methyl-3-phenylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77026, 4-Methyl-2-phenylpyridine. Retrieved from [Link]

  • ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of a Novel Analytical Method for 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unequivocal and precise quantification of active pharmaceutical ingredients (APIs) and their potential impurities is paramount. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methyl-5-phenylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This guide will objectively compare the performance of this novel HPLC method with a traditional Gas Chromatography (GC) approach, supported by experimental data, to establish a robust and reliable analytical procedure in line with the International Council for Harmonisation (ICH) guidelines.[1][2]

The Imperative for Rigorous Analytical Method Validation

The validation of an analytical procedure is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that the method is fit for its intended purpose, ensuring the reliability, accuracy, and consistency of analytical results.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent validation of analytical methods to guarantee the safety and efficacy of pharmaceutical products.[1][4] The recently updated ICH Q2(R2) guideline further modernizes the framework for analytical procedure validation, emphasizing a lifecycle approach to method validation.[5][6]

This guide will adhere to the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines, focusing on the key validation parameters: specificity, linearity, range, accuracy, precision, and robustness.[1][2][7]

Chemical Structure and Properties of this compound

A thorough understanding of the analyte's physicochemical properties is crucial for developing a suitable analytical method.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC12H11N[8][9]
Molecular Weight169.22 g/mol [8][9]
AppearanceExpected to be a solid or liquidN/A
SolubilitySoluble in organic solvents like methanol and acetonitrileInferred
pKa~5.2-6 (estimated for pyridine moiety)[10]

The presence of the aromatic rings and the basic nitrogen atom makes this compound amenable to analysis by both reverse-phase HPLC with UV detection and GC with flame ionization detection (FID).

A Novel Reverse-Phase HPLC Method for this compound

Reverse-phase HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution and compatibility with a wide range of compounds.[11][12][13] The following method was developed and validated for the quantitative determination of this compound.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is proposed to ensure the separation of the main compound from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. Based on the phenylpyridine chromophore, a wavelength in the range of 254-280 nm is expected.

  • Injection Volume: 10 µL.

Validation of the Novel HPLC Method

The validation of the developed HPLC method was performed in accordance with ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] To demonstrate specificity, a solution of this compound was spiked with potential related substances and subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The developed HPLC method was able to resolve the main peak from all potential interferents, demonstrating its specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

A series of solutions of this compound were prepared at different concentrations and analyzed. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
InterceptMinimal, not significantly different from zero

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the specified range.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[7] It was determined by performing recovery studies on a placebo matrix spiked with known amounts of this compound at three different concentration levels (low, medium, and high).

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7

The high recovery values and low relative standard deviation (RSD) demonstrate the excellent accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the RSD of a series of measurements. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability< 1.0%
Intermediate Precision< 2.0%

The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] The robustness of the HPLC method was evaluated by introducing small changes in the mobile phase composition, flow rate, and column temperature. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptable limits, demonstrating the robustness of the method.

Comparison with a Gas Chromatography (GC) Method

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3][14] A hypothetical GC method is presented here for comparison.

Experimental Protocol: GC Method
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector Temperature: 300 °C.

Comparative Performance Analysis

The following table provides a comparative overview of the validated HPLC method and the proposed GC method. The data for the GC method is based on typical performance characteristics for similar analyses.

Validation ParameterHPLC MethodGC Method (Hypothetical)Justification for Preference
Specificity Excellent resolution from impurities and degradants.Good, but potential for co-elution with thermally labile impurities.HPLC offers better selectivity for a wider range of potential impurities.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 99.5 - 100.2%98 - 102%Both methods are highly accurate.
Precision (% RSD) < 2.0%< 3.0%HPLC generally offers slightly better precision.
Robustness Demonstrated to be robust to small variations.Can be sensitive to changes in inlet temperature and flow rate.HPLC methods are often more robust for routine QC environments.
Sample Throughput ModeratePotentially faster run times.GC can offer higher throughput for volatile compounds.
Sample Preparation Simple dissolution and filtration.May require derivatization for less volatile impurities.HPLC typically involves simpler sample preparation.

Conclusion and Recommendation

Both the newly developed and validated reverse-phase HPLC method and the proposed GC method are suitable for the quantitative analysis of this compound. However, the HPLC method demonstrates superior specificity in separating the analyte from potential impurities and degradation products, which is a critical aspect for pharmaceutical quality control, especially for the analysis of related substances.[15][16][17] Furthermore, the HPLC method exhibits slightly better precision and robustness, making it a more reliable choice for a routine quality control laboratory.

While the GC method may offer faster analysis times, the simpler sample preparation and enhanced specificity of the HPLC method make it the recommended analytical procedure for the accurate and reliable determination of this compound in pharmaceutical development and manufacturing.

Validation Workflow Visualization

The following diagram illustrates the key stages of the analytical method validation process as applied in this guide.

G cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Intended Use select_params Select Validation Parameters (ICH Q2) define_purpose->select_params set_criteria Set Acceptance Criteria select_params->set_criteria specificity Specificity (Forced Degradation) set_criteria->specificity linearity Linearity & Range accuracy Accuracy (Recovery Studies) precision Precision (Repeatability & Intermediate) robustness Robustness data_analysis Analyze Data & Statistical Evaluation robustness->data_analysis compare_criteria Compare Against Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report final_method Validated Analytical Method validation_report->final_method Method Implementation

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental and computational data for the characterization of 2-Methyl-5-phenylpyridine. In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical and spectroscopic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at how computational and experimental techniques can be synergistically employed for robust molecular characterization.

Introduction to this compound

This compound (C₁₂H₁₁N) is a substituted pyridine derivative featuring a phenyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Understanding the interplay between the electronic properties of the pyridine ring and its substituents is crucial for rational drug design.

The cross-validation of experimental data with computational predictions provides a powerful paradigm for molecular characterization. While experimental techniques provide real-world measurements of a molecule's behavior, computational methods, such as Density Functional Theory (DFT), offer unparalleled insight into the underlying electronic structure and properties that govern this behavior.[1][2] This guide will delve into a comparative analysis of data obtained from both domains for this compound.

Molecular Properties: A First Glance

A foundational step in characterizing any compound is to establish its basic molecular properties. This information is critical for everything from reaction planning to interpreting spectroscopic data.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 3256-88-0NIST[4], PubChem[3]
Molecular Formula C₁₂H₁₁NPubChem[3], NIST[4]
Molecular Weight 169.22 g/mol PubChem[3], NIST[4]
Exact Mass 169.089149355 DaPubChem[3]
Boiling Point 282.9°C at 760 mmHgBOC Sciences[]
Density 1.03 g/cm³BOC Sciences[]

Computational Chemistry Approach

Quantum chemical calculations have become an indispensable tool for predicting a wide range of molecular properties, offering insights that can be challenging to obtain experimentally.[1] Density Functional Theory (DFT) is a particularly popular method for studying substituted pyridines due to its balance of accuracy and computational cost.[2][6][7]

The "Why" Behind the Method

The choice of a computational method like DFT, often with a functional such as B3LYP and a basis set like 6-311G+(d,p), is driven by its proven ability to accurately model the electronic structure of organic molecules.[2] This level of theory allows for reliable predictions of:

  • Molecular Geometry: The three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Corresponding to infrared (IR) absorption bands.

  • NMR Chemical Shifts: Predicting the resonance of atomic nuclei in a magnetic field.

  • Electronic Transitions: Corresponding to UV-Vis absorption.

  • Molecular Orbitals: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity and electronic properties.

Typical Computational Workflow

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 2-Methyl-5-phenylpyridine by HPLC and Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule like 2-Methyl-5-phenylpyridine (CAS No. 3256-88-0), a versatile heterocyclic building block, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth, comparative analysis of two orthogonal techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and melting point determination.

As scientists, we do not simply follow protocols; we select and apply them based on a mechanistic understanding of both the analyte and the analytical technique. This guide is structured to reflect that philosophy, moving beyond rote instructions to explain the causality behind our experimental choices. We will explore not only how to perform these analyses but why they are designed as such, providing a self-validating framework for your own laboratory applications.

Part 1: The Principle of Orthogonal Purity Assessment

Relying on a single analytical technique for purity can be misleading. An impurity that co-elutes with the main peak in HPLC might be readily detected by a depression in melting point. Conversely, a thermally labile impurity, which could decompose during melting point analysis, is easily quantified by HPLC. Therefore, employing orthogonal methods—techniques that measure purity based on different physicochemical principles—provides a more robust and trustworthy assessment.

For this compound, we leverage the high-resolution separative power of HPLC and the thermodynamic principle of melting point depression.

cluster_Purity Purity Assessment Strategy cluster_Conclusion Conclusion Purity This compound Purity Assessment HPLC HPLC Analysis (Separation-Based) Purity->HPLC Quantitative High Specificity MP Melting Point Analysis (Thermodynamic) Purity->MP Qualitative Bulk Property Conclusion Comprehensive & Trustworthy Purity Profile HPLC->Conclusion Orthogonal Methods MP->Conclusion Orthogonal Methods

Caption: Logical workflow for comprehensive purity assessment.

Part 2: Melting Point Determination: The Thermodynamic Indicator

Expertise & Experience: The "Why"

Melting point is one of the oldest and most intuitive methods for assessing the purity of a crystalline solid.[1] The underlying principle is melting-point depression, a colligative property where impurities disrupt the crystal lattice of the solid.[2][3] This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to transition the substance from a solid to a liquid.[1][4]

A pure compound typically exhibits a sharp melting range of 0.5–1.0°C. In contrast, an impure sample will melt over a broader temperature range and at a lower temperature than the pure substance.[2] This makes melting point an excellent, rapid, and low-cost preliminary test for purity.

Trustworthiness: A Self-Validating Protocol

The protocol's trustworthiness is ensured by careful sample preparation, controlled heating, and precise observation. The heating rate is the most critical parameter; heating too quickly will cause the sample's temperature to lag behind the thermometer reading, leading to an erroneously wide and high melting range. A slow rate of 1–2°C per minute near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[5]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

    • Finely pulverize a small amount of the sample on a watch glass using a spatula. This ensures uniform heat transfer.[6]

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample until a small amount enters the tube.[5]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long piece of glass tubing to achieve tight packing.[7]

    • Repeat until the sample height is 2–3 mm. An excessive sample amount can cause a broad melting range.[5][6]

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[6][7]

    • If the approximate melting point is unknown, perform a rapid determination first by heating at a rate of 10-15°C per minute.[5][6]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new sample and heat rapidly until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1–2°C per minute.[5]

    • Record two temperatures:

      • T1 (Onset of Melting): The temperature at which the first drop of liquid is observed.[6]

      • T2 (Complete Melting): The temperature at which the last solid crystal disappears.[6][8]

    • The melting point is reported as the range T1 – T2.

    • Perform the measurement in duplicate to ensure reproducibility.[8]

Part 3: High-Performance Liquid Chromatography (HPLC): The Quantitative Separative Method

Expertise & Experience: The "Why"

While melting point provides an excellent bulk assessment of purity, it cannot distinguish between different impurities or quantify them. HPLC is a powerful separative technique that excels in this area. For a moderately non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9][10][11]

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[11] Compounds are separated based on their hydrophobicity; more hydrophobic (non-polar) compounds interact more strongly with the stationary phase and thus elute later.[12] Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Method development for this compound is guided by its structure:

  • Column Selection: A C18 column is the standard workhorse for RP-HPLC and provides excellent hydrophobic retention for aromatic compounds like this one.[9]

  • Mobile Phase Selection: A gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. The pyridine nitrogen is basic; adding a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to the mobile phase protonates the nitrogen.[13][14] This ensures a consistent charge state and prevents peak tailing, leading to sharper, more symmetrical peaks.

  • Detector Selection: The phenylpyridine moiety contains a strong chromophore, making it ideal for UV detection. The wavelength of maximum absorbance (λmax) should be chosen to maximize sensitivity.

Trustworthiness: A Self-Validating Protocol via Method Validation

An HPLC method is only trustworthy if it is validated. According to International Conference on Harmonisation (ICH) guidelines, validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Accuracy: The closeness of test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][16]

cluster_HPLC HPLC Purity Workflow Start Prepare Mobile Phase & Equilibrate System Prep Prepare Sample & Standard Solutions Start->Prep Inject Inject Blank, Standard, and Sample Prep->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Result Calculate->Report

Caption: Standard workflow for HPLC purity determination.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or predetermined λmax).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Sample Solution: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL solution.

    • Blank Solution: Use the 50:50 Acetonitrile:Water mixture.

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the blank solution to ensure no system contamination.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding those from the blank and any peaks below a defined reporting threshold (e.g., 0.05%).

    • Calculate the purity using the Area Percent formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 4: Comparative Guide & Data Summary

The two methods provide complementary information and have distinct advantages and limitations.

ParameterMelting Point DeterminationHPLC Analysis
Principle Thermodynamic (Bulk Property)Separative (Chromatographic)
Nature of Result Qualitative / Semi-QuantitativeQuantitative
Specificity Low (cannot distinguish impurities)High (separates individual impurities)
Sensitivity Low (generally requires >1-2% impurity)High (can detect impurities <0.05%)
Throughput ModerateHigh (with autosampler)
Key Information Indicates presence of impurities, confirms crystalline natureQuantifies purity, provides impurity profile, resolves isomers
Instrumentation Simple, low-cost apparatusComplex, high-cost instrumentation
Hypothetical Data Summary

The following table illustrates typical results for two batches of this compound, one of high purity and one containing impurities from synthesis (e.g., unreacted starting materials).

Sample IDMelting Point Range (°C)ObservationHPLC Purity (Area %)HPLC Impurities (Area %)
Batch A (High Purity) 61.5 – 62.0 °CSharp, clear melt99.92%Impurity 1: 0.06%Impurity 2: 0.02%
Batch B (Impure) 57.0 – 60.5 °CBroad, depressed range97.54%Impurity 1: 1.85%Impurity 2: 0.61%

Note: The melting point of this compound is not widely reported in readily available literature; the value used here is illustrative.

Conclusion

The purity assessment of this compound is most reliably achieved through a dual, orthogonal approach. Melting point determination serves as a rapid, invaluable check for bulk purity and the presence of significant impurities.[1] It is a foundational technique that provides immediate, tangible feedback on the quality of a crystalline solid.

High-Performance Liquid Chromatography, conversely, offers a high-resolution, quantitative profile of the sample. It can separate, detect, and quantify minor impurities that would be invisible to melting point analysis, providing the detailed data required for regulatory submissions and ensuring the consistency and safety of the final product.[17] By integrating the insights from both methods, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the integrity of their scientific endeavors.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.
  • Organic Chemistry at CU Boulder. Mel-Temp Melting Point Apparatus.
  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • University of Alberta. Melting point determination.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Grokipedia. Melting-point depression.
  • ResearchGate. (2021, November). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Mettler Toledo. What is Melting Point?.
  • Wikipedia. Melting-point depression.
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Creative Proteomics. Reversed-Phase Chromatography Overview.
  • Wikipedia. Reversed-phase chromatography.
  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • IBChem. Melting point depression.
  • SIELC Technologies. (2018, February 16). Separation of this compound on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column.

Sources

A Comparative Guide to 2-Phenylpyridine and 2-Methyl-5-phenylpyridine in OLED Emitters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Ligand Substitution Effects on Iridium(III) Complex Performance

In the realm of organic light-emitting diodes (OLEDs), the design and synthesis of highly efficient and stable phosphorescent emitters are paramount. Iridium(III) complexes, particularly those utilizing 2-phenylpyridine (ppy) as a cyclometalating ligand, have become a cornerstone for green and red emission due to their high photoluminescence quantum yields (PLQY) and tunable electronic properties.[1][2] The quest for enhanced performance and color tuning has led to extensive research into the derivatization of the ppy ligand. This guide provides a comparative analysis of the archetypal 2-phenylpyridine against a methylated analogue, 2-methyl-5-phenylpyridine, in the context of their application in OLEDs. While direct head-to-head comparative studies for this specific isomer are not abundant in published literature, we can infer its properties and performance based on extensive research on similar substituted ppy ligands.

Molecular Design and Rationale for Methyl Substitution

The electronic properties of an Ir(III) complex, and consequently its performance as an OLED emitter, are intricately linked to the nature of its ligands. For a typical Ir(ppy)3 complex, the highest occupied molecular orbital (HOMO) is generally localized on the iridium metal center and the phenyl ring of the ppy ligand, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the pyridine ring.[3]

The introduction of a methyl group (-CH3), an electron-donating group (EDG), onto the pyridine ring is a common strategy to modulate these energy levels. Placing the methyl group at the 5-position of the pyridine ring in 2-phenylpyridine is expected to raise the LUMO energy level due to its inductive effect. This can have several consequences:

  • Color Tuning: A raised LUMO level can lead to a larger HOMO-LUMO energy gap, potentially causing a blue-shift in the emission wavelength.

  • Electrochemical Stability: The modification of energy levels can also affect the oxidation and reduction potentials of the complex, influencing its electrochemical stability and the charge injection properties in an OLED device.[4]

  • Quantum Efficiency: The electronic perturbation can influence the rates of radiative and non-radiative decay, thereby affecting the photoluminescence quantum yield.

The synthesis of such iridium complexes typically follows a well-established route, starting from an iridium precursor and the respective substituted 2-phenylpyridine ligand.

Synthesis_of_Ir_complexes IrCl3 Iridium(III) chloride dimer Chloro-bridged Ir(III) dimer [(ppy)2Ir(μ-Cl)]2 IrCl3->dimer + Ligand, 2-ethoxyethanol, reflux ppy_ligand 2-phenylpyridine or This compound ppy_ligand->dimer final_complex Heteroleptic Ir(III) complex (ppy)2Ir(ancillary) dimer->final_complex + Ancillary Ligand, Na2CO3 homoleptic_complex Homoleptic Ir(III) complex Ir(ppy)3 dimer->homoleptic_complex + Excess Ligand, glycerol, reflux ancillary_ligand Ancillary Ligand (e.g., acac) ancillary_ligand->final_complex

Figure 1: General synthetic pathway for homoleptic and heteroleptic Ir(III) complexes.

Photophysical Properties: A Comparative Analysis

The photophysical properties of the iridium complex are critical to its function as an emitter. These include its absorption and emission spectra, photoluminescence quantum yield (PLQY), and excited-state lifetime.

While we lack a direct comparison for this compound, a study on a series of dimethyl-substituted tris(pyridylphenyl)iridium(III) derivatives provides valuable insights.[5][6] The complex fac-tris[2-(4-methylphenyl)-5-methylpyridine]iridium(III) (4 in the referenced study), which we will denote as Ir(5-MePy-4-MePh)3 , can serve as a proxy to understand the effect of methyl substitution on the pyridine ring.

Propertyfac-Ir(ppy)₃fac-Ir(5-MePy-4-MePh)₃[5][6]
Absorption (λ_abs, nm) ~378, 430 (in CH₂Cl₂)~385, 435 (in CH₂Cl₂)
Emission (λ_em, nm) ~514 (in CH₂Cl₂)532 (thin film)
PLQY (Φ_PL) ~0.4 (in CH₂Cl₂)[1]Not reported
Lifetime (τ, µs) ~1.9 (in CH₂Cl₂)Not reported

Table 1: Comparison of photophysical properties of fac-Ir(ppy)₃ and a representative methyl-substituted analogue.

The data on the dimethyl-substituted complex shows a slight red-shift in both absorption and emission compared to the unsubstituted Ir(ppy)3. This is contrary to the simple expectation of a blue-shift from the electron-donating methyl group on the pyridine ring. This suggests that the electronic effects are more complex and likely involve a combination of inductive and steric effects, as well as the influence of the methyl group on the phenyl ring in this particular analogue. However, other studies have shown that electron-donating groups can indeed lead to a blue-shift, highlighting the nuanced nature of ligand design.[4] The overall high quantum efficiency of iridium complexes is generally maintained with such substitutions.[7]

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical properties determine the ease with which charges (holes and electrons) can be injected into the emitting layer of an OLED. These are directly related to the HOMO and LUMO energy levels of the complex.

Energy_Levels LUMO_ppy LUMO (on pyridine) HOMO_ppy HOMO (on Ir + phenyl) LUMO_ppy->HOMO_ppy Energy Gap LUMO_Me_ppy LUMO (Raised) (on pyridine) HOMO_Me_ppy HOMO (on Ir + phenyl) LUMO_Me_ppy->HOMO_Me_ppy Larger Energy Gap

Figure 2: Expected effect of methyl substitution on the frontier molecular orbitals.

The electron-donating methyl group on the pyridine ring is expected to raise the LUMO energy level. The study on dimethyl-substituted analogues showed that these complexes have smaller oxidation potentials compared to Ir(ppy)3, indicating a destabilization (raising) of the HOMO level as well.[5][6] The interplay of these shifts determines the final emission color and charge injection characteristics. A lower oxidation potential can be advantageous for hole injection from adjacent layers in an OLED.[4]

OLED Device Performance

The ultimate test of these materials is their performance in an actual OLED device. Key metrics include the external quantum efficiency (EQE), luminous efficiency, power efficiency, and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emission color.

The study on dimethyl-substituted ppy ligands provides a valuable comparison of device performance.

Parameterfac-Ir(ppy)₃ based device[5][6]fac-Ir(5-MePy-4-MePh)₃ based device[5][6]
Max. External Quantum Eff. (η_ext) 6.0% @ 1 mA/cm²4.6 V @ 1 mA/cm²
Luminance @ 20 mA/cm² (cd/m²) 3156Not specified, but generally high brightness
Luminous Efficiency (cd/A) Not specifiedNot specified
Turn-on Voltage (V) 4.9 V @ 1 mA/cm²4.6 V
EL λ_max (nm) ~516522
CIE (x, y) GreenGreen

Table 2: Electroluminescence performance comparison.

The device incorporating the methyl-substituted ligand showed a lower turn-on voltage, which is a desirable characteristic for energy efficiency. While the external quantum efficiency was slightly lower in this specific case, other methyl-substituted isomers in the same study exhibited significantly higher EQEs (up to 11%) than the parent Ir(ppy)3 complex.[5][6] This demonstrates that methyl substitution can indeed be a viable strategy for improving device performance, although the exact substitution pattern is crucial.

Experimental Protocols

Synthesis of fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃)

This protocol is a general procedure adapted from literature for the synthesis of homoleptic iridium(III) complexes.

  • Reactants: Iridium(III) chloride hydrate (IrCl₃·xH₂O), 2-phenylpyridine (ppy), and glycerol.

  • Procedure: a. A mixture of IrCl₃·xH₂O (1 mmol) and 2-phenylpyridine (3.5 mmol) in glycerol (20 mL) is prepared in a round-bottom flask. b. The mixture is heated to reflux (approximately 250 °C) under a nitrogen atmosphere for 24 hours. c. After cooling to room temperature, the resulting precipitate is collected by filtration. d. The crude product is washed sequentially with water, ethanol, and hexane. e. Purification is achieved by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent. f. The facial (fac) isomer is typically the major product and can be further purified by recrystallization or sublimation.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a standard phosphorescent OLED via thermal evaporation.

OLED_Fabrication Substrate ITO-coated glass substrate Cleaning Substrate Cleaning (Detergent, DI water, solvents) Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) Deposition (e.g., TAPC) UV_Ozone->HTL EBL Electron Blocking Layer (EBL) Deposition (e.g., TCTA) HTL->EBL EML Emissive Layer (EML) Deposition (Host:Ir(III) complex) EBL->EML HBL Hole Blocking Layer (HBL) Deposition (e.g., TPBi) EML->HBL ETL Electron Transport Layer (ETL) Deposition (e.g., TmPyPB) HBL->ETL EIL Electron Injection Layer (EIL) Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Figure 3: Workflow for the fabrication of a multilayer OLED device.
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: All organic layers are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

    • A hole transport layer (HTL), for example, 40 nm of TAPC.

    • An electron blocking layer (EBL), for example, 10 nm of TCTA.

    • The emissive layer (EML), consisting of the iridium complex doped into a host material (e.g., 10 wt% of the iridium complex in a CBP host) with a typical thickness of 20 nm.

    • A hole blocking layer (HBL), for example, 10 nm of TPBi.

    • An electron transport layer (ETL), for example, 40 nm of TmPyPB.

  • Cathode Deposition: A thin electron injection layer (EIL) of lithium fluoride (LiF, ~1 nm) is deposited, followed by a thicker layer of aluminum (Al, ~100 nm) as the cathode.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime are measured using a programmable sourcemeter and a spectroradiometer.

Conclusion

The substitution of the 2-phenylpyridine ligand with a methyl group at the 5-position of the pyridine ring is a subtle yet potentially effective strategy for tuning the performance of iridium(III)-based OLED emitters. Based on the analysis of analogous compounds, this modification is expected to influence the HOMO and LUMO energy levels, leading to changes in the emission color and charge injection properties. While a simple electron-donating effect might suggest a blue-shift, the reality is more complex, with the potential for red-shifts depending on the overall electronic and steric environment.

Crucially, methyl substitution has been shown to be a viable route to improving key device metrics such as turn-on voltage and, in some cases, external quantum efficiency. The findings underscore the importance of precise ligand engineering in the development of next-generation OLED materials. Further research focusing on the direct synthesis and characterization of Ir(III) complexes with this compound is warranted to fully elucidate its potential and provide a definitive comparison with the foundational 2-phenylpyridine ligand.

References

  • Bain, A., et al. (2023). Synthesis, Crystal Structure, Spectroscopic Characterisation, and Photophysical Properties of Iridium(III) Complex with Pyridine-Formimidamide Ancillary Ligand. Malaysian Journal of Chemistry, 25(2), 279-291.
  • Lee, J. H., et al. (2022). Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. ACS Omega, 7(20), 17357–17367.
  • Baranoff, E., et al. (2013). Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs.
  • Ito, A., et al. (2011). Synthesis and Photochemical Properties of pH Responsive Tris-Cyclometalated Iridium(III) Complexes That Contain a Pyridine Ring on the 2-Phenylpyridine Ligand. Inorganic Chemistry, 50(22), 11616–11625.
  • Tamayo, A. B., et al. (2004). Effect of Substitution of Methyl Groups on the Luminescence Performance of IrIII Complexes: Preparation, Structures, Electrochemistry, Photophysical Properties and Their Applications in Organic Light-Emitting Diodes (OLEDs). Chemistry - A European Journal, 10(18), 4593-4604.
  • Tamayo, A. B., et al. (2004). Effect of Substitution of Methyl Groups on the Luminescence Performance of IrIII Complexes: Preparation, Structures, Electrochemistry, Photophysical Properties and Their Applications in Organic Light-Emitting Diodes (OLEDs). Semantic Scholar. [Link]

  • Kondakov, D. Y., et al. (2009). Kinetic Stability of Vapor-Deposited Glasses of an Organic Light-Emitting Diode (OLED) Emitter. The Journal of Physical Chemistry B, 113(19), 6739–6745.
  • Pander, P., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules, 29(11), 2496.
  • Kim, H. W., et al. (2018). Effects of the Methyl Group on the Emission Efficiency of the Red Phosphorescent Iridium(III) Complexes for OLEDs. Journal of Nanoscience and Nanotechnology, 18(10), 7048-7051.
  • Chen, C.-H., et al. (2020). Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application.
  • Colombo, M. G., et al. (1995). Molecular structures of representative Ir(III) complexes containing 2-phenylpyridine (ppy) as cyclometalated ligands. Inorganic Chemistry, 34(3), 687–695.
  • Lee, J., et al. (2019). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Dalton Transactions, 48(26), 9734-9743.
  • Li, J., et al. (2015). High efficiency green OLEDs based on homoleptic iridium complexes with steric phenylpyridazine ligands.
  • Seo, J. H., et al. (2009). Efficient blue phosphorescent organic light-emitting diodes by tuning iridium(III) phenylpyridine complexes. Journal of Nanoscience and Nanotechnology, 9(12), 7048-7051.
  • Wang, L., et al. (2018).
  • Kim, Y.-H., et al. (2012). Red-phosphorescent OLEDs employing iridium (III) complexes based on 5-benzoyl-2-phenylpyridine derivatives. Synthetic Metals, 162(13-14), 1195-1200.
  • Pander, P., et al. (2023). The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra. Dalton Transactions, 52(10), 3147-3157.
  • Chen, Y., et al. (2021). Synthesis, Photophysical, and Computational Studies of a Bridged Ir ΙΙΙ -Pt ΙΙ Heterodimetallic Complex. Molecules, 26(5), 1279.
  • Fantacci, S., et al. (2016). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Topics in Current Chemistry, 374(3), 32.
  • Chassot, L., et al. (2005). Synthesis, Structure, and Photophysical and Electrochemical Properties of Cyclometallated Iridium(III) Complexes with Phenylated Bipyridine Ligands. European Journal of Inorganic Chemistry, 2005(12), 2329-2336.
  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kim, J. Y., et al. (2013). Phosphorescent Iridium Complexes for OLEDs Based on 1-Phenylpyrazole Ligands with Fluorine and Methyl Moieties. Bulletin of the Korean Chemical Society, 34(5), 1461-1466.
  • Li, J., et al. (2014). Highly Efficient Phosphorescent Organic Light-Emitting Diodes Based on Novel Bipolar Iridium Complexes with Easily-Tuned Emission Colors by Adjusting Fluorine Substitution on Phenylpyridine Ligands.
  • Li, J., et al. (2014). Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands. RSC Publishing. [Link]

  • Volyniuk, D., et al. (2021). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
  • Lee, J., et al. (2019). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5'-position of the N-coordinating pyridine ring. Dalton Transactions, 48(26), 9734-9743.
  • Yersin, H., et al. (2017). Cu(I) and Ag(I) Complexes with a New Type of Rigid Tridentate N,P,P-Ligand for Thermally Activated Delayed Fluorescence and OLEDs with High External Quantum Efficiency.

Sources

Benchmarking the Efficacy of 2-Methyl-5-phenylpyridine-Based Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, pyridine-based compounds have emerged as a significant class of insecticides. Among these, 2-phenylpyridine derivatives are demonstrating considerable promise against a range of agricultural pests. This guide provides a comprehensive technical comparison of the efficacy of 2-Methyl-5-phenylpyridine-based insecticides against key alternatives. By delving into their mode of action, presenting robust experimental protocols for efficacy benchmarking, and analyzing comparative data, this document serves as a critical resource for researchers, scientists, and professionals in drug development. Our objective is to furnish a scientifically grounded framework for evaluating this chemical class, thereby enabling informed decisions in the development of next-generation pest management strategies.

Mechanistic Insights: The Neurological Battlefield

Understanding the mode of action is fundamental to predicting an insecticide's efficacy and potential for resistance development. Pyridine-based insecticides, including the this compound scaffold, predominantly target the insect's nervous system.

The Postulated Mode of Action of this compound

While specific research on this compound is emerging, its structural similarity to other pyridine insecticides, such as the neonicotinoids, allows for a well-supported mechanistic hypothesis.[1] These compounds are expected to act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[2]

The proposed mechanism is as follows:

  • Binding to nAChR: The this compound molecule binds to the nAChR, mimicking the action of the neurotransmitter acetylcholine (ACh).

  • Persistent Stimulation: Unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase (AChE), the synthetic insecticide is not easily degraded. This leads to a persistent and uncontrolled stimulation of the receptor.

  • Nerve Impulse Disruption: The continuous firing of nerve impulses leads to hyperexcitation of the nervous system.

  • Paralysis and Death: This overstimulation ultimately results in the paralysis and death of the insect.

cluster_synapse Insect Synapse cluster_insecticide Insecticide Action Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Degradation (Normal Function) Response Continuous Nerve Firing (Hyperexcitation) nAChR->Response 2MPP This compound 2MPP->nAChR Binds & Activates (Agonist) 2MPP->AChE Resistant to Degradation Outcome Paralysis & Death Response->Outcome

Figure 1: Postulated mode of action of this compound at the insect synapse.

Comparative Modes of Action of Alternative Insecticides

For a comprehensive benchmark, we will compare this compound derivatives with established insecticide classes: organophosphates, carbamates, and pyrethroids.

  • Organophosphates and Carbamates: These insecticides also target the nervous system but through a different mechanism. They inhibit the action of acetylcholinesterase (AChE).[3][4] By blocking AChE, acetylcholine accumulates in the synapse, leading to continuous nerve stimulation, similar in outcome to the action of nAChR agonists.

  • Pyrethroids: This class of insecticides acts on the voltage-gated sodium channels of the nerve axon.[2][3][5] They prevent the channels from closing after a nerve impulse, causing repetitive and uncontrolled nerve firing, which leads to paralysis and death.[6]

cluster_pyridine Pyridine Derivatives (e.g., 2-MPP) cluster_op_carb Organophosphates & Carbamates cluster_pyrethroid Pyrethroids Pyridine_Target Nicotinic Acetylcholine Receptor (nAChR) Pyridine_Action Agonist -> Hyperexcitation Pyridine_Target->Pyridine_Action Nervous_System Insect Nervous System Pyridine_Action->Nervous_System OP_Carb_Target Acetylcholinesterase (AChE) OP_Carb_Action Inhibition -> ACh Buildup -> Hyperexcitation OP_Carb_Target->OP_Carb_Action OP_Carb_Action->Nervous_System Pyrethroid_Target Voltage-Gated Sodium Channels Pyrethroid_Action Keep Channels Open -> Hyperexcitation Pyrethroid_Target->Pyrethroid_Action Pyrethroid_Action->Nervous_System

Figure 2: Comparative modes of action of major insecticide classes.

Experimental Protocols for Efficacy Benchmarking

To objectively compare the efficacy of this compound-based insecticides, standardized bioassays are essential. The following protocols are designed for three economically significant pests against which 2-phenylpyridine derivatives have shown activity: the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus).[7]

General Workflow for Insecticide Bioassays

The fundamental workflow for determining insecticide efficacy involves a dose-response analysis to calculate key toxicological endpoints such as the LC50 (lethal concentration for 50% of the population).

Start Start: Pest Rearing & Insecticide Preparation Dose_Prep Prepare Serial Dilutions of Test Compounds Start->Dose_Prep Application Apply Insecticides to Substrate (e.g., leaf disc) Dose_Prep->Application Exposure Introduce Test Insects to Treated Substrate Application->Exposure Incubation Incubate under Controlled Conditions (Temp, Light, Humidity) Exposure->Incubation Mortality_Assessment Assess Mortality at Defined Time Points (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis Probit Analysis to Determine LC50/LT50 Mortality_Assessment->Data_Analysis End End: Comparative Efficacy Determined Data_Analysis->End

Sources

A Comparative Guide to the Reproducible Synthesis of 2-Methyl-5-phenylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of prevalent synthesis methods for 2-Methyl-5-phenylpyridine, a key structural motif in medicinal chemistry and materials science. We move beyond simple protocols to analyze the causality behind experimental choices, focusing on the critical aspect of reproducibility. This document is designed for researchers, scientists, and drug development professionals who require reliable and scalable methods for obtaining this important pyridine derivative.

Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis

The synthesis of substituted pyridines is a cornerstone of modern organic chemistry. This compound, in particular, serves as a vital building block for pharmaceuticals and functional materials. However, the transition from a published procedure to a consistently reproducible laboratory method is often fraught with challenges. Minor variations in reagent quality, atmospheric conditions, or catalyst activity can lead to significant deviations in yield and purity. This guide dissects four prominent synthetic strategies—Suzuki-Miyaura Coupling, Negishi Coupling, Kröhnke Pyridine Synthesis, and Direct C-H Arylation—evaluating them through the lens of scientific integrity, practical applicability, and, most importantly, reproducibility.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl compounds.[1][2] The reaction couples an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[3] For the synthesis of this compound, this typically involves the coupling of 5-bromo-2-methylpyridine with phenylboronic acid.

Mechanistic Rationale

The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 5-bromo-2-methylpyridine, forming a Pd(II) complex.[3]

  • Transmetalation: The phenyl group is transferred from the boron atom to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The two organic fragments (the pyridyl and phenyl groups) are expelled from the palladium complex, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[3]

The choice of ligand, base, and solvent is critical for an efficient and reproducible reaction, as these components stabilize the palladium catalyst and facilitate the key transmetalation step.[1]

Detailed Experimental Protocol

Reaction: 5-bromo-2-methylpyridine with Phenylboronic Acid

  • Vessel Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total volume for a 1 mmol scale reaction). The use of degassed solvents is crucial to prevent oxidation of the catalyst.

  • Reaction Execution: Stir the mixture at 85-95 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reproducibility Analysis
  • Strengths: The primary advantage of the Suzuki coupling is the commercial availability and stability of the boronic acid reagents, which are generally tolerant of air and moisture.[2] This significantly enhances the method's reproducibility compared to those using more sensitive organometallics. The reaction often proceeds with high yields.

  • Challenges: Reproducibility can be compromised by several factors:

    • Catalyst Activity: The Pd(0) catalyst is sensitive to oxidation. Incomplete removal of oxygen can deactivate the catalyst and halt the reaction. Using pre-catalysts or ensuring a rigorously inert atmosphere is critical.

    • Boronic Acid Quality: Phenylboronic acid can undergo self-condensation to form triphenylboroxine upon storage. This can lead to inconsistent results. Using fresh or purified boronic acid is recommended.

    • Base and Solvent Choice: The choice of base and solvent system is substrate-dependent and crucial for success.[1] The conditions provided are robust but may require optimization for different substituted analogs.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: 5-bromo-2-methylpyridine Phenylboronic Acid K3PO4 B Establish Inert Atmosphere (Ar/N2) A->B Evacuate/Backfill x3 C Add Pd Catalyst & Solvents B->C Positive Pressure D Heat & Stir (85-95°C, 12-24h) C->D E Monitor Progress (TLC / GC-MS) D->E F Cool & Filter E->F Reaction Complete G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Final Product: This compound H->I

Experimental workflow for the Suzuki-Miyaura coupling.

Method 2: Negishi Cross-Coupling

The Negishi coupling is a powerful alternative that utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[5][6] This heightened reactivity allows for couplings under milder conditions and can be particularly effective for less reactive substrates. The reaction is catalyzed by either palladium or nickel complexes.[7]

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step. Organozinc reagents do not require activation by a base, which can simplify the reaction setup and avoid side reactions associated with basic conditions. However, this is offset by the increased sensitivity of the organozinc reagent itself.

Detailed Experimental Protocol

Reaction: 5-bromo-2-methylpyridine with Phenylzinc Chloride

  • Organozinc Preparation (In Situ):

    • In a flame-dried Schlenk flask under argon, dissolve bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to form phenyllithium.

    • In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq) in anhydrous THF.

    • Slowly transfer the phenyllithium solution via cannula to the ZnCl₂ solution at 0 °C to form phenylzinc chloride. This reagent is used directly.

  • Coupling Reaction:

    • To a separate flame-dried Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Add anhydrous THF.

    • Slowly transfer the freshly prepared phenylzinc chloride solution to this flask at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor progress by TLC or GC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.

Reproducibility Analysis
  • Strengths: The high reactivity of organozinc reagents often leads to faster reaction times and higher yields, especially with challenging substrates.[8] The lack of a strong base makes the reaction tolerant to a wider range of functional groups.[7]

  • Challenges: The primary factor affecting the reproducibility of the Negishi coupling is the preparation and handling of the organozinc reagent.

    • Moisture Sensitivity: Both the organolithium intermediate and the final organozinc reagent are highly sensitive to moisture and air. Rigorous anhydrous and anaerobic techniques are mandatory for consistent results.

    • Stoichiometry: The initial halogen-lithium exchange and subsequent transmetalation to zinc must be stoichiometric. Inaccurate titration of n-butyllithium or impure starting materials can lead to variable yields.

    • Catalyst Choice: While palladium is common, nickel catalysts can also be effective but may have different sensitivities and side reaction profiles.[5]

Negishi_Workflow cluster_prep Reagent Preparation (In Situ) cluster_reaction Coupling Reaction cluster_purification Work-up & Purification A Bromobenzene + n-BuLi (-78°C, THF) B Phenyllithium Intermediate A->B C Transmetalation with ZnCl2 B->C D Phenylzinc Chloride Solution C->D F Add Phenylzinc Reagent D->F E Combine Pyridine Halide & Pd Catalyst in THF E->F G Stir at RT-50°C (2-12h) F->G H Quench with aq. NH4Cl G->H Reaction Complete I Extraction & Drying H->I J Column Chromatography I->J K Final Product J->K

Experimental workflow for the Negishi cross-coupling.

Method 3: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic, convergent method for constructing the pyridine ring itself.[9][10] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[11] To synthesize this compound, one could envision a strategy reacting a phenyl-substituted α,β-unsaturated aldehyde with the pyridinium salt derived from acetone.

Mechanistic Rationale

The reaction proceeds via a cascade mechanism:

  • Michael Addition: An enolate, formed from the pyridinium salt, acts as a Michael donor and adds to the α,β-unsaturated carbonyl compound.[9]

  • 1,5-Dicarbonyl Formation: Tautomerization of the Michael adduct yields a 1,5-dicarbonyl intermediate.

  • Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia (from ammonium acetate), undergoing cyclization and subsequent dehydration to form the aromatic pyridine ring.[11]

Detailed Experimental Protocol

Reaction: Synthesis of 2,4,6-Trisubstituted Pyridines (Illustrative)

The direct synthesis of this compound via the Kröhnke method is less straightforward than for symmetrically substituted pyridines. The following is a generalized protocol for a classic Kröhnke reaction.[11][12]

  • Pyridinium Salt Preparation:

    • Dissolve the starting ketone (e.g., acetophenone) in a solvent like acetone.

    • Add iodine and pyridine to form the α-pyridinium acyl ketone salt. Stir for 1-2 hours.

    • Collect the resulting precipitate by vacuum filtration and wash with cold acetone.

  • Pyridine Ring Formation:

    • In a round-bottom flask, dissolve the pyridinium salt (1.0 eq), the α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq).

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to reflux (typically 120-140 °C) with stirring for 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice water and neutralize with a base (e.g., aqueous ammonia) to induce precipitation.

  • Purification:

    • Collect the crude solid by vacuum filtration.

    • Purify the product by recrystallization from a suitable solvent like ethanol or isopropanol.

Reproducibility Analysis
  • Strengths: This method builds the pyridine core, offering a different synthetic logic that can be advantageous if the pre-functionalized pyridines required for cross-coupling are unavailable. It is often a one-pot reaction from the key intermediates and avoids expensive transition metal catalysts.

  • Challenges:

    • Substrate Specificity: The Kröhnke synthesis is most reliable for 2,4,6-trisubstituted pyridines.[9] Synthesizing asymmetrically substituted products like this compound can be challenging and may result in mixtures of isomers, complicating purification and reducing reproducibility.

    • Reaction Conditions: The reaction often requires high temperatures (refluxing acetic acid), which can lead to side reactions or decomposition of sensitive substrates.[12]

    • Reagent Purity: The purity of the α,β-unsaturated carbonyl compound is critical, as impurities or polymers can significantly lower the yield.[12]

Krohnke_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Prepare Pyridinium Salt (Ketone + I2 + Pyridine) B Combine Pyridinium Salt, Unsaturated Carbonyl, & Ammonium Acetate A->B C Add Acetic Acid Solvent B->C D Heat to Reflux (120-140°C, 4-8h) C->D E Cool & Precipitate (or pour into ice water) D->E Reaction Complete F Filter Crude Solid E->F G Recrystallization F->G H Final Product G->H

Generalized workflow for the Kröhnke pyridine synthesis.

Method 4: Direct C-H Activation/Arylation

Direct C-H activation is a modern, atom-economical approach that avoids the need for pre-functionalization (halides or organometallics) of the starting materials.[13] For this synthesis, it would involve the direct coupling of 2-methylpyridine with a phenyl source, such as benzene or a phenyl halide, catalyzed by a transition metal.[14]

Mechanistic Rationale

The mechanism typically involves a palladium catalyst that coordinates to the pyridine nitrogen. This coordination directs the catalyst to activate a nearby C-H bond (in this case, at the 5-position, although regioselectivity can be a challenge). The resulting metallacycle then reacts with the phenyl coupling partner through a process that can involve oxidative addition or other pathways, ultimately forming the C-C bond and regenerating the active catalyst.[14][15]

Detailed Experimental Protocol

Reaction: Palladium-Catalyzed Direct Arylation of 2-Methylpyridine

  • Vessel Preparation: In a pressure-tolerant vial or tube, combine 2-methylpyridine (1.0 eq), iodobenzene (1.5 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (0.05 eq). A ligand, such as a phosphine or N-heterocyclic carbene (NHC), may also be required.

  • Solvent and Additives: Add a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In some cases, an additive like pivalic acid is used to facilitate the C-H activation step.

  • Reaction Execution: Seal the vessel tightly and heat to a high temperature (e.g., 120-160 °C) for 12-48 hours. The use of a sealed vessel is necessary to prevent the evaporation of the relatively volatile 2-methylpyridine.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Reproducibility Analysis
  • Strengths: This method is highly atom-economical and can reduce the number of synthetic steps by avoiding the preparation of organometallic or halogenated precursors. This can lead to a more streamlined and potentially cost-effective process.

  • Challenges: Reproducibility is a significant concern and is often lower than for traditional cross-coupling methods.

    • Regioselectivity: The primary challenge is controlling the position of arylation. While the pyridine nitrogen directs the catalyst, activation can occur at multiple C-H bonds, leading to mixtures of isomers (e.g., 3-, 4-, 5-, and 6-phenylated products) that are difficult to separate. This is a major barrier to reproducibility.[16]

    • Harsh Conditions: C-H activation typically requires high temperatures and long reaction times, which can degrade starting materials and the catalyst, leading to inconsistent yields.

    • Catalyst Sensitivity: The catalytic systems are often complex and highly sensitive to the specific ligand, solvent, and additives used. Small variations can shut down reactivity or alter the isomeric product distribution.

CH_Activation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine 2-Methylpyridine, Iodobenzene, Base, & Pd Catalyst in Vial B Add High-Boiling Solvent (e.g., DMF) A->B C Seal Vessel B->C D Heat at High Temp (120-160°C, 12-48h) C->D E Cool, Dilute with Water, & Extract D->E Reaction Complete F Dry Organic Layer E->F G Column Chromatography F->G H Final Product (Isomeric Mixture Possible) G->H

Experimental workflow for direct C-H arylation.

Quantitative and Qualitative Comparison Summary

FeatureSuzuki-Miyaura CouplingNegishi CouplingKröhnke SynthesisDirect C-H Arylation
Typical Yield 70-95%75-98%40-70% (variable)30-80% (highly variable)
Reproducibility HighModerate to HighModerateLow to Moderate
Key Challenge Catalyst stability; boronic acid purityReagent moisture sensitivityRegioselectivity for asymmetric productsRegioselectivity ; harsh conditions
Reaction Temp. 80-100 °C25-60 °C120-140 °C120-160 °C
Reaction Time 12-24 h2-12 h4-8 h12-48 h
Reagent Stability Boronic acids are relatively stableOrganozincs are highly moisture/air sensitiveStable starting materialsStable starting materials
Catalyst PalladiumPalladium or NickelNone (acid-mediated)Palladium, Rhodium, Iridium
Atom Economy ModerateModerateHighVery High
Setup Complexity Moderate (requires inert atmosphere)High (requires strict anhydrous/anaerobic technique)LowModerate (requires sealed vessel)

Conclusion and Recommendations

For researchers and drug development professionals requiring a highly reliable and reproducible method for the synthesis of this compound, the Suzuki-Miyaura cross-coupling stands out as the preferred method. Its use of relatively stable organoboron reagents and well-established, robust protocols makes it the most dependable choice for consistent lab-scale and scale-up production. The primary investment for ensuring reproducibility is in maintaining a good inert atmosphere and using high-purity reagents.

The Negishi coupling offers a powerful alternative, particularly when higher reactivity or tolerance to basic functional groups is needed. However, its reproducibility is fundamentally tied to the practitioner's skill in handling highly sensitive organometallic reagents. It is best suited for experienced chemists working in well-equipped laboratories.

The Kröhnke synthesis and Direct C-H Arylation represent intellectually elegant but practically challenging routes for this specific target. The Kröhnke method's difficulty in controlling regioselectivity for this substitution pattern makes it less reliable. Direct C-H arylation, while promising in its atom economy, is currently hampered by significant challenges in controlling regioselectivity and the need for harsh conditions, making it the least reproducible method for obtaining a single, pure product. For exploratory and academic research, C-H activation remains a vibrant field, but for reliable production, it is not yet the method of choice.

Ultimately, the selection of a synthetic method must align with the specific goals of the project, balancing the need for yield and purity with available resources, timelines, and the critical demand for reproducibility.

References

  • Wikipedia. Kröhnke pyridine synthesis. [9]

  • Merck Index. Kröhnke Pyridine Synthesis. [10]

  • BenchChem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. [11]

  • Wikipedia. Negishi coupling. [5]

  • BenchChem. Technical Support Center: Kröhnke Pyridine Synthesis. [12]

  • ACS Publications. C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. [16]

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. [1]

  • NIH National Center for Biotechnology Information. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Dalton Transactions. [15]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. [7]

  • ACS Publications. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [13]

  • SpringerLink. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly. [14]

  • Organic Chemistry Portal. Negishi Coupling. [6]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [3]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [2]

  • Organic Chemistry Portal. Suzuki Coupling. [4]

  • ACS Publications. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [8]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methyl-5-phenylpyridine Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for conducting comparative molecular docking studies on a series of 2-methyl-5-phenylpyridine derivatives. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the therapeutic target, a key regulator of angiogenesis implicated in tumor growth and metastasis. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to prioritize and understand the structure-activity relationships (SAR) of novel kinase inhibitors.

Introduction: The Rationale for Targeting VEGFR-2 with Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to be effective kinase inhibitors due to their ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. The this compound core, in particular, offers a versatile platform for chemical modification, allowing for a systematic exploration of the chemical space around a target protein.

VEGFR-2, a receptor tyrosine kinase, is a prime target in oncology.[2] Its activation by VEGF initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients.[3][4] Inhibiting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated strategy to halt tumor angiogenesis. Several successful kinase inhibitors incorporate a pyridine or similar nitrogen-containing heterocycle to engage with the hinge region of the kinase.[2][5]

This guide will demonstrate a comparative docking study to evaluate a hypothetical series of this compound derivatives. The objective is to predict their binding affinities and modes of interaction with VEGFR-2, thereby providing a rational basis for selecting the most promising candidates for synthesis and further biological evaluation.

The Experimental Workflow: A Self-Validating System

A robust computational study relies on a well-defined and validated workflow. The protocol outlined below is designed to be a self-validating system, where each step is chosen to ensure the reliability and reproducibility of the results.

Below is a diagrammatic representation of the comparative docking workflow:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 4ASD) d1 Grid Box Generation p1->d1 Prepared Receptor l1 Ligand Design & Preparation (this compound Derivatives) d2 Molecular Docking (AutoDock Vina) l1->d2 Prepared Ligands d1->d2 Grid Parameters a1 Pose Analysis & Scoring d2->a1 Docked Poses & Energies a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) a1->a2 a3 Comparative Analysis & SAR a2->a3

Caption: A flowchart of the comparative molecular docking workflow.

Detailed Experimental Protocol: Docking this compound Derivatives into VEGFR-2

This protocol utilizes AutoDock Vina, a widely used and validated open-source molecular docking program.[1][6]

Part 1: Protein Preparation

The choice of the protein structure is critical. We will use the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD), which provides a relevant "DFG-out" (inactive) conformation of the enzyme.[2][7][8]

  • Obtain the Protein Structure: Download the PDB file for 4ASD from the Protein Data Bank ().

  • Clean the Structure: Using molecular visualization software such as AutoDockTools (ADT), UCSF Chimera, or PyMOL, remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and the co-crystallized ligand (Sorafenib).[7][9] The rationale here is to create a clean binding site for our new ligands.

  • Add Hydrogens and Charges: The crystal structure typically lacks hydrogen atoms. Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds. Assign Kollman charges, which are standard for proteins in AutoDock.[7]

  • Define the Receptor: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.[10]

Part 2: Ligand Preparation

For this guide, we will consider a hypothetical series of this compound derivatives with varying substitutions on the phenyl ring.

  • Sketch and Generate 3D Structures: Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw or Marvin Sketch. Convert these 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field like MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand before docking.[1]

  • Prepare for Docking: Using ADT, assign Gasteiger charges to the ligand atoms, merge non-polar hydrogens, and define the rotatable bonds. Save each prepared ligand in the PDBQT format.[11][12]

Part 3: Grid Generation and Docking
  • Define the Binding Site: The binding site is defined by a grid box that encompasses the region where the ligand is expected to bind. A reliable way to define this is to use the coordinates of the co-crystallized ligand (Sorafenib in 4ASD) as the center of the grid box.[13]

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligands and allow them to rotate freely. For this study, a box size of 20 x 20 x 20 Å is a good starting point.[9]

  • Create a Configuration File: Prepare a text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.[6]

  • Run AutoDock Vina: Execute the docking from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[6][14]

Analysis and Interpretation of Results

Binding Affinity

The primary quantitative metric from Vina is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding.[3]

Table 1: Hypothetical Docking Results for this compound Derivatives against VEGFR-2

Compound IDSubstitution (R) on Phenyl RingBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Lead -H-8.5Cys919Leu840, Val848, Ala866, Val916, Leu1035
Deriv-1 4-OH-9.2Cys919, Glu885Leu840, Val848, Ala866, Val916, Leu1035
Deriv-2 4-Cl-8.8Cys919Leu840, Val848, Ala866, Val916, Leu1035, Phe1047
Deriv-3 4-OCH3-8.2Cys919Leu840, Val848, Ala866, Val916, Leu1035
Deriv-4 3-NH2-9.5Cys919, Asp1046Leu840, Val848, Ala866, Val916, Leu1035
Sorafenib (Reference)-11.0Cys919, Glu885, Asp1046Leu840, Val848, Ala866, Val916, Leu1035, Phe1047

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interaction Analysis

Beyond the binding score, it is crucial to visualize the docked poses to understand the specific interactions driving the binding.

  • Hydrogen Bonds: These are critical for the affinity and selectivity of kinase inhibitors. In the VEGFR-2 active site, the hinge region residue Cys919 is a key hydrogen bond donor/acceptor.[15] The pyridine nitrogen of our scaffold is expected to form a hydrogen bond with the backbone NH of Cys919. Additional hydrogen bonds, for example with Glu885 and Asp1046 in the DFG motif, can significantly enhance binding affinity, as seen with our hypothetical Deriv-1 and Deriv-4.[8]

  • Hydrophobic Interactions: The ATP-binding pocket is largely hydrophobic. Interactions with residues such as Leu840, Val848, Ala866, Val916, and Leu1035 are important for stabilizing the ligand in the pocket.[8] Substitutions on the phenyl ring can modulate these interactions.

Comparative Analysis and SAR

By comparing the results across the series, we can derive Structure-Activity Relationships:

  • Deriv-1 (-OH): The hydroxyl group likely forms a hydrogen bond with Glu885, leading to a significant improvement in binding affinity compared to the unsubstituted lead compound.

  • Deriv-2 (-Cl): The chloro group can enhance hydrophobic interactions, potentially with Phe1047, leading to a modest improvement in affinity.

  • Deriv-3 (-OCH3): The methoxy group is bulkier and may introduce a steric clash or unfavorable electrostatic interactions, resulting in a slightly weaker binding affinity.

  • Deriv-4 (-NH2): The amino group at the meta position is positioned to form a strong hydrogen bond with the key residue Asp1046 of the DFG motif, resulting in the highest predicted affinity in our series.

The Biological Context: The VEGFR-2 Signaling Pathway

Understanding the biological pathway our target is involved in provides context for the importance of its inhibition. The diagram below illustrates the VEGFR-2 signaling cascade.

G cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Activation PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) Dimer->MAPK PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Survival Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability PKC->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[16] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-PKC, PI3K-Akt, and Ras-MAPK pathways.[17][18] These cascades ultimately promote the cellular responses necessary for angiogenesis. By blocking the ATP-binding site, our this compound derivatives aim to prevent this initial phosphorylation event, thereby inhibiting the entire downstream signaling cascade.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound derivatives against VEGFR-2. The results of such a study, as illustrated with our hypothetical data, allow for the rational prioritization of compounds for chemical synthesis and biological testing. The derivatives with substitutions that can form additional hydrogen bonds with key residues like Glu885 and Asp1046 (e.g., hydroxyl and amino groups) are predicted to be the most potent.

The next steps in a real-world drug discovery project would involve:

  • Synthesis and In Vitro Testing: Synthesizing the prioritized compounds and evaluating their inhibitory activity against VEGFR-2 in a biochemical assay.

  • Cell-Based Assays: Assessing the anti-proliferative effects of the compounds on endothelial cell lines.

  • Further Optimization: Iteratively refining the chemical scaffold based on experimental data and further rounds of molecular modeling.

By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Jahangiri, F. H. (2022). A Complete Guide for AutoDock Vina. Farhan Haq Jahangiri Blog. [Link]

  • Baammi, S., El Allali, A., & Daoud, R. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Saleh, N. M., Abdel-Rahman, A. A. H., Omar, A. M., Khalifa, M. M., & El-Adl, K. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • Abdelgawad, M. A., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1753. [Link]

  • Ben-Azu, B., et al. (2023). Unleashing Nature's potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations. Frontiers in Chemistry, 11, 1245465. [Link]

  • Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • AutoDock-Vina Documentation. (n.d.). Basic docking. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Ali, H. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21631-21648. [Link]

  • Science Explained. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Jiang, X., et al. (2011). 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. Letters in Drug Design & Discovery, 8(10), 926-942. [Link]

  • PymolBiomoleculesTutorials. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2108-2126. [Link]

  • Gomaa, H. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]

  • Huey, R., & Morris, G. M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • El-Senduny, F. F., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Translational Medicine, 22(1), 159. [Link]

  • Liu, K., et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Advances, 8(7), 3685-3694. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

Sources

Bridging the Bench-to-Bedside Gap: A Guide to In Vivo Validation of 2-Methyl-5-phenylpyridine's In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Leap from Petri Dish to Preclinical Models

The journey of a potential therapeutic agent from initial discovery to clinical application is fraught with challenges, the most significant of which is the transition from a controlled in vitro environment to the complex, dynamic setting of a living organism (in vivo). While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, they cannot replicate the intricate biological systems that determine a compound's ultimate efficacy and safety.[1][2][3] Pyridine-based molecular scaffolds are prevalent in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer effects.[4][5]

This guide focuses on 2-Methyl-5-phenylpyridine , a compound belonging to this promising class. Although comprehensive biological data for this specific molecule is emerging, its structural motifs suggest potential therapeutic relevance. To illustrate the critical validation pathway, we will hypothesize a common and plausible in vitro finding: This compound demonstrates selective cytotoxicity against the MCF-7 human breast cancer cell line.

This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals on how to rigorously validate such an in vitro result using established in vivo models. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles, thereby bridging the translational gap.

Part 1: The In Vitro Foundation - Establishing a Baseline

Before embarking on costly and ethically significant animal studies, a robust and well-characterized in vitro dataset is paramount. This foundation not only establishes the compound's potential but also informs the design of subsequent in vivo experiments.

Hypothetical In Vitro Finding: Cytotoxicity Profiling

Our starting point is the discovery that this compound inhibits the proliferation of MCF-7 breast cancer cells. This is typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Causality of Experimental Choice: The MTT assay is selected for its reliability, high throughput, and its ability to measure metabolic activity, which is a strong indicator of cell viability. By testing a range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key quantitative measure of a compound's potency.[4]

Detailed Protocol: MTT Assay for MCF-7 Cells

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Taxol).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical In Vitro Data Summary

The results from these experiments must be clear, reproducible, and statistically sound before proceeding.

Cell LineCompoundIC50 (µM)Notes
MCF-7 (Breast Cancer)This compound6.13Potent activity
MCF-10A (Non-tumorigenic)This compound>100Indicates selectivity for cancer cells
MCF-7 (Breast Cancer)Taxol (Positive Control)0.012Validates assay sensitivity

This data is hypothetical but modeled on realistic outcomes for promising pyridine derivatives.[6]

Part 2: The Rationale for In Vivo Validation

While the in vitro data is encouraging, it represents a simplified system. An in vivo model is essential to understand how the compound behaves within a complex biological organism.[2][7]

Key Questions Only In Vivo Models Can Answer:

  • Pharmacokinetics (PK): How is the compound Absorbed, Distributed, Metabolized, and Excreted (ADME)? Does it reach the tumor site at a sufficient concentration?

  • Pharmacodynamics (PD): Does the compound engage its target in the tumor and elicit the desired biological effect (e.g., inhibit tumor growth)?

  • Toxicity: Is the compound tolerated at efficacious doses? What are the effects on healthy organs and overall animal well-being?

  • Tumor Microenvironment (TME): How does the compound interact with the complex milieu of non-cancerous cells, blood vessels, and extracellular matrix that influences tumor growth and therapeutic response?[8][9]

The following diagram illustrates the logical flow from an initial in vitro hypothesis to a conclusive in vivo validation.

G start Start acclimatize Animal Acclimatization (7 days) start->acclimatize implant MCF-7 Cell Implantation (Subcutaneous) acclimatize->implant tumor_growth Tumor Growth (to ~100-150 mm³) implant->tumor_growth randomize Randomization & Grouping tumor_growth->randomize treatment Treatment Phase (21 days) randomize->treatment monitoring Monitor: Tumor Volume Body Weight Health treatment->monitoring endpoint Endpoint Analysis: Tumor Weight PK/PD Histology treatment->endpoint end End endpoint->end

Caption: Step-by-step workflow for a xenograft efficacy study.

Step-by-Step Methodology
  • Animal Model: Use female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old. Their compromised immune system prevents rejection of the human tumor graft.

  • Cell Preparation & Implantation:

    • Harvest MCF-7 cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL. Matrigel supports initial tumor formation.

    • Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes. This step is crucial to minimize bias. [10][11]4. Treatment Groups:

    • Group 1: Vehicle Control: The formulation vehicle (e.g., 0.5% CMC/0.1% Tween 80 in saline). This is the negative control.

    • Group 2: Low Dose this compound: e.g., 10 mg/kg, daily oral gavage.

    • Group 3: High Dose this compound: e.g., 30 mg/kg, daily oral gavage.

    • Group 4: Positive Control: A standard-of-care agent like Taxol (administered as per literature, e.g., 10 mg/kg, intraperitoneal, twice weekly). This validates the model's responsiveness to a known therapeutic.

  • Dosing and Monitoring:

    • Administer treatments for a set period, typically 21-28 days.

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Conduct daily health checks for signs of distress.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise tumors and record their final weights.

    • Collect blood samples for PK analysis and major organs (liver, kidney, spleen) for histopathological toxicity assessment.

Part 5: Data Analysis, Interpretation, and Correlation

Proper statistical analysis is essential to draw valid conclusions from in vivo experiments. [12][13]

Key Efficacy Metric: Tumor Growth Inhibition (TGI)

TGI is calculated at the end of the study to quantify the treatment's effectiveness.

Formula: TGI (%) = [1 - (ΔT / ΔC)] x 100

  • ΔT = Change in mean tumor volume of the treated group.

  • ΔC = Change in mean tumor volume of the vehicle control group.

Statistical Analysis:

  • Use a repeated-measures ANOVA to compare tumor growth curves between groups over time. [14]* Use a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare final tumor weights between the treated groups and the vehicle control.

  • A p-value of <0.05 is typically considered statistically significant.

Hypothetical In Vivo Data Summary
Treatment GroupDosing RegimenMean Final Tumor Weight (mg) ± SEMTGI (%)Mean Body Weight Change (%)Statistical Significance (vs. Vehicle)
Vehicle ControlDaily, p.o.1250 ± 150-+5.2-
2-MPP (10 mg/kg)Daily, p.o.875 ± 11030+4.8p < 0.05
2-MPP (30 mg/kg)Daily, p.o.500 ± 9560-1.5p < 0.001
Taxol (10 mg/kg)2x weekly, i.p.450 ± 8064-8.5p < 0.001

2-MPP: this compound

Interpretation:

  • The data shows a dose-dependent antitumor effect for this compound.

  • The high dose (30 mg/kg) shows efficacy comparable to the positive control, Taxol.

  • Crucially, the high dose of 2-MPP caused minimal body weight loss compared to Taxol, suggesting a better tolerability profile in this model. This is a critical finding that could not have been predicted from in vitro data alone.

Conclusion

This guide outlines a rigorous, logical, and scientifically grounded pathway for validating a hypothetical, yet plausible, in vitro anticancer finding for this compound. By progressing from a well-defined in vitro IC50 to a meticulously designed and controlled in vivo xenograft study, we can generate the crucial data needed to build confidence in a compound's therapeutic potential. The hypothetical results demonstrate a successful translation, showing not only efficacy (TGI) but also a favorable tolerability profile (body weight) compared to a standard-of-care agent. This process of systematic validation is the cornerstone of translational research, transforming promising molecules from the laboratory bench into potential therapies for patients.

References

  • Translational In Vivo Models for Cardiovascular Diseases. PubMed.
  • Statistical approaches to experimental design and data analysis of in vivo studies. PubMed.
  • In Vivo Models. Biocompare.
  • How to trust your data: the power of statistical analysis in in vivo experimental design. Sygnature Discovery.
  • Neurodegenerative Disease Models. InVivo Biosystems.
  • Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery.
  • Statistical Analysis of in Vivo Tumor Growth Experiments. Semantic Scholar.
  • In vivo models of cardiac diseases: application to drug development and screening. Taylor & Francis Online.
  • Designing an In Vivo Preclinical Research Study. MDPI.
  • Animal Models of Neurodegenerative Diseases. PMC - NIH.
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo.
  • In Vivo Preclinical Mouse Models. Champions Oncology.
  • Cardiovascular Diseases Models. WuXi Biology.
  • In vivo models. Cardiomedex.
  • Cancer Models. Charles River Laboratories.
  • In vivo models in breast cancer research: progress, challenges and future directions. NIH.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio.
  • Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. PMC - PubMed Central.
  • Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists. SpringerLink.
  • Key Elements of In Vivo Study Design. JAX Online MicroLessons and MiniCourses.
  • Animal models of neurodegenerative diseases. Johns Hopkins University.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience.
  • Computation of statistical power and sample size for in vivo research models. arXiv.
  • Experimental Cell Models for Investigating Neurodegenerative Diseases. MDPI.
  • In Vivo Target Validation. Creative Biolabs.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. ResearchGate.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. PubMed.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River.
  • In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide.
  • mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. Bangor University Research Portal.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery.
  • This compound. PubChem - NIH.
  • Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. PubMed.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.
  • Discovery of Molecular Switches that Modulate Modes of mGlu5 Pharmacology In Vitro and In Vivo Within a Series of Functionalized, Regioisomeric 2- and 5-(Phenylethynyl) Pyrimidines. PubMed Central.
  • 2-Phenylpyridine. Wikipedia.
  • This compound AldrichCPR. Sigma-Aldrich.
  • This compound. ChemicalBook.
  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. PubMed.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. The 2-methyl-5-phenylpyridine scaffold, in particular, is a valuable building block in the synthesis of various biologically active compounds. This guide provides an in-depth, head-to-head comparison of different catalytic systems for the synthesis of this compound, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to inform your synthetic strategy.

Introduction: The Significance of this compound

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a crucial intermediate for tuning the pharmacological profile of lead compounds. The choice of synthetic route to this valuable molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness of a drug discovery and development program. This guide will dissect and compare prominent catalytic methodologies for its synthesis, empowering you to make informed decisions in your laboratory.

The Workhorse of Cross-Coupling: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably one of the most powerful and versatile methods for the formation of carbon-carbon bonds, and its application to the synthesis of this compound is a testament to its reliability.[1] This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex.[2]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (in this case, a 5-halo-2-methylpyridine). This is followed by transmetalation with the organoboron species (phenylboronic acid) in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Ar'-B(OR)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X 5-halo-2-methylpyridine Ar'-B(OR)2 Phenylboronic acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages and Limitations

Advantages:

  • High Yields: The Suzuki coupling is known for providing excellent yields of the desired product.

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups on both coupling partners.

  • Commercially Available Reagents: Boronic acids are generally stable, easy to handle, and commercially available in great variety.

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.

Limitations:

  • Pre-functionalization Required: The pyridine ring needs to be halogenated at the 5-position, adding an extra step to the synthesis.

  • Catalyst Cost: Palladium catalysts can be expensive, which is a consideration for large-scale synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol adapted from procedures for similar substrates.

Suzuki_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 5-bromo-2-methylpyridine, phenylboronic acid, and K3PO4 to a Schlenk flask. B 2. Evacuate and backfill with an inert gas (3x). A->B C 3. Add Pd(PPh3)4 catalyst. B->C D 4. Add degassed 1,4-dioxane and water (4:1). C->D E 5. Heat the mixture at 85-95 °C for 12-18 hours. D->E F 6. Cool, dilute with ethyl acetate, and filter through celite. E->F G 7. Extract with water and brine. F->G H 8. Dry the organic layer and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

The Power of Organozincs: Nickel- and Palladium-Catalyzed Negishi Coupling

The Negishi coupling offers a powerful alternative for the synthesis of this compound, utilizing organozinc reagents.[3] This method is particularly valued for its high reactivity and tolerance of a wide array of functional groups. Both palladium and nickel catalysts are effective for this transformation.[4][5]

Mechanistic Insights

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the use of an organozinc reagent for the transmetalation step. Nickel catalysts often follow a similar mechanistic pathway and can be a more cost-effective alternative to palladium.[4]

Negishi_Catalytic_Cycle cluster_reactants Reactants M(0)Ln Pd(0)Ln or Ni(0)Ln Oxidative\nAddition Oxidative Addition M(0)Ln->Oxidative\nAddition Ar-M(II)-X(Ln) Ar-M(II)-X(Ln) Oxidative\nAddition->Ar-M(II)-X(Ln) Ar-X Transmetalation Transmetalation Ar-M(II)-X(Ln)->Transmetalation Ar-M(II)-Ar'(Ln) Ar-M(II)-Ar'(Ln) Transmetalation->Ar-M(II)-Ar'(Ln) Ar'-ZnX Reductive\nElimination Reductive Elimination Ar-M(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->M(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X 5-halo-2-methylpyridine Ar'-ZnX Phenylzinc halide

Figure 3: Catalytic cycle of the Negishi cross-coupling reaction.

Advantages and Limitations

Advantages:

  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields.[3]

  • Excellent Functional Group Tolerance: The Negishi coupling is known for its exceptional tolerance of sensitive functional groups.[3]

  • Nickel as a Catalyst Option: The use of less expensive nickel catalysts can be a significant advantage for large-scale synthesis.[5]

Limitations:

  • Moisture Sensitivity: Organozinc reagents are often moisture-sensitive, requiring anhydrous reaction conditions and careful handling.

  • Preparation of Organozinc Reagents: The organozinc reagent may need to be prepared in situ, adding a step to the procedure.

Experimental Protocol: Negishi Coupling

A general protocol for a Negishi coupling would involve the in-situ preparation of the organozinc reagent followed by the palladium or nickel-catalyzed cross-coupling.

  • Preparation of Phenylzinc Halide: In a flame-dried flask under an inert atmosphere, react a phenyl Grignard reagent or phenyllithium with a zinc halide (e.g., ZnCl₂) in an anhydrous solvent like THF.

  • Coupling Reaction: To the freshly prepared phenylzinc reagent, add the 5-halo-2-methylpyridine and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppe)Cl₂).

  • Reaction and Work-up: Heat the reaction mixture until completion, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by chromatography.

The Organotin Route: Palladium-Catalyzed Stille Coupling

The Stille coupling is another well-established palladium-catalyzed cross-coupling reaction that utilizes organotin reagents (stannanes).[6] It is renowned for its mild reaction conditions and broad functional group compatibility.[7]

Mechanistic Insights

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki and Negishi reactions, involving oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step in this case involves the transfer of the phenyl group from the organostannane to the palladium center.

Stille_Catalytic_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Ar'-SnR3 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X 5-halo-2-methylpyridine Ar'-SnR3 Phenylstannane

Figure 4: Catalytic cycle of the Stille cross-coupling reaction.

Advantages and Limitations

Advantages:

  • Exceptional Functional Group Tolerance: Organostannanes are compatible with a very broad range of functional groups.[7]

  • Stability of Reagents: Organotin reagents are generally stable to air and moisture, making them easy to handle and store.[6]

  • Mild Reaction Conditions: The Stille reaction often proceeds under neutral and mild conditions.

Limitations:

  • Toxicity of Tin Reagents: The high toxicity of organotin compounds and their byproducts is a significant drawback, particularly for pharmaceutical applications.[6]

  • Purification Challenges: Removal of tin byproducts can sometimes be challenging.

Experimental Protocol: Stille Coupling

A typical protocol for a Stille coupling is as follows:

  • Reaction Setup: In a reaction vessel, combine the 5-halo-2-methylpyridine, the phenylstannane (e.g., tributyl(phenyl)stannane), and the palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous, degassed solvent such as toluene or DMF.

  • Reaction: Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically treated with a fluoride solution (e.g., aqueous KF) to precipitate the tin byproducts. The mixture is then filtered, and the product is extracted and purified by chromatography.

A Greener Approach: Vapor-Phase Synthesis over Zeolite Catalysts

Moving away from homogeneous catalysis, a vapor-phase cyclization reaction over solid acid catalysts like zeolites presents a distinct and potentially more environmentally friendly route to this compound. This method involves the condensation of simple, readily available starting materials.

Mechanistic Considerations

The synthesis of this compound over zeolite catalysts is a complex, multi-step process. It is believed to involve a series of aldol-type condensations, Michael additions, and cyclization/dehydration/aromatization reactions, all catalyzed by the acidic sites within the zeolite pores. The shape selectivity of the zeolite can influence the product distribution.

Advantages and Limitations

Advantages:

  • Atom Economy: This method often utilizes simple, inexpensive starting materials, leading to high atom economy.

  • Heterogeneous Catalyst: The use of a solid, reusable catalyst simplifies product purification and reduces waste.

  • Potential for Continuous Flow: Vapor-phase reactions are well-suited for continuous manufacturing processes.

Limitations:

  • High Temperatures: The reaction requires high temperatures (e.g., 400 °C), which can be energy-intensive.

  • Byproduct Formation: The reaction can produce a mixture of pyridine derivatives, potentially leading to lower selectivity and the need for efficient purification methods.

  • Specialized Equipment: A vapor-phase reactor is required, which may not be standard equipment in all organic synthesis labs.

Experimental Protocol: Zeolite-Catalyzed Synthesis

The following is a general outline of the experimental setup for this method.

  • Catalyst Preparation: The zeolite catalyst (e.g., CoHY) is packed into a fixed-bed reactor.

  • Reaction: A gaseous mixture of acetophenone, propionaldehyde, formaldehyde, and ammonia is passed over the heated catalyst bed (at around 400 °C).

  • Product Collection and Purification: The product stream is cooled and condensed. The desired this compound is then isolated from the resulting liquid mixture by distillation and/or chromatography.

Head-to-Head Comparison of Catalytic Systems

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingZeolite Catalysis
Catalyst Palladium complexesPalladium or Nickel complexesPalladium complexesSolid acid (e.g., modified HY zeolite)
Typical Yield High to ExcellentHigh to ExcellentGood to ExcellentModerate
Reaction Conditions Mild (often < 100 °C)Mild to moderateMildHigh temperature (vapor phase)
Key Reagents Organoboron compoundsOrganozinc compoundsOrganotin compoundsAldehydes, ketones, ammonia
Substrate Scope BroadVery BroadVery BroadMore limited to specific precursors
Key Advantages Reliable, stable reagentsHigh reactivity, Ni optionExcellent functional group toleranceHeterogeneous, atom economical
Key Disadvantages Pre-functionalization neededMoisture sensitive reagentsToxic tin byproductsHigh temperature, potential for byproducts

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of the most suitable catalytic system for the synthesis of this compound depends on a variety of factors, including the desired scale of the reaction, the available starting materials and equipment, and the tolerance for certain reagents and byproducts.

  • For reliability and ease of handling , the Suzuki-Miyaura coupling is often the preferred method in a research setting.

  • When high reactivity and functional group tolerance are paramount , and anhydrous conditions are manageable, the Negishi coupling is an excellent choice. The option of using a nickel catalyst also makes it attractive for cost considerations.

  • The Stille coupling offers unparalleled functional group compatibility but is often avoided in pharmaceutical synthesis due to the toxicity of tin compounds.

  • For large-scale, industrial production where a continuous process is desirable and the initial investment in specialized equipment is feasible, zeolite catalysis presents a greener and more atom-economical alternative.

By understanding the nuances of each of these powerful catalytic methods, researchers can strategically design and execute the most efficient and effective synthesis of this compound to advance their scientific and drug development endeavors.

References

  • Venugopal, D., & Subrahmanyam, M. (2001). Selective synthesis of 5-methyl-2-phenylpyridine from carbonyl compounds and ammonia over zeolite catalysts. Green Chemistry, 3, 181-185. [Link]

  • Subrahmanyam, M., et al. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Catalysis Letters, 74, 103-107. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. [Link]

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic letters, 13(6), 1218–1221. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Statistical Analysis of Results from 2-Methyl-5-phenylpyridine Experiments: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The phenylpyridine core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] This guide provides a comprehensive comparative analysis of 2-Methyl-5-phenylpyridine, a specific derivative for which public experimental data is limited. By examining the established biological activities and structure-activity relationships (SAR) of analogous phenylpyridine compounds, we can construct a predictive framework for the potential applications of this compound and outline the experimental methodologies required for its validation.

This document is structured to provide not just a theoretical comparison but also actionable experimental protocols for researchers seeking to investigate this promising compound. We will delve into its potential as a kinase inhibitor, an anti-inflammatory agent, and an insecticide, comparing its structural features to well-characterized derivatives in each class.

Physicochemical Properties of this compound: The Foundation for Experimental Design

Before delving into biological assays, understanding the fundamental physicochemical properties of a compound is critical for designing meaningful experiments, from ensuring solubility in assay buffers to predicting its behavior in analytical systems.

Chemical Structure and Basic Properties:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₂H₁₁N[3]

  • Molecular Weight: 169.22 g/mol [3]

  • CAS Number: 3256-88-0[3]

While extensive experimental data is not available, computed properties and some experimental analytical data provide a starting point:

PropertyValueSource
Molecular Weight 169.22 g/mol PubChem[3]
Molecular Formula C₁₂H₁₁NPubChem[3]
InChIKey JXNAIOCJWBJGFQ-UHFFFAOYSA-NPubChem[3]
Kovats Retention Index Standard non-polar: 1513NIST[3]
Standard polar: 2282, 2274, 2332NIST[3]

Note: The Kovats retention indices suggest that this compound is amenable to analysis by Gas Chromatography (GC).

Comparative Analysis: Projecting the Bioactivity of this compound

The true potential of this compound can be hypothesized by analyzing the known biological activities of its structural relatives. The position of the methyl and phenyl groups is key to predicting its interactions with biological targets.

Potential as a Kinase Inhibitor

The pyridine ring is a common scaffold in kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.[4] Phenylpyridine derivatives, in particular, have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Wee1.[5][6]

Comparative Compounds and Rationale:

  • 3-Phenylpyridine Derivatives (CDK2 Inhibitors): A series of pyrazolo[3,4-b]pyridines, which incorporate a 3-phenylpyridine core, have demonstrated potent CDK2 inhibition.[5]

  • 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones (Wee1 Inhibitors): These compounds show that the phenylpyridine structure is a viable starting point for developing selective kinase inhibitors.[6]

The 2-methyl group in this compound could potentially provide a beneficial steric interaction or be a site for metabolic modification, while the 5-phenyl group will likely play a role in occupying a hydrophobic pocket within the kinase domain.

Comparative Data of Analogous Kinase Inhibitors:

Compound ClassTarget KinaseIC₅₀ ValuesReference
Pyrazolo[3,4-b]pyridine DerivativesCDK20.24 µM - 4.45 µM[5][7]
Roscovitine (Reference CDK Inhibitor)CDK20.39 µM[7]
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-onesWee1~1-10 µM[6]
Phenylpyrazolopyrimidine Derivativesc-Src21.7 µM - 192.1 µM[8]

Hypothesis for this compound: Based on these analogs, it is hypothesized that this compound may exhibit inhibitory activity against serine/threonine or tyrosine kinases. Its potency will be dependent on how well its specific substitution pattern fits into the ATP-binding site of a given kinase.

Signaling Pathway for Kinase Inhibition:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->RTK Inhibition of ATP Binding

Caption: Hypothesized mechanism of action for this compound as a Receptor Tyrosine Kinase inhibitor.

Potential as an Anti-inflammatory Agent

Certain phenylpyridine derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Comparative Compounds and Rationale:

  • Pyrrole-based Phenyl Derivatives: A compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, structurally inspired by the COX-2 inhibitor celecoxib, has shown potent anti-inflammatory activity.[9][10] While not a pyridine, the presence of a methyl and a substituted phenyl group in a heterocyclic structure provides a basis for comparison.

  • 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane: This compound demonstrated anti-inflammatory and analgesic effects, suggesting that the 2-methyl-5-phenyl substitution pattern on a heterocyclic core can be favorable for this activity.[11]

Comparative Data of Analogous Anti-inflammatory Compounds:

CompoundAssayResultsReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (rat)Significant edema reduction at 10, 20, and 40 mg/kg after 14 days.[10][9][10]
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolaneCarrageenan-induced paw edema (rat)More active than acetylsalicylic acid, less active than indomethacin.[11][11]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro COX-2 InhibitionIC₅₀ = 130 µg/mL[12]
In vitro 5-LOX InhibitionIC₅₀ = 105 µg/mL[12]

Hypothesis for this compound: The structural motifs present in this compound suggest it could possess anti-inflammatory properties, potentially through the inhibition of enzymes in the arachidonic acid cascade like COX or 5-LOX.

Potential as an Insecticidal Agent

Pyridine-based compounds are widely used in agriculture as herbicides, fungicides, and insecticides.[13] Specifically, 2-phenylpyridine derivatives have been reported to have high biological activity in this area.[13][14]

Comparative Compounds and Rationale:

  • N-(5-phenylpyrazin-2-yl)-benzamide derivatives: While a pyrazine, the phenyl-heterocycle structure is analogous. These compounds were found to be active against lepidopteran pests, acting as insect growth modulators by inhibiting chitin synthase.[15]

  • 2-Phenylpyridine derivatives with N-phenylbenzamide moieties: A series of these compounds exhibited 100% inhibition against Mythimna separata at 500 mg/L.[13]

Comparative Data of Analogous Insecticidal Compounds:

Compound ClassTarget PestActivityReference
2-Phenylpyridine derivatives with N-phenylbenzamide moietiesMythimna separata100% inhibition at 500 mg/L[13]
N-(5-phenylpyrazin-2-yl)-benzamide derivativesPlutella xylostellaPotent activity, causes cuticle abnormalities[15]

Hypothesis for this compound: The 2-phenylpyridine scaffold is a known insecticidal pharmacophore. The addition of a methyl group at the 2-position could modulate its potency, spectrum of activity, and metabolic stability in target pests.

Experimental Protocols for Validation

To validate the hypothesized activities of this compound, rigorous and standardized experimental protocols are required. The following section details the methodologies for assessing its potential as a kinase inhibitor and an anti-inflammatory agent.

General Experimental Workflow

A systematic approach is necessary to characterize a novel compound. This workflow ensures that foundational data is gathered before proceeding to more complex biological assays.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & SAR A Synthesis & Purification of this compound B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, GC) B->C D Solubility Determination C->D E Kinase Panel Screening (e.g., CDK2, Src) D->E G Enzymatic COX/LOX Inhibition Assays D->G F Cell-based Proliferation Assay (e.g., MTT on HCT-116, MCF-7) E->F H IC₅₀ Determination F->H G->H I Comparison with Analogs H->I J Structure-Activity Relationship Analysis I->J

Caption: A generalized experimental workflow for the characterization of this compound.

Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

This protocol is adapted from methodologies used for other pyridine-based kinase inhibitors.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the CDK2/Cyclin A2 complex.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • ATP, 10 mM stock

  • Kinase substrate (e.g., Histone H1)

  • This compound, 10 mM stock in DMSO

  • Roscovitine (positive control), 10 mM stock in DMSO

  • Kinase assay buffer

  • White, opaque 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Roscovitine in kinase assay buffer. Final concentrations should range from 100 µM to 1 nM. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of diluted compound or control.

    • 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate in kinase assay buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

Data Analysis:

  • Calculate the percent inhibition for each concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[5]

Objective: To determine the IC₅₀ of this compound on human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).

Materials:

  • HCT-116 and MCF-7 cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, 10 mM stock in DMSO

  • Doxorubicin (positive control), 10 mM stock in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percent cell viability for each concentration relative to the DMSO control.

  • Plot the percent viability versus the logarithm of the compound concentration.

  • Determine the IC₅₀ value using a non-linear regression curve fit.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, a comprehensive analysis of structurally related phenylpyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The evidence from analogous compounds suggests promising avenues of research in kinase inhibition, anti-inflammatory applications, and agrochemical development. The provided experimental protocols offer a clear and validated path for researchers to begin the empirical assessment of this compound. The true value of this compound will only be revealed through rigorous testing, but the comparative analysis presented in this guide strongly supports the merit of such an undertaking. Future research should focus on a broad initial screening to identify its primary biological targets, followed by more focused studies to elucidate its mechanism of action and structure-activity relationships.

References

  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed. Available at: [Link]

  • This compound | C12H11N | CID 76744. PubChem. Available at: [Link]

  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed. Available at: [Link]

  • Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC - NIH. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. Available at: https://paduaresearch.cab.unipd.it/8636/1/Final_version.pdf
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]

  • 5-Methyl-2-phenylpyridine | C12H11N | CID 47467. PubChem. Available at: [Link]

  • 2-Phenylpyridine. Wikipedia. Available at: [Link]

  • 5-Ethyl-2-methylpyridine | C8H11N | CID 7728. PubChem. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PubMed. Available at: [Link]

  • Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. Available at: [Link]

  • Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. PubMed. Available at: [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]

  • Pyridine, 2-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

  • Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. MDPI. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

  • 2-Phenylpyridine. Organic Syntheses Procedure. Available at: [Link]

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. PubMed. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. PubMed. Available at: [Link]

  • Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-1,6-piperideines. AntWiki. Available at: [Link]

  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE. NJ.gov. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat all 2-Methyl-5-phenylpyridine waste as hazardous. Segregate from other waste streams and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. This document serves as a detailed technical guide for the safe handling and disposal of this compound and associated materials in a laboratory setting.

Foundational Principles of Safe Disposal

The responsible disposal of this compound, a heterocyclic aromatic compound, is paramount to ensuring laboratory safety and environmental protection. Due to its chemical nature and potential toxicological profile, improper disposal can lead to regulatory non-compliance, environmental contamination, and potential health hazards. This guide provides a framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a safe, compliant, and scientifically sound manner.

The cornerstone of proper disposal lies in the principle of waste minimization. Before commencing any experimental work, researchers should design their protocols to use the minimum amount of this compound necessary to achieve their scientific objectives.

Immediate Safety and Spill Management

Accidents can happen, and a swift, informed response is critical to mitigating any potential harm.

Personal Protective Equipment (PPE): When handling this compound, a comprehensive PPE ensemble is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles are essential.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to consult the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat, fully buttoned, is required. For larger quantities or in the event of a significant spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

Spill Response: In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material and contaminated items into a clearly labeled, sealable, and compatible waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. Waste containing this compound falls under the category of hazardous waste.

Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pyridine and its derivatives are often categorized under the F005 waste code, which pertains to spent non-halogenated solvents.[3][4] It is imperative to consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.

Waste Segregation: To ensure safe and compliant disposal, this compound waste must be segregated from other waste streams at the point of generation. This includes:

  • Pure this compound: Unused or expired reagent.

  • Contaminated Labware: Glassware, pipette tips, and other materials that have come into direct contact with the compound.

  • Solvent Waste: Solutions containing this compound.

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

Disposal Methodologies: From Incineration to Chemical Degradation

Several methods are available for the final disposal of this compound waste. The most appropriate method will depend on the volume of waste, the concentration of the compound, and the capabilities of your institution's waste management facility.

High-Temperature Incineration

High-temperature incineration is the most common and generally preferred method for the disposal of organic hazardous waste. This process involves the controlled combustion of the waste at temperatures high enough to destroy the organic molecules, converting them into less harmful substances such as carbon dioxide, water, and nitrogen oxides.

Causality: The thermal decomposition of nitrogen-containing heterocyclic compounds at high temperatures leads to the cleavage of the C-C, C-N, and C-H bonds, ultimately resulting in complete mineralization. The high temperatures and controlled conditions of a hazardous waste incinerator ensure maximum destruction efficiency and minimize the release of harmful byproducts.

Chemical Degradation: A Laboratory-Scale Approach

For small quantities of this compound waste generated in a laboratory setting, chemical degradation can be a viable option to render the waste less hazardous before collection by a licensed disposal company. These procedures should only be performed by trained personnel in a controlled laboratory environment and with the approval of the institution's EHS department.

Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst (typically ferrous sulfate), is a powerful oxidizing agent that can degrade a wide range of organic compounds, including pyridines.[3] The reaction generates highly reactive hydroxyl radicals (•OH), which are responsible for the oxidation of the organic substrate.

Experimental Protocol: Degradation of this compound Waste using Fenton's Reagent

  • Objective: To degrade a small volume of aqueous waste containing this compound.

  • Materials:

    • Aqueous waste containing a known concentration of this compound.

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

    • 30% Hydrogen peroxide (H₂O₂).

    • Sulfuric acid (H₂SO₄) for pH adjustment.

    • Sodium hydroxide (NaOH) for neutralization.

    • Stir plate and stir bar.

    • pH meter or pH paper.

    • Appropriate reaction vessel (e.g., beaker or Erlenmeyer flask) within a secondary containment.

  • Procedure:

    • Preparation: Work in a certified chemical fume hood and wear all required PPE.

    • pH Adjustment: Transfer a measured volume of the this compound waste to the reaction vessel. Slowly add sulfuric acid to adjust the pH of the solution to approximately 3.[3]

    • Catalyst Addition: With continuous stirring, add ferrous sulfate heptahydrate. A typical starting ratio is 1 part Fe²⁺ to 20-40 parts H₂O₂ by weight, depending on the concentration of the pyridine derivative.[5]

    • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction is exothermic, so the addition should be dropwise to control the temperature.

    • Reaction: Allow the reaction to proceed with continuous stirring for a period of 1 to 6 hours, depending on the concentration of the waste.[5]

    • Neutralization: After the reaction is complete, slowly add a solution of sodium hydroxide to neutralize the pH to between 6 and 8.

    • Disposal: The treated solution, now containing less hazardous degradation products, should be collected as hazardous waste for final disposal by a licensed contractor.

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can be used to degrade pyridine and its derivatives, typically in an acidic medium.[6][7]

Experimental Protocol: Oxidation of this compound Waste with Potassium Permanganate

  • Objective: To oxidize a small volume of aqueous waste containing this compound.

  • Materials:

    • Aqueous waste containing a known concentration of this compound.

    • Potassium permanganate (KMnO₄).

    • Sulfuric acid (H₂SO₄).

    • Sodium bisulfite (NaHSO₃) for quenching.

    • Stir plate and stir bar.

    • Appropriate reaction vessel.

  • Procedure:

    • Preparation: Work in a certified chemical fume hood and wear all required PPE.

    • Acidification: Transfer a measured volume of the waste to the reaction vessel and acidify with sulfuric acid.

    • Oxidant Addition: Slowly add a solution of potassium permanganate to the stirred waste. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating an excess of the oxidant.

    • Reaction: Allow the mixture to stir for several hours to ensure complete oxidation.

    • Quenching: After the reaction is complete, quench any excess permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears.

    • Disposal: The resulting solution, containing manganese salts and organic degradation products, must be collected as hazardous waste.

Data Presentation and Visualization

Table 1: Key Data for this compound

PropertyValueSource
Chemical Formula C₁₂H₁₁N
Molar Mass 169.22 g/mol
Appearance Solid
RCRA Waste Code F005 (if a spent solvent)

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (this compound) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate Waste (Pure, Contaminated, Solutions) Characterize->Segregate Label Label Container (Hazardous Waste, Chemical Name) Segregate->Label ConsultEHS Consult Institutional EHS Department Label->ConsultEHS DisposalDecision Select Disposal Method ConsultEHS->DisposalDecision Incineration High-Temperature Incineration (Preferred Method) DisposalDecision->Incineration Large Quantities or Standard Procedure ChemicalTreatment Chemical Degradation (Lab-Scale, EHS Approval) DisposalDecision->ChemicalTreatment Small Quantities & EHS Approved Protocol LicensedDisposal Collection by Licensed Hazardous Waste Contractor Incineration->LicensedDisposal ChemicalTreatment->LicensedDisposal End Disposal Complete LicensedDisposal->End

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the principles of waste minimization, proper characterization, and approved disposal methodologies, researchers can ensure they are conducting their work in a responsible and compliant manner. Always prioritize safety and consult with your institution's EHS professionals to navigate the specific requirements of your location.

References

  • . ChemicalBook.

  • . ChemicalBook.

  • . ScienceDirect.

  • . Fisher Scientific.

  • . PubMed.

  • . Washington State University Environmental Health & Safety.

  • . Sigma-Aldrich.

  • . PubChem.

  • . ResearchGate.

  • . PubMed.

  • . ResearchGate.

  • . Google Patents.

  • . Fisher Scientific.

  • . National Center for Biotechnology Information.

  • . PubMed.

  • . ResearchGate.

  • . ResearchGate.

  • . Sigma-Aldrich.

  • . Agency for Toxic Substances and Disease Registry.

  • . American Society for Microbiology Journals.

  • . Google Patents.

  • . Post Apple Scientific.

  • . Labbox.

  • . New Jersey Department of Health.

  • . TSI Journals.

  • . Fisher Scientific.

  • . PubMed.

  • . Canspec Scientific.

  • . ResearchGate.

Sources

A Comprehensive Guide to the Safe Handling of 2-Methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Methyl-5-phenylpyridine, a compound that, like many pyridine derivatives, requires stringent safety protocols. Our focus extends beyond mere procedural steps to elucidate the rationale behind each safety measure, fostering a culture of informed caution in the laboratory.

Understanding the Hazard Profile of this compound

This compound is an aromatic amine, a class of compounds that necessitates careful handling due to potential toxicity.[1] While specific toxicological data for this compound is not extensively documented in readily available literature, the safety protocols for structurally similar chemicals, such as pyridine and other pyridine derivatives, provide a strong basis for establishing safe handling procedures.[2][3][4] Pyridine itself is known to cause irritation to the skin, eyes, and respiratory tract, and can have more severe health effects with significant exposure.[2][3] Therefore, a conservative and diligent approach to the handling of this compound is essential.

The primary hazards associated with pyridine and its derivatives, which should be assumed for this compound, include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin and serious eye irritation or damage.[5]

  • Flammability: May be a flammable liquid and vapor, with vapors potentially forming explosive mixtures with air.[6]

Hazard ClassificationDescriptionPrecautionary Statement Codes
Flammable LiquidFlammable liquid and vapor.P210, P233, P240, P241, P242, P243
Acute Toxicity, OralHarmful if swallowed.P264, P270, P301+P312+P330
Acute Toxicity, DermalToxic in contact with skin.P280, P302+P352, P312, P361+P364
Acute Toxicity, InhalationHarmful if inhaled.P261, P271, P304+P340, P312
Skin Corrosion/IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationCauses serious eye damage/irritation.P280, P305+P351+P338, P310

This table synthesizes hazard information from safety data sheets for pyridine and related compounds, providing a conservative estimate of the potential hazards of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a comprehensive guide to the essential PPE, with explanations rooted in the chemical's hazard profile.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against splashes and vapors. Standard safety glasses do not provide a sufficient seal around the eyes.[2][3]

  • Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.[3][4]

Skin and Body Protection
  • Chemical-Resistant Gloves: The choice of glove material is critical. While nitrile gloves are common in laboratories, for pyridine and its derivatives, materials like butyl rubber or neoprene are often recommended for better chemical resistance.[2][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[2][7]

  • Protective Clothing: For operations with a higher risk of exposure, additional protective clothing such as an apron or a chemical-resistant suit may be necessary.[4]

Respiratory Protection
  • Engineering Controls: The primary method for controlling inhalation hazards is the use of proper ventilation, such as a certified chemical fume hood.[2][6]

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][8] All personnel requiring respirators must be part of a respiratory protection program that includes medical clearance, fit-testing, and training.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Step 1: Pre-Handling Preparations
  • Information Review: Before handling the chemical for the first time, all personnel must review the Safety Data Sheet (SDS) and this guide.

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Have a spill kit appropriate for flammable and toxic liquids available.

Step 2: Safe Handling and Use
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • In the Fume Hood: Conduct all operations involving the open container of this compound inside a properly functioning chemical fume hood.[9]

  • Dispensing: When transferring the chemical, use grounded and bonded containers and non-sparking tools to prevent static discharge, which could be an ignition source.[4]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[2][4]

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[3][9] Do not eat, drink, or smoke in the laboratory.[3][4]

Step 4: Spill and Emergency Response
  • Small Spills: For minor spills within a fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material like sand, diatomaceous earth, or a universal binding agent.[6]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open, and seek immediate medical attention.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Step 5: Waste Disposal
  • Waste Collection: All waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Disposal Protocol: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not pour this chemical down the drain.[5]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Use Phase cluster_disposal Disposal Phase ReviewSDS Review SDS and Safety Guide AssessTask Assess Task and Potential for Exposure ReviewSDS->AssessTask SelectEyeFace Select Eye/Face Protection - Chemical Goggles (Minimum) - Face Shield (if splash risk) AssessTask->SelectEyeFace Determine Risk SelectGloves Select Gloves - Butyl Rubber or Neoprene - Check Compatibility Chart AssessTask->SelectGloves SelectBody Select Body Protection - Lab Coat (Minimum) - Chemical Apron (if needed) AssessTask->SelectBody SelectRespiratory Assess Need for Respiratory Protection - Is work in a fume hood? - Potential for aerosols? AssessTask->SelectRespiratory DonPPE Don PPE Correctly SelectEyeFace->DonPPE SelectGloves->DonPPE SelectBody->DonPPE SelectRespiratory->DonPPE ConductWork Conduct Work in Designated Area DonPPE->ConductWork DoffPPE Doff PPE Correctly to Avoid Contamination ConductWork->DoffPPE DisposePPE Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE

Caption: A workflow diagram illustrating the key stages of PPE selection, use, and disposal for handling this compound.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Post Apple Scientific. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. Carl ROTH. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. New Jersey Department of Health. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. Diplomata Comercial. [Link]

  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE - NJ.gov. New Jersey Department of Health. [Link]

  • This compound | C12H11N | CID 76744 - PubChem - NIH. PubChem. [Link]

  • 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem - NIH. PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). ACS Publications. [Link]

  • Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP - NJ.gov. New Jersey Department of Health. [Link]

  • 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS - Loba Chemie. (2015, April 9). Loba Chemie. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.